Cholesteryl palmitate
Description
This compound has been reported in Homo sapiens with data available.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJQPKLGPMQWBU-JADYGXMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H76O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889356 | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | CE(16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
601-34-3 | |
| Record name | Cholesteryl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cholesteryl palmitate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesteryl palmitate | |
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| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-ene-3-beta-yl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.093 | |
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| Record name | CHOLESTERYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR4D53AD57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CE(16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75 - 77 °C | |
| Record name | CE(16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Biological Significance of Cholesteryl Palmitate: From Cellular Homeostasis to Pathogenesis
Introduction: The Central Role of a Seemingly Simple Ester
In the intricate world of lipid biology, cholesteryl esters (CEs) represent the primary storage and transport form of cholesterol. Among these, cholesteryl palmitate, the ester formed from cholesterol and the 16-carbon saturated fatty acid, palmitic acid, is one of the most abundant and biologically significant species found in mammals.[1][2][3] Its formation and breakdown are not mere metabolic footnotes but are central to cellular cholesterol homeostasis, systemic lipid transport, and the pathogenesis of devastating diseases, most notably atherosclerosis and rare genetic lipid storage disorders.[4][5][6]
This technical guide provides an in-depth exploration of the biological significance of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple descriptions to dissect the enzymatic machinery governing its lifecycle, its dynamic role within cellular and systemic compartments, and its profound implications in disease. The narrative will emphasize the causal links between molecular mechanisms and physiological outcomes, supported by detailed experimental frameworks and authoritative references.
Section 1: The Molecular Lifecycle of this compound
The biological impact of this compound is dictated by the tightly regulated enzymatic processes that govern its synthesis and hydrolysis. These reactions determine the balance between potentially toxic free cholesterol and its inert, storable ester form.
Synthesis: Esterification by Sterol O-Acyltransferases (SOATs)
The esterification of cholesterol is a critical cellular defense mechanism to buffer against the cytotoxic effects of excess free cholesterol. This process is catalyzed by a family of enzymes known as Acyl-CoA:Cholesterol Acyltransferases (ACATs), now more systematically named Sterol O-Acyltransferases (SOATs).[4][7][8] SOATs are integral membrane proteins located in the endoplasmic reticulum that catalyze the transfer of a long-chain fatty acid, such as palmitate from palmitoyl-CoA, to the 3-beta-hydroxyl group of cholesterol, forming this compound.[6]
Mammals express two distinct isoforms with differing tissue distributions and physiological roles:
-
SOAT1 (ACAT1): This isoform is expressed ubiquitously in almost all tissues.[4] Its primary function is intracellular cholesterol homeostasis, protecting cells from free cholesterol toxicity by converting it into CEs for storage in lipid droplets.[4][9][10] SOAT1 plays a critical role in the formation of macrophage foam cells, a key event in atherosclerosis.[7][11]
-
SOAT2 (ACAT2): Expression of this isoform is largely restricted to the intestines and liver.[4] SOAT2 is primarily involved in the absorption of dietary cholesterol and the assembly of cholesteryl ester-rich lipoproteins (e.g., VLDL) for systemic transport.[4]
The catalytic activity of SOATs is highly regulated by the availability of its substrates, particularly the pool of accessible cholesterol in the endoplasmic reticulum membrane, ensuring that esterification is tightly coupled to cellular cholesterol levels.[6]
Caption: Synthesis and Hydrolysis of this compound.
Hydrolysis: Liberating Cholesterol for Cellular Use
The mobilization of cholesterol from its stored ester form is equally critical and is accomplished by a different set of enzymes known as cholesteryl ester hydrolases. These enzymes catalyze the reverse reaction of SOATs, liberating free cholesterol and a fatty acid. The subcellular location of hydrolysis determines its physiological context.
-
Cytosolic/Neutral Hydrolysis: In the cytosol, Hormone-Sensitive Lipase (HSL) is a key enzyme responsible for the hydrolysis of CEs stored in lipid droplets.[12][13] This process, often termed neutral cholesteryl ester hydrolysis (nCEH), releases free cholesterol for various cellular needs, such as steroid hormone production in steroidogenic tissues or for efflux from cells like macrophages.[14][15][16]
-
Lysosomal/Acid Hydrolysis: When cells internalize lipoproteins (like LDL) via receptor-mediated endocytosis, the particles are delivered to lysosomes. Here, Lysosomal Acid Lipase (LAL) hydrolyzes the cholesteryl esters at an acidic pH.[17][18][19] The liberated free cholesterol can then be transported out of the lysosome to be used by the cell.
The coordinated action of SOATs and hydrolases creates a dynamic "cholesteryl ester cycle" that allows cells to manage their cholesterol content effectively.
| Enzyme | Full Name | Cellular Location | Primary Function | Relevance to this compound |
| SOAT1 (ACAT1) | Sterol O-Acyltransferase 1 | Endoplasmic Reticulum | Cellular cholesterol homeostasis, foam cell formation | Synthesizes this compound for storage.[4][7] |
| SOAT2 (ACAT2) | Sterol O-Acyltransferase 2 | Endoplasmic Reticulum (Intestine, Liver) | Dietary cholesterol absorption, lipoprotein assembly | Packages this compound into lipoproteins.[4] |
| HSL | Hormone-Sensitive Lipase | Cytosol | Mobilization of stored lipids from lipid droplets | Hydrolyzes stored this compound to free cholesterol.[12][13] |
| LAL | Lysosomal Acid Lipase | Lysosomes | Breakdown of lipoprotein-derived cholesteryl esters | Hydrolyzes endocytosed this compound.[17][19] |
Table 1: Key Enzymes in this compound Metabolism.
Section 2: The Systemic and Cellular Journey
This compound does not exist in isolation. It is a core component of larger biological structures—intracellular lipid droplets and circulating lipoproteins—that define its function.
Intracellular Storage: The Lipid Droplet
When SOAT1 esterifies cholesterol, the resulting highly hydrophobic this compound cannot remain within the ER membrane.[4] Instead, it partitions into the hydrophobic core between the two leaflets of the ER membrane, budding off to form cytoplasmic lipid droplets (LDs) .[20][21] These organelles consist of a neutral lipid core, rich in cholesteryl esters and triglycerides, surrounded by a phospholipid monolayer studded with various proteins.[21] Lipid droplets are not merely static storage depots but are dynamic hubs of lipid metabolism and signaling, sequestering potentially lipotoxic molecules like palmitic acid and excess cholesterol to maintain cellular health.[22][23]
Systemic Transport in Lipoproteins
For transport between tissues, this compound is packaged into the core of lipoproteins. In the liver, SOAT2 activity contributes to the loading of CEs into nascent very-low-density lipoproteins (VLDL).[9] As VLDL is metabolized in the circulation to low-density lipoprotein (LDL), CEs become the predominant core lipid.
A key player in the systemic trafficking of cholesteryl esters is the Cholesteryl Ester Transfer Protein (CETP) .[24][25] CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing particles like VLDL and LDL, typically in exchange for triglycerides.[26][27] This process is a central, albeit complex, component of reverse cholesterol transport, the pathway by which excess cholesterol is returned from peripheral tissues to the liver.[24][28] While raising HDL is generally considered anti-atherogenic, the role of CETP is debated, as it moves cholesterol from "good" HDL to "bad" LDL, and clinical trials of CETP inhibitors have yielded mixed results.[25][27]
Caption: CETP-Mediated Transfer of Cholesteryl Esters.
Section 3: Pathophysiological Implications of Dysregulation
The proper metabolism of this compound is essential for health. Its dysregulation is a hallmark of several major diseases.
Atherosclerosis and Foam Cell Formation
Atherosclerosis, the underlying cause of heart attacks and strokes, is fundamentally a disease of lipid accumulation and inflammation within the artery wall.[5][29] A pivotal event is the formation of macrophage foam cells .[30][31]
The process unfolds as follows:
-
LDL Infiltration & Modification: Circulating LDL particles enter the arterial intima and become modified (e.g., oxidized).
-
Macrophage Uptake: Monocytes are recruited to the intima, differentiate into macrophages, and internalize the modified LDL via scavenger receptors.[31]
-
Lysosomal Hydrolysis: The LDL-derived cholesteryl esters are hydrolyzed by LAL in the lysosome.
-
Esterification and Storage: The resulting free cholesterol overwhelms the cell's capacity for efflux. To avoid toxicity, SOAT1 rapidly re-esterifies the cholesterol, primarily forming this compound and oleate.[11][16]
-
Foam Cell Formation: These newly synthesized CEs accumulate in cytoplasmic lipid droplets, giving the macrophage a "foamy" appearance.[11][31]
These lipid-laden foam cells promote inflammation, secrete factors that alter the vessel wall, and eventually undergo apoptosis or necrosis, contributing to the formation of a necrotic core within the atherosclerotic plaque, leading to plaque instability and rupture.[30]
Caption: Workflow of Macrophage Foam Cell Formation.
Genetic Disorders: Cholesteryl Ester Storage Disease (CESD) and Wolman Disease
CESD and the more severe infantile form, Wolman disease, are rare autosomal recessive lysosomal storage disorders caused by mutations in the LIPA gene.[17][18][19] These mutations lead to a profound deficiency in the activity of Lysosomal Acid Lipase (LAL).[32][33]
Without functional LAL, cholesteryl esters (including this compound) and triglycerides that enter the lysosome from endocytosed lipoproteins cannot be hydrolyzed.[18][32] This leads to the massive accumulation of these lipids within the lysosomes of cells throughout the body, particularly in the liver, spleen, and macrophages.[17][32] The clinical consequences are severe, including hepatosplenomegaly, progressive liver fibrosis and cirrhosis, severe dyslipidemia (high LDL, low HDL), and accelerated atherosclerosis.[18][19][32]
| Feature | Wolman Disease | Cholesteryl Ester Storage Disease (CESD) |
| Enzyme Activity | Absent or <1% of normal LAL activity | Residual LAL activity (1-12% of normal) |
| Age of Onset | Infancy | Childhood to Adulthood[17] |
| Key Symptoms | Failure to thrive, vomiting, diarrhea, massive hepatosplenomegaly, adrenal calcification[19][33] | Hepatomegaly, liver dysfunction, dyslipidemia, premature atherosclerosis[18][32] |
| Prognosis | Rapidly fatal, typically within the first year of life | Variable, can lead to cirrhosis and premature death from cardiovascular events[32] |
Table 2: Comparison of LAL Deficiency Disorders.
Section 4: Methodologies for the Study of this compound
Investigating the roles of this compound requires robust and precise analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its quantification.
Experimental Protocol: Quantification by LC-MS/MS
This protocol outlines a standard workflow for quantifying this compound from cultured cells or tissue homogenates.
1. Lipid Extraction (Folch Method): a. Homogenize a known quantity of cells or tissue in a glass tube. b. Add a 20-volume excess of chloroform:methanol (2:1, v/v) to the homogenate. c. Add an internal standard (e.g., a deuterated or ¹³C-labeled cholesteryl ester standard) for accurate quantification. d. Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes to ensure complete extraction. e. Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. f. Centrifuge at 2,000 x g for 10 minutes. g. Carefully collect the lower organic phase containing the lipids using a glass pipette. h. Dry the lipid extract under a stream of nitrogen gas. i. Reconstitute the dried lipids in a known volume of a suitable solvent (e.g., isopropanol:acetonitrile, 1:1) for LC-MS analysis.
2. Chromatographic Separation: a. System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[34] b. Column: A reverse-phase C18 column is typically used to separate lipids based on hydrophobicity. c. Mobile Phase: A gradient of two solvents is used, for example:
- Solvent A: Acetonitrile/Water with 0.1% formic acid and 10 mM ammonium formate.
- Solvent B: Isopropanol/Acetonitrile with 0.1% formic acid and 10 mM ammonium formate. d. Gradient: A typical gradient runs from ~60% Solvent B to 95-100% Solvent B over 10-20 minutes to elute the highly nonpolar cholesteryl esters.[35][36]
3. Mass Spectrometric Detection: a. System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[34] b. Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with an adduct former (e.g., ammonium) are commonly used. c. Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high sensitivity and specificity. The transition monitored for this compound would be the precursor ion [M+NH₄]⁺ to a characteristic product ion, typically the cholesterol fragment [369.3]⁺, formed after the neutral loss of palmitic acid and ammonia. d. Quantification: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined using a standard curve prepared with known amounts of this compound.
Experimental Protocol: In Vitro Macrophage Foam Cell Formation Assay
This assay is fundamental for studying the cellular mechanisms of atherosclerosis.
1. Cell Culture: a. Culture a suitable macrophage cell line (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages in appropriate culture medium. b. For THP-1 monocytes, differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. c. Plate the macrophages onto glass coverslips in a 24-well plate and allow them to adhere.
2. Lipid Loading: a. Prepare modified LDL, typically acetylated LDL (acLDL) or oxidized LDL (oxLDL), as native LDL is not readily taken up by macrophages. b. Incubate the macrophages with the modified LDL (e.g., 50 µg/mL acLDL) in serum-free medium for 24-48 hours. This induces lipid uptake and esterification.
3. Visualization and Quantification of Lipid Droplets: a. Wash the cells twice with phosphate-buffered saline (PBS) to remove excess lipoprotein. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. c. Stain the neutral lipid droplets using either:
- Oil Red O: A lysochrome diazo dye that stains neutral lipids red. Incubate with a filtered Oil Red O solution for 30 minutes, wash, and counterstain nuclei with hematoxylin.
- BODIPY 493/503: A fluorescent dye that specifically accumulates in neutral lipids, emitting a green fluorescence. Incubate with a dilute BODIPY solution for 15 minutes. d. Analysis:
- For Oil Red O, visualize using a bright-field microscope. The lipid content can be quantified by eluting the dye from the cells with isopropanol and measuring the absorbance at ~510 nm.
- For BODIPY, visualize using a fluorescence microscope. The fluorescence intensity can be quantified using image analysis software (e.g., ImageJ) or a plate reader.
Conclusion and Future Directions
This compound is far more than a simple storage molecule. It sits at the crossroads of lipid metabolism, cellular protection, and disease progression. Its synthesis by SOAT enzymes is a vital mechanism for detoxifying excess cholesterol, while its accumulation drives the formation of foam cells in atherosclerosis and defines the pathology of LAL deficiency. The intricate balance of its formation, storage, transport, and hydrolysis is therefore a critical determinant of cellular and organismal health.
Future research will continue to unravel the complex regulation of the enzymes that control its metabolism. Targeting SOAT1 remains an area of interest for therapies aimed at preventing foam cell formation in atherosclerosis and for certain cancers where lipid metabolism is dysregulated.[9] Furthermore, a deeper understanding of the interplay between different fatty acyl-CoA pools (e.g., palmitoyl-CoA vs. oleoyl-CoA) in the generation of specific cholesteryl ester species may reveal new insights into the nuanced roles these lipids play in health and disease.
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The Dual Nature of Cholesteryl Palmitate in Macrophage Foam Cells: A Technical Guide for Researchers
This guide provides an in-depth exploration of the multifaceted role of cholesteryl palmitate in macrophage foam cells, tailored for researchers, scientists, and drug development professionals. We will delve into the intricate mechanisms of its formation, its function as a lipid storage molecule, and its significant contributions to the pathogenesis of atherosclerosis. This document moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and methodologies, ensuring a robust and reproducible scientific narrative.
Introduction: The Macrophage Foam Cell - A Central Player in Atherosclerosis
Atherosclerosis, a chronic inflammatory disease, is characterized by the formation of lipid-laden plaques within the arterial walls. A key event in this process is the transformation of macrophages into foam cells, which are engorged with cholesteryl esters[1][2]. These foam cells are a hallmark of early atherosclerotic lesions[3]. Macrophages internalize modified lipoproteins, such as oxidized low-density lipoprotein (oxLDL), through scavenger receptors[4]. This unregulated uptake leads to a massive accumulation of cholesterol within the cell[5]. To mitigate the cytotoxic effects of excess free cholesterol, macrophages esterify it with fatty acids, forming cholesteryl esters that are stored in cytoplasmic lipid droplets[5][6]. While this process is initially a protective mechanism, the persistent accumulation of these lipid droplets contributes to the pro-inflammatory environment of the atherosclerotic plaque[7].
The Cholesteryl Ester Cycle: A Dynamic Equilibrium
The accumulation of cholesteryl esters in macrophages is not a static process but rather a dynamic equilibrium known as the cholesteryl ester cycle. This cycle involves the continuous hydrolysis and re-esterification of cholesteryl esters[8][9]. Two key enzymes govern this process: Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) and Neutral Cholesteryl Ester Hydrolase (nCEH)[10].
-
Esterification by ACAT1: ACAT1 is an intracellular enzyme that catalyzes the formation of cholesteryl esters from free cholesterol and long-chain fatty acids[10]. Palmitic acid, a common saturated fatty acid, is a substrate for this reaction, leading to the formation of this compound. Overexpression of ACAT1 promotes the accumulation of cholesteryl esters and the formation of foam cells[11].
-
Hydrolysis by nCEH: Neutral cholesteryl ester hydrolases, such as NCEH1, are responsible for hydrolyzing stored cholesteryl esters back into free cholesterol and fatty acids[2]. This free cholesterol can then be effluxed from the cell, a crucial step in reverse cholesterol transport, which is the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion[6].
The balance between ACAT1 and nCEH activity is therefore critical in determining the net accumulation of cholesteryl esters and the fate of the macrophage.
Caption: The Cholesteryl Ester Cycle.
The Pathophysiological Function of this compound
While the storage of cholesterol as cholesteryl esters is a protective mechanism, the accumulation of this compound and other saturated cholesteryl esters within lipid droplets has significant pro-inflammatory and pro-atherogenic consequences.
Lipid Droplet Dynamics and Pro-inflammatory Signaling
Lipid droplets are not merely inert storage depots but are dynamic organelles with their own proteome that can influence cellular signaling pathways[12][13][14]. The accumulation of cholesteryl esters, particularly saturated species like this compound, can lead to changes in the lipid droplet-associated proteins, which in turn can modulate inflammatory responses[7].
One of the key inflammatory pathways activated by lipid accumulation is the NF-κB signaling pathway . While the direct mechanisms are still under investigation, it is understood that the altered lipid metabolism in foam cells can lead to the activation of NF-κB, a master regulator of pro-inflammatory gene expression. This results in the increased production of cytokines such as TNF-α and IL-6, further perpetuating the inflammatory cycle within the atherosclerotic plaque[15].
Cholesterol Crystallization and NLRP3 Inflammasome Activation
Under conditions of excessive cholesterol loading, the capacity of the cell to esterify and store cholesterol can be overwhelmed. This leads to the accumulation of free cholesterol, which can crystallize within the cell and in the extracellular space[16]. These cholesterol crystals are potent activators of the NLRP3 inflammasome , a multiprotein complex that plays a crucial role in the innate immune response[17].
Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1. Active caspase-1 then processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms[16]. IL-1β is a powerful pro-inflammatory cytokine that contributes significantly to the progression of atherosclerosis.
Caption: Pro-inflammatory signaling pathways.
Experimental Methodologies
To study the function of this compound in macrophage foam cells, a variety of in vitro and in vivo techniques are employed. Here, we provide detailed protocols for key experiments.
In Vitro Foam Cell Formation
Objective: To induce the transformation of macrophages into foam cells by loading them with modified lipoproteins.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Oxidized LDL (oxLDL)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
Protocol:
-
Seed macrophages in a suitable culture vessel (e.g., 6-well plate) and allow them to adhere overnight. For THP-1 monocytes, differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Remove the culture medium and replace it with fresh medium containing oxLDL at a concentration of 50-100 µg/mL.
-
Incubate the cells with oxLDL for 24-48 hours to allow for lipid uptake and foam cell formation.
-
After incubation, the cells are ready for downstream analysis, such as lipid staining or cholesterol efflux assays.
Causality: The use of oxLDL is critical as it is recognized by scavenger receptors, leading to unregulated uptake and massive lipid accumulation, mimicking the in vivo process of foam cell formation[4].
Visualization of Lipid Droplets with Oil Red O Staining
Objective: To visualize the intracellular accumulation of neutral lipids, primarily cholesteryl esters, in foam cells.
Materials:
-
Foam cells cultured on coverslips
-
10% Formalin
-
60% Isopropanol
-
Oil Red O working solution
-
Hematoxylin
-
Mounting medium
Protocol:
-
Gently wash the foam cells on coverslips with Phosphate Buffered Saline (PBS).
-
Fix the cells with 10% formalin for 15-30 minutes at room temperature.
-
Rinse the cells with distilled water and then briefly with 60% isopropanol.
-
Stain the cells with Oil Red O working solution for 15-30 minutes at room temperature.
-
Rinse again with 60% isopropanol to remove excess stain, followed by a final wash with distilled water.
-
Counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Rinse with water, mount the coverslips onto glass slides using an aqueous mounting medium, and visualize under a light microscope. Lipid droplets will appear as red-orange structures.
Causality: Oil Red O is a lysochrome (fat-soluble dye) that preferentially stains neutral lipids, providing a robust and widely accepted method for visualizing lipid accumulation in foam cells[18].
Quantification of Cholesteryl Ester Species by Mass Spectrometry
Objective: To determine the relative abundance of different cholesteryl ester species, including this compound, in macrophage foam cells.
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and quantify different lipid species based on their mass-to-charge ratio.
Generalized Workflow:
-
Lipid Extraction: Extract total lipids from macrophage foam cell pellets using a solvent system such as chloroform:methanol (2:1, v/v).
-
Separation:
-
GC-MS: The lipid extract is first saponified to release the fatty acids from the cholesteryl esters. The fatty acids are then derivatized to form volatile methyl esters, which are separated by gas chromatography.
-
LC-MS: The total lipid extract can be directly injected into the LC system, where different cholesteryl ester species are separated based on their hydrophobicity on a reverse-phase column.
-
-
Detection and Quantification: The separated lipid species are ionized and detected by the mass spectrometer. The abundance of each cholesteryl ester is determined by the intensity of its corresponding ion peak. By comparing the peak areas of different cholesteryl esters, their relative abundance can be calculated[18][19].
Data Presentation:
| Cholesteryl Ester Species | Relative Abundance (%) in oxLDL-loaded Macrophages |
| Cholesteryl Oleate (18:1) | ~40-50% |
| Cholesteryl Linoleate (18:2) | ~30-40% |
| This compound (16:0) | ~10-15% |
| Other | ~5-10% |
| Note: The exact percentages can vary depending on the cell type, the nature of the modified lipoprotein used for loading, and the analytical method.[18] |
Cholesteryl Ester Hydrolysis Assay
Objective: To measure the activity of neutral cholesteryl ester hydrolase (nCEH) in macrophage lysates.
Principle: This assay measures the release of a radiolabeled fatty acid from a cholesteryl ester substrate.
Materials:
-
Macrophage cell lysate
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Radiolabeled substrate: [14C]cholesteryl oleate or a similar labeled cholesteryl ester
-
Bovine serum albumin (BSA)
-
Solvents for lipid extraction (e.g., hexane:isopropanol:heptane)
-
Silica gel for thin-layer chromatography (TLC)
-
Scintillation cocktail and counter
Protocol:
-
Prepare macrophage lysates by sonication or detergent lysis.
-
Prepare the substrate mixture by emulsifying the radiolabeled cholesteryl ester with BSA in the assay buffer.
-
Initiate the reaction by adding the cell lysate to the substrate mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the lipid extraction solvent mixture.
-
Separate the released radiolabeled fatty acid from the unhydrolyzed cholesteryl ester substrate using TLC.
-
Scrape the silica corresponding to the fatty acid spot and quantify the radioactivity using a scintillation counter.
-
Calculate the nCEH activity as the amount of radiolabeled fatty acid released per unit of time per amount of protein in the lysate[11].
Causality: This assay provides a direct measure of the enzymatic activity responsible for mobilizing cholesterol from stored cholesteryl esters, a critical step in reverse cholesterol transport[6].
Cholesterol Efflux Assay
Objective: To quantify the movement of cholesterol from macrophage foam cells to an extracellular acceptor.
Principle: Cells are loaded with radiolabeled cholesterol, and the amount of label that is transferred to an acceptor molecule (e.g., HDL or apoA-I) in the medium is measured.
Materials:
-
Macrophage foam cells
-
Labeling medium containing [3H]cholesterol
-
Equilibration medium (serum-free medium)
-
Cholesterol acceptor (e.g., High-Density Lipoprotein - HDL, or Apolipoprotein A-I - apoA-I)
-
Scintillation cocktail and counter
Protocol:
-
Load macrophages with [3H]cholesterol by incubating them in labeling medium for 24-48 hours. This allows the labeled cholesterol to incorporate into the cellular cholesterol pools.
-
Wash the cells and incubate them in equilibration medium for 18-24 hours to allow the [3H]cholesterol to distribute evenly among all intracellular cholesterol pools.
-
Initiate the efflux by replacing the equilibration medium with medium containing the cholesterol acceptor (e.g., 50 µg/mL HDL).
-
Incubate for a defined period (e.g., 4-24 hours).
-
Collect the medium and lyse the cells.
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (radioactivity in medium) / (radioactivity in medium + radioactivity in cells) x 100.
Causality: This assay directly measures the efficiency of the reverse cholesterol transport pathway, a key anti-atherogenic process that is often impaired in disease states[6].
Caption: Experimental workflow overview.
Conclusion and Future Directions
This compound plays a pivotal, yet complex, role in the biology of macrophage foam cells. While its formation is a necessary step to buffer excess free cholesterol, its accumulation within lipid droplets contributes to a pro-inflammatory and pro-atherogenic cellular phenotype. Understanding the intricate balance of the cholesteryl ester cycle and the downstream signaling events triggered by cholesteryl ester accumulation is crucial for the development of novel therapeutic strategies to combat atherosclerosis.
Future research should focus on:
-
Targeting ACAT1 specifically in macrophages: Developing inhibitors that selectively target macrophage ACAT1 could reduce foam cell formation without the systemic side effects observed with non-specific ACAT inhibitors.
-
Enhancing nCEH activity: Strategies to upregulate the expression or activity of nCEH could promote the mobilization of cholesterol from foam cells and enhance reverse cholesterol transport.
-
Modulating lipid droplet-associated proteins: Identifying and targeting key lipid droplet proteins that regulate inflammation could offer new avenues for therapeutic intervention.
-
Investigating the specific effects of different fatty acid species: Further research is needed to fully elucidate how different dietary fatty acids, when esterified to cholesterol, differentially impact macrophage function and inflammation.
By continuing to unravel the complex role of this compound and other cholesteryl esters in macrophage foam cells, we can move closer to developing more effective treatments for atherosclerotic cardiovascular disease.
References
- 1. Lipid homeostasis and the formation of macrophage-derived foam cells in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of neutral cholesterol ester hydrolysis in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microquantification of cholesterol and cholesteryl esters in rat peritoneal macrophages by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Lipid-Laden Macrophages and Inflammation in Atherosclerosis and Cancer: An Integrative View [frontiersin.org]
- 6. Macrophage Cholesteryl Ester Mobilization and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage-specific transgenic expression of cholesteryl ester hydrolase attenuates hepatic lipid accumulation and also improves glucose tolerance in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morphological characterization of the cholesteryl ester cycle in cultured mouse macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cholesteryl ester cycle in macrophage foam cells. Continual hydrolysis and re-esterification of cytoplasmic cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and quantitation of free cholesterol and cholesteryl esters in a macrophage cell line by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pnas.org [pnas.org]
- 14. Quantitative Lipid Droplet Proteomics Reveals Mycobacterium tuberculosis Induced Alterations in Macrophage Response to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macrophage activation induces formation of the anti-inflammatory lipid cholesteryl-nitrolinoleate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid droplet formation in Mycobacterium tuberculosis infected macrophages requires IFN-γ/HIF-1α signaling and supports host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An improved method for quantification of cholesterol and cholesteryl esters in human monocyte-derived macrophages by high performance liquid chromatography with identification of unassigned cholesteryl ester species by means of secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
The Involvement of Cholesteryl Palmitate in Lipid Droplet Formation: A Technical Guide for Researchers
<Technical Guide >
Authored by: Gemini, Senior Application Scientist
Abstract
Lipid droplets (LDs) are ubiquitous cellular organelles essential for energy homeostasis, lipid metabolism, and cellular signaling.[1] Comprised of a neutral lipid core, primarily triacylglycerols (TAGs) and cholesteryl esters (CEs), encased by a phospholipid monolayer, their biogenesis is a complex and highly regulated process.[1][2] This guide provides an in-depth exploration of the role of a specific cholesteryl ester, cholesteryl palmitate, in the formation and dynamics of lipid droplets. We will delve into the enzymatic machinery responsible for its synthesis, the key proteins governing LD biogenesis, and the intricate interplay that dictates the incorporation of this compound into these dynamic organelles. Furthermore, this guide will provide detailed, field-proven protocols for the visualization and analysis of lipid droplets, offering researchers the tools to investigate the nuanced role of this compound in their own experimental systems.
Introduction: The Significance of Cholesteryl Esters in Lipid Droplet Biology
Lipid droplets are not merely passive storage depots but are dynamic organelles that actively participate in a multitude of cellular processes.[3][4] Their core composition is a critical determinant of their function and metabolic fate. While TAGs are the primary energy reserve, cholesteryl esters, including this compound, play a crucial role in cholesterol homeostasis, preventing the cytotoxic effects of free cholesterol accumulation.[2][5] The esterification of cholesterol with fatty acids, such as palmitic acid, renders the molecule more hydrophobic, facilitating its sequestration within the neutral lipid core of LDs.[6][7] Dysregulation of cholesteryl ester metabolism and LD formation is implicated in numerous pathologies, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain storage diseases, highlighting the importance of understanding these fundamental cellular processes.[2][8]
The Enzymatic Heart of the Matter: ACAT and the Synthesis of this compound
The synthesis of cholesteryl esters is catalyzed by the acyl-CoA:cholesterol acyltransferase (ACAT) enzymes, also known as sterol O-acyltransferases (SOATs).[6][9] These enzymes reside in the endoplasmic reticulum (ER) and facilitate the transfer of a fatty acyl group from a long-chain fatty acyl-CoA to the hydroxyl group of cholesterol.[10][11]
Two main isoforms of ACAT have been identified in mammals:
-
ACAT1: This isoform is ubiquitously expressed in various tissues and is considered to have a primary housekeeping role in protecting cells from the toxic effects of excess free cholesterol.[10][12]
-
ACAT2: The expression of ACAT2 is more restricted, primarily found in the intestines and liver, where it plays a key role in dietary cholesterol absorption and the assembly of lipoproteins.[9][12]
The substrate preference of these enzymes can influence the specific cholesteryl ester species produced. While oleoyl-CoA is a preferred substrate for ACAT1, other long-chain fatty acyl-CoAs, including palmitoyl-CoA, can also be utilized, leading to the formation of this compound. The activity of ACAT enzymes is tightly regulated by the intracellular concentration of cholesterol, providing a feedback mechanism to maintain cholesterol homeostasis.[13]
The Architecture of a Lipid Droplet: Biogenesis and the Role of Key Proteins
The formation of a lipid droplet is a multi-step process that originates from the endoplasmic reticulum.[14][15]
3.1. Nucleation and Budding: The prevailing model suggests that newly synthesized neutral lipids, including TAGs and cholesteryl esters like this compound, accumulate between the leaflets of the ER membrane.[3][4] As these lipids reach a critical concentration, they phase-separate to form a lens-like structure that buds off from the ER into the cytoplasm.[15]
3.2. The Role of Seipin: A key protein complex involved in this process is seipin.[16][17] Seipin is localized at ER-LD contact sites and is crucial for the proper formation and growth of LDs.[18][19] In the absence of seipin, cells often exhibit numerous small, nascent LDs or a few giant ones, indicating a defect in the maturation process.[16][18] It is hypothesized that seipin acts as a scaffold, facilitating the efficient transfer of neutral lipids from the ER to the nascent LD, allowing it to grow.[19] While seipin's primary role appears to be in the clustering and nucleation of TAGs, this process can facilitate the subsequent nucleation of CE-rich LDs.[20]
3.3. Maturation and Growth: Once a nascent LD has formed, it can continue to grow by acquiring more neutral lipids and associated proteins. This can occur through continued synthesis and transfer from the ER or through the fusion of smaller LDs.[21]
Diagram: The Central Role of ACAT in this compound Synthesis and Lipid Droplet Formation
Caption: Synthesis of this compound by ACAT and its incorporation into a nascent lipid droplet.
Experimental Methodologies for Studying this compound and Lipid Droplets
A variety of techniques can be employed to investigate the role of this compound in lipid droplet formation. These range from qualitative visualization to quantitative analysis of lipid composition.
4.1. Visualization of Lipid Droplets using Fluorescence Microscopy
Fluorescent dyes that are solvatochromic, meaning their fluorescence is enhanced in a hydrophobic environment, are commonly used to stain the neutral lipid core of LDs.[22]
Table 1: Comparison of Common Fluorescent Dyes for Lipid Droplet Staining
| Dye | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |
| BODIPY 493/503 | ~493 | ~503 | Bright, high specificity for neutral lipids, photostable.[23] | Moderate background.[24] |
| Nile Red | Varies (e.g., 488) | Varies (yellow/gold for LDs) | Good signal. | Can stain other lipophilic structures, higher background.[22][24] |
| LipidGreen 2 | 451-495 | 496-570 | Bright, high specificity, minimal background, photostable.[24] | Newer probe, less literature. |
| Oil Red O | N/A (absorbance) | N/A (brightfield) | Stains neutral lipids, does not bind to membranes.[25] | Not fluorescent, requires fixation.[26] |
Protocol 4.1.1: Staining of Lipid Droplets in Fixed Cells with BODIPY 493/503
This protocol is adapted for adherent cells grown on coverslips.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Fixation:
-
Wash cells twice with warm PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Washing:
-
Wash the cells two to three times with PBS to remove excess dye.[22]
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium, with DAPI if desired.
-
Image the stained lipid droplets using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (and DAPI if used).
-
4.2. Quantitative Analysis of Lipid Droplet Content
While microscopy provides spatial information, quantitative analysis of lipid species requires biochemical approaches.
Protocol 4.2.1: Lipid Extraction and Analysis by Mass Spectrometry (Lipidomics)
This is a generalized workflow. Specific protocols will vary based on the mass spectrometry platform used.
Materials:
-
Cell pellet
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Internal lipid standards
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Homogenize the cell pellet in methanol.
-
Add internal standards for quantification.
-
Perform a liquid-liquid extraction using MTBE and water to separate the lipid-containing organic phase.
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for mass spectrometry analysis.
-
-
Mass Spectrometry Analysis:
-
Inject the sample into the mass spectrometer.
-
Acquire data using a method optimized for the detection and fragmentation of cholesteryl esters, including this compound.
-
-
Data Analysis:
-
Identify and quantify lipid species based on their mass-to-charge ratio and fragmentation patterns, normalizing to the internal standards.
-
Diagram: Experimental Workflow for Investigating this compound in Lipid Droplets
Caption: A dual approach to studying this compound's role in lipid droplet formation.
The Fate of this compound: Hydrolysis and Mobilization
The storage of cholesteryl esters in lipid droplets is not a terminal fate. These esters can be hydrolyzed back to free cholesterol and fatty acids by neutral cholesterol ester hydrolases (nCEH).[2] This process is crucial for mobilizing stored cholesterol for various cellular needs, such as membrane synthesis or steroid hormone production.[2][5] The activity of nCEH is also regulated, providing another layer of control over cellular cholesterol homeostasis.[13]
Pathophysiological Implications of Dysregulated this compound Storage
The improper accumulation of cholesteryl esters, including this compound, within lipid droplets is a hallmark of several diseases.
-
Atherosclerosis: In macrophages, the excessive uptake of modified lipoproteins leads to massive cholesteryl ester accumulation, transforming them into "foam cells," a key component of atherosclerotic plaques.[2]
-
Cholesteryl Ester Storage Disease (CESD): This is a rare genetic disorder caused by a deficiency in the lysosomal acid lipase (LAL) enzyme, which is responsible for hydrolyzing cholesteryl esters and triglycerides from lipoproteins within the lysosome.[8][28] This leads to the massive accumulation of these lipids in various tissues, particularly the liver.[29]
Conclusion and Future Directions
This compound, synthesized by ACAT enzymes, is a significant component of the neutral lipid core of lipid droplets. Its incorporation into these organelles is intricately linked to the broader processes of lipid droplet biogenesis, governed by key proteins such as seipin. The study of this compound's role in LD formation is crucial for understanding fundamental cellular lipid homeostasis and the pathogenesis of metabolic diseases. The experimental approaches outlined in this guide provide a robust framework for researchers to dissect the molecular mechanisms underlying these processes. Future research, leveraging advanced imaging techniques and systems-level 'omics' approaches, will undoubtedly further illuminate the complex and dynamic life cycle of lipid droplets and the specific contributions of this compound to their form and function.
References
- 1. mdpi.com [mdpi.com]
- 2. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | Insights Into the Biogenesis and Emerging Functions of Lipid Droplets From Unbiased Molecular Profiling Approaches [frontiersin.org]
- 4. Frontiers | Biogenesis and Breakdown of Lipid Droplets in Pathological Conditions [frontiersin.org]
- 5. Cholesterol Ester Droplets and Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 7. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 8. Cholesteryl Ester Storage Disease and Wolman Disease - Children's Health Issues - MSD Manual Consumer Version [msdmanuals.com]
- 9. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cholesterol-mediated changes of neutral cholesterol esterase activity in macrophages. Mechanism for mobilization of cholesteryl esters in lipid droplets by HDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid droplet biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Seipin is required for converting nascent to mature lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Seipin performs dissectible functions in promoting lipid droplet biogenesis and regulating droplet morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. mdpi.com [mdpi.com]
- 20. Cholesterol esters form supercooled lipid droplets whose nucleation is facilitated by triacylglycerols [ideas.repec.org]
- 21. Lipid Droplet Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. scispace.com [scispace.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 28. Cholesteryl ester storage disease of clinical and genetic characterisation: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Orphanet: Cholesteryl ester storage disease [orpha.net]
Intracellular trafficking and metabolism of cholesteryl palmitate.
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cholesteryl esters (CEs), particularly the saturated ester cholesteryl palmitate, are central figures in cellular cholesterol homeostasis and pathology. As the primary storage and transport form of cholesterol, their journey through the cell—from uptake in lipoproteins to lysosomal hydrolysis and subsequent cytosolic storage in lipid droplets—is a tightly regulated process.[1][2] Dysregulation at any step of this pathway leads to severe diseases, including atherosclerosis, and rare lysosomal storage disorders like Cholesteryl Ester Storage Disease (CESD), Wolman Disease, and Niemann-Pick Type C (NPC).[3][4][5][6] This guide provides a detailed exploration of the molecular machinery governing the trafficking and metabolism of this compound. It synthesizes foundational principles with field-proven experimental methodologies, offering researchers and drug developers a comprehensive resource for understanding and investigating this critical area of lipid biology.
Part 1: The Journey Begins: Cellular Acquisition of this compound
1.1 The Nature of Cholesteryl Esters
Free cholesterol, with its amphipathic nature, is a critical component of cellular membranes. However, in excess, it can be toxic. To neutralize and store this excess, the cell converts it into a more hydrophobic form: cholesteryl esters.[1][7] This is achieved by esterifying the hydroxyl group at carbon 3 of cholesterol with a long-chain fatty acid.[2] this compound, the ester of cholesterol and the 16-carbon saturated fatty acid palmitate, is a prominent CE species.
This esterification is primarily catalyzed by two key enzymes in different cellular compartments:
-
Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT): This endoplasmic reticulum (ER)-resident enzyme is responsible for intracellular cholesterol esterification, leading to the formation of CEs that are stored in cytosolic lipid droplets.[7][8][9] Mammals have two isoforms, ACAT1 and ACAT2.[8][10]
-
Lecithin-cholesterol acyltransferase (LCAT): This enzyme operates in the plasma, esterifying cholesterol on the surface of high-density lipoprotein (HDL) particles, playing a role in reverse cholesterol transport.[1][2]
1.2 Uptake: The Lipoprotein Gateway
For most peripheral cells, the primary source of this compound is circulating low-density lipoproteins (LDL). These particles are essentially transport vesicles containing a core of neutral lipids, predominantly cholesteryl esters, encapsulated by a phospholipid monolayer and the protein apolipoprotein B-100 (ApoB). The uptake process is a classic example of receptor-mediated endocytosis.
The journey from the bloodstream into the cell's degradative compartment follows a well-defined path:
-
Binding: LDL particles bind to the LDL receptor (LDLR) on the cell surface.
-
Internalization: The LDLR-LDL complex is internalized into the cell via clathrin-coated pits, which bud off to form clathrin-coated vesicles.
-
Trafficking: These vesicles uncoat and fuse with early endosomes. The acidic environment of the early endosome causes a conformational change in the LDLR, leading to its dissociation from the LDL particle. The LDLR is then recycled back to the plasma membrane.
-
Maturation: The LDL-containing endosome matures into a late endosome and ultimately fuses with a lysosome.[6] This fusion event delivers the this compound-rich core of the LDL particle to the lysosome's hydrolytic environment.
Part 2: The Endolysosomal Crossroads: Hydrolysis and Egress
2.1 Lysosomal Hydrolysis: The Role of Lysosomal Acid Lipase (LAL)
Within the acidic lumen of the lysosome (pH ~4.5-5.0), the cholesteryl esters delivered by lipoproteins are hydrolyzed. This crucial catabolic step is performed exclusively by Lysosomal Acid Lipase (LAL) , encoded by the LIPA gene.[11][12][13] LAL cleaves the ester bond, releasing free cholesterol and the fatty acid (palmitate).[11] This reaction is the obligatory first step to make cholesterol available for the cell's metabolic needs.[14]
Genetic mutations in the LIPA gene that lead to deficient or absent LAL activity cause two devastating lysosomal storage diseases:[4][15]
-
Wolman Disease: An infantile-onset, fatal disorder resulting from a complete or near-complete loss of LAL activity.[11][12] It leads to a massive accumulation of cholesteryl esters and triglycerides in multiple organs.[16]
-
Cholesteryl Ester Storage Disease (CESD): A later-onset and more variable condition caused by residual LAL activity.[4][17][18] CESD is characterized by the accumulation of CEs, primarily in the liver, spleen, and macrophages, leading to hepatomegaly, cirrhosis, and accelerated atherosclerosis.[15][19]
Diagram: Endocytic Pathway of LDL-Derived this compound
Caption: LDL particles deliver this compound to the lysosome via receptor-mediated endocytosis.
2.2 Egress from the Lysosome: The NPC Machinery
Once liberated by LAL, free cholesterol cannot simply diffuse out of the lysosome. Its exit is an active process orchestrated by two proteins: Niemann-Pick C1 (NPC1) and Niemann-Pick C2 (NPC2) .[5][20]
-
NPC2 is a small, soluble protein within the lysosomal lumen that acts as a cholesterol shuttle. It binds to the newly hydrolyzed cholesterol and transfers it to NPC1.
-
NPC1 is a large, multi-pass transmembrane protein located in the limiting membrane of the lysosome. It receives cholesterol from NPC2 and facilitates its transport out of the lysosome and into the cytoplasm.[21]
Mutations in either the NPC1 or NPC2 gene cause Niemann-Pick Type C (NPC) disease, a rare, neurodegenerative lysosomal storage disorder.[5][21] The genetic defect impairs the egress of cholesterol from the lysosome, leading to its accumulation within the late endosomal/lysosomal compartment.[20][22][23] This "traffic jam" disrupts cellular cholesterol homeostasis and triggers a cascade of downstream pathological events.
Diagram: Cholesterol Egress from the Lysosome
Caption: NPC2 and NPC1 proteins cooperate to transport free cholesterol out of the lysosome.
Part 3: Cytosolic Fate: Storage and Mobilization
3.1 Re-esterification and Lipid Droplet Storage
The free cholesterol that exits the lysosome is transported to the endoplasmic reticulum (ER). Here, to prevent the buildup of potentially toxic free cholesterol, the cell re-esterifies it using the ACAT enzymes (primarily ACAT1 in macrophages).[9][24] ACAT combines the cholesterol with a fatty acyl-CoA (like palmitoyl-CoA) to reform a cholesteryl ester.[10][25]
These newly synthesized, highly non-polar CEs are then packaged into cytosolic lipid droplets (LDs) .[3][7] LDs are specialized organelles consisting of a neutral lipid core (containing CEs and triglycerides) surrounded by a phospholipid monolayer embedded with various proteins, such as perilipins.[1][26] They serve as the cell's primary depot for energy and lipid storage.
3.2 Mobilization for Efflux
The cholesterol stored as CEs in lipid droplets is not static; it is a dynamic pool that can be mobilized when needed. The process of liberating this cholesterol is the first and rate-limiting step in reverse cholesterol transport, the pathway for removing excess cholesterol from peripheral cells.[3][14][24] This hydrolysis is carried out by neutral cholesteryl ester hydrolases (NCEH) in the cytoplasm.[27] The resulting free cholesterol can then be effluxed from the cell to HDL particles via transporters like ABCA1 and ABCG1, ultimately returning to the liver for excretion.[24]
Part 4: Pathophysiological Significance: Atherosclerosis
The accumulation of cholesteryl esters within macrophages in the arterial wall is the hallmark of atherosclerosis.[3][14] In this disease state, macrophages take up modified LDL particles through scavenger receptors in an unregulated manner.[13][14] The massive influx of cholesteryl esters overwhelms the cell's capacity for efflux. The lysosomally-liberated cholesterol is rapidly re-esterified by ACAT1 and shunted into ever-expanding cytosolic lipid droplets.[24] This transforms the macrophages into lipid-laden "foam cells," which are a key component of atherosclerotic plaques.[13][28][29] The inability to effectively hydrolyze and efflux this stored cholesterol perpetuates the inflammatory environment of the plaque, driving disease progression.[3][28]
Part 5: Experimental Methodologies
A multi-faceted approach is required to dissect the complex pathway of this compound metabolism. Key techniques involve visualization, biochemical fractionation, and quantitative analysis.
5.1 Visualizing Trafficking with Fluorescence Microscopy
Fluorescence microscopy is a powerful tool for tracking the movement of lipids in living cells.[30][31][32]
-
Rationale: Standard cholesterol is not fluorescent. Therefore, fluorescent analogs are required. The challenge is to use a probe that faithfully mimics the behavior of the native molecule.[30][33] Commonly used probes include intrinsically fluorescent sterols like dehydroergosterol (DHE) and cholestatrienol (CTL), or cholesterol tagged with fluorophores like BODIPY (boron-dipyrromethene).[30][34] BODIPY-cholesteryl esters are particularly useful as they can be incorporated into lipoproteins and their trafficking from the plasma membrane to lysosomes and lipid droplets can be visualized directly.
This protocol allows for the synchronized observation of the uptake and subsequent trafficking of CEs delivered via lipoproteins.
-
Cell Culture: Plate target cells (e.g., human macrophages or fibroblasts) on glass-bottom imaging dishes and culture to ~70% confluency.
-
Lipoprotein Loading (Pulse):
-
Prepare LDL complexed with a fluorescent cholesteryl ester analog (e.g., BODIPY-cholesteryl palmitate).
-
Incubate cells in serum-free media containing the fluorescent LDL (e.g., 50 µg/mL) for a short period (the "pulse," e.g., 30-60 minutes) at 37°C. This allows for synchronized internalization.
-
-
Wash and Chase:
-
Rapidly wash the cells three times with cold phosphate-buffered saline (PBS) to remove unbound lipoproteins.
-
Add fresh, pre-warmed complete media (the "chase") and return the cells to the 37°C incubator.
-
-
Live-Cell Imaging:
-
At various time points during the chase (e.g., 0 min, 30 min, 2 hr, 6 hr), acquire images using a fluorescence microscope equipped with a live-cell incubation chamber.
-
Optional: Co-stain with organelle-specific markers to confirm localization (e.g., LysoTracker™ for lysosomes, LipidTOX™ or Nile Red for lipid droplets).
-
-
Data Analysis:
-
Observe the progression of the fluorescent signal. Initially, it will appear as puncta near the cell periphery (endosomes). Over time, it will co-localize with lysosomal markers. At later time points, the signal may redistribute to cytosolic lipid droplets as the BODIPY-cholesterol is liberated and re-esterified.
-
Quantify the co-localization of the probe with different organelles over time using image analysis software.
-
Diagram: Workflow for Pulse-Chase Fluorescence Microscopy
Caption: A typical workflow for a pulse-chase experiment to visualize lipid trafficking.
5.2 Biochemical Analysis via Organelle Isolation
To analyze the lipid content of specific compartments, organelles must be physically separated from the rest of the cell.
-
Rationale: Physical isolation allows for the direct biochemical or mass spectrometric analysis of lipids within a specific organelle, providing quantitative data that complements microscopy. Protocols typically rely on differential centrifugation through density gradients.[35]
This protocol outlines a general strategy for separating lysosomes and lipid droplets from a cell homogenate. Commercial kits are available and often recommended for optimized results.[26][36]
-
Cell Harvest & Homogenization:
-
Harvest cultured cells or minced tissue (e.g., mouse liver).[26]
-
Wash cells with PBS.
-
Resuspend the cell pellet in a cold, isotonic homogenization buffer (e.g., containing 250 mM sucrose).[37]
-
Homogenize the cells on ice using a Dounce homogenizer or similar method to gently rupture the plasma membrane while leaving organelles intact.[36][37]
-
-
Differential Centrifugation (Initial Steps):
-
Centrifuge the homogenate at low speed (~1,000 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.[26][36]
-
Transfer the supernatant (post-nuclear supernatant, PNS) to a new tube.
-
Centrifuge the PNS at a higher speed (~12,000-20,000 x g for 20 min at 4°C) to pellet heavy organelles like mitochondria.[26][36]
-
-
Isolation of Lipid Droplets:
-
Isolation of Lysosomes (from Mitochondrial/Lysosomal Pellet or Supernatant):
-
The strategy for lysosomes can vary. They can be pelleted from the supernatant after LD removal or further purified from the mitochondrial pellet using density gradients (e.g., sucrose or OptiPrep™ gradients).
-
The crude organelle pellet is resuspended and layered on top of a discontinuous density gradient and centrifuged at high speed. Lysosomes will settle at a specific density interface, allowing for their collection.
-
5.3 Quantitative Analysis with Mass Spectrometry
Mass spectrometry (MS) is the gold standard for identifying and quantifying individual lipid species.[39][40]
-
Rationale: MS offers high sensitivity and specificity, allowing for the precise measurement of this compound, free cholesterol, and other relevant lipids from total cell lysates or isolated organelles.[41] Techniques like liquid chromatography-mass spectrometry (LC-MS) separate lipids before detection, reducing ion suppression and allowing for accurate quantification.[39][42]
-
Sample Collection: Collect total cells, tissue, or isolated organelle fractions.
-
Lipid Extraction:
-
Perform a biphasic solvent extraction using the method of Folch (chloroform:methanol) or Bligh and Dyer to separate lipids from aqueous and protein components.[41]
-
Add an internal standard (a lipid species not naturally present, e.g., a deuterated version of this compound) at the beginning of the extraction for accurate quantification.
-
-
Sample Preparation:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid film in a solvent compatible with the MS analysis platform.
-
-
Mass Spectrometry Analysis:
-
Inject the sample into an LC-MS/MS system.
-
The liquid chromatography step separates lipid classes over time.
-
The mass spectrometer ionizes the lipids (e.g., via electrospray ionization - ESI) and measures their mass-to-charge ratio (m/z).[40]
-
Tandem MS (MS/MS) is used to fragment specific parent ions to confirm the identity of the lipid based on its characteristic fragmentation pattern.[41]
-
-
Data Analysis:
-
Identify lipid species by comparing their retention times and m/z values to known standards or databases.
-
Quantify the amount of each lipid by comparing its peak area to that of the internal standard.
-
References
- 1. grokipedia.com [grokipedia.com]
- 2. studyguides.com [studyguides.com]
- 3. Macrophage cholesteryl ester mobilization and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Complex lipid trafficking in Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Lysosomal acid lipase: at the crossroads of normal and atherogenic cholesterol metabolism [frontiersin.org]
- 7. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 8. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysosomal acid lipase in lipid metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysosomal acid lipase: at the crossroads of normal and atherogenic cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage Cholesteryl Ester Mobilization and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cholesteryl ester storage disease of clinical and genetic characterisation: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cholesteryl ester storage disease: protean presentations of lysosomal acid lipase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What Is Cholesteryl Ester Storage Disease? - Klarity Health Library [my.klarity.health]
- 19. Cholesteryl ester storage disease: review of the findings in 135 reported patients with an underdiagnosed disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cholesterol in Niemann-Pick Type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Niemann-Pick type C disease: NPC1 mutations associated with severe and mild cellular cholesterol trafficking alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Frontiers | The formation and consequences of cholesterol-rich deposits in atherosclerotic lesions [frontiersin.org]
- 29. ahajournals.org [ahajournals.org]
- 30. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Analysis of cholesterol trafficking with fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Fluorescent Probes for Monitoring Cholesterol Trafficking in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. fb.cuni.cz [fb.cuni.cz]
- 34. biorxiv.org [biorxiv.org]
- 35. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit [jove.com]
- 37. LYSOSOMAL ISOLATION PROTOCOL [protocols.io]
- 38. Novel Method for Lipid Droplet Purification f - JoVE Journal [jove.com]
- 39. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 40. spectroscopyonline.com [spectroscopyonline.com]
- 41. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 42. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Cholesteryl Palmitate: A Deep Dive into its Disruptive Interactions with Biological Membranes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl esters, particularly cholesteryl palmitate (CP), represent the primary storage and transport form of cholesterol in many biological systems. Unlike its precursor, free cholesterol, which is a crucial and well-characterized modulator of membrane structure and function, this compound's interaction with lipid bilayers is fundamentally different and predominantly disruptive. This technical guide provides a comprehensive analysis of the physicochemical behavior of this compound in the context of biological membranes. We will move from its fundamental properties to its profound impact on membrane permeability and phase behavior, its critical role in the pathophysiology of atherosclerosis, and the advanced experimental methodologies required to accurately characterize these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this often-overlooked lipid species.
Foundational Concepts: Cholesterol vs. This compound
A frequent point of confusion is the conflation of cholesterol with its esters. While biochemically related, their structural differences lead to vastly different behaviors at the membrane interface. Free cholesterol is amphipathic; its rigid sterol ring intercalates between phospholipids, while its small hydroxyl headgroup anchors it at the lipid-water interface.[1][2] This unique orientation allows it to modulate membrane fluidity, order, and permeability, playing a key role in the formation of lipid rafts.[1][3][4][5]
This compound, however, lacks this amphipathic character. The esterification of the 3β-hydroxyl group with palmitic acid—a 16-carbon saturated fatty acid—results in a large, bulky, and extremely hydrophobic molecule. This structural change prevents it from orienting itself within the phospholipid bilayer in the same stabilizing manner as free cholesterol. Instead of integrating, it tends to disrupt the ordered packing of phospholipids or, at higher concentrations, phase-separate entirely.[6][7]
Table 1: Comparative Physicochemical Properties of Cholesterol and this compound
| Property | Cholesterol | This compound | Rationale & Significance |
|---|---|---|---|
| Molar Mass | ~386.7 g/mol | ~625.1 g/mol | The addition of the palmitate chain significantly increases molecular size and bulk. |
| Key Structural Feature | Amphipathic: Polar hydroxyl (-OH) headgroup, rigid sterol core, non-polar tail | Non-polar/Lipophilic: Bulky, non-polar palmitate ester in place of -OH | This is the most critical distinction, dictating their interaction with the aqueous interface and phospholipid headgroups. |
| Solubility | Very low in water; partitions into lipid bilayers | Practically insoluble in water; partitions into lipid droplets/hydrophobic cores | CP's extreme hydrophobicity drives its sequestration away from aqueous environments, leading to phase separation. |
| Primary Membrane Location | Intercalated between phospholipids, oriented by the -OH group | Cannot stably intercalate; disrupts the bilayer or forms separate phases/droplets | Dictates its role as a membrane modulator (cholesterol) versus a disruptor or storage molecule (CP). |
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. echemi.com [echemi.com]
- 3. Cholesterol as a co-solvent and a ligand for membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol in the Cell Membrane—An Emerging Player in Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol esters and membrane permeability. A nuclear magnetic resonance (MNR) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties of cholesteryl esters in pure and mixed monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrolysis of Cholesteryl Palmitate by Neutral Cholesterol Ester Hydrolase: A Technical Guide for Researchers
Abstract
The mobilization of free cholesterol from intracellular stores of cholesteryl esters is a critical and rate-limiting step in reverse cholesterol transport, a key process in mitigating the development of atherosclerosis. This reaction is predominantly catalyzed by neutral cholesterol ester hydrolase (nCEH), with Neutral Cholesterol Ester Hydrolase 1 (NCEH1), also known as KIAA1363, being identified as the key enzyme in human macrophages.[1][2][3] This technical guide provides an in-depth exploration of the hydrolysis of cholesteryl palmitate, a major saturated cholesteryl ester, by NCEH1. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational science, field-proven experimental insights, and detailed protocols to facilitate robust and reproducible research in lipid metabolism and cardiovascular disease.
Introduction: The Central Role of Cholesteryl Ester Hydrolysis in Cellular Homeostasis
Cholesterol, an essential lipid for maintaining cell membrane integrity and a precursor for steroid hormones and bile acids, is stored within cells as cholesteryl esters (CEs) in lipid droplets to prevent its cytotoxicity.[4] The dynamic balance between cholesterol esterification, catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT), and the hydrolysis of CEs back to free cholesterol and fatty acids is pivotal for cellular cholesterol homeostasis.[5] An imbalance in this cycle, particularly the accumulation of CEs within macrophages in the arterial wall, leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[2][5][6]
The hydrolysis of these stored CEs is the initial and obligatory step for the efflux of cholesterol from foam cells to high-density lipoprotein (HDL) particles, a process known as reverse cholesterol transport.[1][7] This critical hydrolytic reaction occurs at a neutral pH and is mediated by neutral cholesterol ester hydrolases (nCEHs).[8] While several enzymes, including hormone-sensitive lipase (LIPE) and carboxylesterase 1 (CES1), have been investigated, compelling evidence points to NCEH1 as the primary enzyme responsible for this activity in human macrophages.[1][3]
NCEH1 is an integral membrane protein located in the endoplasmic reticulum.[9][10] Its strategic localization allows it to hydrolyze CEs stored in lipid droplets, releasing free cholesterol that can then be transported to the plasma membrane for efflux. Understanding the biochemical characteristics of NCEH1 and the kinetics of its hydrolysis of specific substrates like this compound is paramount for developing therapeutic strategies aimed at promoting cholesterol efflux and regressing atherosclerotic plaques.
Biochemical Properties and Kinetics of NCEH1-Mediated this compound Hydrolysis
NCEH1 is a serine hydrolase with a catalytic triad typical of this enzyme class.[10] Its activity is optimal at a neutral pH, consistent with its function in the cytosol and endoplasmic reticulum.
Substrate Specificity
While NCEH1 can hydrolyze various cholesteryl esters, the fatty acid moiety can influence the rate of hydrolysis. This compound, being a saturated fatty acid ester, is a physiologically relevant substrate. The enzyme also exhibits activity towards other neutral lipids, such as triacylglycerols, although its primary role in macrophages appears to be the hydrolysis of cholesteryl esters.
Kinetic Parameters
Precise kinetic parameters for the hydrolysis of this compound by purified human NCEH1 are not extensively documented in the literature. However, studies using cell lysates overexpressing murine NCEH have provided apparent kinetic values for a similar substrate, cholesteryl oleate. The apparent Michaelis constant (Km) for cholesteryl oleate was determined to be 324 μM. It is reasonable to assume that the Km for this compound would be in a similar range, though empirical determination is recommended for specific experimental contexts.
The Pathophysiological Significance of NCEH1 Activity
The activity of NCEH1 is intrinsically linked to the development and progression of several metabolic diseases, most notably atherosclerosis and non-alcoholic fatty liver disease (NAFLD).
Atherosclerosis
Atherosclerosis is characterized by the buildup of cholesterol-laden plaques in the arteries.[2] The accumulation of cholesteryl esters within macrophages, transforming them into foam cells, is a key initiating event.[5][6] NCEH1 plays a protective role by hydrolyzing these stored CEs, thereby facilitating the removal of cholesterol from the vessel wall.[1][2] Downregulation or inhibition of NCEH1 activity leads to increased CE accumulation and accelerates the development of atherosclerosis.[6] Conversely, enhancing NCEH1 activity is a promising therapeutic strategy to promote plaque regression.
Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by the accumulation of fat, including cholesteryl esters, in the liver. There is a strong association between NAFLD and an increased risk of cardiovascular disease, independent of traditional risk factors.[11][12][13] The molecular mechanisms linking NAFLD and atherosclerosis are complex, but dysregulated lipid metabolism, including impaired cholesteryl ester hydrolysis in both the liver and macrophages, is thought to play a significant role.[11][13]
Experimental Protocols for Measuring NCEH1-Mediated Hydrolysis of this compound
This section provides detailed methodologies for quantifying the hydrolytic activity of NCEH1 on this compound. Both a radioactive and a non-radioactive assay are described to accommodate different laboratory capabilities and preferences.
Radiometric Assay for NCEH1 Activity
This method is highly sensitive and directly measures the release of the radiolabeled fatty acid from this compound.
Rationale: This assay utilizes cholesteryl [1-¹⁴C]palmitate as a substrate. The enzymatic activity is determined by quantifying the amount of released [¹⁴C]palmitic acid after separation from the unhydrolyzed substrate.
Step-by-Step Methodology:
-
Enzyme Source Preparation:
-
Cell Lysates: Culture macrophages (e.g., THP-1 or primary human monocyte-derived macrophages) and harvest by scraping. Wash cells with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.0, 250 mM sucrose, 1 mM EDTA, and protease inhibitors).
-
Microsomal Fraction (Optional but Recommended for Higher Purity): Sonicate the cell suspension and centrifuge at 100,000 x g for 45 minutes at 4°C. The resulting pellet is the microsomal fraction, which is enriched in NCEH1. Resuspend the microsomal pellet in the lysis buffer.
-
Protein Quantification: Determine the protein concentration of the enzyme source using a standard method (e.g., BCA or Bradford assay).
-
-
Substrate Preparation:
-
Prepare a stock solution of cholesteryl [1-¹⁴C]palmitate in a suitable organic solvent (e.g., ethanol or acetone).
-
Prepare the reaction substrate mixture by emulsifying the radiolabeled this compound with phosphatidylcholine in a buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0) by sonication. This creates a substrate that is accessible to the enzyme.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following:
-
Enzyme source (e.g., 50-100 µg of cell lysate or microsomal protein).
-
Reaction buffer (to a final volume of 200 µL).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cholesteryl [1-¹⁴C]palmitate substrate mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction and Extraction of Lipids:
-
Stop the reaction by adding 3 mL of a chloroform/methanol mixture (2:1, v/v).
-
Add 1 mL of 0.9% NaCl and vortex thoroughly to separate the phases.
-
Centrifuge at 1,000 x g for 10 minutes to pellet any precipitated protein.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Quantification of Hydrolysis Products:
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a solvent system capable of separating this compound and palmitic acid (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).[1]
-
Visualize the lipid spots using iodine vapor or by autoradiography.[1][6]
-
Scrape the silica corresponding to the palmitic acid and this compound spots into separate scintillation vials.
-
-
Liquid Scintillation Counting:
-
Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.
-
-
Calculation of NCEH1 Activity:
-
Calculate the percentage of hydrolyzed substrate: (% Hydrolysis) = [DPM in Palmitic Acid / (DPM in Palmitic Acid + DPM in this compound)] x 100.
-
Express the enzyme activity as nmol of palmitic acid released per mg of protein per hour.
-
-
Non-Radiometric Colorimetric Assay for NCEH1 Activity
This method offers a safer and more convenient alternative to the radiometric assay, relying on the enzymatic quantification of the released cholesterol.
Rationale: This is a coupled enzyme assay. NCEH1 first hydrolyzes this compound to produce cholesterol and palmitic acid. The released cholesterol is then quantified using cholesterol oxidase and peroxidase, which generate a colored product that can be measured spectrophotometrically.[14]
Step-by-Step Methodology:
-
Enzyme Source and Substrate Preparation:
-
Prepare the enzyme source (cell lysate or microsomal fraction) as described in the radiometric assay.
-
Prepare the this compound substrate by emulsifying it in a buffer containing Triton X-100 and sodium cholate to ensure its solubility in the aqueous reaction mixture.[14]
-
-
Enzymatic Reaction (Hydrolysis Step):
-
Combine the enzyme source and the this compound substrate in a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0).
-
Incubate at 37°C for a predetermined time to allow for the hydrolysis of the substrate.
-
-
Quantification of Released Cholesterol (Coupled Enzyme Step):
-
Prepare a cholesterol detection reagent containing:
-
Cholesterol oxidase
-
Horseradish peroxidase
-
4-aminoantipyrine
-
A phenolic compound (e.g., phenol or DHBS)[14]
-
-
Add the cholesterol detection reagent to the reaction mixture from the hydrolysis step.
-
Incubate at 37°C for a sufficient time (e.g., 15-30 minutes) to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 500 nm for the phenol-based assay).[14]
-
-
Calculation of NCEH1 Activity:
-
Generate a standard curve using known concentrations of cholesterol.
-
Determine the amount of cholesterol released in the enzymatic reaction by comparing the absorbance to the standard curve.
-
Express the enzyme activity as nmol of cholesterol released per mg of protein per hour.
-
Self-Validation and Controls:
For both assay types, it is crucial to include the following controls:
-
No Enzyme Control: To account for any non-enzymatic hydrolysis of the substrate.
-
Boiled Enzyme Control: To confirm that the observed activity is enzymatic.
-
Inhibitor Control: To validate the specificity of the assay for NCEH1, include a known inhibitor (see Table 1).
Inhibitors and Activators of NCEH1
The modulation of NCEH1 activity is a key area of research for therapeutic intervention. Several small molecule inhibitors have been identified.
| Inhibitor | Target(s) | IC50 (vs. NCEH1) | Reference |
| Paraoxon | NCEH1 selective | 0.003 µM | |
| (+)-AS115 | NCEH1 and LIPE | - | |
| (-)-AS115 | NCEH1 and LIPE | - | |
| Diethylumbelliferyl phosphate (DEUP) | General serine hydrolase inhibitor | - | |
| Orlistat | LIPE selective | >51 µM | |
| 76-0079 | LIPE selective | 115 µM |
Note: IC50 values can vary depending on assay conditions.
The identification of specific and potent activators of NCEH1 remains an active area of investigation and represents a significant opportunity for drug development.
Visualization of Key Processes
To aid in the conceptual understanding of the topics discussed, the following diagrams have been generated using Graphviz (DOT language).
Diagram 1: The Central Role of NCEH1 in Macrophage Cholesterol Efflux
Caption: NCEH1 hydrolyzes this compound from lipid droplets to generate free cholesterol for efflux.
Diagram 2: Experimental Workflow for Radiometric NCEH1 Assay
Caption: Workflow for the radiometric assay to measure NCEH1 activity.
Conclusion and Future Directions
The hydrolysis of cholesteryl esters by NCEH1 is a critical control point in cellular cholesterol metabolism and a key determinant in the pathogenesis of atherosclerosis. The methodologies and insights provided in this technical guide are intended to empower researchers to conduct rigorous and reproducible studies in this important field. Future research should focus on the identification of specific NCEH1 activators, a deeper understanding of its regulatory mechanisms, and the elucidation of its precise kinetic parameters with various physiological cholesteryl ester substrates. Such advancements will be instrumental in the development of novel therapeutics for the prevention and treatment of cardiovascular disease.
References
- 1. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 2. Identification of neutral cholesterol ester hydrolase, a key enzyme removing cholesterol from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesteryl ester hydrolase activity is abolished in HSL macrophages but unchanged in macrophages lacking KIAA1363 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Separation of lipids using thin layer chromatography [biomodel.uah.es]
- 6. Inhibition of lipid synthesis by beta beta'-tetramethyl-substituted, C14-C22, alpha, omega-dicarboxylic acids in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting of neutral cholesterol ester hydrolase to the endoplasmic reticulum via its N-terminal sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol/Cholesterol Ester-Glo™ Assay | Cholesterol Assay | Cholesterol Ester [promega.sg]
- 9. Neutral cholesterol ester hydrolase 1 - Wikipedia [en.wikipedia.org]
- 10. Identification of Neutral Cholesterol Ester Hydrolase, a Key Enzyme Removing Cholesterol from Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple method for the determination of the cholesterol esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholesterol Esterase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Dynamic Interplay of Cholesteryl Palmitate and Lipid Raft Homeostasis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Guide to Understanding, Isolating, and Analyzing a Critical Regulator of Membrane Microdomain Function
Abstract
Lipid rafts, specialized microdomains enriched in cholesterol and sphingolipids, serve as critical platforms for cellular signaling and protein trafficking.[1][2] While free cholesterol is a well-established structural cornerstone of these domains, its esterified form, particularly cholesteryl palmitate, plays a pivotal, albeit indirect, role in governing raft integrity and function. This technical guide provides an in-depth exploration of this compound's role in the broader context of lipid raft biology. We will move beyond a simplistic view of cholesteryl esters as mere storage molecules to a more nuanced understanding of their metabolic flux as a key regulator of the free cholesterol pool available for raft assembly. This document details the causality behind experimental choices for isolating and analyzing these components, provides validated, step-by-step protocols, and discusses the implications for disease pathology and drug development.
Conceptual Framework: Reframing the Role of Cholesteryl Esters
Cellular membranes are not homogenous lipid seas but are compartmentalized into microdomains that facilitate kinetically favorable interactions for signal transduction.[1][3] Lipid rafts are the most studied of these microdomains, characterized by a liquid-ordered (Lo) phase, more tightly packed and ordered than the surrounding liquid-disordered (Ld) bilayer.[4] This unique environment is primarily dictated by the preferential association of free cholesterol (FC) with sphingolipids, which feature saturated hydrocarbon chains.[1][5]
Cholesteryl esters (CEs), such as this compound, are formed by the esterification of cholesterol with a fatty acid—in this case, palmitic acid.[6] Due to their extreme hydrophobicity, CEs do not partition favorably into the phospholipid bilayer of the plasma membrane.[7] Instead, they are the primary storage form of cholesterol, accumulating in cytoplasmic lipid droplets.[3][8]
The critical insight for researchers is that the functional significance of this compound to lipid rafts lies in the dynamic equilibrium between cholesterol esterification and hydrolysis. Cellular cholesterol homeostasis is a tightly regulated balance between FC influx, efflux, and storage.[8][9] When cells uptake lipoproteins, the CE core is hydrolyzed by lipases to generate FC.[3] This liberated FC can then be shuttled to the plasma membrane for incorporation into lipid rafts or, if in excess, be re-esterified by acyl-CoA:cholesterol acyltransferase (ACAT) and stored as CE, primarily this compound in many cell types.[3]
Therefore, the cellular level and metabolic turnover of this compound directly dictate the availability of FC, the essential "glue" that maintains lipid raft structure and function.[1][10] Dysregulation of this balance, leading to either depletion or over-accumulation of FC in the membrane, can disrupt raft-dependent signaling pathways, a phenomenon implicated in numerous diseases, including atherosclerosis and cancer.[3][11]
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is essential for designing extraction and analysis protocols. It is a highly nonpolar lipid, practically insoluble in water but soluble in organic solvents like chloroform.[12]
| Property | Value | Source |
| Molecular Formula | C43H76O2 | [6][13][14] |
| Molecular Weight | 625.06 g/mol | [6][13][14] |
| Physical State | White to off-white solid | [12] |
| Melting Point | 74-77 °C | [15] |
| Solubility | Insoluble in water; Soluble in chloroform, ethanol | [12] |
| LogP (octanol/water) | ~18.14 (estimated) | [15] |
The Influence of Cholesterol Homeostasis on Raft-Mediated Signaling
Lipid rafts function as organizing centers for signaling molecules.[16] Many receptors, G-proteins, and kinases are either constitutively located in rafts or recruited to them upon activation.[17] This localization is often dependent on post-translational modifications, such as palmitoylation, where the addition of palmitic acid to cysteine residues enhances a protein's affinity for the ordered lipid environment.[18][19][20]
The availability of free cholesterol, modulated by the this compound metabolic cycle, directly impacts these signaling platforms.
-
Raft Stability and Protein Recruitment: An optimal level of FC is required to maintain the Lo phase. Depletion of FC disrupts rafts, causing resident proteins to disperse into the Ld membrane and dampening signal transduction.[21] For instance, the translocation of Toll-like receptor 4 (TLR4) into lipid rafts, a key step in inflammatory signaling, is influenced by the balance of free and esterified cholesterol.[22]
-
Signal Clustering and Amplification: Upon ligand binding, individual small rafts can cluster into larger, more stable signaling platforms.[4] This process is highly dependent on the underlying lipid composition and membrane fluidity, which are modulated by FC content.[23]
-
Substrate Presentation: Rafts can sequester palmitoylated proteins away from their substrates in the disordered membrane.[1] Changes in raft integrity, driven by fluctuations in the FC pool, can regulate enzyme-substrate interactions.[1]
The logical relationship between this compound metabolism and raft function is a key concept for drug development, as targeting the enzymes involved in cholesterol esterification or hydrolysis could be a viable strategy to modulate raft-dependent signaling.[21]
Diagram: The Central Role of Cholesterol Metabolism in Lipid Raft Function
Caption: Metabolic flux of cholesterol regulating lipid raft composition.
Experimental Methodologies: A Practical Guide
Investigating the role of this compound requires robust methods for isolating lipid rafts and accurately quantifying their lipid components. The choice of protocol is critical and depends on the specific research question.
Isolation of Lipid Raft Microdomains
The defining biochemical feature of lipid rafts is their resistance to solubilization by certain non-ionic detergents at low temperatures, which forms the basis of the most common isolation technique.[2][4] However, detergent-free methods have gained prominence to avoid potential artifacts.[24][25]
This method is preferred for applications where the introduction of detergents could alter endogenous lipid-protein interactions or for downstream lipidomics analysis.[25][26] It relies on the inherent low buoyant density of lipid-rich raft domains.
Causality: The protocol starts with cell lysis in a high-pH sodium carbonate buffer, which mechanically strips away peripheral membrane proteins without using detergents.[26] Subsequent homogenization and sonication shear the membranes into smaller fragments. When placed at the bottom of a sucrose gradient, the low-density, lipid-rich raft fragments float upwards during ultracentrifugation, separating from higher-density non-raft membranes and cytosolic proteins which remain in the lower fractions.[24][26]
Step-by-Step Methodology:
-
Cell Culture and Harvest: Grow cells (e.g., THP-1 macrophages, SH-SY5Y neuroblastoma) to ~90% confluency. Harvest 1-2 x 10⁸ cells by scraping into ice-cold Phosphate-Buffered Saline (PBS). Pellet cells by centrifugation at 500 x g for 5 min at 4°C.
-
Lysis: Resuspend the cell pellet in 2 mL of ice-cold 500 mM sodium carbonate, pH 11.0.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes), followed by sonication. Self-Validation: Use three 20-second bursts on ice with a probe sonicator. This step is crucial for efficient membrane fragmentation.
-
Sucrose Gradient Preparation: In a 12 mL ultracentrifuge tube (e.g., Beckman Coulter SW41), mix the 2 mL of cell homogenate with 2 mL of 90% sucrose prepared in MBS (25 mM MES, 150 mM NaCl, pH 6.5) to create a 4 mL layer of 45% sucrose.
-
Gradient Layering: Carefully overlay the 45% sucrose layer with 4 mL of 35% sucrose (in MBS) and then 4 mL of 5% sucrose (in MBS).
-
Ultracentrifugation: Centrifuge the gradient at 200,000 x g (~39,000 rpm in an SW41 Ti rotor) for 16-20 hours at 4°C.
-
Fraction Collection: After centrifugation, a faint, opaque band should be visible at the 5%/35% sucrose interface. This is the lipid raft fraction.[26] Carefully collect 1 mL fractions from the top of the gradient.
-
Validation: Analyze each fraction by Western blot for known raft markers (e.g., Flotillin-1, Caveolin-1) and non-raft markers (e.g., Calnexin, Transferrin Receptor).[2] Raft markers should be enriched in the low-density fractions (typically fractions 4-6).
Diagram: Detergent-Free Lipid Raft Isolation Workflow
Caption: Step-by-step workflow for isolating lipid rafts using a detergent-free method.
Analysis of this compound
Following raft isolation, accurate quantification of this compound requires sensitive analytical techniques, as it is expected to be a low-abundance species within the raft fractions themselves, but highly abundant in total cell lysates or lipid droplet fractions. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[7][27]
This protocol provides a framework for extracting lipids from isolated fractions or total cell pellets and quantifying this compound.
Causality: The method uses a biphasic solvent system (chloroform and methanol) based on the Folch or Bligh-Dyer methods to efficiently extract hydrophobic molecules like CEs from the aqueous environment of the cell lysate. The lower organic phase, containing the lipids, is collected. For MS analysis, electrospray ionization (ESI) is used. CEs have poor ionization efficiency, so they are often analyzed as adducts (e.g., ammonium or sodium adducts) to enhance signal.[27][28] Tandem MS (MS/MS) provides specificity by monitoring a unique fragmentation pattern—for CEs, the neutral loss of the fatty acid or the characteristic dehydrated cholesterol fragment (m/z 369.35) confirms identification.[27][29]
Step-by-Step Methodology:
-
Sample Preparation: Take a known volume of the isolated raft fraction or a cell pellet from a known number of cells. Add an internal standard (e.g., C17:0 Cholesteryl Ester) to correct for extraction efficiency and instrument variability.
-
Lipid Extraction (Bligh-Dyer): a. To 200 µL of aqueous sample, add 750 µL of 1:2 (v/v) Chloroform:Methanol. Vortex vigorously for 1 min. b. Add 250 µL of Chloroform. Vortex for 1 min. c. Add 250 µL of water. Vortex for 1 min. d. Centrifuge at 1,000 x g for 10 min to separate the phases. e. Carefully collect the lower organic phase using a glass syringe.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of a suitable solvent for LC, such as 9:1 Methanol:Chloroform.
-
LC-MS/MS Analysis: a. Chromatography: Use a reverse-phase C18 column to separate lipid species. Run a gradient from a polar mobile phase (e.g., Acetonitrile/Water with formic acid and ammonium formate) to a nonpolar mobile phase (e.g., Isopropanol/Acetonitrile). b. Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode. c. Quantification: Use Multiple Reaction Monitoring (MRM).
- Parent Ion: Monitor the [M+NH₄]⁺ adduct of this compound (m/z 642.6).
- Fragment Ion: Monitor for the characteristic dehydrated cholesterol fragment (m/z 369.35).[27] d. Data Analysis: Quantify the peak area of the this compound transition relative to the internal standard peak area, using a standard curve generated with known amounts of this compound standard.
Implications for Drug Development
The central role of lipid rafts in signaling makes them an attractive, yet challenging, therapeutic target.[30][31][32] Instead of directly targeting raft proteins, which can be difficult, modulating the lipid environment offers a novel approach.
-
Targeting Cholesterol Metabolism: Drugs that inhibit ACAT could reduce the storage of FC as cholesteryl esters, potentially increasing the FC pool available for rafts. Conversely, modulating neutral lipase activity could control the release of FC from lipid droplets.[3] Such strategies could be used to either enhance or disrupt raft-dependent signaling in pathological conditions.
-
Statin Effects: Statins, which inhibit cholesterol synthesis, have been shown to disrupt lipid rafts by depleting cellular cholesterol.[31] This disruption can increase the chemosensitivity of cancer stem cells, which are known to have high levels of lipid rafts.[31]
-
Raft-Disrupting Agents: A variety of agents that modify membrane fluidity or cholesterol content can be used to disrupt rafts.[21] For example, methyl-β-cyclodextrin (MβCD) is a tool compound that extracts cholesterol from the membrane, effectively destroying raft integrity.[31] While not a viable drug itself, it serves as a proof-of-concept for raft disruption as a therapeutic strategy.
The development of drugs that specifically target the metabolic pathways governing the this compound-free cholesterol axis represents a promising frontier for controlling the myriad cellular processes orchestrated by lipid raft microdomains.[33]
References
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- 33. researchgate.net [researchgate.net]
The Pivotal Role of Cholesteryl Palmitate in Cellular Signaling Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, cholesteryl esters, including cholesteryl palmitate, were primarily regarded as inert molecules for the storage and transport of excess cholesterol, sequestered within cytoplasmic lipid droplets. However, a paradigm shift is underway. Emerging evidence reveals that the dynamic cycle of cholesterol esterification and hydrolysis is not merely a metabolic sidebar but a critical regulatory axis in a multitude of cellular signaling pathways. This technical guide synthesizes current understanding of how this compound, the ester formed from cholesterol and the saturated fatty acid palmitic acid, actively participates in modulating signal transduction. We will explore its influence on membrane microdomains, its direct impact on signaling cascades implicated in cancer and other diseases, and provide detailed methodologies for its study, empowering researchers to probe this exciting and rapidly evolving field.
The Biochemistry of this compound: Beyond Simple Storage
This compound: A Molecular Profile
This compound is a cholesterol ester created through the formal condensation of a cholesterol molecule with palmitic acid (hexadecanoic acid)[1]. This esterification process attaches the fatty acid to the hydroxyl group of cholesterol, creating a significantly more hydrophobic molecule than free cholesterol[2][3]. This property is key to its biological function; its hydrophobicity drives it away from the aqueous environment of the cytoplasm and the polar head groups of the cell membrane's phospholipid bilayer, allowing it to be packed into the neutral lipid core of cytoplasmic lipid droplets or lipoproteins[3][4].
The Esterification-Hydrolysis Cycle: A Dynamic Regulatory Hub
The cellular pool of cholesteryl esters is not static. It exists in a dynamic equilibrium, governed by a continual cycle of esterification and hydrolysis[3]. This cycle dictates the availability of free cholesterol, a critical component of cellular membranes that influences fluidity, structure, and the formation of signaling platforms[2][5].
-
Esterification: The synthesis of cholesteryl esters from cholesterol and a fatty acyl-CoA (like palmitoyl-CoA) is catalyzed by Acyl-CoA:cholesterol acyltransferases (ACATs), also known as sterol O-acyltransferases (SOATs)[2][3]. In mammals, two isoforms exist: ACAT1/SOAT1, which is ubiquitously expressed, and ACAT2/SOAT2, which is primarily found in the liver and intestines[6]. This reaction primarily occurs in the endoplasmic reticulum (ER) and is a crucial mechanism for preventing the cytotoxicity of excess free cholesterol[4][7].
-
Hydrolysis: The reverse reaction, breaking down cholesteryl esters to release free cholesterol and fatty acids, is mediated by cholesterol ester hydrolases (CEHs).[2] These enzymes are found in various cellular compartments. For instance, neutral cholesterol ester hydrolases (nCEH) act in neutral environments like the cytoplasm, while acid cholesterol ester hydrolases (aCEH) function in the acidic environment of lysosomes[2]. The net hydrolysis of cytoplasmic cholesteryl esters is tightly coupled to cholesterol efflux, requiring a cholesterol acceptor in the extracellular medium to proceed[8].
The tight regulation of ACAT and CEH activity by factors such as intracellular cholesterol levels and hormonal signals underscores the importance of this cycle in maintaining cellular homeostasis[2].
Key Regulatory Enzymes
| Enzyme | Location | Function | Regulation |
| ACAT1/SOAT1 | Endoplasmic Reticulum (ER)[2] | Esterifies free cholesterol to form cholesteryl esters for storage, preventing free cholesterol toxicity[4]. | Feedback inhibition by high intracellular cholesterol; stimulated by low cholesterol levels. |
| Neutral CEH (nCEH) | Cytoplasm | Hydrolyzes cholesteryl esters in neutral pH environments to release free cholesterol and fatty acids[2]. | Stimulated by the presence of extracellular cholesterol acceptors like HDL. |
| Acid CEH (aCEH) | Lysosomes | Hydrolyzes cholesteryl esters from internalized lipoproteins (e.g., LDL) in the acidic lysosomal compartment. | Regulated by intracellular trafficking pathways[2]. |
This compound and the Cellular Signaling Landscape
The esterification of cholesterol is no longer seen as a simple storage mechanism but as an active signaling event. By controlling the availability of free cholesterol and by modulating the lipid environment, the ACAT/cholesterol esterification pathway directly influences the function of critical signaling hubs.
Modulating Membrane Microdomains: The Lipid Raft Connection
Lipid rafts are specialized, highly-ordered membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins[2][9]. These domains function as crucial platforms for signal transduction, concentrating signaling molecules to increase the efficiency of their interactions[9][10][11].
The accumulation of cholesteryl esters directly impacts the structure and function of these rafts[2]. By regulating the amount of free cholesterol available, the esterification cycle modulates the stability and composition of lipid rafts. This, in turn, affects the recruitment and activation of raft-associated signaling proteins, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs)[2]. For example, S-palmitoylation, the attachment of palmitate to cysteine residues, is a key signal for targeting transmembrane proteins to lipid rafts, a process influenced by the local lipid environment[10][12][13].
Caption: Cholesteryl ester metabolism regulates free cholesterol, impacting lipid raft integrity.
A Case Study: The Cholecystokinin 2 Receptor (CCK2R) Pathway
A compelling example of direct signaling through cholesterol esterification involves the cholecystokinin 2 receptor (CCK2R), a G protein-coupled receptor[7]. In tumor cells expressing a constitutively active, oncogenic mutant of CCK2R, a significant increase in both cholesterol esterification and ACAT activity was observed. Critically, inhibiting ACAT activity with the pharmacological inhibitor Sah58-035 markedly reduced cancer cell growth and invasion[7].
Further investigation revealed that sustained activation of the wild-type receptor also boosted the production of cholesteryl esters. Moreover, directly supplying non-tumor cells with cholesteryl oleate was sufficient to increase their proliferation and invasion to levels seen in the tumor cells[7]. This demonstrates that the production of cholesteryl esters is not merely a consequence of receptor activation but is a downstream signaling event that actively drives oncogenic phenotypes. The study identified this pathway as being dependent on Protein Kinase C zeta (PKCζ) and ERK1/2 activation, linking a well-known mitogenic pathway directly to ACAT-mediated cholesterol esterification[7].
Caption: CCK2R activation triggers a PKCζ/ERK1/2 cascade that stimulates ACAT.
Implications in Health and Disease
Dysregulation of this compound metabolism is a hallmark of numerous pathologies.
-
Atherosclerosis: The accumulation of cholesteryl esters within macrophages, leading to the formation of "foam cells," is a defining characteristic of atherosclerotic lesions[4][14]. This process involves the uptake of modified lipoproteins, lysosomal hydrolysis of their cholesteryl esters, and subsequent re-esterification in the cytoplasm by ACAT1, leading to the formation of lipid droplets that characterize these pathological cells[8].
-
Cancer: As demonstrated in the CCK2R model, deregulated cholesterol esterification is linked to increased cell proliferation and invasion[7]. The enzyme ACAT1/SOAT1 is increasingly recognized as a therapeutic target in various malignancies due to its role in supporting cancer cell growth[15][16].
-
Neurodegenerative Diseases: Altered cholesterol metabolism is strongly implicated in Alzheimer's disease (AD)[6][17]. Blocking ACAT1 activity in AD mouse models has been shown to reduce amyloid and tau pathology, partly by upregulating autophagy and lysosomal biogenesis[17][18][19]. Increased levels of cholesteryl esters have also been found in specific brain regions of individuals with Huntington's disease[20].
Methodologies for Studying this compound
Investigating the role of this compound in signaling requires robust methods for its quantification, visualization, and functional analysis.
Quantification and Profiling
Protocol 1: High-Performance Liquid Chromatography (HPLC) for CE Quantification
This protocol is adapted for triglyceride-rich cells like macrophages and allows for the specific measurement of cholesterol and cholesteryl esters[21].
-
Lipid Extraction: Extract total lipids from cell pellets (e.g., 10^5 cells) using a standard Folch method (chloroform:methanol 2:1 v/v).
-
Triglyceride Hydrolysis (Saponification):
-
Resuspend the dried lipid extract in a solution of ethanolic potassium hydroxide.
-
Incubate to selectively hydrolyze triglycerides while leaving cholesteryl esters intact.
-
Neutralize the reaction and re-extract the non-saponifiable lipids (containing cholesterol and CEs).
-
-
HPLC Analysis:
-
Resuspend the final lipid extract in the mobile phase.
-
Inject the sample onto a reversed-phase C18 column.
-
Elute with an appropriate mobile phase (e.g., acetonitrile/isopropanol gradient).
-
Detect cholesterol and cholesteryl esters using a UV detector (approx. 210 nm).
-
Quantify against known standards for cholesterol and various cholesteryl esters (e.g., this compound, oleate, linoleate).
-
Causality: The initial saponification step is critical. It removes the abundant triglycerides that would otherwise co-elute with and obscure the cholesteryl ester peaks in the chromatogram, ensuring accurate quantification[21].
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for CE Profiling
LC-MS offers high sensitivity and the ability to identify and quantify a wide range of cholesteryl ester species simultaneously[22][23].
-
Lipid Extraction: Perform a lipid extraction as described above (Folch or Bligh-Dyer method).
-
LC Separation:
-
Utilize a reverse-phase C18 or C8 column.
-
Employ a gradient of solvents compatible with mass spectrometry (e.g., water/acetonitrile/isopropanol with a small amount of formic acid and ammonium formate).
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source, typically in positive ion mode.
-
Detect cholesteryl esters as their ammonium adducts [M+NH4]+.
-
Perform full scan analysis to identify present species and/or selected reaction monitoring (SRM) for targeted quantification of specific CEs like this compound.
-
Causality: The hydrophobicity and poor ionization of neutral lipids like CEs present a challenge[22][23]. Using ammonium formate in the mobile phase promotes the formation of ammonium adducts, which ionize much more efficiently than the parent molecule, dramatically increasing sensitivity.
-
Visualization and Localization
Protocol 3: Filipin Staining with Flow Cytometry for Detecting CE-Containing Cells
This method allows for the identification and sorting of cells that have accumulated cholesteryl esters, such as foam cells[14].
-
Cell Preparation: Prepare a single-cell suspension from tissues (e.g., via enzymatic dissociation of aortas) or from cell culture.
-
Free Cholesterol Extraction:
-
Fix the cells (e.g., with paraformaldehyde).
-
Permeabilize and extract unesterified (free) cholesterol using ethanol.
-
Causality: Filipin binds to unesterified cholesterol but not esterified cholesterol. This step is essential to remove the background signal from membrane free cholesterol, ensuring that the subsequent signal is specific to cholesterol derived from CE hydrolysis[14].
-
-
Enzymatic Hydrolysis of CE: Incubate the ethanol-extracted cells with cholesterol esterase to hydrolyze the intracellular cholesteryl esters, converting them into free cholesterol.
-
Filipin Staining: Stain the cells with a filipin solution. The filipin will now bind to the newly available cholesterol that was previously esterified.
-
Flow Cytometry:
-
Analyze the cell suspension on a flow cytometer using UV excitation and detecting the emission (typically ~480 nm).
-
Gate on the cell population of interest. The fluorescence intensity will be proportional to the original cholesteryl ester content.
-
Cells with high fluorescence ("foam cells") can be sorted for further microscopic analysis or molecular characterization.
-
Functional Assays: Probing the Signaling Impact
This workflow outlines a strategy to determine if cholesterol esterification is a required signaling event downstream of a receptor or stimulus of interest.
Caption: Workflow to test the functional role of cholesterol esterification in a pathway.
Conclusion and Future Directions
This compound and the broader process of cholesterol esterification are emerging from the shadow of metabolic housekeeping to be recognized as integral components of cellular signaling. The ability of the ACAT/CEH cycle to dynamically regulate the availability of free cholesterol provides a powerful mechanism for controlling the organization of membrane signaling platforms and the activity of embedded proteins. The discovery that this pathway can act as a direct downstream effector for oncogenic receptors opens up new avenues for therapeutic intervention in cancer and potentially other diseases driven by aberrant signaling, including atherosclerosis and neurodegeneration.
Future research should focus on identifying the full spectrum of signaling pathways modulated by cholesterol esterification, elucidating the specific molecular sensors that couple cellular cholesterol status to downstream effectors, and developing more isoform-selective inhibitors of ACAT/SOAT to translate these fundamental biological insights into targeted therapies.
References
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- 4. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
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- 9. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Cholesterol and Lipid Rafts in Cancer Signaling: A Promising Therapeutic Opportunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Lipid rafts: a signaling platform linking cholesterol metabolism to synaptic deficits in autism spectrum disorders [frontiersin.org]
- 12. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method for detection and isolation of cholesteryl ester-containing "foam" cells using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the Significance of SOAT1/ACAT1 in Cancer Pathogenesis [aber.apacsci.com]
- 16. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "The Molecular and Cellular Response to ACAT1/SOAT1 Inhibition" by Taylor C. Harned [digitalcommons.dartmouth.edu]
- 18. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 21. An improved method for quantification of cholesterol and cholesteryl esters in human monocyte-derived macrophages by high performance liquid chromatography with identification of unassigned cholesteryl ester species by means of secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. biorxiv.org [biorxiv.org]
Genetic Regulation of Cholesteryl Palmitate Metabolism: From Cellular Homeostasis to Therapeutic Intervention
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl esters, predominantly cholesteryl palmitate, represent the primary form for intracellular cholesterol storage and transport in lipoproteins. The dynamic equilibrium between the synthesis and hydrolysis of these esters is fundamental to cellular cholesterol homeostasis. Dysregulation of this metabolic axis is a cornerstone of numerous pathologies, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain cancers. This guide provides a comprehensive overview of the genetic and molecular machinery governing this compound metabolism. We will dissect the core enzymatic players, explore the super-regulatory transcriptional networks of SREBP-2 and LXR, detail robust experimental methodologies for their study, and discuss the implications for modern drug development.
Part 1: The Core Metabolic Axis of Cholesteryl Esterification
Cholesterol, an essential structural component of cellular membranes, becomes cytotoxic in excess. To buffer against this, cells convert free cholesterol into inert cholesteryl esters, which are then stored in cytosolic lipid droplets.[1] This process of esterification not only detoxifies excess cholesterol but also creates a reservoir that can be mobilized upon demand for membrane synthesis or steroidogenesis.[2] this compound, formed from cholesterol and the 16-carbon saturated fatty acid, palmitic acid, is one of the most common cholesteryl ester species found in cells and tissues.[3][4]
The metabolism of this compound is a cyclical process governed by two opposing enzymatic activities: synthesis by Acyl-CoA:Cholesterol Acyltransferases (ACATs) and hydrolysis by Cholesteryl Ester Hydrolases (CEHs).
-
Synthesis (Esterification): This reaction occurs primarily in the endoplasmic reticulum (ER).[5] The enzyme Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT), catalyzes the transfer of a fatty acyl group from an Acyl-CoA molecule to the hydroxyl group of cholesterol.[5] There are two major isoforms, ACAT1 (encoded by the SOAT1 gene) and ACAT2 (encoded by the SOAT2 gene), with distinct tissue distributions and functions. ACAT1 is ubiquitous and plays a key role in cholesterol storage in most cells, including macrophages, while ACAT2 is primarily found in the liver and intestine, where it is crucial for the assembly of lipoproteins.[6][7]
-
Hydrolysis (De-esterification): The breakdown of cholesteryl esters back into free cholesterol and fatty acids is mediated by several enzymes. In the cytoplasm, neutral cholesteryl ester hydrolase (NCEH), encoded by the LIPE (Lipase E, Hormone-Sensitive Lipase) gene, mobilizes cholesterol from lipid droplets.[8] Within the lysosomes, cholesteryl esters delivered via lipoprotein uptake are hydrolyzed by Lysosomal Acid Lipase (LAL).[8]
Part 2: Transcriptional Master Regulators: SREBP-2 and LXR
The expression of the genes encoding the metabolic machinery is not static; it is dynamically regulated by the cell's cholesterol status. This regulation is orchestrated primarily by two families of transcription factors: Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs), which function in an elegant, opposing feedback system.[9][10]
SREBP-2: The Architect of Cholesterol Synthesis and Uptake
When cellular cholesterol levels are low, the cell activates a program to acquire more. This response is chiefly mediated by SREBP-2 (encoded by the SREBF2 gene).[6][11] In its inactive state, SREBP-2 resides in the ER membrane, complexed with SREBP-Cleavage Activating Protein (SCAP).[11][12]
-
Sensing Low Cholesterol: When ER cholesterol drops, the SCAP-SREBP-2 complex is no longer retained in the ER.[11]
-
Activation: The complex traffics to the Golgi apparatus, where SREBP-2 is sequentially cleaved by two proteases (S1P and S2P).[13]
-
Transcriptional Activation: The liberated N-terminal domain of SREBP-2 translocates to the nucleus. There, it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, potently activating their transcription.[12][14]
Key SREBP-2 target genes include those for cholesterol synthesis (e.g., HMGCR, FDFT1), cholesterol uptake (e.g., LDLR), and, importantly, SOAT1/2 (ACAT1/2) to prepare the cell for esterifying the incoming cholesterol.[6][15]
LXR: The Manager of Cholesterol Efflux and Reverse Transport
Conversely, when cellular cholesterol levels are high, the cell must prevent toxic accumulation and promote its removal. This is the domain of the Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2).[13] LXRs are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol that serve as physiological indicators of cholesterol excess.[10][16]
-
Sensing High Cholesterol: As cellular cholesterol rises, so does the concentration of oxysterol ligands.
-
Activation: Oxysterols bind to and activate LXRs.
-
Transcriptional Activation: Activated LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoters of target genes.[12]
Key LXR target genes are central to reverse cholesterol transport, including ABCA1 and ABCG1, which encode transporters that efflux cholesterol out of the cell to HDL acceptors.[9][17] LXR activation thus represents a primary defense against cellular cholesterol overload. The interplay between SREBP-2 and LXR forms a finely tuned rheostat that maintains cholesterol balance.[17]
Part 3: Experimental Methodologies
A robust investigation into the genetic regulation of this compound metabolism requires a multi-faceted approach combining lipid quantification with gene expression analysis.
Workflow for Integrated Analysis
Protocol 1: Quantification of Cholesteryl Esters using a Fluorometric Assay Kit
This protocol provides a high-throughput method for measuring free cholesterol and total cholesterol, allowing for the calculation of cholesteryl esters.[18][19]
Principle: Cholesterol esterase hydrolyzes cholesteryl esters to free cholesterol. Cholesterol oxidase then acts on total free cholesterol, producing H₂O₂. The H₂O₂ reacts with a probe to generate a fluorescent signal (Ex/Em = 535/587 nm) proportional to the amount of cholesterol present.[18][20]
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples (10 mg) or cell pellets (1x10⁶ cells) in 200 µL of Assay Buffer.
-
Centrifuge at 10,000 x g for 5 minutes to remove insoluble material. Collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a 1 µg/µL Cholesterol Standard stock solution.
-
Generate a standard curve by diluting the stock to concentrations ranging from 0 to 10 µ g/well .
-
-
Reaction Setup:
-
Prepare two sets of wells for each sample: one for Total Cholesterol and one for Free Cholesterol.
-
Total Cholesterol Wells: Add 50 µL of sample. Prepare a Reaction Mix containing Assay Buffer, OxiRed™ Probe, Enzyme Mix, and Cholesterol Esterase. Add 50 µL of this mix to the sample wells.
-
Free Cholesterol Wells: Add 50 µL of sample. Prepare a Reaction Mix as above but omitting the Cholesterol Esterase. Add 50 µL of this mix to the sample wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Measure the fluorescence at Ex/Em = 535/587 nm using a microplate reader.
-
-
Calculation:
-
Subtract the 0 standard reading from all measurements.
-
Calculate the cholesterol concentration in each sample using the standard curve.
-
Calculate Cholesteryl Ester concentration: [Total Cholesterol] - [Free Cholesterol].
-
Protocol 2: Analysis of Gene Expression by Quantitative RT-PCR (qRT-PCR)
This protocol measures the mRNA levels of key regulatory and metabolic genes.
Methodology:
-
RNA Extraction:
-
Extract total RNA from cell pellets or tissues using a TRIzol-based method or a commercial column-based kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
-
qRT-PCR Reaction:
-
Prepare a reaction mix containing: SYBR Green Master Mix, forward and reverse primers for the gene of interest (e.g., SOAT1, LIPE, SREBF2, ABCA1), cDNA template, and nuclease-free water.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction on a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Part 4: Pathophysiological Relevance and Therapeutic Targeting
The tight regulation of cholesteryl ester metabolism is critical for health, and its disruption is a hallmark of several major diseases.
| Gene | Protein | Core Function | Implication in Disease |
| SOAT1 | ACAT1 | Ubiquitous cholesterol esterification for storage.[6] | Upregulation in macrophages contributes to foam cell formation in atherosclerosis .[5] Inhibition is a therapeutic target.[7] |
| LIPE | Hormone-Sensitive Lipase (NCEH) | Hydrolysis of neutral cholesteryl esters in lipid droplets.[8] | Dysregulation can affect cholesterol mobilization and contribute to lipid accumulation in NAFLD . |
| LIPA | Lysosomal Acid Lipase (LAL) | Hydrolysis of cholesteryl esters from endocytosed lipoproteins.[8] | Deficiency leads to Wolman disease and Cholesteryl Ester Storage Disease, causing massive lipid accumulation.[8] |
| SREBF2 | SREBP-2 | Master transcriptional activator of cholesterol synthesis and uptake.[11] | Overactivation can drive hypercholesterolemia and contribute to metabolic syndrome.[16] |
| NR1H3 | LXRα | Nuclear receptor that senses oxysterols and activates cholesterol efflux.[13] | LXR agonists have been explored to treat atherosclerosis by promoting cholesterol removal from foam cells.[10] |
| ABCA1 | ABCA1 | Transporter for cholesterol efflux to lipid-poor apoA-I.[8] | Mutations cause Tangier disease, characterized by very low HDL and premature atherosclerosis.[5] |
| CETP | Cholesteryl Ester Transfer Protein | Transfers cholesteryl esters from HDL to LDL/VLDL in plasma.[21] | Inhibition raises HDL levels; CETP inhibitors are a class of drugs investigated for cardiovascular disease prevention.[22][23] |
Therapeutic Implications:
The central role of this pathway has made it an attractive area for drug development.
-
ACAT Inhibitors: Drugs like avasimibe were developed to prevent cholesteryl ester accumulation in macrophages within atherosclerotic plaques.[5][7] While early clinical trials were not successful, targeting specific ACAT isoforms remains an area of interest.[5]
-
CETP Inhibitors: These drugs aim to increase levels of "good" HDL cholesterol by preventing the transfer of cholesteryl esters to "bad" LDL cholesterol.[21] The clinical trial results for drugs like torcetrapib, dalcetrapib, and anacetrapib have been mixed, highlighting the complexity of HDL metabolism.[22][23]
-
LXR Agonists: Activating LXR can potently induce reverse cholesterol transport. However, a major side effect is the induction of SREBP-1c, leading to hypertriglyceridemia, which has limited their clinical development.[12][16]
Conclusion and Future Directions
The genetic regulation of this compound metabolism is a highly coordinated system essential for cellular and systemic lipid homeostasis. The SREBP-2 and LXR transcription factors form the central command, sensing cellular cholesterol levels and adjusting gene expression to balance synthesis, uptake, storage, and efflux. Disruptions in this network are causal in the progression of major metabolic diseases. While therapeutic targeting of this pathway has proven challenging, a deeper understanding of the tissue-specific roles of key enzymes and the downstream effects of regulatory pathways will undoubtedly unveil more precise and effective strategies for treating cholesterol-related disorders. Future research using single-cell transcriptomics and advanced lipidomics will be crucial to unravel the cell-specific nuances of this vital metabolic network.
References
- 1. Cholesterol Ester Metabolism Governs Intracellular Cholesterol Crystal Formation [harvest.usask.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | C43H76O2 | CID 246520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Regular Dietary Intake of Palmitate Causes Vascular and Valvular Calcification in a Rabbit Model [frontiersin.org]
- 5. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 6. Genetic regulation of cholesterol homeostasis: chromosomal organization of candidate genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study on cholesterol-cholesteryl ester metabolic homeostasis and drug intervention in hyperlipidemic hamsters using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cholesterol: from feeding to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Cholesterol and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Mining cholesterol genes from thousands of mouse livers identifies aldolase C as a regulator of cholesterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of cholesterol metabolism and the LXRalpha-SREBP-1c pathway on nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Cholesterol/Cholesteryl Ester Assay Kit - Quantitation ab65359 | Abcam [abcam.com]
- 19. Total Cholesterol and Cholesteryl Ester Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 20. signosisinc.com [signosisinc.com]
- 21. research.monash.edu [research.monash.edu]
- 22. medrxiv.org [medrxiv.org]
- 23. researchgate.net [researchgate.net]
Cholesteryl Palmitate Accumulation in Lysosomal Storage Diseases: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of cholesteryl palmitate accumulation in lysosomal storage diseases (LSDs), with a focus on the underlying molecular mechanisms, key analytical methodologies, and relevant disease models. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of lipid metabolism and lysosomal biology.
Introduction: The Lysosome as a Central Hub for Lipid Metabolism
Lysosomes are dynamic cellular organelles responsible for the degradation and recycling of a wide array of macromolecules. Within this acidic environment, a battery of hydrolytic enzymes breaks down complex lipids, proteins, and carbohydrates into their constituent building blocks for cellular reuse. A critical function of the lysosome is the processing of lipoproteins, primarily low-density lipoprotein (LDL), which delivers cholesterol to peripheral tissues. Disruption of this intricate process can lead to the pathological accumulation of lipids, a hallmark of a class of devastating genetic disorders known as lysosomal storage diseases.
Cholesteryl esters, the storage form of cholesterol, are a major component of the lipid core of LDL particles. Following LDL internalization and delivery to the lysosome, cholesteryl esters are hydrolyzed to free cholesterol and fatty acids. This free cholesterol is then transported out of the lysosome to other cellular compartments to meet metabolic demands. However, in certain LSDs, genetic defects in key proteins disrupt this finely tuned pathway, leading to the massive intralysosomal accumulation of cholesteryl esters, with this compound being a prominent species.
This guide will delve into the specifics of this compound accumulation in two primary categories of LSDs: Lysosomal Acid Lipase (LAL) Deficiency and Niemann-Pick Disease Type C.
Part 1: Pathophysiology of this compound Accumulation
Lysosomal Acid Lipase (LAL) Deficiency: Wolman Disease and Cholesteryl Ester Storage Disease (CESD)
LAL deficiency is an autosomal recessive disorder caused by mutations in the LIPA gene, which encodes the lysosomal acid lipase (LAL) enzyme.[1][2][3] This enzyme is essential for hydrolyzing cholesteryl esters and triglycerides that enter the lysosome via LDL uptake.[4][5]
-
Wolman Disease: This is the most severe and infantile-onset form of LAL deficiency, characterized by a near-complete absence of LAL activity.[1][4][6] This leads to a massive and rapid accumulation of cholesteryl esters and triglycerides in multiple organs, including the liver, spleen, and adrenal glands.[4][7][8] Patients typically present with failure to thrive, vomiting, hepatosplenomegaly, and adrenal calcification, with a life expectancy of less than one year without treatment.[1][4][7]
-
Cholesteryl Ester Storage Disease (CESD): This is a later-onset and less severe form of LAL deficiency where there is some residual LAL activity.[6][9] The accumulation of cholesteryl esters is more gradual, primarily affecting the liver and leading to hepatomegaly, fibrosis, cirrhosis, and premature atherosclerosis.[5][10][11] CESD is often underdiagnosed due to its variable clinical presentation.[9][12]
The core defect in both Wolman disease and CESD is the inability to break down cholesteryl esters within the lysosome, leading to the formation of characteristic lipid-laden foam cells.[7]
Caption: Defective LAL enzyme activity in Wolman disease and CESD.
Niemann-Pick Disease Type C (NPC)
Niemann-Pick disease type C is another autosomal recessive LSD characterized by the accumulation of unesterified cholesterol and, secondarily, other lipids like cholesteryl esters in late endosomes and lysosomes.[13][14] NPC is caused by mutations in either the NPC1 (in 95% of cases) or NPC2 gene.[15][16]
-
Role of NPC1 and NPC2: NPC1 is a large transmembrane protein located in the limiting membrane of late endosomes and lysosomes, while NPC2 is a smaller, soluble protein within the lysosomal lumen.[15][17] These two proteins work in a coordinated fashion to facilitate the egress of free cholesterol from the lysosome.[17][18][19] NPC2 binds to free cholesterol released from the hydrolysis of cholesteryl esters and transfers it to the N-terminal domain of NPC1.[17][19] NPC1 then transports the cholesterol out of the lysosome.[15]
In NPC disease, the dysfunction of either NPC1 or NPC2 leads to a blockage in cholesterol trafficking.[13][20] This results in the primary accumulation of unesterified cholesterol, which can be visualized by Filipin staining. The impaired egress of free cholesterol also leads to a secondary, albeit less pronounced, accumulation of cholesteryl esters within the engorged lysosomes.
Caption: The NPC1/NPC2 pathway for cholesterol egress and its disruption in NPC disease.
Part 2: Methodologies for Studying this compound Accumulation
A multi-faceted approach is required to accurately characterize and quantify this compound accumulation in cellular and animal models of LSDs. This section outlines key experimental protocols with an emphasis on their underlying principles and self-validating nature.
Visualization of Neutral Lipid Accumulation
Oil Red O is a lysochrome diazo dye that is highly soluble in neutral lipids, such as triglycerides and cholesteryl esters, and is commonly used to visualize lipid droplets in cultured cells and tissue sections.[21][22]
Principle: The staining mechanism relies on the differential solubility of the dye. Oil Red O is more soluble in the lipid droplets than in the solvent in which it is applied, causing it to partition into and stain the lipid droplets a vibrant red.[21]
Experimental Protocol: Oil Red O Staining of Cultured Cells [23][24][25]
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and culture under desired experimental conditions.
-
Fixation: Gently wash the cells twice with Phosphate Buffered Saline (PBS). Fix the cells with 10% formalin solution for 30-60 minutes at room temperature.
-
Washing: Discard the formalin and wash the cells twice with deionized water.
-
Permeabilization (Optional but Recommended): Incubate the cells with 60% isopropanol for 5 minutes at room temperature.
-
Staining: Discard the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.
-
Washing: Discard the Oil Red O solution and wash the cells 2-5 times with deionized water until the excess stain is removed.
-
Counterstaining (Optional): To visualize the nuclei, incubate the cells with Hematoxylin solution for 1 minute. Wash 2-5 times with deionized water.
-
Mounting and Imaging: Mount the coverslips on glass slides with an aqueous mounting medium and visualize under a light microscope. Lipid droplets will appear as red puncta.
Data Presentation:
| Staining Method | Target Lipid | Visualization | Quantification |
| Oil Red O | Neutral Lipids (Triglycerides, Cholesteryl Esters) | Bright-field Microscopy (Red Staining) | Spectrophotometry of extracted dye |
| Filipin | Unesterified Cholesterol | Fluorescence Microscopy (Blue/UV Fluorescence) | Fluorescence intensity measurement |
| BODIPY 493/503 | Neutral Lipids | Fluorescence Microscopy (Green Fluorescence) | Fluorescence intensity measurement |
Several fluorescent dyes are available for the specific labeling of lipid droplets in live or fixed cells, offering higher sensitivity and specificity compared to Oil Red O.[26][]
-
BODIPY 493/503: This green-fluorescent dye is highly lipophilic and specifically partitions into the neutral lipid core of lipid droplets.[26][28] Its narrow emission spectrum makes it suitable for multiplexing with other fluorescent probes.[28]
-
Nile Red: This is a solvatochromic dye that fluoresces intensely in lipid-rich environments while being quenched in aqueous media.[26] Its emission spectrum shifts depending on the polarity of the lipid environment, allowing for some differentiation between neutral and polar lipids.
Distinguishing Unesterified and Esterified Cholesterol
Filipin is a fluorescent polyene antibiotic that specifically binds to unesterified cholesterol, forming a complex that can be visualized by fluorescence microscopy.[29][30][31] This technique is particularly valuable for diagnosing NPC disease, where the primary storage material is unesterified cholesterol.[31][32][33]
Principle: Filipin intercalates into membranes and forms complexes with 3-β-hydroxysterols, primarily unesterified cholesterol. This binding results in a characteristic shift in the fluorescence emission spectrum, allowing for the visualization of cholesterol-rich domains.[31]
Experimental Protocol: Filipin Staining of Cultured Cells [34]
-
Cell Culture and Fixation: Follow steps 1 and 2 as described for Oil Red O staining.
-
Washing: Wash the cells three times with PBS for five minutes each.
-
Staining: Dilute the Filipin stock solution in an appropriate buffer and add it to the cells. Incubate in the dark for 30-60 minutes at room temperature.
-
Washing: Wash the cells twice with PBS for five minutes each.
-
Imaging: Immediately visualize the cells using a fluorescence microscope with excitation at 340-380 nm and emission at 385-470 nm. Filipin staining is prone to photobleaching, so rapid imaging is crucial.[31]
Causality in Protocol Design: The use of both Oil Red O and Filipin staining on parallel samples provides a powerful diagnostic tool. In LAL deficiency, a strong Oil Red O signal and a weaker Filipin signal are expected, indicating an accumulation of cholesteryl esters. Conversely, in NPC disease, a strong Filipin signal is the hallmark, reflecting the primary storage of unesterified cholesterol.[35]
Caption: A generalized workflow for the visualization of lipid accumulation in cells.
Quantification of this compound
While microscopy provides valuable qualitative and semi-quantitative data, chromatographic and mass spectrometric techniques are essential for the precise quantification of this compound and other lipid species.
HPLC is a robust and reliable method for separating and quantifying different lipid classes, including free cholesterol and cholesteryl esters.[36][37]
Principle: A lipid extract is injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and different lipid species are separated based on their affinity for the stationary and mobile phases. The separated lipids are then detected, typically by UV absorbance or an evaporative light scattering detector.
Experimental Protocol: HPLC-based Quantification of Cholesteryl Esters (Adapted from[36])
-
Lipid Extraction: Extract total lipids from cells or tissues using a modified Folch method (chloroform:methanol, 2:1 v/v).
-
Triglyceride Hydrolysis (for triglyceride-rich samples): To improve the resolution of cholesteryl ester peaks, triglycerides can be selectively hydrolyzed using ethanolic potassium hydroxide.[36]
-
HPLC Separation: Inject the lipid extract onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., acetonitrile/isopropanol) to separate the different cholesteryl ester species based on their fatty acid chain length and degree of saturation.
-
Detection and Quantification: Detect the eluting lipids using a UV detector at a low wavelength (e.g., 205-210 nm) or an evaporative light scattering detector. Quantify the amount of this compound by comparing its peak area to that of a known standard.
Mass spectrometry-based lipidomics has emerged as a powerful tool for the comprehensive and sensitive analysis of the cellular lipidome, including the identification and quantification of individual cholesteryl ester species.[38][39][40][41][42][43]
Principle: Lipids are ionized and their mass-to-charge ratio is measured. Tandem mass spectrometry (MS/MS) can be used to fragment the lipid ions, providing structural information that allows for the unambiguous identification of the fatty acid moiety of the cholesteryl ester.
Methodologies:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of cholesterol and cholesteryl esters but provides excellent separation and quantification.[37][40]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high-throughput analysis without the need for derivatization and is compatible with a wide range of lipid classes.[38][39][40][44]
Data Presentation:
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV/ELSD | Chromatographic separation and non-specific detection | Robust, quantitative | Lower sensitivity, cannot identify specific fatty acids |
| GC-MS | Chromatographic separation and mass-based detection | High resolution, accurate quantification | Requires derivatization, longer run times |
| LC-MS/MS | Chromatographic separation and tandem mass spectrometry | High sensitivity and specificity, identifies individual lipid species | Complex data analysis, requires specialized equipment |
Part 3: Disease Models and Therapeutic Strategies
In Vitro and In Vivo Models
-
Patient-derived Fibroblasts: Skin fibroblasts from patients with LAL deficiency or NPC are a valuable tool for studying the cellular pathophysiology of these diseases and for screening potential therapeutic compounds.
-
Genetically Engineered Mouse Models: Mouse models with targeted disruptions of the Lipa, Npc1, or Npc2 genes recapitulate many of the key features of the human diseases and are indispensable for preclinical studies.
-
Induced Pluripotent Stem Cells (iPSCs): iPSCs derived from patient fibroblasts can be differentiated into disease-relevant cell types, such as hepatocytes and neurons, providing a powerful platform for studying disease mechanisms and for drug screening in a more physiologically relevant context.[45]
Therapeutic Approaches
-
Enzyme Replacement Therapy (ERT): For LAL deficiency, ERT with a recombinant human LAL (sebelipase alfa) has been approved and has shown significant efficacy in reducing substrate accumulation and improving clinical outcomes.[1][7][46]
-
Substrate Reduction Therapy: This approach aims to reduce the influx of lipids into the lysosome.
-
Chaperone Therapy: Small molecules that can help correctly fold and stabilize mutant proteins, thereby restoring some level of function.
-
Gene Therapy: This is an emerging and promising approach that aims to deliver a functional copy of the defective gene to the affected cells.
Conclusion and Future Directions
The study of this compound accumulation in lysosomal storage diseases has significantly advanced our understanding of lysosomal biology and lipid metabolism. The development of sophisticated analytical techniques and relevant disease models has been instrumental in elucidating the underlying molecular mechanisms and in the development of novel therapeutic strategies.
Future research will likely focus on:
-
Multi-omics approaches: Integrating lipidomics with proteomics, transcriptomics, and metabolomics to gain a more holistic understanding of the cellular consequences of lysosomal lipid accumulation.[47]
-
High-throughput screening: Utilizing automated microscopy and mass spectrometry platforms to screen large compound libraries for potential therapeutic agents.
-
Personalized medicine: Tailoring therapeutic interventions based on the specific genetic mutation and clinical phenotype of the patient.
By continuing to unravel the complexities of lysosomal lipid storage, the scientific community is poised to make further strides in improving the lives of individuals affected by these devastating disorders.
References
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- 40. biorxiv.org [biorxiv.org]
- 41. researchgate.net [researchgate.net]
- 42. Advances in mass spectrometry of lipids for the investigation of Niemann-pick type C disease - PMC [pmc.ncbi.nlm.nih.gov]
- 43. research.sahmri.org.au [research.sahmri.org.au]
- 44. mdpi.com [mdpi.com]
- 45. Genetic and Chemical Correction of Cholesterol Accumulation and Impaired Autophagy in Hepatic and Neural Cells Derived from Niemann-Pick Type C Patient-Specific iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 46. learnyourlipids.com [learnyourlipids.com]
- 47. biorxiv.org [biorxiv.org]
Whitepaper: The Impact of Dietary Palmitic Acid on Cholesteryl Palmitate Levels: A Technical Guide for Researchers
Abstract
The interplay between dietary lipids and cellular cholesterol homeostasis is a cornerstone of metabolic research and a critical consideration in the development of therapeutics for cardiovascular and metabolic diseases. Among saturated fatty acids, palmitic acid (16:0) is particularly abundant in the human diet and has been extensively linked to dyslipidemia and atherosclerosis. A key, yet often overlooked, aspect of its cellular impact is its role as a substrate for the esterification of cholesterol, leading to the formation of cholesteryl palmitate. This technical guide provides an in-depth exploration of the biochemical mechanisms connecting dietary palmitic acid to intracellular this compound levels. We will dissect the enzymatic pathways, discuss the pathophysiological consequences of this compound accumulation, and provide detailed, field-proven protocols for its quantification and visualization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic axis.
Introduction: Palmitic Acid and Cholesterol - A Pathophysiological Partnership
Palmitic acid (PA) is a 16-carbon saturated fatty acid, ubiquitous in animal fats and certain plant oils. It serves as a primary metabolic fuel and a key building block for more complex lipids. Cholesterol is an essential sterol that modulates cell membrane fluidity and serves as a precursor for steroid hormones and bile acids.[1] While both are vital, an excess of either, particularly in concert, can be detrimental.
When intracellular free cholesterol levels rise, the cell protects itself from cholesterol's cytotoxic effects by converting it into a more inert form: cholesteryl ester (CE).[2][3] This process involves attaching a fatty acid to the 3-beta-hydroxyl group of cholesterol. The specific fatty acid used can vary, but when palmitic acid is the acyl donor, the resulting molecule is This compound . These CEs are subsequently stored in cytoplasmic lipid droplets.
The accumulation of this compound, driven by high dietary intake of saturated fats, is a hallmark of several pathologies, most notably atherosclerosis.[4][5] Macrophages in the arterial intima can become engorged with these lipid droplets, transforming into "foam cells," a critical initiating event in atherosclerotic plaque development.[5][6] Therefore, understanding and accurately measuring the conversion of dietary PA to this compound is paramount for research in this field.
The Biochemical Nexus: From Dietary Intake to Intracellular Storage
The journey from a meal rich in palmitic acid to the formation of a this compound-laden lipid droplet within a cell involves a series of well-defined biochemical steps.
Absorption and Cellular Uptake
Dietary fats are hydrolyzed in the intestine, and free fatty acids like palmitic acid are absorbed by enterocytes. They are then re-esterified into triglycerides, packaged into chylomicrons, and released into the bloodstream. Lipoprotein lipase acts on these chylomicrons, releasing fatty acids for uptake by peripheral tissues.
Activation to Palmitoyl-CoA
Before palmitic acid can be used in any metabolic process, including esterification, it must first be "activated." This activation is a critical, energy-requiring step that occurs in the cytoplasm. The enzyme Acyl-CoA synthetase catalyzes the attachment of Coenzyme A (CoA) to palmitic acid, forming palmitoyl-CoA .[7] This reaction renders the fatty acid metabolically active.
The ACAT/SOAT-Mediated Esterification Reaction
The central enzymatic player in cholesterol esterification is Acyl-CoA:Cholesterol Acyltransferase (ACAT) , now officially named Sterol O-Acyltransferase (SOAT) .[2][8] This endoplasmic reticulum (ER)-resident enzyme catalyzes the transfer of a fatty acyl group from a fatty acyl-CoA molecule (like palmitoyl-CoA) to cholesterol, forming a cholesteryl ester.[3]
Two major isoforms of this enzyme exist in mammals:
-
ACAT1/SOAT1: This isoform is expressed ubiquitously in almost all cells and tissues.[9][10] It is primarily responsible for managing cellular cholesterol homeostasis by converting excess cholesterol into CEs for storage in lipid droplets.[11] Its role is crucial in the formation of macrophage foam cells.[6]
-
ACAT2/SOAT2: This isoform has a more restricted expression pattern, found mainly in the absorptive enterocytes of the intestine and in hepatocytes.[9][10] ACAT2/SOAT2 plays a key role in dietary cholesterol absorption and in packaging CEs into lipoproteins for secretion.[6]
The availability of both substrates—free cholesterol in the ER membrane and palmitoyl-CoA in the cytoplasm—drives the ACAT/SOAT reaction forward, leading directly to the synthesis of this compound.
Caption: Biochemical pathway from dietary palmitic acid to this compound storage.
Pathophysiological Consequences of this compound Accumulation
The buildup of this compound is not a benign event. It is a key driver of cellular dysfunction and disease progression, particularly in the context of atherosclerosis.
Foam Cell Formation in Atherosclerosis
Atherosclerosis is fundamentally an inflammatory disease exacerbated by lipid accumulation.[4][12] The process leading to foam cell formation can be summarized as follows:
-
LDL Infiltration: Low-density lipoproteins (LDL) enter the arterial wall and become modified (e.g., oxidized).
-
Macrophage Uptake: Macrophages engulf this modified LDL via scavenger receptors, leading to a massive influx of cholesterol.
-
ACAT1/SOAT1 Upregulation: The excess intracellular cholesterol upregulates ACAT1/SOAT1 activity.
-
Esterification: With a concurrent supply of palmitoyl-CoA from dietary sources, ACAT1/SOAT1 efficiently esterifies the cholesterol into this compound.
-
Lipid Droplet Overload: The cell becomes filled with this compound-rich lipid droplets, adopting the characteristic "foamy" appearance. This transformation is a critical step in the formation of atherosclerotic plaques.[5][13]
Caption: Role of this compound in macrophage foam cell formation.
Saturated fatty acids like palmitate can also be directly cytotoxic and promote inflammation, further accelerating the disease process.[4][5]
Methodologies for Analysis
To investigate the impact of dietary palmitic acid on this compound levels, a multi-faceted approach combining robust extraction, sensitive quantification, and clear visualization is required.
Lipid Extraction from Cells and Tissues
The first and most critical step is the efficient extraction of lipids from the biological matrix. The goal is to separate hydrophobic molecules like this compound from water-soluble components and proteins. The Folch and Bligh & Dyer methods are considered gold standards.[14]
Protocol 4.1.1: Modified Folch Lipid Extraction
This protocol is a self-validating system when used with an internal standard, ensuring extraction efficiency can be monitored.
-
Rationale: This method uses a chloroform/methanol mixture. Methanol disrupts protein-lipid complexes and dehydrates the sample, while chloroform solubilizes the lipids into a distinct organic phase.[14][15]
-
Materials:
-
Homogenizer (for tissues)
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Internal Standard (IS): e.g., Cholesteryl Heptadecanoate dissolved in chloroform.
-
-
Procedure:
-
Sample Preparation: For cultured cells, wash cell pellets (~1-5 million cells) twice with cold PBS. For tissues, weigh ~50-100 mg of tissue and homogenize in 1 mL of cold PBS.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate/cell pellet. Causality Insight: The IS is a non-endogenous lipid with similar chemical properties to the analyte. Its recovery rate will be used to correct for any loss of this compound during extraction and processing.
-
Solvent Addition: Add 20 volumes of Chloroform:Methanol (2:1, v/v) to the sample volume. For a 1 mL sample, this would be 20 mL of the solvent mixture. Vortex vigorously for 2 minutes.
-
Incubation: Let the mixture stand at room temperature for 30 minutes to ensure complete extraction.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (for a 20 mL solvent mix, add 4 mL). Vortex for 30 seconds. Centrifuge at 2,000 x g for 10 minutes. This will separate the mixture into three layers: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.
-
Lipid Collection: Carefully aspirate the lower chloroform phase using a glass Pasteur pipette and transfer to a new clean glass tube. Be cautious not to disturb the protein interface.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid film in a known, small volume of a suitable solvent (e.g., 100-200 µL of isopropanol or mobile phase) for subsequent analysis.
-
Quantification of this compound
Chromatography coupled with mass spectrometry is the definitive method for accurate quantification.[16][17] High-Performance Liquid Chromatography (HPLC) is often preferred as it typically does not require derivatization.[18][19]
| Technique | Principle | Advantages | Disadvantages | References |
| HPLC-CAD/ELSD | Separation by reverse-phase chromatography, detection by Charged Aerosol Detector or Evaporative Light Scattering Detector. | Universal detection for non-volatile analytes; good for relative quantification. | Lower sensitivity than MS; non-linear response can complicate absolute quantification. | [18][20][21] |
| LC-MS/MS | Separation by HPLC, detection by mass spectrometry (often using specific parent-daughter ion transitions). | High sensitivity and specificity; allows for absolute quantification with stable isotope-labeled standards; can identify multiple CE species simultaneously. | Higher instrument cost and complexity.[17] | [16][17][22] |
| GC-MS | Separation by gas chromatography after saponification and derivatization. | Excellent chromatographic resolution. | Requires cumbersome and potentially incomplete derivatization steps; not suitable for high-throughput analysis.[1][17] | [1][17] |
Protocol 4.2.1: Quantification by LC-MS/MS
-
Rationale: This method provides the highest degree of sensitivity and specificity, allowing for precise measurement of this compound even in complex lipid extracts.[16]
-
Instrumentation: UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Procedure:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Start at 30% B, ramp to 100% B over 10 minutes, hold for 5 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL of reconstituted lipid extract.
-
-
Mass Spectrometry (Positive ESI Mode):
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Rationale: MRM provides specificity by monitoring a specific precursor ion to product ion transition. For this compound, the precursor is the ammoniated adduct [M+NH4]+, which fragments to produce a characteristic cholesterol backbone ion.
-
MRM Transition for this compound: m/z 642.6 → m/z 369.3.
-
MRM Transition for IS (Cholesteryl Heptadecanoate): m/z 656.6 → m/z 369.3.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure this compound standard spiked with the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard in both the standards and the samples.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios onto the standard curve. The final value can be normalized to the initial tissue weight or cell number.
-
-
Caption: General workflow for the quantification of this compound.
Visualization of Intracellular Lipid Accumulation
While quantification provides precise data, histological staining offers invaluable spatial context, allowing for the visualization of lipid droplets within cells and tissues. Oil Red O is a fat-soluble dye used extensively for this purpose.[23][24]
Protocol 4.3.1: Oil Red O Staining for Neutral Lipids
-
Rationale: Oil Red O is a lysochrome dye that is more soluble in neutral lipids (triglycerides and cholesteryl esters) than in its solvent base.[23][24] When applied to fixed cells, the dye partitions from the solvent into the intracellular lipid droplets, staining them a characteristic red color.
-
Materials:
-
Oil Red O powder
-
Isopropanol (100%)
-
Formalin (10% neutral buffered) or 4% Paraformaldehyde (PFA)
-
60% Isopropanol
-
Hematoxylin (for counterstaining nuclei)
-
Microscope slides and coverslips
-
-
Procedure:
-
Stock Solution Prep: Prepare a saturated stock solution of Oil Red O (e.g., 0.5 g in 100 mL of 100% isopropanol). Allow to stir overnight and filter before use. This stock is stable.[25]
-
Working Solution Prep: Prepare the working solution fresh on the day of use. Mix 3 parts Oil Red O stock solution with 2 parts distilled water. Let stand for 10-20 minutes and filter through a 0.2 µm syringe filter. Causality Insight: Diluting the isopropanol with water decreases the dye's solubility in the solvent, promoting its transfer into the highly hydrophobic lipid droplets during staining.[23]
-
Cell/Tissue Fixation:
-
Staining:
-
Wash the fixed samples twice with distilled water.
-
Rinse briefly with 60% isopropanol to remove excess water.[26]
-
Remove the isopropanol and add the filtered Oil Red O working solution. Incubate for 15-20 minutes at room temperature.
-
Rinse again briefly with 60% isopropanol to remove excess surface stain.
-
Wash thoroughly with distilled water.
-
-
Counterstaining: Stain nuclei with Hematoxylin for 1 minute. Wash extensively with water until the water runs clear. Causality Insight: The blue nuclear counterstain provides cellular context and contrasts sharply with the red lipid droplets.
-
Mounting and Visualization: Mount the coverslip/tissue section with an aqueous mounting medium. Visualize under a light microscope. Lipid droplets will appear as red/orange spheres.
-
Conclusion and Future Directions
The pathway from dietary palmitic acid to the formation of this compound is a critical axis in metabolic disease. The esterification of cholesterol by ACAT/SOAT enzymes, particularly ACAT1/SOAT1 in macrophages, serves as a direct mechanistic link between high saturated fat intake and the cellular pathology of atherosclerosis. For professionals in research and drug development, understanding this pathway is essential for identifying novel therapeutic targets. Inhibitors of ACAT/SOAT have been explored for atherosclerosis, though with mixed clinical success, highlighting the complexity of lipid metabolism.
Future research should focus on the substrate preferences of ACAT/SOAT isoforms in different cellular contexts and the downstream signaling consequences of accumulating specific cholesteryl ester species like this compound. The robust and validated protocols provided in this guide offer the necessary tools to accurately probe these questions, paving the way for a more nuanced understanding and targeted therapeutic strategies for metabolic diseases.
References
- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Lipids and Lipoproteins in Atherosclerosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Multiple Roles of Palmitic Acid in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 8. SOAT1 - Wikipedia [en.wikipedia.org]
- 9. ACAT1/SOAT1 Blockade Suppresses LPS-Mediated Neuroinflammation by Modulating the Fate of Toll-like Receptor 4 in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 12. Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Creation of an Atherosclerosis Model Using Palmitic Acid and Oleic Acid in the Vascular Smooth Muscle Cells of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. hplc.eu [hplc.eu]
- 19. An improved method for quantification of cholesterol and cholesteryl esters in human monocyte-derived macrophages by high performance liquid chromatography with identification of unassigned cholesteryl ester species by means of secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 24. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
Methodological & Application
Application Note: Quantification of Cholesteryl Palmitate in Biological Matrices by LC-MS/MS
Abstract
This application note provides a detailed and robust protocol for the sensitive and selective quantification of cholesteryl palmitate in biological samples, such as plasma and tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a key cholesteryl ester, is a significant biomarker in various physiological and pathological processes, including atherosclerosis and lipid storage diseases. The methodology detailed herein employs a straightforward protein precipitation and liquid-liquid extraction for sample preparation, followed by a rapid reversed-phase chromatographic separation and detection using electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM). This guide is intended for researchers, scientists, and drug development professionals seeking a reliable, validated method for accurate this compound measurement.
Introduction: The Significance of this compound
Cholesteryl esters (CEs) are neutral lipids that represent the primary form for storing and transporting cholesterol throughout the body. They are synthesized from cholesterol and fatty acids by the enzymes acyl-CoA:cholesterol acyltransferase (ACAT) in cells and lecithin-cholesterol acyltransferase (LCAT) in plasma. This compound, the ester of cholesterol and palmitic acid, is one of the most abundant CEs in human plasma and atherosclerotic lesions.
Elevated levels of this compound are strongly associated with the progression of atherosclerosis, as its accumulation within macrophages leads to the formation of foam cells, a hallmark of arterial plaques. Consequently, the accurate quantification of this compound in biological matrices is crucial for cardiovascular disease research, biomarker discovery, and the development of therapeutic interventions targeting lipid metabolism. LC-MS/MS offers unparalleled sensitivity and specificity for this application, overcoming the limitations of traditional enzymatic or chromatographic methods.
Principle of the Method: LC-MS/MS
The analytical workflow is designed for high-throughput and accurate quantification. It leverages the strengths of both liquid chromatography for analyte separation and tandem mass spectrometry for specific detection and quantification.
-
Liquid Chromatography (LC): The extracted sample is injected into a reversed-phase LC system.[1][2] this compound, being highly nonpolar, is retained on a C18 column and separated from more polar lipids and matrix components. A gradient elution with organic solvents ensures that the analyte elutes as a sharp, well-defined peak.
-
Ionization: The column eluent is directed into an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for lipid analysis.[3] In positive ion mode, this compound readily forms an ammonium adduct [M+NH₄]⁺ when an ammonium salt is present in the mobile phase.[4]
-
Tandem Mass Spectrometry (MS/MS): The [M+NH₄]⁺ precursor ion is selectively isolated in the first quadrupole (Q1). It is then fragmented in the collision cell (Q2) through collision-induced dissociation (CID). A specific, stable fragment ion is then monitored in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to this compound. The process of isolating a precursor ion and monitoring a specific product ion is known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and reduces chemical noise.[5]
The core of this method relies on the characteristic fragmentation of the cholesteryl ester. The ammonium adduct of a cholesteryl ester readily loses the fatty acid chain and ammonia, resulting in a common cholestadiene fragment ion at m/z 369.3.[5][6]
Caption: High-level workflow for this compound quantification.
Experimental Protocol
Materials and Reagents
-
Solvents: LC-MS grade methanol, isopropanol (IPA), acetonitrile, water, and methyl-tert-butyl ether (MTBE).
-
Reagents: Ammonium formate (≥99%), Formic acid (LC-MS grade).
-
Standards: this compound (≥98% purity), this compound-d7 (or other suitable stable isotope-labeled internal standard).
-
Sample Collection Tubes: Polypropylene tubes.
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in isopropanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with isopropanol. These will be used to spike into a surrogate matrix (e.g., stripped serum or PBS) to create the calibration curve.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the IS primary stock in isopropanol. This solution will be added to all samples, calibrators, and quality controls.
Sample Preparation Protocol
This protocol is optimized for a 50 µL plasma sample. Volumes should be scaled accordingly for other sample types or volumes.
-
Aliquoting: Pipette 50 µL of each sample, calibrator, and quality control (QC) into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Addition: Add 150 µL of the IS Spiking Solution (containing 1 µg/mL of this compound-d7 in IPA). The IPA serves as the protein precipitation agent.
-
Protein Precipitation: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction (LLE): Add 500 µL of MTBE to the supernatant. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes. The upper organic layer contains the lipids.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase B (e.g., 90:10 IPA:Acetonitrile). Vortex to ensure the lipid residue is fully dissolved.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.
-
Injection: Transfer the final supernatant to an LC autosampler vial for analysis.
LC-MS/MS Method Parameters
The following parameters serve as a starting point and should be optimized for the specific LC-MS/MS system in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 30% B, 1-8 min: 30-100% B, 8-12 min: 100% B, 12.1-15 min: 30% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The selection of MRM transitions is critical for assay specificity. The precursor ion is the ammonium adduct [M+NH₄]⁺, and the most common product ion is the cholestadiene fragment.
Caption: MRM transitions for analyte and internal standard.
Table 3: Optimized MRM Transitions and Voltages
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 642.6 | 369.3 | 50 | 15 |
| This compound-d7 (IS) | 649.6 | 376.3 | 50 | 15 |
Note: Collision energies must be empirically optimized for the specific instrument being used.
Data Analysis and Validation
Calibration and Quantification
Quantification is performed using an internal standard calibration method.
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software.
-
Response Ratio: Calculate the peak area ratio (Analyte Area / IS Area) for each calibrator.
-
Calibration Curve: Plot the peak area ratio against the nominal concentration of each calibrator. Perform a linear regression with a 1/x² weighting. The regression should yield a correlation coefficient (r²) of >0.99.
-
Sample Quantification: Calculate the peak area ratio for each unknown sample and determine its concentration by interpolating from the calibration curve.
Assay Validation Parameters
For reliable results, particularly in regulated environments, the assay should be validated according to guidelines from bodies like the FDA or EMA. Key parameters include:
-
Linearity: Assessed from the calibration curve.
-
Accuracy & Precision: Determined by analyzing QC samples at low, medium, and high concentrations in replicate (n=5) on multiple days. Accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal value, and precision (%CV) should be ≤15% (≤20% at LLOQ).
-
Selectivity: Assessed by analyzing blank matrix from multiple sources to check for interferences at the retention time of the analyte.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to its response in a neat solution.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Table 4: Example Assay Performance Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=5) | Inter-day Precision (%CV, n=15) | Accuracy (%Bias) |
| LLOQ | 5.0 | 8.5% | 11.2% | +4.5% |
| Low QC | 15.0 | 6.1% | 7.8% | -2.1% |
| Mid QC | 250.0 | 4.3% | 5.5% | +1.3% |
| High QC | 750.0 | 3.8% | 4.9% | -0.8% |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and robust workflow for the quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard and a straightforward extraction procedure ensures high accuracy and precision. This method is well-suited for both basic research and high-throughput clinical applications, enabling researchers to accurately investigate the role of cholesteryl esters in health and disease.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
Synthesis of radiolabeled cholesteryl palmitate for tracer studies.
Application Notes & Protocols for Researchers
Topic: Synthesis and Application of Radiolabeled Cholesteryl Palmitate for Advanced Tracer Studies
Introduction: The Central Role of Cholesteryl Esters in Lipid Metabolism
Cholesteryl esters are the primary form for cholesterol storage and transport within the body.[1] Formed by the esterification of cholesterol with a fatty acid, these highly nonpolar molecules are packed into the hydrophobic cores of lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL).[1] The dynamics of cholesteryl ester metabolism are intrinsically linked to cardiovascular health and disease, particularly atherosclerosis.[1]
Tracer studies using radiolabeled cholesteryl esters provide an unparalleled method for investigating the intricate pathways of lipoprotein metabolism, reverse cholesterol transport, and lipid uptake in various tissues.[2] By introducing a radioactive isotope into the this compound molecule, researchers can quantitatively track its movement, transformation, and ultimate fate in both in vitro and in vivo systems. This guide provides a comprehensive overview of the synthesis, purification, and quality control of radiolabeled this compound, designed for professionals in metabolic research and drug development.
Part 1: Synthesis Strategy and Rationale
The synthesis of radiolabeled this compound requires a strategic approach to introduce a radionuclide at a specific position while maintaining the molecule's biological integrity. The most common strategy involves the esterification of cholesterol with a radiolabeled fatty acid.
Choosing the Right Radionuclide: ¹⁴C vs. ³H
The choice of radioisotope is critical and depends on the specific experimental goals. Carbon-14 (¹⁴C) and Tritium (³H) are the most frequently used radionuclides for this purpose.[2][3]
-
[¹⁴C]-Labeling: Typically, the palmitate moiety is labeled with ¹⁴C, often at the carboxyl carbon ([1-¹⁴C]palmitic acid).[4] Carbon-14 offers excellent metabolic stability, as the ¹⁴C-C bond is not easily cleaved. Its higher energy beta emission is easier to detect by liquid scintillation counting, though it provides lower spatial resolution in autoradiography compared to tritium.
-
[³H]-Labeling: Tritium labeling can be applied to either the cholesterol or the fatty acid moiety.[2] It allows for much higher specific activities, which is advantageous for studies requiring high sensitivity. However, the potential for isotope exchange, particularly in in vivo studies, must be considered.[5]
For this protocol, we will focus on the synthesis using [1-¹⁴C]palmitic acid due to its commercial availability and the metabolic stability of the label.
The Chemical Reaction: Esterification
The core of the synthesis is the formation of an ester bond between the 3β-hydroxyl group of cholesterol and the carboxyl group of [1-¹⁴C]palmitic acid. While enzymatic methods exist, chemical synthesis offers greater control and scalability for producing a high-purity tracer.[6][7] A robust method involves activating the carboxylic acid of the palmitate to make it more reactive towards the sterically hindered hydroxyl group of cholesterol. A common approach is to convert the fatty acid to its acyl chloride derivative.
The overall workflow is depicted below.
References
- 1. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 2. Radiolabeling lipoproteins to study and manage disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiocarbon and tritium-labeled cholesterol in alpha and beta lipoproteins after oral administration to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabolism of Albumin Bound C14-Labeled Unesterified Fatty Acids in Normal Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 7. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cholesteryl Palmitate as an HPLC Standard
Introduction: The Critical Role of Cholesteryl Palmitate in Research and Development
This compound, the ester of cholesterol and palmitic acid, is a pivotal molecule in various biological and pharmaceutical contexts. As a major component of cellular lipid droplets and plasma lipoproteins, its accurate quantification is essential for research into metabolic disorders, atherosclerosis, and other lipid-related diseases. In the realm of drug development, particularly with the rise of lipid-based drug delivery systems like lipid nanoparticles (LNPs), cholesteryl esters play a significant role in formulation stability and efficacy.[1][2] Therefore, the availability of robust and reliable analytical methods for its quantification is paramount.
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) analysis. It is designed for researchers, scientists, and drug development professionals seeking to establish accurate and validated quantitative methods. The protocols herein are grounded in scientific principles and validated practices to ensure trustworthiness and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use as an analytical standard.
| Property | Value | Source |
| Chemical Formula | C43H76O2 | [3][4] |
| Molecular Weight | 625.06 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder or flakes | [2] |
| Melting Point | 74-77 °C | [5] |
| Solubility | Insoluble in water; soluble in organic solvents such as chloroform, ethanol, isopropanol, and acetonitrile.[2][6] | [2][6] |
| Storage | Store at -20°C in a dry, sealed container.[5] | [5] |
Experimental Workflow for HPLC Analysis
The successful HPLC analysis of this compound involves a systematic workflow, from standard preparation to data interpretation. Each step must be executed with precision to ensure the integrity of the results.
Caption: A generalized workflow for the HPLC analysis of this compound.
Protocol 1: Preparation of this compound Standard Solutions
The accuracy of quantification is directly dependent on the precise preparation of standard solutions. Due to its hydrophobicity, careful selection of solvents is crucial.
Materials:
-
Chloroform (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Class A volumetric flasks
-
Calibrated pipettes
Procedure:
-
Stock Standard Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Dissolve the standard in a small amount of chloroform and then dilute to the mark with chloroform.[8] Mix thoroughly until fully dissolved. This stock solution should be stored at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (e.g., a mixture of acetonitrile and isopropanol). The concentration range should bracket the expected concentration of this compound in the samples.
-
For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
It is recommended to prepare fresh working standards daily to avoid potential degradation or precipitation.
-
Protocol 2: Sample Preparation
The objective of sample preparation is to extract this compound from the sample matrix and remove interfering substances. The choice of method will depend on the sample type.
From Lipid Nanoparticles (LNPs)
Materials:
-
Ethanol or a suitable organic solvent for disrupting the LNPs
-
Mobile phase for dilution
Procedure:
-
Disrupt the LNP structure by diluting the formulation in an excess of a solvent in which the lipids are soluble, such as ethanol. This will release the encapsulated and structural lipids.
-
Further dilute the disrupted LNP solution with the HPLC mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter (PTFE or other suitable material) prior to injection to remove any particulate matter.
From Biological Matrices (e.g., Plasma)
Materials:
-
Isopropanol
-
Hexane
-
Centrifuge
Procedure:
-
To 100 µL of plasma, add 900 µL of isopropanol.
-
Vortex the mixture vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add an equal volume of hexane and vortex for 2 minutes for liquid-liquid extraction of the lipids.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the lipids.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
Protocol 3: HPLC System and Method Parameters
The choice of HPLC parameters is critical for achieving good separation and detection of this compound.
HPLC with UV Detection
This is a common and cost-effective method for the analysis of this compound.
System:
-
HPLC system with a pump (isocratic or gradient), autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | The non-polar nature of the C18 stationary phase provides good retention and separation of hydrophobic molecules like this compound. |
| Mobile Phase | Isocratic mixture of acetonitrile and isopropanol (e.g., 50:50 v/v or 83:17 v/v)[9] | This mobile phase composition provides good solubility for this compound and allows for its elution from the C18 column with a reasonable retention time. |
| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for a 4.6 mm ID column to achieve efficient separation. |
| Column Temperature | 25-30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 205 - 210 nm[10][11] | Cholesteryl esters exhibit UV absorbance in the low UV range due to the presence of the carbon-carbon double bond in the cholesterol moiety.[12] |
| Injection Volume | 10 - 20 µL | A standard injection volume for analytical HPLC. |
HPLC with Evaporative Light Scattering Detection (ELSD)
ELSD is a valuable alternative for lipids as it does not require a chromophore. The response is dependent on the mass of the analyte.[13]
System:
-
HPLC system as above, with an ELSD detector.
Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column & Mobile Phase | As for UV detection. Gradient elution can also be employed.[13] | ELSD is compatible with a wide range of mobile phases, including gradients, as the solvent is evaporated before detection. |
| Nebulizer Temperature | 40 - 60 °C | Optimizes the formation of fine droplets of the eluent. |
| Evaporator Temperature | 50 - 70 °C | Ensures complete evaporation of the mobile phase without degrading the analyte. |
| Gas Flow Rate (Nitrogen) | 1.5 - 2.5 L/min | Facilitates nebulization and evaporation. |
HPLC with Mass Spectrometry (MS) Detection
LC-MS offers the highest sensitivity and selectivity, providing both quantitative data and structural confirmation.
System:
-
LC-MS system with an appropriate ionization source (e.g., APCI or ESI).
Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column & Mobile Phase | As for UV detection. Volatile buffers (e.g., ammonium acetate) may be required for ESI. | Mobile phase composition must be compatible with the MS ionization source. |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | APCI is often preferred for non-polar molecules like cholesteryl esters. ESI can also be used, often with the formation of adducts (e.g., [M+NH4]+).[11] |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM mode enhances sensitivity by monitoring only the mass-to-charge ratio (m/z) of the target analyte. MRM provides even greater specificity and sensitivity. |
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is a regulatory requirement and a cornerstone of good scientific practice. It demonstrates that an analytical procedure is suitable for its intended purpose.[14][15] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][8][16][17][18]
Caption: Key parameters for analytical method validation according to ICH Q2(R1).
Key Validation Parameters and Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank, placebo, or known impurities at the retention time of this compound. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99[6] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 90-110% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. (Repeatability and Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 5% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically 3 times the signal-to-noise ratio. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically 10 times the signal-to-noise ratio. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, flow rate, column temperature, etc. |
Example Validation Data for Lipid Analysis by HPLC-ELSD:
| Parameter | Result |
| Linearity (Cholesterol) | r² > 0.993 |
| LOD (Cholesterol) | 0.02 mg/mL |
| LOQ (Cholesterol) | 0.80 mg/mL |
| Accuracy | 90-110% recovery |
| Precision | RSD ≤ 5% |
Source: Adapted from Roces C.B., et al. (2020)
Conclusion: A Foundation for Accurate Lipid Analysis
The use of this compound as a standard for HPLC analysis is a well-established and reliable practice. By following the detailed protocols and validation guidelines presented in this application note, researchers, scientists, and drug development professionals can develop and implement robust and accurate quantitative methods. The choice of detection method—UV, ELSD, or MS—should be guided by the specific requirements of the analysis in terms of sensitivity, selectivity, and the available instrumentation. A properly validated HPLC method using a high-purity this compound standard will provide a solid foundation for generating high-quality, reproducible data in a wide range of applications, from fundamental biological research to the quality control of advanced drug delivery systems.
References
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C43H76O2 | CID 246520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 胆甾醇棕榈酸酯 ≥98% (HPLC; detection at 205 nm) | Sigma-Aldrich [sigmaaldrich.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Determination of Cholesterol and its Derivatives in Nanoliposomes as Drug Delivery Conveyances by HPLC-UV: A Simple, Accurate and Cost-Effective Method Development and Validation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of an eco-friendly HPLC–UV method for determination of atorvastatin and vitamin D3 in pure form and pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jordilabs.com [jordilabs.com]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation of Cholesteryl Palmitate-Cyclodextrin Complexes for Cell Culture
Abstract
The delivery of highly lipophilic molecules like cholesteryl palmitate to cells in aqueous culture media presents a significant methodological challenge. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and application of this compound-cyclodextrin inclusion complexes. By encapsulating this compound within the hydrophobic cavity of modified cyclodextrins, its aqueous solubility is dramatically increased, facilitating its efficient delivery to cultured cells. This technique is particularly crucial for studies in atherosclerosis, where mimicking the accumulation of cholesteryl esters in macrophages (foam cells) is essential. This guide details the underlying scientific principles, offers step-by-step protocols for complex formation using methyl-β-cyclodextrin (M-β-CD), and provides best practices for application in cell culture, including critical control strategies to ensure experimental validity.
Scientific Principles & Rationale
The Challenge: Delivering Lipophilic Esters in Aqueous Media
This compound, an ester of cholesterol and palmitic acid, is a primary component of lipid droplets in foam cells and a key molecule in the pathology of atherosclerosis. Its extreme hydrophobicity makes it virtually insoluble in aqueous cell culture media, precluding direct administration. Traditional methods using organic solvents are often cytotoxic and may not accurately reflect physiological delivery mechanisms.
The Solution: Cyclodextrin Inclusion Complexes
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. This unique structure allows them to encapsulate non-polar "guest" molecules, such as cholesteryl esters, forming a water-soluble inclusion complex.
Key Attributes of Cyclodextrins for this Application:
-
Enhanced Solubility: CDs dramatically increase the aqueous solubility of hydrophobic compounds.
-
Biocompatibility: When used at appropriate concentrations, modified cyclodextrins are well-tolerated by most cell lines.
-
Efficient Delivery: The complex acts as a carrier, shuttling the this compound through the aqueous medium to the cell membrane, where the lipid can be transferred.
Why Methyl-β-Cyclodextrin (M-β-CD)?
While native β-cyclodextrin can form complexes, its derivatives are often superior for cell culture applications.
-
Higher Aqueous Solubility: M-β-CD is significantly more soluble in water and culture media than its parent β-cyclodextrin, preventing precipitation issues.
-
Greater Efficiency: M-β-CD is a more efficient cholesterol acceptor and donor compared to other derivatives, allowing for effective lipid loading and delivery at lower, less cytotoxic concentrations.
-
Well-Characterized: It is the most widely used cyclodextrin for manipulating cellular cholesterol, with a large body of literature supporting its use.
The formation of the inclusion complex is a dynamic equilibrium where the hydrophobic this compound molecule partitions into the non-polar interior of the M-β-CD ring, driven by the displacement of high-energy water molecules from the cavity.
Visualizing Cholesteryl Palmitate: An Application Guide to Fluorescent Probes in Cellular Imaging
Introduction: The Significance of Cholesteryl Ester Storage
Within the intricate landscape of the cell, lipid droplets (LDs) have emerged from being viewed as simple, inert fat reservoirs to being recognized as dynamic organelles pivotal to cellular metabolism and energy homeostasis.[1][][3] These organelles are primarily composed of a neutral lipid core, which mainly contains triacylglycerols (TAGs) and cholesteryl esters (CEs), encapsulated by a phospholipid monolayer adorned with various proteins.[4] Cholesteryl palmitate, a prominent CE, is formed through the esterification of cholesterol with palmitic acid. This conversion is a critical cellular strategy to buffer excess free cholesterol, thereby preventing the lipotoxicity that can disrupt membrane integrity and cellular signaling.[5][6]
The accumulation and metabolism of CEs within LDs are intrinsically linked to a spectrum of physiological and pathological processes. In steroidogenic cells, such as those in the adrenal cortex, CE-rich LDs serve as a crucial reservoir for the cholesterol precursor required for hormone synthesis.[6] Conversely, the dysregulation of CE storage is a hallmark of numerous metabolic diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[][5] Consequently, the ability to accurately visualize and quantify this compound and other CEs within cellular LDs is an indispensable tool for researchers in basic science and drug development. This guide provides a comprehensive overview and detailed protocols for using fluorescent probes to illuminate these vital cellular components.
Principle of Detection: Lipophilic Probes for Neutral Lipid Cores
The visualization of non-fluorescent molecules like this compound necessitates the use of extrinsic fluorescent probes.[7] The most effective probes for this application are lipophilic dyes that exhibit a strong affinity for the hydrophobic, neutral lipid core of LDs.[][] These probes preferentially partition into the CE- and TAG-rich environment of the LD, where their fluorescence properties are often enhanced.
Two main classes of probes are widely utilized:
-
Solvatochromic Dyes: These dyes, such as Nile Red, display a remarkable shift in their fluorescence emission spectra based on the polarity of their local environment.[9] In the nonpolar, lipid-rich core of an LD, Nile Red fluoresces intensely in the yellow-gold to red spectrum, whereas its fluorescence is largely quenched in the aqueous environment of the cytoplasm.[9][10] This property provides a high signal-to-background ratio, making it an excellent tool for LD identification.
-
Environment-Insensitive Lipophilic Dyes: Probes like BODIPY 493/503 are intensely fluorescent dyes whose emission is largely independent of the solvent polarity.[11] Their high lipophilicity drives their accumulation in LDs.[] BODIPY 493/503 is known for its high quantum yield, photostability, and narrow emission spectrum, which makes it particularly suitable for high-resolution imaging and multicolor experiments.[][11]
Probe Selection Guide: A Comparative Analysis
Choosing the right fluorescent probe is critical for successful LD imaging. The ideal probe should exhibit high specificity for neutral lipids, strong fluorescence, excellent photostability, and minimal cytotoxicity. Below is a comparison of the most commonly used probes for visualizing cholesteryl ester-containing lipid droplets.
| Probe | Excitation/Emission (nm) | Advantages | Disadvantages | Primary Application |
| BODIPY 493/503 | ~493 / ~503 | High specificity for neutral lipids, bright, photostable, narrow emission spectrum, suitable for live and fixed cells.[][3][12] | Can be prone to aggregation at high concentrations.[] | High-resolution confocal microscopy, quantitative analysis, flow cytometry.[3][13] |
| Nile Red | ~552 / ~636 (in lipids) | Solvatochromic properties provide high contrast, cost-effective, suitable for live and fixed cells.[9][10][14] | Broad emission spectrum can cause bleed-through into other channels, potential for non-specific membrane staining.[4] | Routine LD screening, flow cytometry, vital staining.[10] |
| Fluorescent Sterol Analogs (e.g., DHE, BODIPY-Cholesterol) | Variable (UV for DHE, Green for BODIPY) | Mimic cholesterol's structure and can be metabolized, allowing for trafficking studies.[7][15][16] | May not perfectly replicate the behavior of native cholesterol, lower brightness (DHE), potential for altering cellular processes.[17][18] | Studying cholesterol transport, uptake, and esterification pathways.[18] |
Experimental Protocols
This section provides detailed, step-by-step protocols for staining both live and fixed cells to visualize this compound-containing lipid droplets.
Protocol 1: Live-Cell Imaging with BODIPY 493/503
This protocol is optimized for real-time visualization of LD dynamics in living cells.
Scientist's Note: Live-cell imaging provides invaluable insights into the dynamic nature of lipid droplets, including their formation, fusion, and motility. BODIPY 493/503 is the preferred probe for this application due to its high photostability and low cytotoxicity at working concentrations.[]
Materials:
-
BODIPY 493/503 (e.g., Thermo Fisher Scientific, D3922)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells cultured on imaging-quality glass-bottom dishes or plates
-
(Optional) Oleic acid complexed to BSA to induce LD formation[12]
Procedure:
-
Preparation of Stock Solution:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes to reach 60-80% confluency on the day of imaging.
-
(Optional Induction of Lipid Droplets): To increase the abundance of LDs for easier visualization, incubate cells with culture medium supplemented with oleic acid (e.g., 100-400 µM) for 16-24 hours prior to staining.[12] This drives the synthesis of TAGs and CEs, leading to larger and more numerous LDs.
-
-
Preparation of Staining Solution:
-
Staining:
-
Washing and Imaging:
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the dish.
-
Proceed immediately to imaging on a fluorescence or confocal microscope equipped with a live-cell incubation chamber. Use a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~500-550 nm).[11]
-
Protocol 2: Fixed-Cell Imaging with Nile Red
This protocol is suitable for endpoint assays where cellular architecture needs to be preserved.
Scientist's Note: Fixation allows for long-term storage and multiplexing with techniques like immunofluorescence. Paraformaldehyde (PFA) is the preferred fixative as alcohol-based fixatives (e.g., methanol) can dissolve the lipid content of LDs.[9][14] Nile Red's fluorescence is environment-sensitive; for specific detection of neutral lipid droplets, it is best to image in the yellow-gold channel.[10]
Materials:
-
Nile Red (e.g., Invitrogen, N1142)
-
High-quality, anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS, methanol-free
-
(Optional) DAPI or Hoechst 33342 for nuclear counterstaining
-
Aqueous mounting medium
Procedure:
-
Preparation of Stock Solution:
-
Cell Preparation and Fixation:
-
Staining:
-
Prepare a working solution of 200-1000 nM Nile Red in PBS from the stock solution.[10] For a 300 nM solution, a 1:10,000 dilution of a 1 mg/mL stock is a good starting point.
-
Add the Nile Red working solution to the fixed cells and incubate for 10-30 minutes at room temperature, protected from light.[14][21]
-
-
Washing and Mounting:
-
Aspirate the staining solution and wash the cells two to three times with PBS.
-
(Optional Counterstain): If desired, incubate with a nuclear stain like DAPI (e.g., 300 nM) or Hoechst 33342 (e.g., 1 µg/mL) for 5-10 minutes.[20]
-
Wash once more with PBS.
-
Mount the coverslips onto glass slides using an aqueous mounting medium.
-
-
Imaging:
-
Image using a fluorescence or confocal microscope. To specifically visualize neutral lipid droplets and minimize background from membrane staining, use an excitation of ~450-500 nm and collect emission >528 nm (yellow-gold channel).[10] For general lipid visualization, an excitation of ~550 nm and emission >590 nm (red channel) can be used.
-
Visual Workflows and Mechanisms
To clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Overview of the experimental workflow for fluorescent staining and analysis of cellular lipid droplets.
Caption: Lipophilic probes passively diffuse into cells and accumulate in the neutral lipid core of droplets.
Data Analysis and Interpretation
Key Quantifiable Parameters:
-
Lipid Droplet Count: The number of distinct LDs per cell.[22] This can reflect changes in lipid synthesis or breakdown.
-
Lipid Droplet Size/Area: The average size or total area of LDs per cell.[23] This often correlates with the total amount of stored neutral lipid.
-
Fluorescence Intensity: The mean or integrated fluorescence intensity of the probe within LDs or across the entire cell.[13] This provides a proxy for the total lipid content.
Scientist's Note: When quantifying, it is crucial to maintain consistent imaging parameters (e.g., laser power, gain, exposure time) across all samples and conditions to ensure comparability. Always include appropriate controls, such as unstained cells to assess autofluorescence and positive/negative controls for LD induction/inhibition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Probe concentration too low; Incubation time too short; Cells have very few LDs; Probe degradation. | Increase probe concentration or incubation time. Use a positive control (e.g., oleic acid treatment). Prepare fresh probe solutions from stock. |
| High Background/Non-specific Staining | Probe concentration too high; Insufficient washing; Probe aggregation; (Nile Red) Staining of other membranes. | Decrease probe concentration. Increase the number and duration of wash steps.[] Ensure probe is fully dissolved in working solution. For Nile Red, use filter sets specific for neutral lipids (yellow-gold emission).[10][24] |
| Photobleaching | Excessive exposure to excitation light. | Reduce laser power/exposure time. Increase camera gain. Use a more photostable dye like BODIPY 493/503. Use an anti-fade mounting medium for fixed samples. |
| Changes in LD Morphology (Fixed Cells) | Use of harsh fixatives (e.g., methanol, acetone); Permeabilization step is too harsh. | Use PFA for fixation.[9] For most lipophilic dyes, a separate permeabilization step is not required and can be detrimental. |
Conclusion
The visualization of this compound within lipid droplets is a powerful technique for elucidating the complexities of cellular lipid metabolism. By selecting the appropriate fluorescent probe and employing optimized staining and imaging protocols, researchers can gain critical insights into the roles of cholesteryl ester storage in health and disease. The methods described in this guide, from probe selection to quantitative analysis, provide a robust framework for obtaining high-quality, reliable data, thereby empowering scientific discovery and therapeutic development.
References
- 1. Quantification of Lipid Droplets in Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. Regulation of lipid droplets and cholesterol metabolism in adrenal cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
- 12. scispace.com [scispace.com]
- 13. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fb.cuni.cz [fb.cuni.cz]
- 18. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 21. emulatebio.com [emulatebio.com]
- 22. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. benchchem.com [benchchem.com]
Application Note & Protocol: In Vitro Enzymatic Assay for Cholesteryl Palmitate Hydrolysis
Introduction
Cholesteryl esters, the storage form of cholesterol, play a pivotal role in lipid metabolism and are implicated in the pathophysiology of various diseases, including atherosclerosis. The hydrolysis of these esters, such as cholesteryl palmitate, is a critical step in mobilizing free cholesterol for cellular processes. This reaction is primarily catalyzed by the enzyme cholesterol esterase (also known as cholesteryl ester hydrolase, CEH). Accurate in vitro quantification of this compound hydrolysis is essential for fundamental research into lipid metabolism and for the development of therapeutic agents that target this enzymatic activity.
This comprehensive guide provides a detailed protocol for an in vitro enzymatic assay to measure the hydrolysis of this compound. The methodology is grounded in a coupled-enzyme reaction that allows for sensitive detection of the reaction products, either colorimetrically or fluorometrically.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method to assess cholesterol esterase activity.
Principle of the Assay
The assay is based on a multi-step enzymatic cascade. First, cholesterol esterase hydrolyzes this compound to yield free cholesterol and palmitic acid. The liberated cholesterol is then oxidized by cholesterol oxidase, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂).[1][2][3][4][5] The amount of H₂O₂ produced, which is directly proportional to the amount of cholesterol released, is then quantified in a final detection step.[1][2][3]
For detection, horseradish peroxidase (HRP) is commonly used to catalyze the reaction between H₂O₂ and a suitable chromogenic or fluorogenic probe.[1][4] This results in a colored or fluorescent product that can be measured using a spectrophotometer or a fluorometer, respectively.[1][6][7] By creating a standard curve with known concentrations of cholesterol, the amount of cholesterol produced in the enzymatic reaction can be accurately determined.
Figure 1. Enzymatic cascade for this compound hydrolysis assay.
Materials and Reagents
Equipment
-
Microplate reader (capable of absorbance and/or fluorescence measurement)
-
Incubator (37°C)
-
Pipettes and tips
-
96-well microplates (black plates for fluorescence, clear plates for colorimetric)
-
Vortex mixer
-
Centrifuge
Reagents
-
Cholesterol Esterase (from a reliable source)
-
Cholesterol Oxidase
-
Horseradish Peroxidase (HRP)
-
This compound (substrate)
-
Cholesterol Standard
-
Colorimetric or Fluorometric Probe (e.g., Amplex Red, 4-aminoantipyrine)[8]
-
Triton X-100 or other suitable detergent
-
Assay Buffer (e.g., 0.1 M Potassium Phosphate, pH 7.0)
-
Isopropanol
-
Sodium Cholate
-
Reagent-grade water
Experimental Protocol
Reagent Preparation
1. Assay Buffer (0.1 M Potassium Phosphate, pH 7.0):
-
Prepare a solution of 0.1 M potassium phosphate and adjust the pH to 7.0. This buffer will be used for preparing several reagents.
2. This compound Substrate Solution:
-
Due to its hydrophobicity, this compound requires careful preparation to ensure it is accessible to the enzyme. A common method involves dissolving it in isopropanol and then emulsifying it in a buffer containing a detergent like Triton X-100 and sodium cholate.[8]
-
Example: Dissolve this compound in isopropanol with slight heating. Separately, prepare a hot solution (around 70-75°C) of 1% (v/v) Triton X-100 in water. While stirring, slowly add the this compound/isopropanol solution to the hot Triton X-100 solution. The mixture may initially appear clear and then become cloudy. Cool the solution to room temperature while stirring, then add sodium cholate and bring the final volume up with the Triton X-100 solution.[8]
3. Cholesterol Standard Stock Solution:
-
Dissolve a known amount of cholesterol in isopropanol to create a high-concentration stock solution.
4. Cholesterol Standard Curve:
-
Prepare a series of dilutions of the Cholesterol Standard Stock Solution in the Assay Buffer to create a standard curve. The concentration range should be appropriate for the chosen detection method (colorimetric or fluorometric).[1]
5. Enzyme Mix:
-
Prepare a fresh enzyme mix just before use. This should contain Cholesterol Oxidase and Horseradish Peroxidase in the Assay Buffer. The optimal concentrations of these enzymes may need to be determined empirically but commercially available kits provide recommended concentrations.[4]
6. Detection Probe Solution:
-
Prepare the colorimetric or fluorometric probe according to the manufacturer's instructions. This solution should be protected from light.
7. Cholesterol Esterase Solution:
-
Prepare a stock solution of cholesterol esterase in an appropriate buffer. Further dilutions should be made in the Assay Buffer to achieve the desired concentration for the assay.
Assay Procedure
The following protocol is a general guideline and may require optimization for specific experimental conditions.
Figure 2. Step-by-step experimental workflow for the assay.
-
Prepare the Microplate:
-
Add a defined volume of the diluted cholesterol standards to individual wells of the 96-well plate.
-
Add a corresponding volume of Assay Buffer to the "blank" wells.
-
Add a defined volume of the this compound Substrate Solution to the "sample" wells.
-
-
Initiate the Hydrolysis Reaction:
-
Add the diluted Cholesterol Esterase solution to the "sample" wells to start the reaction. For negative controls, add Assay Buffer instead of the Cholesterol Esterase solution.
-
Mix the contents of the wells gently.
-
-
First Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction and may require optimization.[9]
-
-
Detection Reaction:
-
To all wells (standards, blanks, and samples), add a mixture containing the Enzyme Mix (Cholesterol Oxidase and HRP) and the Detection Probe.
-
-
Second Incubation:
-
Measurement:
Data Analysis and Interpretation
-
Standard Curve:
-
Subtract the average absorbance/fluorescence of the blank wells from the readings of the cholesterol standard wells.
-
Plot the corrected absorbance/fluorescence values against the known cholesterol concentrations to generate a standard curve.
-
Determine the linear range of the standard curve and calculate the regression equation (y = mx + c).
-
-
Cholesterol Concentration in Samples:
-
Subtract the average absorbance/fluorescence of the negative control wells (substrate without cholesterol esterase) from the sample wells.
-
Use the regression equation from the standard curve to calculate the concentration of cholesterol produced in each sample.
-
-
Enzyme Activity:
-
The activity of the cholesterol esterase can be expressed in various units, such as µmol of cholesterol produced per minute per mg of enzyme protein. The calculation is as follows:
Activity (U/mg) = (µmol of cholesterol produced) / (incubation time in min) / (mg of enzyme in the reaction)
-
Optimization and Troubleshooting
For robust and reproducible results, several aspects of the assay may require optimization:
| Parameter | Recommendation | Rationale |
| Enzyme Concentration | Titrate the concentration of cholesterol esterase to ensure the reaction rate is linear over the chosen incubation time. | To avoid substrate depletion or enzyme saturation, which would lead to an underestimation of the initial reaction velocity. |
| Substrate Concentration | Ensure the this compound concentration is not limiting. A concentration at or above the Michaelis-Menten constant (Km) is often desirable. | To maintain zero-order kinetics with respect to the substrate, ensuring the reaction rate is proportional to the enzyme concentration. |
| Incubation Time | Determine the optimal incubation times for both the hydrolysis and detection steps to achieve a sufficient signal without reaching a plateau. | To ensure the reaction is within the linear range and to maximize the signal-to-noise ratio. |
| Detergent Concentration | Optimize the concentration of Triton X-100 and sodium cholate to ensure proper substrate emulsification without inhibiting enzyme activity. | Inadequate emulsification will reduce substrate availability, while excessive detergent can denature the enzymes. |
| pH and Temperature | Maintain the optimal pH and temperature for the cholesterol esterase being used. Most cholesterol esterases have a neutral to slightly alkaline pH optimum and a temperature optimum around 37°C.[9][10] | Enzyme activity is highly dependent on pH and temperature. Using suboptimal conditions will result in lower and less reproducible activity measurements. |
Troubleshooting Common Issues:
-
High Background: This can be due to contamination of reagents with cholesterol or H₂O₂, or auto-oxidation of the detection probe. Ensure high-purity reagents and protect the probe from light.
-
Low Signal: This may result from low enzyme activity, insufficient incubation time, or suboptimal reaction conditions. Re-evaluate the enzyme concentration, incubation times, and buffer conditions.
-
Poor Linearity of Standard Curve: This could be due to inaccurate dilutions, pipetting errors, or saturation of the detection system at high concentrations. Prepare fresh standards and ensure the concentration range is appropriate for the detector.
Alternative Detection Methods
While the coupled-enzyme colorimetric/fluorometric assay is widely used due to its simplicity and sensitivity, other methods can also be employed for quantifying this compound hydrolysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique allows for the direct and simultaneous quantification of the substrate (this compound) and the products (cholesterol and palmitic acid).[11][12] LC-MS offers high specificity and sensitivity and does not require enzymatic coupling for detection.[13] However, it necessitates more specialized equipment and expertise.
-
Gas Chromatography (GC): Following extraction and derivatization, GC can be used to separate and quantify the fatty acids and cholesterol.[14] This method is highly accurate but involves more extensive sample preparation.
-
Radiometric Assays: Using radiolabeled this compound (e.g., with ¹⁴C or ³H), the hydrolysis can be monitored by separating the radiolabeled products from the substrate and quantifying the radioactivity.[15] This method is highly sensitive but requires handling of radioactive materials.
Conclusion
The in vitro enzymatic assay for this compound hydrolysis described in this application note provides a reliable and adaptable method for studying cholesterol esterase activity. By understanding the principles of the assay and carefully optimizing the experimental conditions, researchers can obtain accurate and reproducible data. This is crucial for advancing our understanding of lipid metabolism and for the development of novel therapeutics for lipid-related disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Total Cholesterol (TC) Colorimetric Assay Kit (Single Reagent, COD-PAP Method) - Elabscience® [elabscience.com]
- 3. raybiotech.com [raybiotech.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. signosisinc.com [signosisinc.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. Total Cholesterol and Cholesteryl Ester Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 8. Assay Procedure for Cholesterol Esterase [sigmaaldrich.com]
- 9. knepublishing.com [knepublishing.com]
- 10. worthingtonweb.com [worthingtonweb.com]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Note: Characterizing the Complex Thermal Behavior of Cholesteryl Palmitate with Differential Scanning Calorimetry (DSC)
Abstract
Cholesteryl palmitate, a vital cholesterol ester, plays a significant role in both physiological and pathological processes, including the formation of atherosclerotic plaques and as a component in drug delivery systems. Its thermal behavior is notably complex, featuring multiple phase transitions between crystalline, liquid crystalline (smectic and cholesteric), and isotropic liquid states. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that provides precise characterization of these transitions by measuring the heat flow associated with temperature changes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of this compound using DSC. It details the underlying principles, a step-by-step experimental protocol from instrument calibration to data analysis, and interpretation of the resulting thermograms.
Introduction: The Significance of this compound's Thermal Profile
Cholesteryl esters, such as this compound, are crucial lipids found in the body, serving as the primary storage and transport form of cholesterol.[1] Their accumulation is a hallmark of atherosclerosis, where their physical state within arterial foam cells can influence the progression of the disease.[2] Furthermore, the unique phase behavior of cholesteryl esters makes them interesting components for formulating lipid-based drug delivery systems, where their thermal properties can be leveraged for controlled release.
The thermal transitions of this compound are not a simple solid-to-liquid melting event. Instead, it exhibits a rich polymorphism, transitioning through multiple intermediate, ordered fluid phases known as liquid crystals.[3][4] These transitions are subtle and occur over specific temperature ranges. DSC is an indispensable tool for studying this behavior, as it can quantitatively measure the temperature and enthalpy (heat energy) of these phase changes.[5][6] Understanding these thermal properties is critical for elucidating its biological function and for designing advanced pharmaceutical materials.
Principles of DSC for Lipid Analysis
Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] When the sample undergoes a physical transformation, such as melting or a polymorphic transition, it will absorb (endothermic) or release (exothermic) heat. This results in a difference in heat flow between the sample and the reference, which is detected by the instrument and plotted as a peak on a thermogram.
For this compound, the key events observed during a heating scan are:
-
Crystal to Smectic Transition: The initial melting of the solid crystal structure into a more ordered, layered liquid crystal phase (smectic).
-
Smectic to Cholesteric Transition: A transition to a less-ordered, chiral liquid crystal phase (cholesteric).
-
Cholesteric to Isotropic Liquid Transition: The final "melting" into a completely disordered, clear liquid state.
Each of these transitions has a characteristic peak temperature (Tpeak) and enthalpy of transition (ΔH), which provides a quantitative fingerprint of the material's thermal behavior.
Detailed Experimental Protocol
This protocol provides a robust framework for obtaining high-quality, reproducible DSC data for this compound.
Materials and Equipment
-
This compound: High purity (>99%).
-
DSC Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans and lids (hermetic or standard, depending on the desired atmosphere).
-
Crimper: For sealing the sample pans.
-
Microbalance: Accurate to ±0.01 mg.
-
Purge Gas: High-purity nitrogen (or other inert gas).
-
Calibration Standard: High-purity Indium (99.999%).[8]
Instrument Calibration (A Self-Validating System)
To ensure the accuracy of the measured temperatures and enthalpies, the DSC instrument must be calibrated. This is a critical step for data trustworthiness.[9]
-
Temperature Calibration:
-
Weigh 1-3 mg of the indium standard into an aluminum DSC pan and seal it.
-
Place an empty, sealed pan on the reference side of the DSC cell.
-
Heat the indium sample at a controlled rate (e.g., 10 °C/min) through its melting point.
-
The known melting onset of indium is 156.60 °C.[8] Adjust the instrument's temperature calibration based on the observed onset to match this value, following the manufacturer's software instructions.[7]
-
-
Enthalpy (Heat Flow) Calibration:
-
Frequency of Calibration: Calibration should be performed regularly, especially if the instrument has been idle or if measurement results appear questionable.[9]
Sample Preparation
-
Weighing: Accurately weigh 2-5 mg of this compound directly into a tared aluminum DSC pan. A smaller sample size generally improves peak resolution.
-
Encapsulation: Place the lid on the pan and seal it using the crimper. Ensure a uniform, hermetic seal to prevent any sample loss during heating.
-
Reference Pan: Prepare an empty, sealed aluminum pan to be used as the reference. The mass of the reference pan should be as close as possible to the sample pan.
DSC Method Parameters
-
Gas Flow: Set the nitrogen purge gas flow rate to 20-50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.
-
Thermal Program: A common thermal program for analyzing this compound is as follows:
-
Equilibrate: Hold at 25 °C for 5 minutes to ensure thermal stability.
-
Heating Scan: Ramp the temperature from 25 °C to 100 °C at a rate of 5-10 °C/min. A slower heating rate can improve the resolution of closely spaced transitions.
-
Cooling Scan: Ramp the temperature from 100 °C down to 25 °C at a rate of 5-10 °C/min. This scan provides information on crystallization behavior.
-
Second Heating Scan: It is often useful to include a second heating scan identical to the first. This can reveal information about metastable forms and ensures the sample's thermal history is controlled.
-
Data Analysis and Interpretation
The output from the DSC is a thermogram plotting heat flow versus temperature.
-
Baseline Correction: The software will be used to subtract the baseline curvature, resulting in a flat baseline from which the peaks arise.
-
Peak Integration: For each transition, determine the following:
-
Onset Temperature (Tonset): The temperature at which the transition begins, calculated as the intersection of the baseline with the tangent of the peak's leading edge.
-
Peak Temperature (Tpeak): The temperature at the peak maximum of the endotherm.
-
Enthalpy of Transition (ΔH): The area under the peak, typically measured in Joules per gram (J/g). This is a measure of the energy required to drive the transition.
-
Expected Thermal Events for this compound
The thermogram of a high-purity this compound sample will show multiple endothermic peaks on heating. The exact temperatures can be influenced by purity and scan rate, but typical values are summarized below.[3][11]
| Thermal Transition | Approximate Peak Temperature (°C) | Approximate Enthalpy (ΔH) (kJ/mol) | Description |
| Crystal → Smectic | ~77.3 °C | ~56.2 | Main melting of the solid crystal to a smectic liquid crystal phase.[11] |
| Smectic → Cholesteric | ~76.8 °C (often close to the main melt) | ~1.7 | Transition from the smectic to the cholesteric liquid crystal phase.[11] |
| Cholesteric → Isotropic | ~82.0 °C | ~1.3 | Final clearing point to the isotropic liquid phase.[11] |
Note: Temperatures and enthalpies are sourced from the NIST Chemistry WebBook and may vary slightly based on experimental conditions and sample purity.[11]
Visualizing the Workflow and Phase Transitions
To better understand the experimental process and the physical changes occurring in the sample, the following diagrams are provided.
Caption: Experimental workflow for DSC analysis of this compound.
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Polymorphism in Cholesteryl Esters: this compound | IBM Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 5. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucm.es [ucm.es]
- 7. tainstruments.com [tainstruments.com]
- 8. shop.perkinelmer.com [shop.perkinelmer.com]
- 9. linseis.com [linseis.com]
- 10. Standards Development For Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [webbook.nist.gov]
High-Resolution Separation of Cholesteryl Palmitate using Thin-Layer Chromatography (TLC): A Validated Protocol and Methodological Insights
An Application Note for Researchers and Scientists
Abstract
Cholesteryl esters, particularly cholesteryl palmitate, are fundamental lipids involved in cholesterol transport, storage, and the pathophysiology of various diseases.[1][2] Accurate separation and identification of these nonpolar lipids are crucial for research in biochemistry, drug development, and clinical diagnostics. This application note provides a comprehensive, field-proven guide to the separation of this compound using thin-layer chromatography (TLC). We delve into the causal principles behind methodological choices, from stationary and mobile phase selection to visualization techniques, ensuring a robust and reproducible protocol. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable method for the qualitative analysis of this compound in lipid mixtures.
Introduction: The Chromatographic Challenge of a Key Lipid
Thin-layer chromatography (TLC) is a planar chromatographic technique renowned for its simplicity, speed, and versatility in separating components of a mixture.[3][4][5] In the field of lipidomics, TLC remains an indispensable tool for resolving different lipid classes based on their polarity.[6][7][8]
This compound is an ester formed from the condensation of cholesterol and palmitic acid, a 16-carbon saturated fatty acid.[1][9] As one of the most abundant cholesteryl esters in human plasma and tissues, it plays a significant role in lipid metabolism.[1][10] Its highly nonpolar, hydrophobic nature, stemming from the large sterol backbone and the long acyl chain, dictates its behavior in chromatographic systems. The primary challenge in its analysis is to achieve clear separation from other neutral lipids with similar low polarity, such as triglycerides and other cholesterol esters. This protocol addresses this challenge by optimizing the chromatographic conditions to maximize resolution.
Foundational Principles: Tailoring TLC for a Nonpolar Analyte
The successful separation of this compound hinges on a clear understanding of the interplay between the analyte, the stationary phase, and the mobile phase.
This compound is a large, nonpolar molecule. It is practically insoluble in water but readily soluble in nonpolar organic solvents like chloroform and hexane.[1][10] This low polarity is the defining characteristic for its separation by normal-phase TLC. In this mode, compounds with lower polarity have a weaker affinity for the polar stationary phase and a stronger affinity for the nonpolar mobile phase, causing them to travel further up the plate, resulting in a higher Retention Factor (Rf).
| Property | Value | Source |
| Chemical Formula | C₄₃H₇₆O₂ | [1][9] |
| Molecular Weight | 625.06 g/mol | [9][11] |
| Physical State | White to off-white solid | [1] |
| Melting Point | 74-77 °C | [9][10][12] |
| Solubility | Soluble in chloroform, diethyl ether | [1][10] |
For normal-phase chromatography of neutral lipids, silica gel (SiO₂) is the stationary phase of choice .[6][13][14] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. Before use, it is critical to activate the TLC plate by heating it (e.g., at 110-120°C for 30 minutes).[13][15][16] This process removes adsorbed water from the silica surface. Water deactivates the plate, leading to inconsistent interactions with analytes and resulting in poor separation and non-reproducible Rf values.
The mobile phase must be sufficiently nonpolar to move this compound from the origin but also provide differential migration for other lipids. A single-component solvent is rarely optimal. Instead, a mixture of solvents is used to fine-tune the "elution strength."
A highly effective and widely cited mobile phase for neutral lipids is a mixture of petroleum ether (or hexane), diethyl ether, and acetic acid .[6][13][17][18]
-
Petroleum Ether/Hexane: A very nonpolar solvent that acts as the main carrier, ensuring that nonpolar compounds like this compound migrate up the plate.
-
Diethyl Ether: A slightly more polar solvent that is added to increase the overall polarity (elution strength) of the mobile phase. By adjusting the ratio of petroleum ether to diethyl ether, the migration of all lipids can be controlled. Increasing the proportion of diethyl ether will increase the Rf values of all compounds.
-
Acetic Acid: A small amount of acid is added to ensure that any free fatty acids in the sample are protonated. This prevents "streaking" or "tailing" of fatty acid spots, leading to sharper, more defined spots for all components and a more reliable chromatogram.[6][8]
Validated Protocol for this compound Separation
This protocol is designed to be a self-validating system by including a standard for direct comparison, ensuring trustworthy identification of the target analyte.
-
TLC Plates: Silica Gel 60 F₂₅₄ pre-coated plates (glass or aluminum backing).
-
Standards: this compound (≥98% purity).
-
Solvents (HPLC or analytical grade): Petroleum ether (boiling range 40-60°C) or n-hexane, diethyl ether, and glacial acetic acid.
-
Sample Solvent: Chloroform or a 2:1 mixture of chloroform:methanol.
-
Equipment:
-
Glass TLC developing chamber with a tight-fitting lid.
-
Micropipettes or glass capillary tubes for spotting.
-
Pencil.
-
Drying oven.
-
Fume hood.
-
-
Visualization Reagents:
-
Iodine crystals in a sealed chamber.
-
Alternatively: 10% (w/v) phosphomolybdic acid (PMA) in ethanol spray, or a 50% sulfuric acid spray followed by heating.
-
UV lamp (254 nm).
-
Caption: Workflow for TLC separation of this compound.
-
Plate Activation: Place the silica gel TLC plate in a drying oven at 110-120°C for 30 minutes to activate the stationary phase.[13][14] Let it cool to room temperature in a desiccator before use.
-
Mobile Phase and Chamber Preparation: In a fume hood, prepare the mobile phase by mixing petroleum ether, diethyl ether, and glacial acetic acid in a ratio of 80:20:1 (v/v/v) .[13][17] Pour the mobile phase into the developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper (a "wick") inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor.[6] Close the lid and allow the chamber to saturate for at least 15-30 minutes. This is a critical step for achieving straight solvent fronts and reproducible Rf values.[15]
-
Sample Application:
-
Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the activated TLC plate.
-
Using a capillary tube or micropipette, apply 1-5 µL of the this compound standard solution and the sample solutions as small, discrete spots on the origin line. Keep spots at least 1 cm apart.
-
Allow the solvent to completely evaporate from the spots between applications to keep them as small and concentrated as possible.[6][19]
-
-
Chromatogram Development:
-
Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the level of the mobile phase.[13][20]
-
Close the lid and allow the chromatogram to develop undisturbed. The mobile phase will ascend the plate via capillary action.[4][20]
-
When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.[6][13]
-
-
Drying and Marking: Immediately and lightly mark the position of the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood.
Since this compound is not visible to the naked eye, a visualization step is required.[4]
-
UV Light (Non-destructive): If using plates with a fluorescent indicator (F₂₅₄), view the dried plate under a short-wave UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots against a glowing green background.[21][22] Gently circle the spots with a pencil.
-
Iodine Vapor (Semi-destructive): Place the dried plate in a sealed chamber containing a few iodine crystals. Lipids will react with the iodine vapor and appear as yellow-brown spots within a few minutes.[21][23][24] This method is reversible, as the spots will fade over time.
-
Chemical Staining (Destructive): For permanent visualization and higher sensitivity, use a chemical stain. A common and effective stain for lipids is phosphomolybdic acid (PMA) .[25]
-
Calculation and Identification:
-
Measure the distance from the origin line to the center of the this compound standard spot.
-
Measure the distance from the origin line to the solvent front.
-
Calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [20]
-
Calculate the Rf value for the corresponding spot in the sample lane. If the Rf value of a spot in the sample matches the Rf of the this compound standard, the compound is identified.
-
Expected Results and Interpretation
Using the recommended mobile phase (petroleum ether:diethyl ether:acetic acid 80:20:1), this compound, being one of the least polar neutral lipids, will have a high Rf value, typically in the range of 0.75 - 0.90 . The exact value can vary based on experimental conditions like temperature and chamber saturation.[26]
The expected migration order of common lipid classes, from highest Rf to lowest Rf, is:
| Lipid Class | Polarity | Expected Rf Range | Rationale |
| Cholesteryl Esters | Very Low | 0.75 - 0.90 | Lacks free hydroxyl groups, highly nonpolar. |
| Triglycerides | Low | 0.60 - 0.75 | Ester groups are slightly more polar than the ester in CE. |
| Free Fatty Acids | Medium-Low | 0.40 - 0.55 | Carboxylic acid group provides some polarity. |
| Cholesterol | Medium | 0.25 - 0.40 | The free hydroxyl group strongly interacts with silica gel. |
| Phospholipids | Very High | 0.00 - 0.10 | The charged phosphate head group binds strongly to the origin. |
Note: These Rf values are illustrative. Running a standard on the same plate is essential for definitive identification.[20]
References
- 1. CAS 601-34-3: this compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 4. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 5. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 7. Thin-layer chromatographic procedures for lipid separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. This compound | C43H76O2 | CID 246520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 601-34-3 [chemicalbook.com]
- 11. This compound (CAS 601-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. 601-34-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 14. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 15. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
- 16. repository.seafdec.org [repository.seafdec.org]
- 17. researchgate.net [researchgate.net]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. youtube.com [youtube.com]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Separation of lipids using thin layer chromatography [biomodel.uah.es]
- 24. scribd.com [scribd.com]
- 25. researchgate.net [researchgate.net]
- 26. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for the Formulation of Artificial Membranes with Specific Cholesteryl Palmitate Concentrations
Introduction: The Critical Role of Cholesteryl Esters in Membrane Biophysics and Drug Delivery
Artificial membranes, particularly liposomal vesicles, are indispensable tools in modern research, serving as mimetics for cellular membranes and as versatile platforms for drug delivery.[1][2] The biophysical properties of these membranes—fluidity, permeability, and stability—are intricately governed by their lipid composition.[3] While phospholipids form the fundamental bilayer structure, the inclusion of other lipids, such as cholesterol and its esters, provides a crucial layer of functional complexity.[4][5]
Cholesteryl palmitate, an ester of cholesterol and palmitic acid, is a highly lipophilic molecule naturally found in biological systems, often associated with lipid storage and transport.[6][7] When incorporated into artificial membranes, cholesteryl esters can significantly modulate the packing of phospholipids, thereby influencing membrane rigidity and the retention of encapsulated compounds.[8][9] This has profound implications for the rational design of drug delivery systems, where precise control over release kinetics is paramount.[10][11]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of artificial membranes with specific, predetermined concentrations of this compound. The protocols herein are based on the robust and widely adopted thin-film hydration method, followed by extrusion for size homogenization.[12][13][14] We will delve into the causality behind experimental choices, ensuring a deep understanding of the formulation process, and provide detailed methodologies for the essential characterization techniques required to validate the quality and properties of the resulting vesicles.
I. Foundational Principles: Understanding the Role of Key Components
The successful formulation of artificial membranes hinges on a clear understanding of the function of each constituent.
-
Phospholipids (e.g., Phosphatidylcholine - PC): As the primary structural component, the choice of phospholipid is critical. The length and saturation of the acyl chains, as well as the nature of the headgroup, determine the phase transition temperature (Tc) of the membrane. Above the Tc, the membrane is in a fluid, liquid-crystalline phase, which is essential for the formation of stable vesicles.[13]
-
Cholesterol: This sterol is a well-known modulator of membrane fluidity.[3][15] It intercalates between phospholipid molecules, increasing the packing density of the bilayer and reducing its permeability to water-soluble molecules.[4][16]
-
This compound (CP): As a more hydrophobic molecule than cholesterol, this compound does not orient as readily within the phospholipid bilayer. Instead, it is believed to partition into the hydrophobic core of the membrane, potentially forming distinct domains.[17] This can further influence membrane stability and release characteristics of encapsulated drugs.
The interplay of these components allows for the fine-tuning of the artificial membrane's properties for specific applications.
II. Experimental Workflow: From Lipid Film to Characterized Vesicles
The overall process for creating and validating artificial membranes with this compound is a sequential workflow. Each stage is critical for achieving a final product with the desired specifications.
Figure 1. Experimental workflow for the preparation and characterization of artificial membranes.
III. Detailed Protocols
Protocol 1: Preparation of Artificial Membranes by Thin-Film Hydration
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined lipid composition using the thin-film hydration and extrusion method.[12][18][19]
Materials:
-
Phosphatidylcholine (PC) or other desired phospholipid
-
Cholesterol
-
This compound (CP)[6]
-
Chloroform and/or Methanol (spectroscopic grade)
-
Hydration Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen gas source
-
Vacuum desiccator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Methodology:
-
Lipid Stock Solution Preparation:
-
Prepare individual stock solutions of PC, cholesterol, and this compound in chloroform or a chloroform:methanol mixture. The exact concentrations will depend on the desired final formulation.
-
-
Lipid Mixing:
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary phospholipid (e.g., 40-60°C).[8]
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[22]
-
-
Drying:
-
Hydration:
-
Pre-warm the hydration buffer to a temperature above the Tc of the phospholipid.
-
Add the pre-warmed buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.
-
Agitate the flask by hand or on a mechanical shaker to hydrate the film. This process should also be conducted at a temperature above the Tc. This initial hydration leads to the spontaneous formation of multilamellar vesicles (MLVs).[8]
-
-
Size Reduction by Extrusion:
-
To obtain a homogenous population of LUVs, the MLV suspension must be downsized.[12]
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Transfer the MLV suspension into one of the syringes.
-
Pass the suspension through the membrane to the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 passes) to ensure that the final product is collected in the opposite syringe from the starting one. This repeated extrusion through defined pores ensures a narrow size distribution of the vesicles.[18]
-
Table 1: Example Formulations for Artificial Membranes
| Formulation ID | Phosphatidylcholine (mol%) | Cholesterol (mol%) | This compound (mol%) |
| Control | 70 | 30 | 0 |
| CP-Low | 65 | 30 | 5 |
| CP-Mid | 60 | 30 | 10 |
| CP-High | 55 | 30 | 15 |
Protocol 2: Characterization of Artificial Membranes
A. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension.[23] This information is used to calculate the hydrodynamic diameter of the vesicles and the PDI, which is a measure of the heterogeneity of the sample.[24] A PDI value below 0.3 is generally considered acceptable for a homogenous liposome population.[8]
-
Procedure:
B. Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal suspension.[20] Vesicles with a high absolute zeta potential are more stable due to electrostatic repulsion.
-
Procedure:
-
Dilute the liposome suspension in an appropriate low-ionic-strength buffer.
-
Measure the zeta potential using an instrument capable of electrophoretic light scattering.[18]
-
C. Structural Analysis by Cryogenic Transmission Electron Microscopy (Cryo-EM) (Optional)
-
Principle: Cryo-EM allows for the visualization of the vesicles in their near-native, hydrated state, providing information on their morphology, lamellarity, and the presence of any structural defects.[28][29][30]
-
Procedure: This is a specialized technique requiring dedicated instrumentation and expertise. Briefly, a small aliquot of the vesicle suspension is applied to an EM grid, rapidly vitrified in liquid ethane, and then imaged at cryogenic temperatures.
IV. Data Interpretation and Troubleshooting
| Parameter | Desired Outcome | Potential Issue | Troubleshooting |
| Size (DLS) | Consistent with extrusion membrane pore size (e.g., 100-120 nm for 100 nm membrane) | Vesicles are too large | Incomplete extrusion; increase the number of passes. |
| PDI (DLS) | < 0.3 | High PDI (> 0.3) | Inefficient extrusion or aggregation; ensure proper extrusion and check for lipid stability. |
| Zeta Potential | Consistent with lipid composition | Unexpectedly low zeta potential | Contamination or degradation of charged lipids. |
| Visual Appearance | Slightly opalescent, uniform suspension | Visible aggregates or precipitation | Lipid instability or insolubility of this compound at high concentrations. Re-evaluate formulation ratios. |
V. Conclusion
The protocols and guidelines presented here offer a robust framework for the creation of artificial membranes with specific concentrations of this compound. By understanding the functional roles of the individual lipid components and adhering to a systematic preparation and characterization workflow, researchers can reliably produce vesicles with tailored biophysical properties. These well-defined membrane systems are invaluable for fundamental studies in membrane biology and for the development of advanced drug delivery vehicles with controlled release profiles. The ability to precisely tune membrane composition is a cornerstone of rational nanomedicine design.
References
- 1. Artificial Lipid Membranes: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Lipids for Drug Delivery - ADC Linkers | AxisPharm [axispharm.com]
- 4. Effects of Cholesterol on Physical Properties of Human Erythrocyte Membranes: Impact on Susceptibility to Hydrolysis by Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CAS 601-34-3: this compound | CymitQuimica [cymitquimica.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 601-34-3 | BroadPharm [broadpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 15. pnas.org [pnas.org]
- 16. Interactions of cholesterol with lipid bilayers: the preferred configuration and fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Cholesterol ester increases the permeability of erythrocyte membrane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 22. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 23. news-medical.net [news-medical.net]
- 24. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 25. wyatt.com [wyatt.com]
- 26. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 27. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 28. Cryo-EM structures of a protein pore reveal a cluster of cholesterol molecules and diverse roles of membrane lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 29. portlandpress.com [portlandpress.com]
- 30. Visualizing lipid membrane structure with cryo-EM: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis using Stable Isotope-Labeled Cholesteryl Palmitate
Introduction: Unraveling the Dynamics of Cholesterol Ester Metabolism
Cholesterol, a lipid vital for cellular structure and function, can become a key player in the pathogenesis of various diseases when its metabolism is dysregulated.[1] A critical aspect of this regulation is the esterification of cholesterol with fatty acids to form cholesteryl esters (CEs), which are then stored in lipid droplets or transported in lipoproteins.[2][3] The most abundant saturated fatty acid in the human body, palmitic acid, readily esterifies with cholesterol to form cholesteryl palmitate.[4] The dynamic processes of cholesteryl ester synthesis, storage, and hydrolysis, collectively known as cholesteryl ester flux, are central to understanding conditions like atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[2]
Traditional lipidomics provides a static snapshot of lipid concentrations at a single point in time.[5] However, to truly understand the intricate dance of metabolic pathways, we must measure the rates of these processes. Metabolic flux analysis (MFA) using stable isotope labeling has emerged as a powerful technique to quantify the dynamic movement of molecules through these pathways.[6][7][8] By introducing a "heavy" version of a molecule, such as this compound labeled with Carbon-13 (¹³C), we can trace its journey and quantify its transformation into various downstream metabolites.[5][9] This provides invaluable insights into the mechanisms of disease and the efficacy of novel therapeutic interventions.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of stable isotope-labeled this compound for metabolic flux analysis. We will delve into the core principles, provide detailed experimental protocols, and discuss the nuances of data analysis and interpretation.
Core Principles of Metabolic Flux Analysis with Labeled this compound
The foundation of this technique lies in the ability to distinguish between endogenous (pre-existing) and newly introduced molecules.[5][10] By introducing this compound in which the palmitate moiety is enriched with a stable isotope like ¹³C, we create a tracer that is chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass.[11][12]
The general workflow involves:
-
Introduction of the Tracer: The ¹³C-labeled this compound is introduced into the biological system, be it cultured cells or an in vivo model.
-
Metabolic Incorporation: The labeled this compound enters the cellular machinery. The ester bond can be hydrolyzed, releasing ¹³C-palmitate, which can then be re-esterified to other cholesterol molecules, incorporated into other lipid species, or undergo β-oxidation for energy.[13]
-
Sample Collection and Analysis: At specific time points, samples are collected, and the lipids are extracted.
-
Mass Spectrometry: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical workhorse for this technique. It separates the different lipid species and measures the mass-to-charge ratio (m/z) of the molecules, allowing for the differentiation and quantification of labeled and unlabeled species.[11][14]
-
Flux Calculation: The degree of isotopic enrichment in this compound and its downstream metabolites over time is used to calculate the rates of synthesis, hydrolysis, and turnover.[5]
This approach allows us to ask and answer critical questions about cholesterol metabolism, such as:
-
What is the rate of cholesteryl ester hydrolysis in macrophage foam cells, a key process in atherosclerosis?
-
How does a novel drug candidate affect the storage and turnover of cholesteryl esters in the liver?
-
What is the contribution of dietary versus de novo synthesized fatty acids to the cholesteryl ester pool?
Below is a visual representation of the metabolic fate of the palmitate moiety from this compound.
Caption: Metabolic fate of the ¹³C-palmitate moiety from labeled this compound.
Experimental Protocols
Part 1: Preparation of ¹³C-Labeled this compound
While commercially available, the synthesis of ¹³C-labeled this compound can be achieved through the esterification of cholesterol with ¹³C-labeled palmitic acid.[1][15]
Materials:
-
Cholesterol
-
[U-¹³C₁₆]-Palmitic acid (Commercially available from suppliers such as Cambridge Isotope Laboratories[8])
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
Protocol:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cholesterol (1 equivalent) and [U-¹³C₁₆]-palmitic acid (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the cholesterol and palmitic acid mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure ¹³C-cholesteryl palmitate.
-
Confirm the identity and isotopic enrichment of the product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 2: In Vitro Metabolic Flux Analysis in Macrophages
This protocol outlines the use of ¹³C-cholesteryl palmitate to measure metabolic flux in a macrophage cell line, a relevant model for studying atherosclerosis.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
¹³C-Cholesteryl palmitate
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Ice-cold methanol
-
Chloroform
-
0.9% NaCl solution
Protocol:
-
Preparation of Labeling Medium:
-
Dissolve ¹³C-cholesteryl palmitate in a small amount of ethanol.
-
Complex the labeled lipid to fatty acid-free BSA in serum-free culture medium by incubating at 37°C for 1 hour with gentle agitation.[16][17]
-
Sterile filter the solution.
-
Prepare the final labeling medium by diluting the ¹³C-cholesteryl palmitate-BSA complex into the complete cell culture medium to a final concentration of 10-50 µM.
-
-
Cell Culture and Labeling:
-
Seed macrophages in multi-well plates and culture until they reach 70-80% confluency.[16]
-
Remove the growth medium, wash the cells once with warm PBS, and add the prepared labeling medium.[18]
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours). The optimal time points should be determined empirically for the specific cell line and biological question.[16]
-
-
Sample Harvesting and Lipid Extraction (Folch Method):
-
At each time point, place the culture plate on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to quench metabolic activity.[18][19]
-
Add ice-cold methanol and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Add chloroform to the methanol suspension in a 2:1 (v/v) ratio.[18]
-
Vortex vigorously and agitate for 20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[18]
-
Centrifuge to separate the phases and carefully collect the lower organic phase containing the lipids.[18]
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1).[16][18]
-
Below is a diagram illustrating the in vitro experimental workflow.
Caption: Workflow for in vitro metabolic flux analysis with ¹³C-cholesteryl palmitate.
Part 3: LC-MS/MS Analysis
Instrumentation:
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2).
-
Full Scan Range: m/z 300-1200.
-
MS/MS: Isolate and fragment the top 5 most intense ions from the full scan.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV).
-
Key Ions to Monitor:
-
Unlabeled this compound ([M+NH₄]⁺): m/z 642.6
-
¹³C₁₆-Cholesteryl Palmitate ([M+NH₄]⁺): m/z 658.6
-
Fragment ion for cholesterol moiety: m/z 369.35
-
| Parameter | Setting | Rationale |
| Chromatography | Reversed-phase C18 | Good separation of nonpolar lipids like cholesteryl esters. |
| Ionization | ESI Positive Mode | Forms [M+NH₄]⁺ adducts for sensitive detection of cholesteryl esters.[7] |
| Mass Analyzer | High Resolution (Q-TOF, Orbitrap) | Accurately distinguishes between isotopologues.[2][11] |
| Acquisition Mode | Full Scan & ddMS2 | Allows for untargeted identification of metabolites and confirmation of structure. |
Data Analysis and Interpretation
-
Peak Identification and Integration: Identify the chromatographic peaks corresponding to unlabeled and labeled this compound and other relevant lipids based on their retention times and accurate mass. Integrate the peak areas for each isotopologue.
-
Correction for Natural Isotope Abundance: The raw data must be corrected for the natural abundance of ¹³C (~1.1%).[6][9] This is a critical step to accurately determine the enrichment from the tracer. Specialized software such as IsoCor or MFAssist can be used for this correction.
-
Calculation of Isotopic Enrichment: Isotopic enrichment is typically expressed as Mole Percent Excess (MPE), which is calculated as: MPE = (Σ (Area of labeled isotopologues)) / (Σ (Area of all isotopologues)) * 100
-
Metabolic Flux Calculation: The change in MPE over time can be used to model the kinetics of this compound turnover. For example, the fractional synthesis rate (FSR) can be calculated from the initial rate of increase in enrichment.
Method Validation and Quality Control
To ensure the reliability of the data, the analytical method should be validated.[14]
| Validation Parameter | Acceptance Criteria |
| Linearity | R² > 0.99 for calibration curves of standards. |
| Precision | Coefficient of Variation (CV) < 15% for replicate measurements.[20] |
| Accuracy | Recovery of spiked standards between 85-115%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Signal-to-noise ratio of 3 for LOD and 10 for LOQ.[21] |
Quality Control:
-
Include a pooled QC sample in the analytical run to monitor instrument performance.
-
Use a stable isotope-labeled internal standard (e.g., d7-cholesteryl oleate) to account for variations in extraction efficiency and instrument response.[22]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Isotopic Enrichment | Insufficient labeling time or tracer concentration. | Optimize labeling duration and tracer concentration in pilot experiments.[6] |
| Rapid turnover of the lipid pool. | Use shorter time points for sample collection. | |
| Poor Chromatographic Peak Shape | Column overload or inappropriate mobile phase. | Dilute the sample; optimize the mobile phase composition and gradient. |
| High Variability in Replicates | Inconsistent sample handling or extraction. | Standardize all sample preparation steps.[6] |
| Instrument instability. | Run QC samples to check instrument performance. |
Conclusion
Stable isotope labeling of this compound coupled with advanced mass spectrometry provides a powerful platform for quantifying the dynamics of cholesterol ester metabolism. This approach offers unparalleled insights into the metabolic fluxes that are often dysregulated in disease. The protocols and guidelines presented here provide a robust framework for researchers to design and execute these sophisticated experiments, ultimately advancing our understanding of lipid biology and aiding in the development of next-generation therapeutics.
References
- 1. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. isotope.com [isotope.com]
- 9. mdpi.com [mdpi.com]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Cholesteryl Octanoate-octanoyl-1-<sup>13</sup>C [tws.xml-journal.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Authored by: Senior Application Scientist, Advanced Lipidomics Division
An Application Guide to the Mass Spectrometry Fragmentation of Cholesteryl Palmitate
Introduction: The Analytical Challenge of Cholesteryl Esters
Cholesteryl esters (CEs) are fundamental to lipid metabolism, serving as the primary form for cholesterol storage within cells and for its transport through the bloodstream.[1] this compound, an ester formed from cholesterol and the 16-carbon saturated fatty acid, palmitic acid, is one of the most common CEs in mammalian tissues. The analysis of CEs is critical in numerous fields, from understanding cardiovascular disease to developing new therapeutic agents. Mass spectrometry (MS), coupled with liquid chromatography (LC), has become the definitive tool for this purpose.[2]
However, CEs present a significant analytical challenge due to their nonpolar, hydrophobic nature and chemical inertness, which results in poor ionization efficiency with common techniques like electrospray ionization (ESI).[2][3] This application note provides a detailed guide to understanding the fragmentation behavior of this compound under various ionization and collision-induced dissociation (CID) conditions. It further outlines a robust protocol for the extraction and LC-MS/MS analysis of this compound, designed for researchers, scientists, and drug development professionals seeking reliable and reproducible results.
Ionization Techniques: Generating the Precursor Ion
The initial ionization step is critical for successfully analyzing this compound. Due to its low polarity, standard protonation ([M+H]⁺) is inefficient. The strategy, therefore, relies on forming adducts with small cations or using higher-energy ionization methods.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules, but it can be adapted for CEs by promoting adduct formation.[1] In positive-ion mode, this compound (Molecular Weight: 625.06 g/mol ) readily forms adducts with cations present in the mobile phase or added intentionally.
-
Ammonium Adducts ([M+NH₄]⁺): The addition of ammonium acetate or formate to the mobile phase is a widely used strategy, producing a stable precursor ion at m/z 642.6 for this compound.[4][5] This adduct provides a highly characteristic fragmentation pattern.
-
Sodium Adducts ([M+Na]⁺): Sodiated adducts (m/z 647.6) are also commonly observed, either from intentional addition or trace sodium contaminants.[4][6] These adducts offer a different, complementary fragmentation pathway that can confirm both the sterol backbone and the fatty acid identity.[4]
-
Lithium Adducts ([M+Li]⁺): The use of lithium salts can enhance ionization and yield specific fragmentation patterns, providing both the cholestane fragment and a lithiated fatty acid ion upon CID.[7][8]
-
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for nonpolar molecules as it involves gas-phase ionization.[1] For CEs, APCI typically produces a protonated molecule that immediately loses a molecule of water in the high-temperature source, resulting in a prominent [M+H-H₂O]⁺ ion.[9][10] For this compound, this corresponds to the cholestadiene cation at m/z 369.3. While sensitive, this means the primary precursor ion for MS/MS is already the main fragment seen in ESI-based fragmentation.
Collision-Induced Dissociation (CID): The Fragmentation Pattern
Tandem mass spectrometry (MS/MS) is essential for the structural confirmation of this compound. The fragmentation pattern is highly dependent on the precursor ion selected for CID.
Fragmentation of Adducts (ESI)
The most common approach involves the fragmentation of ESI-generated adducts. The ester linkage is the most labile point, leading to predictable bond cleavage.
-
Ammoniated Adduct ([M+NH₄]⁺ at m/z 642.6): This is the most diagnostic pathway. Upon collisional activation, the molecule fragments to produce a single, dominant product ion: the cholestadiene cation at m/z 369.3 .[5][11] This occurs through the neutral loss of the palmitic acid moiety and the ammonia adduct. This fragment is characteristic of all cholesteryl esters, making it ideal for class-specific screening using a precursor ion scan.[5]
-
Sodiated Adduct ([M+Na]⁺ at m/z 647.6): Fragmentation of the sodiated adduct is particularly informative as it yields two significant product ions.
-
Neutral Loss of Cholestane: The molecule can fragment with the loss of the entire cholesterol core as a neutral molecule (368.5 Da), leaving behind a sodiated palmitate fragment ([C₁₆H₃₁O₂Na]⁺) at m/z 279.2 .[4] This confirms the identity of the fatty acid chain.
-
Formation of the Cholestadiene Cation: Similar to the ammoniated adduct, cleavage can also produce the cholestadiene cation at m/z 369.3 .[6]
-
The presence of both fragments provides a high degree of confidence in the identification.
Summary of Key Precursor and Product Ions
| Ionization Mode | Precursor Ion | Precursor m/z | Key Fragmentation Event(s) | Product Ion(s) m/z |
| ESI (+ve) | [M+NH₄]⁺ | 642.6 | Neutral Loss of Palmitic Acid + NH₃ | 369.3 |
| ESI (+ve) | [M+Na]⁺ | 647.6 | Neutral Loss of Cholestane (368.5 Da) | 279.2 |
| Formation of Cholestadiene Cation | 369.3 | |||
| ESI (+ve) | [M+Li]⁺ | 631.6 | Formation of Cholestadiene Cation | 369.3 |
| Formation of Lithiated Palmitate | 263.0 | |||
| APCI (+ve) | [M+H-H₂O]⁺ | 369.3 | In-source fragmentation | 369.3 (as precursor) |
Fragmentation Diagrams
Caption: Fragmentation of the [M+NH₄]⁺ adduct of this compound.
Caption: Dual fragmentation pathways of the [M+Na]⁺ adduct.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a validated workflow for the analysis of this compound from biological matrices such as plasma or cell lysates.
Part 1: Lipid Extraction
A robust liquid-liquid extraction is required to isolate CEs from complex samples while removing proteins and polar metabolites. The Bligh-Dyer method is a proven standard.[12]
-
Sample Homogenization: To 100 µL of plasma or cell suspension in a glass tube, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 1 minute to create a single-phase mixture and precipitate proteins.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of ultrapure water and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.
-
Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, being cautious not to disturb the protein interface. Transfer to a new glass tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) mixture of isopropanol:acetonitrile for injection.
Part 2: Liquid Chromatography
Reverse-phase chromatography is used to separate CEs based on their hydrophobicity.
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 30 2.0 30 12.0 99 15.0 99 15.1 30 | 18.0 | 30 |
Part 3: Mass Spectrometry
The analysis is performed in positive ion mode using a precursor ion scan or a multiple reaction monitoring (MRM) experiment targeting the specific transition for this compound.
-
Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Spray Voltage: +4.5 kV
-
Capillary Temperature: 320°C
-
Sheath Gas Flow: 40 arbitrary units
-
Auxiliary Gas Flow: 10 arbitrary units
-
MS/MS Method (Targeted Analysis):
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 642.6 ([M+NH₄]⁺)
-
Product Ion (Q3): m/z 369.3
-
Collision Energy: 25 eV (optimization may be required depending on the instrument)
-
Dwell Time: 100 ms
-
-
MS/MS Method (Screening for all CEs):
-
Scan Type: Precursor Ion Scan
-
Product Ion (Q3): Scan for all precursors that fragment to m/z 369.3.
-
Experimental Workflow Diagram
Caption: Overall workflow for this compound analysis.
Conclusion
The mass spectrometric analysis of this compound is reliant on understanding its unique ionization and fragmentation behavior. By promoting the formation of adducts, particularly with ammonium or sodium ions, highly specific and sensitive MS/MS transitions can be established. The characteristic fragmentation to the cholestadiene cation at m/z 369.3 serves as a reliable marker for the entire cholesteryl ester class, while the fragmentation of sodiated adducts can provide additional confirmation of the fatty acid moiety. The protocol detailed herein provides a complete workflow, from sample preparation to data acquisition, enabling researchers to confidently identify and quantify this compound in complex biological matrices.
References
- 1. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C43H76O2 | CID 246520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing cholesteryl palmitate aggregation in stock solutions.
Welcome to the technical support center for handling cholesteryl palmitate. This guide is designed for researchers, scientists, and drug development professionals who work with this challenging but vital lipid. This compound's extreme hydrophobicity often leads to aggregation and precipitation, compromising experimental reproducibility. This document provides in-depth, field-proven FAQs, troubleshooting advice, and detailed protocols to help you prepare stable and effective stock solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges of working with this compound by explaining its inherent properties.
Q1: What is this compound and why is it so difficult to work with in the lab?
This compound is a cholesterol ester, formed from the condensation of cholesterol and palmitic acid[1][2]. It is a major component of lipid deposits in various biological contexts and is frequently used in research related to atherosclerosis, lipid metabolism, and drug delivery systems[3][4].
Its difficulty in handling stems from its physicochemical properties. It is a large, highly nonpolar molecule with a long 16-carbon saturated fatty acid chain, making it extremely hydrophobic (lipophilic)[3]. Consequently, it is virtually insoluble in aqueous solutions like water or cell culture media and shows very limited solubility in common polar organic solvents such as ethanol or DMSO[3][5]. This inherent insolubility is the primary driver for its tendency to aggregate and precipitate out of solution.
Q2: What are the primary causes of this compound aggregation?
Aggregation is a direct result of the molecule's thermodynamics. In an unfavorable solvent system (like an aqueous buffer or even a cooled organic solvent), this compound molecules will minimize their contact with the solvent by clustering together. This process is driven by hydrophobic interactions.
The main triggers for aggregation are:
-
Low Solubility: The concentration of the stock solution exceeds the solubility limit of the chosen solvent.
-
Temperature Changes: A solution prepared at an elevated temperature becomes supersaturated as it cools, forcing the this compound to precipitate. Its melting point is between 74-77°C, indicating strong intermolecular forces that favor a solid state at room temperature[6][7].
-
Solvent Polarity Shift: Introducing a nonpolar stock solution (e.g., in chloroform) into a highly polar aqueous environment (e.g., cell culture medium) causes the this compound to crash out of solution immediately.
Q3: Which solvents are recommended for the initial dissolution of this compound?
For creating a true solution, highly nonpolar organic solvents are required.
-
Chloroform: A commonly cited solvent, capable of dissolving this compound at concentrations around 10 mg/mL[4][8][9].
-
Tetrahydrofuran (THF): An excellent choice, with reported solubility of ≥ 100 mg/mL[5].
These solvents are suitable for analytical standards or experiments where the solvent itself does not interfere, but they are generally cytotoxic and not compatible with live-cell assays.
Q4: Can I dissolve this compound directly in DMSO or ethanol for my cell culture experiments?
This is a common point of failure. Attempting to dissolve this compound directly in 100% DMSO or ethanol is generally not recommended for creating usable stock concentrations. Its solubility in these solvents is reported to be less than 1 mg/mL[5]. While you might achieve a very dilute solution with significant heating and sonication, it will be unstable and likely precipitate upon cooling or further dilution into your aqueous culture medium. For cell-based applications, a carrier-mediated approach is essential.
Q5: What is the recommended storage procedure for this compound powder and stock solutions?
-
Powder: The solid form of this compound is stable. It should be stored sealed in a dry environment, typically in a freezer at -20°C, to prevent degradation over the long term[2][6][10].
-
Stock Solutions:
-
Organic Stocks (Chloroform, THF): Store in glass vials with PTFE-lined caps at -20°C.
-
BSA-Complexed Stocks (for cell culture): These should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can disrupt the lipid-protein complex[5]. Store aliquots at -20°C for short-term use (up to 1 year) or at -80°C for long-term stability (up to 2 years)[5].
-
Section 2: Troubleshooting Guide: Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Powder won't dissolve in organic solvent. | 1. Insufficient heat applied. 2. Concentration is too high for the chosen solvent. 3. Inappropriate solvent choice. | 1. Gently warm the solution in a water bath to 75-80°C (just above the melting point of this compound) with intermittent vortexing. Caution: Use a fume hood and avoid open flames with flammable solvents. 2. Reduce the target concentration. Check solubility data for your solvent. 3. Switch to a more effective solvent like THF for higher concentrations[5]. |
| Solution is clear when hot but precipitates upon cooling. | The solution is supersaturated at room temperature. The energy from heating was required to dissolve the compound, but the solution is not stable at lower temperatures. | This is expected for many solvents. For non-biological applications, use the solution while warm or immediately dilute it into a compatible system. For biological work, this indicates the need for a stabilizing carrier like BSA. Proceed to Protocol 2 . |
| Stock precipitates immediately when added to cell culture medium. | Extreme solvent polarity mismatch. The hydrophobic this compound is rapidly forced out of the aqueous medium. This is the most common issue when preparing for cell-based assays. | You must use a carrier molecule to shield the this compound from the aqueous environment. The industry-standard method is to complex it with fatty-acid-free Bovine Serum Albumin (BSA)[11]. This creates a water-soluble complex that can be safely diluted in media. |
| Cells show signs of toxicity or death after treatment. | 1. Solvent Toxicity: The final concentration of the organic solvent (e.g., ethanol, DMSO) in the media is too high. 2. Detergent Effect: If no carrier is used, this compound aggregates can act like detergents, disrupting cell membranes. 3. Contamination: The stock solution may be contaminated. | 1. Ensure the final solvent concentration is non-toxic for your cell line (typically <0.1% for ethanol/DMSO). Always run a vehicle control (media + solvent + BSA, without the lipid). 2. Always use a BSA-complexed solution for cell delivery. The BSA acts as a physiological carrier, preventing the formation of cytotoxic micelles[12]. 3. Prepare fresh solutions using sterile techniques and filter-sterilize the final BSA-complexed stock through a 0.22 µm filter. |
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock in an Organic Solvent
(For non-cell-based assays, e.g., creating analytical standards or for lipid film preparation)
-
Weighing: Accurately weigh the desired amount of this compound powder (CAS 601-34-3) in a glass vial.
-
Solvent Addition: Add the appropriate volume of chloroform or THF to reach the target concentration (e.g., 10 mg/mL).
-
Dissolution: Cap the vial tightly. Place it in a water bath set to 60-70°C. Vortex intermittently until the powder is completely dissolved and the solution is clear. Safety: Perform this step in a certified chemical fume hood.
-
Storage: Store the solution at -20°C in a tightly sealed vial to prevent solvent evaporation.
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
(This protocol creates a stable, water-soluble complex for reliable delivery to cells)
This method is adapted from standard protocols for conjugating fatty acids to BSA for cell culture use[13][14][15].
-
Prepare Primary this compound Stock (in Ethanol):
-
Weigh 6.25 mg of this compound into a sterile glass tube.
-
Add 1 mL of 100% ethanol. This creates a 10 mM stock.
-
Seal the tube and heat in a 75-80°C water bath until the solution is completely clear. This may require several minutes of heating and vortexing. This hot ethanolic solution must be used immediately in the next step.
-
-
Prepare BSA Solution:
-
Prepare a 10% (w/v) fatty-acid-free BSA solution in sterile PBS or serum-free culture medium. For example, dissolve 1 g of BSA in a final volume of 10 mL of liquid.
-
Gently mix until the BSA is fully dissolved. Do not shake vigorously as this can cause foaming and protein denaturation.
-
Warm the BSA solution to 37°C in a water bath.
-
-
Complexation:
-
While the 10 mM ethanolic this compound solution is still hot and clear, use a sterile glass syringe or pipette to slowly add it dropwise to the pre-warmed 37°C BSA solution with constant, gentle stirring. The volume to add depends on your desired final concentration and molar ratio. A common target is a 5:1 molar ratio of lipid to BSA.
-
For example, to make a 1 mM stock of CP complexed to 0.2 mM BSA, add 100 µL of the hot 10 mM CP-ethanol stock to 1 mL of the 10% BSA solution (~1.5 mM BSA) and adjust the final volume as needed.
-
Seal the container and incubate at 37°C for 1 hour with continuous gentle stirring or rocking to facilitate complex formation.
-
-
Sterilization and Storage:
-
Sterilize the final complexed solution by passing it through a 0.22 µm syringe filter.
-
Visually inspect the final solution. It should be clear. Any cloudiness indicates precipitation and the preparation should be discarded.
-
Aliquot into single-use volumes and store at -20°C or -80°C.
-
Section 4: Visual Guides & Data
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 601-34-3 | [4][6][16] |
| Molecular Formula | C₄₃H₇₆O₂ | [1][6][10] |
| Molecular Weight | ~625.1 g/mol | [4][6][16] |
| Appearance | White to off-white crystalline solid/powder | [2][3] |
| Melting Point | 74-77 °C | [6][17] |
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Source(s) |
| Water | Insoluble (< 0.1 mg/mL) | [3][5] |
| Ethanol | Insoluble (< 1 mg/mL) | [5] |
| DMSO | Insoluble or slightly soluble (< 1 mg/mL) | [5] |
| Chloroform | ~10 mg/mL | [4][8][9] |
| Tetrahydrofuran (THF) | ≥ 100 mg/mL | [5] |
Diagrams
Caption: Workflow for Preparing a this compound-BSA Complex.
Caption: Troubleshooting Logic for this compound Aggregation.
References
- 1. This compound | C43H76O2 | CID 246520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 601-34-3 [m.chemicalbook.com]
- 3. CAS 601-34-3: this compound | CymitQuimica [cymitquimica.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 601-34-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 601-34-3 [chemicalbook.com]
- 8. This compound | CAS 601-34-3 | Cayman Chemical | Biomol.com [biomol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound, 601-34-3 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 16. This compound [webbook.nist.gov]
- 17. Cholesterol Palmitate | 601-34-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Overcoming Poor Recovery of Cholesteryl Palmitate
Welcome to the technical support center dedicated to resolving challenges in the extraction of cholesteryl palmitate. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving high-yield, reproducible recovery of this highly nonpolar lipid. Here, we will delve into the root causes of poor recovery and provide actionable troubleshooting strategies and optimized protocols.
Quick Troubleshooting FAQs
This section addresses the most common issues encountered during this compound extraction.
Q1: My this compound recovery is unexpectedly low. What's the most likely culprit?
A1: The most common issue is the choice of extraction solvent. This compound is a very nonpolar cholesteryl ester.[1][2][3][4] If your solvent system is too polar, it will not efficiently solubilize the this compound, leading to poor recovery.[5][6][7] Monophasic extractions using polar solvents like acetonitrile or methanol are particularly prone to leaving nonpolar lipids like cholesteryl esters behind in the sample pellet.[8][9]
Q2: I'm using a standard Folch or Bligh & Dyer method. Why am I still seeing poor recovery?
A2: While these are robust methods, poor recovery of highly nonpolar lipids can still occur if the sample-to-solvent ratio is too low, especially in samples with high lipid content.[10][11][12] The original Bligh and Dyer method, in particular, was developed for fish muscle with low lipid content and may underestimate lipids in richer samples by up to 50%.[10][11] Insufficient solvent volume can lead to saturation and incomplete extraction.
Q3: Could my sample be forming an emulsion during extraction?
A3: Yes, emulsion formation is a frequent problem in liquid-liquid extractions, especially with samples high in fats, phospholipids, or proteins.[13] The emulsion traps your analyte of interest, preventing its complete transfer into the organic phase and thus lowering recovery.[13]
Q4: Is it possible my this compound is degrading during the extraction process?
A4: While cholesteryl esters are relatively stable, prolonged exposure to harsh conditions like high temperatures (above 80°C) or strong acids/bases could potentially lead to degradation.[14] It's also crucial to use fresh, high-purity solvents, as contaminants can interact with lipids.[15]
In-Depth Troubleshooting Guide
This section provides a more detailed, causal analysis of extraction problems and offers systematic solutions.
Issue 1: Suboptimal Solvent System
Symptoms:
-
Consistently low recovery of this compound across multiple experiments.
-
Other, more polar lipids are extracted efficiently, but nonpolar lipids are not.
Causality: The principle of "like dissolves like" governs lipid extraction. This compound, being highly nonpolar, requires a solvent system with a significant nonpolar character to be effectively solubilized.[5][6] A mixture of polar and nonpolar solvents is necessary; the polar solvent (e.g., methanol, isopropanol) disrupts lipid-protein interactions and dehydrates the sample, allowing the nonpolar solvent (e.g., chloroform, hexane, MTBE) to access and dissolve the neutral lipids.[6][16][17] If the overall polarity of the system is too high, the nonpolar this compound will partition poorly into the solvent phase.[7][18]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting solvent-related recovery issues.
Solutions:
-
Transition from Monophasic to Biphasic Extraction: If you are using a single-phase extraction (e.g., with isopropanol), switch to a biphasic method like Folch, Bligh & Dyer, or Matyash.[8][9][16] Biphasic extractions are generally more effective for comprehensively extracting lipids of varying polarities.
-
Optimize Solvent Ratios: For chloroform-based methods, ensure a chloroform:methanol ratio of at least 2:1 (v/v) is used to create a sufficiently nonpolar phase for extraction.[5][17]
-
Consider Alternative Solvents:
-
Hexane:Isopropanol (3:2, v/v): This is an excellent non-halogenated alternative. The hexane provides the nonpolar environment needed for cholesteryl esters, making it particularly effective for apolar lipids.[6][19]
-
Methyl-tert-butyl ether (MTBE): An MTBE/methanol system is a popular, less toxic alternative to chloroform and shows excellent recovery for a broad range of lipids, including cholesteryl esters.[19][20]
-
Issue 2: Incomplete Extraction Due to Matrix Effects
Symptoms:
-
Recovery is poor, especially in high-fat or solid tissue samples.
-
Increasing solvent volume seems to improve recovery.
Causality: The effectiveness of an extraction depends on a sufficient volume of solvent to fully penetrate the sample matrix and solubilize all the target lipids.[21] In samples with a high lipid concentration, a low solvent-to-sample ratio can lead to solvent saturation before all the this compound has been extracted.[10][11] The Folch method, which uses a high solvent-to-sample ratio (20:1), is often more effective for high-fat samples than the Bligh & Dyer method (4:1).[10][12]
Solutions:
-
Increase Solvent-to-Sample Ratio: As a rule of thumb, start with the Folch method's 20:1 (v/v) solvent-to-sample ratio. For particularly challenging matrices, this can be increased.[10][12]
-
Ensure Thorough Homogenization: The sample must be thoroughly homogenized to break up cells and tissues, increasing the surface area for solvent interaction. For solid tissues, use a mechanical homogenizer. For all samples, ensure vigorous vortexing or shaking after adding the extraction solvent.
-
Perform a Second Extraction: After collecting the first organic phase, re-extract the remaining aqueous phase and protein pellet with a fresh portion of the nonpolar solvent (e.g., chloroform or hexane).[19] Combine the organic phases to maximize yield.
Issue 3: Analyte Loss from Emulsion Formation
Symptoms:
-
A thick, stable layer forms between the aqueous and organic phases after centrifugation.
-
The organic phase is difficult to collect without aspirating the emulsion layer.
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by molecules that have affinity for both phases, such as phospholipids or proteins.[13] Vigorous shaking of samples with high concentrations of these emulsifying agents can promote stable emulsion formation, trapping the target analyte.[13]
Caption: Strategies for resolving emulsions during liquid-liquid extraction.
Solutions:
-
Prevention: Instead of vigorous shaking, gently invert or swirl the extraction tube. This reduces the energy input that creates emulsions while still allowing for phase interaction.[13]
-
Disruption - "Salting Out": Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, forcing the separation of the organic and aqueous layers.[13]
-
Centrifugation: Increase the centrifugation speed or time to help compact the protein interface and break the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the system and help break the emulsion.[13]
Optimized Protocols for this compound Recovery
Below are two detailed protocols proven to be effective for extracting this compound and other nonpolar lipids.
Protocol 1: Modified Folch Method (High-Yield)
This method is the gold standard for comprehensive lipid extraction, especially from solid tissues or high-fat samples.[12]
Materials:
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
0.9% NaCl solution (Saline)
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
Homogenization: Homogenize ~100 mg of tissue or 100 µL of plasma in a glass tube.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. This maintains a 20:1 solvent-to-sample ratio.
-
Extraction: Vortex vigorously for 2 minutes. Incubate at room temperature for 20-30 minutes to ensure complete extraction.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes to separate the phases. A protein disk will form at the interface.
-
Collection: Carefully aspirate the lower organic phase (chloroform layer) containing the lipids and transfer to a new glass tube. Avoid disturbing the protein interface.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., isopropanol for LC-MS).
Protocol 2: Hexane/Isopropanol Method (Non-Halogenated)
This method is an excellent, less toxic alternative that shows high recovery for nonpolar lipids like cholesteryl esters.[19]
Materials:
-
Hexane (HPLC Grade)
-
Isopropanol (HPLC Grade)
-
Water (HPLC Grade)
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
Sample Preparation: Place ~100 mg of tissue or 100 µL of plasma in a glass tube.
-
Solvent Addition: Add 1.5 mL of 3:2 (v/v) hexane:isopropanol.
-
Extraction: Vortex vigorously for 2 minutes. Incubate at room temperature for 15 minutes.
-
Phase Separation: Add 1 mL of HPLC-grade water. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes.
-
Collection: Aspirate the upper organic phase (hexane layer) and transfer to a new tube.
-
Re-extraction (Optional but Recommended): Add another 1 mL of hexane to the remaining lower phase, vortex, centrifuge, and combine the upper phase with the first extract.
-
Drying & Reconstitution: Dry the combined organic phases under nitrogen and reconstitute as described in Protocol 1.
Quantitative Data Summary
The choice of extraction method significantly impacts the recovery of different lipid classes. Biphasic methods are generally superior for nonpolar lipids like cholesteryl esters (CE).
| Extraction Method | Key Solvent(s) | Typical Recovery of Polar Lipids (e.g., LPC) | Typical Recovery of Nonpolar Lipids (e.g., CE, TG) | Reference |
| Monophasic (e.g., IPA) | Isopropanol | Good | Poor to Moderate | [8][9] |
| Folch (Biphasic) | Chloroform/Methanol | Excellent | Excellent | [12][19] |
| Bligh & Dyer (Biphasic) | Chloroform/Methanol | Excellent | Good (May under-recover in high-fat samples) | [10][11] |
| Hexane/Isopropanol | Hexane/Isopropanol | Moderate | Excellent | [19] |
| Matyash (Biphasic) | MTBE/Methanol | Excellent | Excellent | [20] |
Method Validation and Quality Control
To ensure the trustworthiness of your results, every protocol must be a self-validating system.
-
Internal Standards: Always spike your samples with a known amount of a stable isotope-labeled internal standard (e.g., this compound-d7) before extraction.[9] The recovery of this standard will provide a direct measure of your extraction efficiency for each specific sample.
-
Fraction Analysis: When troubleshooting, collect and analyze all fractions (organic phase, aqueous phase, and protein pellet) to perform a mass balance and determine exactly where your analyte is being lost.[22]
-
Reference Materials: Whenever possible, include a certified reference material (e.g., NIST SRM 1950) in your workflow to benchmark your method's performance against established values.[23]
By systematically addressing solvent choice, sample-to-solvent ratios, and potential matrix interferences, you can overcome the challenges of poor this compound recovery and generate accurate, reproducible data.
References
- 1. CAS 601-34-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 601-34-3 [chemicalbook.com]
- 3. This compound | C43H76O2 | CID 246520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. aquaculture.ugent.be [aquaculture.ugent.be]
- 6. Effect of Solvent System on Extractability of Lipidic Components of Scenedesmus obliquus (M2-1) and Gloeothece sp. on Antioxidant Scavenging Capacity Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of solvents polarity and extraction conditions on the microalgal lipids yield, fatty acids profile, and biodiesel properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vliz.be [vliz.be]
- 11. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Solvent Extraction of Lipids from Yarrowia lipolytica towards Industrial Applications [mdpi.com]
- 18. Comparison of ambient solvent extraction methods for the analysis of fatty acids in non-starch lipids of flour and starch - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 21. What factors affect extraction efficiency? [proseaworld.com]
- 22. benchchem.com [benchchem.com]
- 23. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Cholesteryl Palmitate Enzymatic Assays
This guide is designed for researchers, scientists, and drug development professionals who are encountering high background signals in their cholesteryl palmitate enzymatic assays. High background can mask the true signal from enzymatic activity, leading to inaccurate quantification and a reduced signal-to-noise ratio. This document provides a structured, question-and-answer approach to systematically identify and mitigate the common causes of this issue.
Understanding the Core Reaction
The enzymatic assay for this compound typically involves a coupled reaction. First, cholesterol esterase hydrolyzes this compound to yield free cholesterol and palmitic acid. Subsequently, cholesterol oxidase acts on the free cholesterol, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction, often involving a chromogenic substrate like 4-aminoantipyrine (4-AAP) and phenol, to produce a colored product that can be measured spectrophotometrically.[1][2][3]
Below is a diagram illustrating this sequential enzymatic process.
Caption: Workflow of the coupled enzymatic assay for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My "no-enzyme" control has a very high signal. What are the likely causes?
A high signal in a control lacking one of the primary enzymes (cholesterol esterase or cholesterol oxidase) points to a background signal originating from the reagents or the sample itself, independent of enzymatic activity.
Potential Causes & Solutions:
-
Reagent Contamination: One of the most common issues is contamination of buffers or reagents with hydrogen peroxide or other oxidizing agents.[4] Some organic solvents used for lipid extraction can also contain peroxides that interfere with the assay.[4]
-
Troubleshooting Step: Prepare all buffers and reagent solutions fresh using high-purity, sterile water.[5] If using organic solvents for sample preparation, test them for peroxide contamination. A simple method involves pretreating the solvent with catalase to break down any endogenous peroxides.[4]
-
-
Substrate Auto-hydrolysis or Instability: Although less common for cholesteryl esters under standard assay conditions, some substrates in enzymatic assays can be unstable and break down non-enzymatically, leading to a background signal.[6]
-
Troubleshooting Step: Ensure proper storage of the this compound substrate according to the manufacturer's instructions. Prepare substrate solutions fresh for each experiment.
-
-
Contaminated Glassware/Plasticware: Residual detergents or other contaminants on labware can interfere with the assay.
-
Troubleshooting Step: Use dedicated, thoroughly cleaned glassware or new, sterile plasticware for all reagents and samples.
-
Q2: The background is high across all wells, including the "no-substrate" (blank) wells. Where should I start investigating?
High background in the absence of the substrate (this compound) strongly suggests an issue with the detection system itself or with interfering substances in your sample matrix.
Potential Causes & Solutions:
-
Interfering Substances in the Sample: Biological samples can contain endogenous compounds that interfere with the assay.
-
Ascorbic Acid (Vitamin C): A strong reducing agent that can interfere with the peroxidase-based detection step, leading to falsely low results or an unstable baseline.[7][8][9] The presence of ascorbate oxidase in the reagent mix can mitigate this interference.[9]
-
Bilirubin: Can cause spectral interference, particularly in colorimetric assays.[7][8]
-
Hemolysis: The release of hemoglobin from red blood cells can interfere with photometric measurements.[10] Hemolyzed samples are generally not suitable for this type of assay.[11]
-
Lipemia: High levels of other lipids in the sample can cause turbidity and light scattering, affecting absorbance readings.[7][10]
-
-
Reagent Quality and Preparation:
-
Peroxidase Substrate Instability: The chromogenic substrates (e.g., 4-AAP and phenol) can degrade over time, especially when exposed to light.
-
Troubleshooting Step: Prepare the detection reagents fresh and protect them from light.[12]
-
-
Enzyme Purity: The purity of the enzymes (cholesterol esterase, cholesterol oxidase, peroxidase) is crucial. Contaminating activities in the enzyme preparations could lead to side reactions that generate a background signal.
-
Troubleshooting Step: Use high-purity enzymes from a reputable supplier. Run a control with each enzyme individually to see if any single component contributes disproportionately to the background.
-
-
Q3: How can I design an experiment to systematically identify the source of the high background?
A systematic approach using a matrix of controls is the most effective way to pinpoint the source of the high background.
Experimental Protocol: Control Matrix for Background Troubleshooting
-
Prepare a master mix of your assay buffer.
-
Set up a 96-well plate with the following controls, ensuring each condition is tested in triplicate.
-
Add components sequentially as outlined in the table below.
-
Incubate for the standard assay time at the specified temperature (e.g., 37°C).[3]
-
Read the absorbance at the appropriate wavelength (e.g., 500 nm).[2][3]
| Well # | Assay Buffer | This compound | Sample | Cholesterol Esterase | Cholesterol Oxidase | Peroxidase & Chromogen | Expected Outcome | Interpretation of High Signal |
| 1 | + | - | - | - | - | - | Minimal | Baseline reading |
| 2 | + | - | - | - | - | + | Low | Contamination in detection reagents |
| 3 | + | + | - | - | - | + | Low | Substrate auto-hydrolysis |
| 4 | + | - | - | + | + | + | Low | Enzyme self-oxidation/contamination |
| 5 | + | - | + | - | - | + | Varies | Sample interference |
| 6 | + | + | + | + | + | + | High | Full reaction (positive control) |
Interpreting the Results:
-
High signal in Well 2: Indicates a problem with your peroxidase or chromogen solution. Prepare these reagents fresh.
-
High signal in Well 3: Suggests that your this compound substrate is contaminated or unstable.
-
High signal in Well 4: Points to contamination or side reactions from your cholesterol esterase or oxidase.
-
High signal in Well 5: Your sample contains interfering substances. Consider sample cleanup steps or dilution.
Below is a troubleshooting workflow to help visualize this process.
Caption: A decision tree for troubleshooting high background signals.
References
- 1. serva.de [serva.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enzymatic Quantification of Cholesterol and Cholesterol Esters from Silicone Hydrogel Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] Interference with the enzymic measurement of cholesterol in serum by use of five reagent kits. | Semantic Scholar [semanticscholar.org]
- 9. Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total Cholesterol Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicallab.com [clinicallab.com]
- 11. cliniqa.com [cliniqa.com]
- 12. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing LC-MS Parameters for Cholesteryl Palmitate Detection
Welcome to the technical support center for the analysis of cholesteryl esters. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your liquid chromatography-mass spectrometry (LC-MS) parameters for the detection of cholesteryl palmitate and other related cholesteryl esters. As Senior Application Scientists, we have curated this information to reflect both theoretical principles and practical, field-tested experience.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound by LC-MS.
Q1: Why is this compound challenging to detect with high sensitivity using LC-MS?
A1: The difficulty in detecting this compound with high sensitivity stems from its chemical nature. Cholesteryl esters, including this compound, are neutral lipids with a weak dipole moment, which leads to poor ionization efficiency in common electrospray ionization (ESI) sources.[1][2] Unlike polar lipids that readily form ions, cholesteryl esters require specific conditions to be effectively charged for mass spectrometric detection.[1]
Q2: Which ionization technique is better for this compound analysis: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A2: Both ESI and APCI can be used for the analysis of cholesteryl esters, but they have distinct advantages and disadvantages.
-
ESI is often more effective for ionizing a broader range of cholesteryl esters, typically by forming adducts with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[3][4][5] The formation of these adducts enhances the ionization efficiency of these nonpolar molecules.
-
APCI is generally better suited for nonpolar molecules and tends to produce protonated ions ([M+H]⁺).[3][4] However, the signal intensity for cholesteryl esters in APCI can be weaker compared to ESI, and it may be more selective for unsaturated cholesteryl esters.[3][4]
For general-purpose analysis of a variety of cholesteryl esters, ESI is often the preferred starting point due to its ability to effectively ionize a wider range of these compounds through adduct formation.[3][4]
Q3: What are the expected ions for this compound in the mass spectrum?
A3: The observed ions for this compound will depend on the ionization source and the mobile phase composition.
-
With ESI: You are most likely to observe adduct ions. If your mobile phase contains sodium salts, you will see the sodium adduct, [M+Na]⁺. With ammonium acetate or formate in the mobile phase, the ammonium adduct, [M+NH₄]⁺, will be prominent.[3][4][5]
-
With APCI: The primary ion observed is typically the protonated molecule, [M+H]⁺.[3][4] You may also see a fragment ion corresponding to the loss of a water molecule from the protonated cholesterol moiety, [M+H-H₂O]⁺.[6][7]
Q4: What is the characteristic fragmentation pattern of cholesteryl esters in MS/MS?
A4: Cholesteryl esters exhibit a very characteristic fragmentation pattern in tandem mass spectrometry (MS/MS). Regardless of the fatty acid chain, they typically undergo a neutral loss of the cholestane portion of the molecule (NL 368.5).[1][8] This results in a product ion corresponding to the protonated fatty acid. For targeted analysis, monitoring this neutral loss is a highly specific way to detect all cholesteryl esters in a sample.[1][8] Additionally, precursor ion scanning for m/z 369.3 (the cholesteryl cation) is a common and effective technique to identify all cholesteryl ester species present in a sample.[9]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Weak or No Signal for this compound
Possible Cause 1: Poor Ionization Efficiency As discussed, cholesteryl esters ionize poorly.
Solution:
-
Enhance Adduct Formation (ESI): To improve the signal in ESI, the formation of adducts is crucial.
-
Sodium Adducts: Add a low concentration of sodium acetate (e.g., 1 mM) to your mobile phase.
-
Ammonium Adducts: Incorporate ammonium acetate or ammonium formate (e.g., 10 mM) into your mobile phase.[10] This is a very common and effective strategy.
-
Lithium Adducts: The use of lithiated adducts has been shown to enhance ionization and provide lipid-class-specific fragmentation in MS/MS.[1][2] This can be achieved by adding a small amount of LiCl to the sample during extraction.[1]
-
Possible Cause 2: Inappropriate Mobile Phase The choice of mobile phase is critical for both chromatographic separation and ionization.
Solution:
-
Reverse-Phase Chromatography: A common mobile phase system for reverse-phase separation of cholesteryl esters consists of:
-
Normal-Phase Chromatography: For normal-phase separation, a mobile phase like hexane/isopropanol/acetic acid can be used.[11]
Possible Cause 3: Ion Suppression The sample matrix can significantly interfere with the ionization of this compound, especially in ESI.[7]
Solution:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering compounds. This could involve solid-phase extraction (SPE) or liquid-liquid extraction.
-
Chromatographic Separation: Ensure that your chromatography effectively separates this compound from major matrix components.
-
Consider APCI: APCI can be less susceptible to ion suppression from the sample matrix compared to ESI.[7]
Problem 2: Poor Chromatographic Peak Shape or Resolution
Possible Cause 1: Incompatible Solvent for Sample Injection Injecting the sample in a solvent that is much stronger than the initial mobile phase can lead to peak distortion.
Solution:
-
Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the starting mobile phase composition of your gradient.
Possible Cause 2: Inappropriate Column Choice Not all C18 columns are the same. The hydrophobicity of this compound requires a column with good retention for nonpolar compounds.
Solution:
-
Use a C18 column with a high carbon load or consider a phenyl-hexyl column, which can provide alternative selectivity for nonpolar analytes.
Problem 3: Inconsistent Results and Poor Reproducibility
Possible Cause 1: Hydrolysis of Cholesteryl Esters During Sample Preparation Cholesteryl esters can be hydrolyzed to free cholesterol and the corresponding fatty acid, especially under harsh conditions (e.g., high temperature, extreme pH).[12][13]
Solution:
-
Minimize Sample Handling Time: Process samples as quickly as possible.
-
Avoid High Temperatures: Keep samples on ice or at a controlled low temperature during preparation.
-
Control pH: Ensure that the pH of your extraction and storage solvents is neutral.
Possible Cause 2: Analyte Adsorption The hydrophobic nature of this compound can lead to its adsorption onto plasticware.
Solution:
-
Use glass or low-retention plasticware for sample preparation and storage.
-
Consider adding a small amount of a non-polar solvent like hexane to your sample solvent to keep the analyte in solution.
III. Experimental Protocols & Data
Protocol 1: Sample Preparation from Plasma
This protocol is a general guideline for the extraction of cholesteryl esters from plasma.
-
Protein Precipitation and Lipid Extraction:
-
To 50 µL of plasma, add 500 µL of a cold (-20°C) 9:1 (v/v) isopropanol:chloroform mixture containing an appropriate internal standard (e.g., d7-cholesteryl palmitate).[14]
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 10 mM ammonium formate).
-
Table 1: Recommended LC-MS Parameters for this compound Detection
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for hydrophobic molecules. |
| Mobile Phase A | 50:50 Water:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid | Provides a polar starting point for the gradient and promotes adduct formation.[10] |
| Mobile Phase B | 80:20 Isopropanol:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid | A strong organic solvent for eluting highly nonpolar cholesteryl esters.[10] |
| Gradient | Start at 40% B, ramp to 100% B over 10 min, hold for 5 min, re-equilibrate | A typical gradient for separating a range of lipids. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity.[10] |
| Ionization Source | ESI (Positive Ion Mode) | Generally provides better sensitivity for a wider range of cholesteryl esters through adduct formation.[3][4] |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI. |
| Gas Temp. | 250°C | Facilitates desolvation.[15] |
| Gas Flow | 10 L/min | Assists in nebulization and desolvation.[15] |
| MS/MS Mode | Neutral Loss Scan of 368.5 Da or Precursor Ion Scan for m/z 369.3 | Highly specific for the detection of all cholesteryl esters.[1][8][9] |
Table 2: Example MRM Transitions for Common Cholesteryl Esters
The following are theoretical MRM transitions based on the formation of ammonium adducts and the characteristic neutral loss of the cholesterol moiety.
| Analyte | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion (m/z) |
| This compound (16:0) | 642.6 | 369.3 |
| Cholesteryl Oleate (18:1) | 668.6 | 369.3 |
| Cholesteryl Linoleate (18:2) | 666.6 | 369.3 |
| Cholesteryl Stearate (18:0) | 670.6 | 369.3 |
IV. Visualizations
Workflow for this compound Analysis
Caption: A typical workflow for the analysis of this compound from plasma.
Troubleshooting Decision Tree for Weak or No Signal
Caption: A decision tree for troubleshooting a weak or absent signal for this compound.
V. References
-
Byers, D. M., et al. (2011). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. PubMed Central. --INVALID-LINK--
-
Bowden, J. A., et al. (2011). Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters. PubMed. --INVALID-LINK--
-
Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of electrospray ionization and atmospheric chemical ionization coupled with the liquid chromatography-tandem mass spectrometry for the analysis of cholesteryl esters. International Journal of Analytical Chemistry. --INVALID-LINK--
-
Kuklenyik, Z., et al. (2013). Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS. NIH. --INVALID-LINK--
-
Hamilton, R. L., et al. (1984). Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. Journal of Lipid Research. --INVALID-LINK--
-
Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. PMC - NIH. --INVALID-LINK--
-
Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of electrospray ionization and atmospheric chemical ionization coupled with the liquid chromatography-tandem mass spectrometry for the analysis of cholesteryl esters. Sejong University. --INVALID-LINK--
-
Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. ResearchGate. --INVALID-LINK--
-
Byers, D. M., et al. (2011). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. --INVALID-LINK--
-
Das, A., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. --INVALID-LINK--
-
Murphy, R. C. (2013). Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry. PMC - PubMed Central. --INVALID-LINK--
-
Sigma-Aldrich. This compound. Sigma-Aldrich. --INVALID-LINK--
-
Cyberlipid. Cholesterol ester analysis. Cyberlipid. --INVALID-LINK--
-
Vorkas, P. A., et al. (2022). Lipoprotein-Specific Fatty Acid Profiles in Familial Hypercholesterolemia: Associations with Cardiovascular History and Dietary Patterns. MDPI. --INVALID-LINK--
-
Myśliwiec, M., et al. (2007). Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries. NIH. --INVALID-LINK--
-
Das, A., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. --INVALID-LINK--
-
Creative Proteomics. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS. Creative Proteomics. --INVALID-LINK--
-
Das, A., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. PubMed. --INVALID-LINK--
-
Koelmel, J. P., et al. (2017). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. --INVALID-LINK--
-
Smith, L. D. (2007). Reversed-Phase HPLC Determination of Cholesterol in Food Items. Digital Commons@ETSU. --INVALID-LINK--
-
Waters Corporation. (2022). Lipid Nanoparticle Compositional Analysis Using Charged Surface Hybrid Phenyl-Hexyl Separation With Evaporative Light Scattering. Waters Corporation. --INVALID-LINK--
-
Benchchem. impact of different ionization techniques on 8-Dehydrocholesterol analysis. Benchchem. --INVALID-LINK--
-
American Pharmaceutical Review. (2012). Characterizing the Lipid-loading Properties of Macrophages Using LC/MS for the Detection of Cholesterol and Cholesteryl-Esters. American Pharmaceutical Review. --INVALID-LINK--
-
Piqueras, M., et al. (2019). Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods. Springer Protocols. --INVALID-LINK--
-
Hailat, I. A. (2011). Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. CORE. --INVALID-LINK--
-
Khoo, J. C., et al. (1979). The hydrolysis of cholesterol esters in plasma lipoproteins by hormone-sensitive cholesterol esterase from adipose tissue. ResearchGate. --INVALID-LINK--
-
Ho, Y. K., Brown, M. S., & Goldstein, J. L. (1980). Hydrolysis and excretion of cytoplasmic cholesteryl esters by macrophages: stimulation by high density lipoprotein and other agents. PubMed. --INVALID-LINK--
-
Reis, A., et al. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. PMC. --INVALID-LINK--
-
Goldstein, J. L., Dana, S. E., & Brown, M. S. (1974). Receptor-dependent hydrolysis of cholesteryl esters contained in plasma low density lipoprotein. PNAS. --INVALID-LINK--
-
Quehenberger, O., & Dennis, E. A. (2011). Extraction, chromatographic and mass spectrometric methods for lipid analysis. PMC - NIH. --INVALID-LINK--
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of electrospray ionization and atmospheric chemical ionization coupled with the liquid chromatography-tandem mass spectrometry for the analysis of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolysis and excretion of cytoplasmic cholesteryl esters by macrophages: stimulation by high density lipoprotein and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Contamination issues in cholesteryl palmitate quantification from plastics.
A Guide to Navigating and Mitigating Plastic-Derived Contamination in Lipid Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address a critical and often underestimated challenge in analytical chemistry: the contamination of samples with cholesteryl palmitate and other interfering lipids leached from plastic labware.
This resource provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure the accuracy and integrity of your experimental results. Our approach is built on explaining the causality behind contamination events and providing self-validating systems to maintain the trustworthiness of your data.
Troubleshooting Guide: Isolating and Eliminating Contamination
This section is structured to help you diagnose and resolve specific issues encountered during the quantification of this compound.
Issue 1: High this compound Signal in Blank Samples
Q: I'm running a method blank (solvents and reagents only, no sample) through my entire sample preparation workflow, and my LC-MS/GC-MS analysis shows a significant peak corresponding to this compound or other long-chain fatty acids like palmitate and stearate. What is the source of this background?
A: This is a classic sign of contamination originating from your laboratory consumables, particularly plastics.[1][2][3][4] The organic solvents used in lipid extraction are highly effective at leaching chemical additives from the polymer matrix of plastic tubes, pipette tips, and filters.[4]
Probable Causes & Solutions:
-
Leaching from Polypropylene (PP) Consumables: Microcentrifuge tubes, pipette tips, and syringe filters are commonly made from polypropylene. These materials can contain slip agents (also known as release agents) to facilitate the manufacturing process.[5][6][7] Common slip agents include fatty acid amides like oleamide, erucamide, and even oleyl palmitamide, which can be mistaken for or interfere with the analysis of endogenous lipids.[5][7] Palmitate and stearate contamination from these sources can be substantial, sometimes orders of magnitude higher than the biological levels in your sample.[1]
-
Solution 1 (Best Practice): The most effective way to eliminate this contamination is to replace all plasticware that comes into contact with organic solvents with glassware.[1] This includes vials, centrifuge tubes, and Pasteur pipettes.
-
Solution 2 (When Glass is Not Feasible): If plastic consumables are unavoidable (e.g., for specific centrifuge rotors), implement a rigorous pre-washing procedure. Rinsing plastic microcentrifuge tubes and other items with methanol or another suitable organic solvent prior to use can substantially reduce the amount of leached contaminants.[1][3]
-
-
Plasticizers from Various Plastic Types: Other plastic types, like polyvinyl chloride (PVC), may contain plasticizers such as phthalates.[8][9][10] While not structurally identical to this compound, these compounds can interfere with lipid metabolism in cell-based assays and may produce confounding peaks in your chromatograms.[8][11]
-
Solution: Be aware of all plastic components in your workflow, including storage containers, tubing, and sealing films. Whenever possible, use plastics certified as free from slip agents and plasticizers or, preferably, switch to glass or stainless steel.[4]
-
Workflow for Identifying Contamination Sources
To systematically pinpoint the source of contamination, a step-by-step analysis of your workflow is essential. The following diagram illustrates a logical sequence for testing each component.
References
- 1. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mascomglobal.com [mascomglobal.com]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. Mixtures of phthalates disrupt expression of genes related to lipid metabolism and peroxisome proliferator-activated receptor signaling in mouse granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of Phthalates with Lipid Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Cholesteryl Palmitate Signals in Mass Spectrometry
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the mass spectrometric analysis of cholesteryl palmitate. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving robust and reproducible signals for this and other neutral lipids. We will move beyond simple procedural lists to explain the underlying principles of signal enhancement, empowering you to troubleshoot effectively and optimize your analytical methods.
Cholesteryl esters, like this compound, are notoriously difficult to analyze via mass spectrometry due to their nonpolar nature and inherent lack of a readily ionizable functional group.[1] This guide provides field-proven solutions to overcome these challenges, focusing on strategic adduct formation and ionization techniques.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis of this compound.
Q1: Why is the signal for my this compound consistently low or undetectable in ESI-MS?
A1: The primary reason for poor signal intensity is the low ionization efficiency of this compound. As a neutral lipid with a weak dipole moment, it does not readily accept a proton ([M+H]⁺) during electrospray ionization (ESI).[1][2] Successful analysis almost always requires promoting the formation of cation adducts, such as with ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺), to carry a charge.[3] Without the deliberate addition of an adduct-forming salt, you are relying on trace contaminants (like sodium) in your solvents, which leads to weak and inconsistent signals.
Q2: Which ionization technique is best for this compound: ESI or APCI?
A2: For most applications involving liquid chromatography, Electrospray Ionization (ESI) is generally more effective than Atmospheric Pressure Chemical Ionization (APCI) for cholesteryl esters. ESI is highly efficient at generating the crucial [M+Na]⁺ and [M+NH₄]⁺ adducts that provide strong signals.[4] In contrast, APCI typically produces protonated ions ([M+H]⁺) for cholesteryl esters, which are associated with weak signal intensity.[4] Therefore, ESI is the recommended starting point for robust detection.
Q3: What are adducts, and why are they critical for analyzing this compound?
A3: In mass spectrometry, an adduct is an ion formed when a molecule associates with a cation other than a proton. For neutral lipids, which do not ionize well on their own, forming an adduct is the most effective way to impart a charge so they can be detected by the mass spectrometer.[3] The choice of cation (e.g., NH₄⁺, Na⁺, Li⁺) is a critical experimental parameter that not only enhances the signal but also dictates the fragmentation pattern observed in tandem MS (MS/MS) experiments, which is vital for structural confirmation.[2][5]
Q4: What are the expected mass-to-charge ratios (m/z) for this compound that I should be looking for?
A4: The expected m/z depends on the adduct formed. This compound (C₄₃H₇₆O₂) has a monoisotopic mass of approximately 624.58 Da. You should look for the following ions in your mass spectrum:
| Adduct Type | Formula | Approximate m/z |
| Ammonium Adduct | [M+NH₄]⁺ | 642.6 |
| Sodium Adduct | [M+Na]⁺ | 647.6 |
| Lithium Adduct | [M+Li]⁺ | 631.6 |
| Protonated Ion (Weak) | [M+H]⁺ | 625.6 |
| Cholestane Fragment | [C₂₇H₄₅]⁺ | 369.4 |
| Table 1: Common adducts and fragments of this compound. The cholestane fragment is often observed during in-source fragmentation or MS/MS experiments, particularly from the ammonium adduct.[2][6] |
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, protocol-driven solutions to specific experimental problems.
Problem 1: Low or No Signal Intensity in ESI-MS
Root Cause Analysis: The most common cause is the failure to form a stable, charged adduct. The inherent low polarity of this compound means it cannot be efficiently ionized without assistance. Relying on endogenous sodium or other trace cations is insufficient for sensitive and reproducible analysis.
Solution: Promote Cation Adduct Formation
Enhancing your signal requires the deliberate and controlled introduction of a cationizing agent. While ammonium and sodium are common, studies have shown that forming lithiated adducts ([M+Li]⁺) provides superior ionization enhancement for cholesteryl esters.[1][2]
This protocol details how to prepare your sample to promote the formation of lithium adducts for direct infusion or LC-MS analysis.
-
Lipid Extraction:
-
Begin by extracting lipids from your sample matrix using a standard procedure like a modified Bligh-Dyer or Folch extraction to isolate the nonpolar lipid fraction.[7]
-
Dry the extracted lipid phase completely under a stream of nitrogen gas.
-
-
Sample Reconstitution & Lithiation:
-
Prepare a stock solution of 1 mM Lithium Hydroxide (LiOH) or Lithium Chloride (LiCl) in your reconstitution solvent (e.g., methanol or a chloroform:methanol mixture).
-
Reconstitute your dried lipid extract in the lithium-containing solvent. The final concentration of the lithium salt in the injected sample should be in the range of 10-100 µM.[1][2] A 10-fold molar excess of the lithium salt over the expected analyte concentration is a good starting point.
-
-
Mass Spectrometer Parameters (Positive Ion Mode):
-
Infusion Flow Rate: 3-5 µL/min (for direct infusion).
-
Spray Voltage: 3500-4000 V.
-
Capillary Temperature: 270-300 °C.
-
Sheath and Auxiliary Gas: Optimize according to your instrument manufacturer's guidelines. These parameters should be tuned while infusing a standard to maximize the [M+Li]⁺ signal.[5]
-
-
Data Acquisition:
-
Perform a survey scan (full scan) across an appropriate m/z range (e.g., m/z 550-750) to identify the lithiated adduct of this compound at m/z ~631.6 .[2]
-
| Adduct | Advantages | Disadvantages | Recommended Use Case |
| [M+Li]⁺ | - Excellent ionization enhancement[2] - Produces informative fragments (lithiated fatty acid and cholestane) for structural confirmation[1][2] | - Requires addition of lithium salts. | Recommended Method: Optimal for both quantification (high signal) and qualitative analysis (specific fragmentation). |
| [M+Na]⁺ | - Good signal enhancement[8] - Often present as a contaminant, so adducts may form without addition. - Characteristic neutral loss of cholestane (368.5 Da) is useful for class-specific screening[5] | - Fragmentation can be less efficient than with lithium adducts[3] - Ubiquitous contamination can lead to high background and poor reproducibility if not controlled. | Good for screening and quantification when a neutral loss scan for all cholesteryl esters is desired. |
| [M+NH₄]⁺ | - Commonly used with ammonium acetate in mobile phases. - Fragmentation strongly favors the cholestane cation (m/z 369.4), which is highly specific for cholesteryl esters[6][9] | - The precursor ion signal can be weaker compared to alkali adducts. - Provides less information about the fatty acid moiety in MS/MS scans.[2] | Best for precursor ion scanning methods that specifically target all cholesteryl esters by looking for the m/z 369.4 fragment. |
| Table 2: A comparison of common cation adducts for the ESI-MS analysis of this compound. |
Problem 2: Poor Fragmentation or Uninformative MS/MS Spectra
Root Cause Analysis: Obtaining a strong precursor ion signal is only the first step. For confident identification and structural analysis, you need clean and informative MS/MS spectra. This can fail if the collision energy is not optimized or if the chosen adduct does not fragment in a useful way. Ammoniated adducts, for example, predominantly yield the cholestane ion, losing information about the attached fatty acid.[2]
Solution: Optimize CID for Informative Adducts
Lithium and sodium adducts provide more structurally informative fragmentation patterns than ammonium adducts. By optimizing the collision-induced dissociation (CID) energy, you can generate fragments corresponding to both the cholesterol backbone and the palmitate chain.
-
[M+Li]⁺ Adducts: Fragmentation yields two primary ions: the cholestane fragment (m/z 369.4) and a lithiated palmitate fragment ([C₁₆H₃₁O₂Li]⁺ at m/z 263.3).[2] This provides confirmation of both parts of the molecule in a single spectrum.
-
[M+Na]⁺ Adducts: Fragmentation is dominated by the neutral loss of the cholestane core (NL 368.5 Da), leaving a sodiated fatty acid fragment.[5] This is excellent for neutral loss scanning experiments to identify all cholesteryl esters in a sample.
-
[M+NH₄]⁺ Adducts: Fragmentation almost exclusively produces the cholestane cation (m/z 369.4).[2][10]
-
Select Precursor Ion: Isolate the most intense adduct of this compound (e.g., [M+Li]⁺ at m/z 631.6) in the first quadrupole (Q1).
-
Ramp Collision Energy: Set up a series of experiments where you incrementally increase the collision energy (CE). A good starting range is 15-40 eV.[2][5]
-
Monitor Fragments: Observe the intensity of the expected fragment ions. For the lithiated adduct, monitor the appearance of m/z 369.4 and m/z 263.3.
-
Select Optimal CE: Choose the collision energy that provides a balanced intensity of the key fragment ions, ensuring confident identification.
Problem 3: Signal Instability or Suppression in MALDI-MS
Root Cause Analysis: In Matrix-Assisted Laser Desorption/Ionization (MALDI), signal quality is critically dependent on the choice of matrix and the co-crystallization of the analyte with that matrix.[11] An inappropriate matrix will not efficiently absorb the laser energy or transfer the charge to the analyte, resulting in poor signal. For neutral lipids, this is a common failure point.
Solution: Select and Optimize the MALDI Matrix
The selection of the MALDI matrix is paramount for the analysis of small, nonpolar molecules like this compound.
| Matrix | Abbreviation | Advantages | Considerations |
| 2,5-Dihydroxybenzoic acid | DHB | - Provides intense signals for cholesterol and its esters.[12] - Robust and widely used for general lipid analysis. | - Can produce significant matrix-related background signals in the low mass range.[11] |
| Norharmane | NOR | - Provides the greatest increase in sensitivity for neutral lipids (including cholesteryl esters) when used with MALDI-2 post-ionization.[13] | - Can produce lipid-matrix adducts which may complicate spectral interpretation.[13] |
| α-Cyano-4-hydroxycinnamic acid | CHCA | - Commonly used for peptides but can also detect lipids. | - Generally provides lower signal intensity for neutral lipids compared to DHB or NOR with post-ionization.[13] |
| Table 3: Recommended MALDI matrices for the analysis of this compound and other neutral lipids. |
-
Prepare Matrix Solution: Create a saturated solution of your chosen matrix (e.g., DHB at 10 mg/mL) in a suitable solvent like acetonitrile:water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).
-
Prepare Analyte Solution: Dissolve your extracted lipid sample in a compatible solvent (e.g., chloroform:methanol 1:1).
-
Mix and Spot: Mix the analyte and matrix solutions in a 1:1 ratio. Immediately spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air dry completely at room temperature. A uniform, crystalline spot is desired for best results.
-
Analysis: Acquire data in positive ion reflectron mode. Look for the expected adducts (e.g., [M+Na]⁺ or [M+K]⁺ are common in MALDI).
By systematically addressing the core challenges of ionization and fragmentation, you can transform the analysis of this compound from a frustrating endeavor into a robust and reliable method.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray MS/MS reveals extensive and nonspecific oxidation of cholesterol esters in human peripheral vascular lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Difficulties in separating cholesteryl palmitate from other neutral lipids by TLC.
Technical Support Center: Lipid Separation
Welcome to the technical support center for lipid analysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Thin Layer Chromatography (TLC) for the separation of neutral lipids. Specifically, we will address the common and often frustrating challenge of separating cholesteryl palmitate from other neutral lipids. This document provides in-depth troubleshooting guides and FAQs to help you navigate these complexities, optimize your separations, and achieve reliable, publication-quality results.
Frequently Asked Questions (FAQs)
Q1: What fundamentally makes this compound so difficult to separate from other neutral lipids by TLC?
The primary difficulty lies in the extremely low polarity of cholesteryl esters, like this compound, which is very similar to that of other nonpolar lipids such as triglycerides (TAGs) and wax esters.[1][2] Thin Layer Chromatography on a standard silica plate separates molecules based on their relative polarity.[3][4]
-
Stationary Phase: The silica gel on the TLC plate is highly polar.
-
Interaction: More polar molecules, like free cholesterol or phospholipids, interact strongly with the silica and migrate slowly up the plate.
-
The Challenge: this compound, a cholesterol molecule esterified with a long-chain fatty acid (palmitic acid), has virtually no polar functional groups exposed.[5][6] This makes it extremely nonpolar (lipophilic). Triglycerides are similarly nonpolar. Consequently, both lipid classes have very weak interactions with the stationary phase and are swept high up the plate by the nonpolar mobile phase, resulting in high and often overlapping Retention Factor (Rf) values.[7][8]
Q2: What is the role of each component in a typical neutral lipid mobile phase like Hexane:Diethyl Ether:Acetic Acid?
This is one of the most common solvent systems for neutral lipid separation, and understanding the function of each component is key to troubleshooting.[1][9]
-
Hexane: This is the primary, highly nonpolar solvent. It is the main driving force that moves nonpolar lipids up the plate. Its proportion largely determines the overall Rf values of your lipids.
-
Diethyl Ether: This is a solvent of intermediate polarity. It is added to increase the overall polarity of the mobile phase. Increasing the proportion of diethyl ether will cause all lipids to migrate further up the plate (higher Rf values). It is the critical component for "pulling" slightly more polar lipids (like di- and monoglycerides) off the baseline.
-
Acetic Acid: This is a minor, polar component with a crucial role. It is added to ensure that acidic lipids, primarily free fatty acids (FFAs), are protonated.[7] In its protonated (non-ionized) state, an FFA is less polar and will migrate as a distinct spot. Without the acid, FFAs can deprotonate and interact strongly with the silica, leading to significant streaking from the origin.
Q3: Should I be using standard TLC plates or High-Performance TLC (HPTLC) plates?
For resolving lipids with very similar polarities, HPTLC plates are highly recommended . HPTLC plates use silica gel with a much smaller and more uniform particle size.[7][10] This results in:
-
Higher Resolution: The smaller particle size leads to more efficient separation and tighter, more compact spots.
-
Shorter Run Times: The separation is achieved over a shorter migration distance.
-
Increased Sensitivity: The concentrated spots are easier to detect and quantify.
While more expensive, the superior resolving power of HPTLC can often be the deciding factor in successfully separating cholesteryl esters from triglycerides.[7]
Troubleshooting Guide: Common Separation Problems
Q1: My this compound and triglyceride spots are merged into one large spot near the solvent front. How do I separate them?
This is the most common issue. It indicates that your mobile phase is too nonpolar (too strong), causing all highly nonpolar lipids to travel with the solvent front without undergoing sufficient interaction with the stationary phase.
Root Cause Analysis: The eluting power of your solvent system is too high for these specific compounds. The subtle differences in polarity between this compound and triglycerides are not being exploited.
Solutions & Protocol Adjustments:
-
Decrease Mobile Phase Polarity: The goal is to reduce the overall Rf values to bring the spots down from the solvent front and allow for separation.
-
Action: Systematically decrease the proportion of the moderately polar solvent (diethyl ether) and increase the proportion of the nonpolar solvent (hexane).
-
Example Series: Start with a standard Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v) system. If co-elution occurs, try 80:20:1, then 90:10:1. This forces the nonpolar lipids to spend more time interacting with the silica stationary phase, allowing their small polarity differences to manifest as separate bands.
-
-
Implement a Double-Development Technique: This is a powerful method for improving the resolution of fast-moving compounds.[11][12]
-
Principle: The plate is developed once, dried, and then placed back into the same solvent chamber to develop a second time. The second development effectively doubles the separation distance, enhancing the resolution between compounds with close Rf values.
Caption: Workflow for the double-development TLC technique.
-
-
Consider Argentation (Silver Ion) TLC: For separations based on the degree of unsaturation.
-
Mechanism: If the co-eluting cholesteryl esters and triglycerides differ in the number of double bonds in their fatty acid chains, argentation TLC can provide separation. The silica gel plate is impregnated with silver nitrate. The silver ions form weak complexes with the pi electrons of the double bonds, retarding the migration of unsaturated lipids compared to their saturated counterparts.[7][13]
-
Q2: My lipid spots are streaking or "tailing" instead of being compact.
Streaking is a common problem that can obscure results and make quantification impossible.
Root Cause Analysis & Solutions:
| Cause | Explanation | Solution |
| Sample Overload | Applying too much sample to the origin saturates the stationary phase, causing the excess to smear up the plate during development.[14][15] | Dilute your sample extract. Apply the sample in small, repeated applications to the same spot, allowing the solvent to fully evaporate between each application. This keeps the origin spot as small and concentrated as possible. |
| Incorrect Solvent Polarity | If the sample components are not fully soluble in the mobile phase, they can streak. For neutral lipids, this is less common but can occur if the sample contains highly polar contaminants. | Ensure your sample is properly extracted and free of polar impurities. The standard neutral lipid solvent systems are generally appropriate. |
| Acidic/Basic Compounds | As mentioned in FAQ 2, free fatty acids will streak badly if the mobile phase lacks a small amount of acid to keep them protonated.[7] | Always include a small percentage (e.g., 1-2%) of a volatile acid like glacial acetic acid or formic acid in your mobile phase when analyzing samples that may contain FFAs. |
| Sample Degradation | Some lipids can degrade on the acidic silica surface. | To test for this, you can run a 2D TLC. Spot the sample in one corner, run the plate, turn it 90 degrees, and run it again in the same solvent. Stable compounds will appear on the diagonal, while degradation products will appear off the diagonal.[16] |
Q3: My Rf values are inconsistent from one experiment to the next.
Reproducibility is critical for reliable analysis. Fluctuating Rf values usually point to inconsistencies in the experimental conditions.
Root Cause Analysis & Solutions:
-
Unsaturated Chamber: The atmosphere inside the TLC tank must be saturated with solvent vapor. An unsaturated atmosphere allows solvent to evaporate from the plate surface as it runs, which changes the mobile phase composition and leads to higher, inconsistent Rf values.
-
Solution: Line the inside of your TLC tank with a piece of filter paper (a "wick") that is soaked in the mobile phase.[3] Close the tank and allow it to equilibrate for at least 15-20 minutes before inserting your plate.
-
-
Inactive Plate: Silica gel is hygroscopic and readily absorbs water from the atmosphere, which deactivates it and alters its chromatographic properties.
-
Solution: Activate your TLC plates by heating them in an oven at 80-110°C for 30-60 minutes just before use.[8] Let them cool in a desiccator before spotting your sample.
-
-
Changing Solvent Composition: The volatile components of the mobile phase (especially diethyl ether) can evaporate over time, changing the solvent ratio and its eluting power.
-
Solution: Always use a fresh batch of mobile phase for each experiment.[14] Do not reuse solvent from a previous run. Keep the lid on the developing chamber at all times.
-
Experimental Protocol: Optimized 1D TLC for Neutral Lipids
This protocol is a starting point for the separation of this compound from other neutral lipids.
1. Materials
-
High-Performance TLC (HPTLC) silica gel 60 plates
-
Mobile Phase: Hexane:Diethyl Ether:Glacial Acetic Acid (80:20:1, v/v/v). Prepare fresh.
-
Lipid standards (this compound, triolein, cholesterol, oleic acid) dissolved in chloroform or hexane (1 mg/mL).
-
Glass TLC developing chamber with lid
-
Filter paper wick
-
Capillary tubes or Hamilton syringe for sample application
-
Visualization reagent (e.g., Iodine crystals in a sealed chamber, or a 10% phosphomolybdic acid in ethanol spray reagent).
2. Plate Preparation & Activation
-
Handle the HPTLC plate only by the edges to avoid contaminating the surface.
-
Using a soft pencil, gently draw a light origin line about 1.5 cm from the bottom of the plate.
-
Activate the plate by heating it in an oven at 110°C for 30 minutes.
-
Allow the plate to cool to room temperature in a desiccator before use.
3. Chamber Saturation
-
Pour the freshly prepared mobile phase into the developing chamber to a depth of about 0.5-1 cm. Ensure the solvent level is below your origin line.
-
Place a filter paper wick along the back wall of the chamber, ensuring it is saturated with the solvent.
-
Place the lid on the chamber and let it equilibrate for at least 20 minutes.
4. Sample Application
-
Using a capillary tube, apply 1-2 µL of your sample extract and standards onto the origin line in separate lanes.
-
Keep the spots small and tight. If you need to apply more volume, do so in repeated small applications, allowing the solvent to dry completely between each one.
5. Plate Development
-
Carefully place the spotted plate into the pre-saturated chamber. Ensure the plate is standing straight and not touching the wick.
-
Replace the lid immediately and allow the solvent to migrate up the plate undisturbed.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
6. Visualization & Analysis
-
Place the dried plate in a sealed chamber containing a few crystals of iodine. The lipids will appear as yellow-brown spots.
-
Alternatively, spray the plate evenly with phosphomolybdic acid solution and gently heat with a heat gun until dark blue-green spots appear against a yellow-green background.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
Caption: Relative polarity and migration of neutral lipids on a silica TLC plate.
Summary Data Tables
Table 1: Common Solvent Systems for Neutral Lipid TLC
| Mobile Phase Composition (v/v/v) | Primary Use & Characteristics | Reference |
| Hexane:Diethyl Ether:Acetic Acid (80:20:2) | General-purpose separation of major neutral lipid classes. Good starting point. | [9] |
| Hexane:Diethyl Ether:Acetic Acid (70:30:1) | Slightly more polar system, useful for improving separation of mono- and diglycerides from the origin. | [1] |
| Petroleum Ether:Diethyl Ether:Acetic Acid (84:15:1) | A very nonpolar system designed to maximize resolution between fast-moving lipids like cholesteryl esters and triglycerides. | [3] |
| Hexane:Petroleum Ether:Diethyl Ether:Acetic Acid (50:40:10:1) | A multi-component system used for resolving complex neutral lipid mixtures. | [17] |
Table 2: Approximate Order of Elution for Neutral Lipids
| Lipid Class | Typical Rf Range (Approximate) | Comments |
| Wax Esters & Cholesteryl Esters | 0.7 - 0.9 | Very nonpolar; migrate close to the solvent front. Often co-elute. |
| Triglycerides (TAGs) | 0.6 - 0.8 | Highly nonpolar. Separation from cholesteryl esters is the primary challenge. |
| Free Fatty Acids (FFAs) | 0.3 - 0.5 | Requires acid in the mobile phase to prevent streaking. |
| Diglycerides (DAGs) | 0.2 - 0.4 | More polar than TAGs due to a free hydroxyl group. |
| Free Cholesterol | 0.1 - 0.3 | The free hydroxyl group allows strong interaction with silica. |
| Monoglycerides (MAGs) | 0.05 - 0.15 | Two free hydroxyl groups make it significantly more polar. |
| Phospholipids | 0.0 - 0.05 | Highly polar; remain at or very near the origin in these nonpolar systems. |
Note: Rf values are highly dependent on specific experimental conditions (plate type, temperature, chamber saturation) and should be used as a relative guide. Always run authentic standards for identification.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Thin-Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 4. Biophysics Group Lab Protocols -- Image Data Procedures [bigbro.biophys.cornell.edu]
- 5. This compound | C43H76O2 | CID 246520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 601-34-3: this compound | CymitQuimica [cymitquimica.com]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nondestructive quantification of neutral lipids by thin-layer chromatography and laser-fluorescent scanning: suitable methods for "lipidome" analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. microbiozindia.com [microbiozindia.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Analysis of Neutral Lipid Synthesis in Saccharomyces cerevisiae by Metabolic Labeling and Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. avantiresearch.com [avantiresearch.com]
Technical Support Center: Navigating Cell Toxicity with High Concentrations of Cholesteryl Palmitate
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with cholesteryl palmitate-induced cell toxicity. Cholesteryl esters, formed from cholesterol and a fatty acid, are critical molecules in lipid metabolism and storage.[1][2] this compound, the ester of cholesterol and the saturated fatty acid palmitate, is a major storage form of cholesterol and a key component in the development of atherosclerotic plaques.[1][3] While essential for studying lipid metabolism, atherosclerosis, and foam cell formation, high concentrations of this compound in vitro can lead to significant cytotoxicity, often confounding experimental results.[4][5][6]
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you diagnose, mitigate, and understand the cellular responses to this compound-induced stress.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific, common issues encountered during in-vitro experiments involving high concentrations of this compound.
Question 1: I've added my this compound solution to the media, and now I see a precipitate. Are my cells getting the correct dose?
Answer: This is a classic and critical issue stemming from the extremely low aqueous solubility of this compound.[2] What you are observing is likely the compound crashing out of solution, meaning your cells are not being exposed to the intended concentration.
Causality: this compound is a highly hydrophobic molecule. Standard cell culture media are aqueous environments. Direct addition of a stock dissolved in a solvent like DMSO or ethanol, even at what seems like a low final solvent concentration, will often lead to precipitation.[]
Solution Pathway:
-
Solvent Check: Ensure your final solvent concentration is minimal, typically below 0.1% for ethanol and even lower for DMSO, to avoid solvent-induced toxicity.[8] However, for a compound this insoluble, solvent choice alone is insufficient.
-
Carrier-Mediated Delivery (Recommended): The most robust method is to use a carrier molecule to enhance solubility.
-
Cyclodextrins: Methyl-β-cyclodextrin (MβCD) is highly effective. Its hydrophobic inner cavity can encapsulate this compound, while its hydrophilic exterior allows it to dissolve in the culture medium, creating a stable, deliverable complex.[9][10][11][12][13] This method provides a more controlled and reproducible way to modulate cellular cholesterol content.[12]
-
Bovine Serum Albumin (BSA): Fatty acid-free BSA is commonly used to deliver fatty acids like palmitate.[14] While less common for the full cholesteryl ester, it can be used. The molar ratio of your lipid to BSA is critical; a high ratio can lead to unbound, insoluble lipid and increased toxicity.[14][15]
-
Workflow for Preparing this compound-Cyclodextrin Complex:
Caption: Workflow for preparing a soluble this compound-MβCD complex.
Question 2: My cells are dying rapidly, even with improved solubility. How can I confirm the mechanism is lipotoxicity and not a non-specific artifact?
Answer: Distinguishing targeted lipotoxicity from other cytotoxic effects is crucial. The cell death you observe is likely a combination of apoptosis and necrosis triggered by cellular stress pathways. Saturated fatty acids like palmitate are known to induce apoptosis through mechanisms including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[16]
Solution Pathway:
-
Establish a Dose-Response Curve: First, determine the EC50 (half-maximal effective concentration) for your cell line. Treat cells with a range of this compound concentrations (e.g., 10 µM to 500 µM) for a set time (e.g., 24 hours). This will define the toxic range for your specific model.[17]
-
Appropriate Controls are Non-Negotiable:
-
Vehicle Control: Cells treated with the carrier (e.g., MβCD) alone at the same concentration used in your highest this compound dose.
-
Component Controls: Treat cells with free palmitate and free cholesterol separately (both complexed with a carrier) to assess their individual contributions to toxicity.
-
Unsaturated Fatty Acid Control: Treat cells with an equimolar concentration of an unsaturated lipid, like cholesteryl oleate. Unsaturated fatty acids are more readily incorporated into triglycerides and stored in lipid droplets, which is considered a protective mechanism against lipotoxicity.[18][19] This can help confirm that the toxicity is specific to the saturated nature of the palmitate moiety.
-
-
Assess Specific Markers of Lipotoxicity:
-
Lipid Droplet Accumulation: This is a hallmark of cellular lipid overload.[18][20] Stain cells with a neutral lipid dye like BODIPY 493/503 or Oil Red O and visualize via fluorescence microscopy or spectrophotometry.[17][21]
-
ER Stress Induction: High levels of saturated fatty acids are potent inducers of the Unfolded Protein Response (UPR) or ER stress.[22][23][24] This can be measured by:
-
Apoptosis vs. Necrosis:
-
Troubleshooting Experimental Variability:
Caption: A logical workflow for troubleshooting inconsistent cytotoxicity results.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular mechanisms of this compound toxicity?
The toxicity is multifactorial, primarily driven by the "lipoapoptosis" induced by the saturated palmitate component.[16][25] Key mechanisms include:
-
ER Stress: The influx of saturated fatty acids disrupts the endoplasmic reticulum, leading to the Unfolded Protein Response (UPR).[23][24][26] Chronic UPR activation triggers apoptosis, often through the transcription factor CHOP.[22][23][25]
-
Mitochondrial Dysfunction: Palmitate can impair mitochondrial function, leading to the release of pro-apoptotic factors and increased production of reactive oxygen species (ROS).
-
Ceramide Synthesis: Palmitate can be shunted into pathways that produce ceramides, which are bioactive lipids known to induce apoptosis.[16]
-
Lysosomal Dysfunction: In cell types like macrophages, the massive accumulation of cholesteryl esters in lysosomes can impair lysosomal function, inhibiting the hydrolysis of the esters and leading to the buildup of free cholesterol, which is itself toxic at high levels.[27]
Signaling Pathway Overview:
Caption: Key pathways in this compound-induced lipotoxicity.
Q2: Why is it important to use fatty acid-free BSA?
Standard BSA preparations are often contaminated with endogenous lipids, which can compete with your experimental lipid, alter baseline cell metabolism, and confound your results. Using fatty acid-free BSA ensures a clean background and that the effects you observe are directly attributable to the this compound you are adding.[14]
Q3: Can the cell type influence the sensitivity to this compound?
Absolutely. Different cell types have varying capacities to handle lipid loads.
-
Macrophages: These cells are professional phagocytes and are adapted to take up large amounts of lipid, forming "foam cells."[6][28] They can tolerate higher lipid loads initially but will eventually undergo apoptosis, a key event in atherosclerotic plaque instability.[5]
-
Hepatocytes (Liver Cells): These cells are central to lipid metabolism and have a high capacity for storing lipids in droplets and exporting them as lipoproteins. They are relatively resistant but can become lipotoxic under chronic overload, as seen in non-alcoholic fatty liver disease (NAFLD).[21][29]
-
Pancreatic β-cells & Cardiomyocytes: These cell types have a lower capacity for lipid storage and are highly susceptible to palmitate-induced ER stress and apoptosis, which is relevant in the pathophysiology of type 2 diabetes and cardiac lipotoxicity.[16][17]
Q4: What are the best practices for storing this compound solutions?
This compound is a stable solid.[2] However, once in solution, especially when complexed, stability can be a concern.
-
Stock Solutions: Prepare concentrated stock solutions in a high-purity solvent like THF or chloroform. Store in glass vials under an inert gas (argon or nitrogen) at -20°C or -80°C to prevent oxidation.
-
Working Solutions (Complexes): Prepare carrier-complexed solutions fresh for each experiment if possible. If storage is necessary, store aliquots at -20°C for short periods (up to a week), but be aware that freeze-thaw cycles can disrupt the complex.[8][14] Always visually inspect for precipitation after thawing.
Experimental Protocols
Protocol 1: Preparation of this compound:MβCD Complex
This protocol is adapted for achieving a final concentration of 200 µM this compound in cell culture.
Materials:
-
This compound (MW: 625.1 g/mol )
-
Methyl-β-cyclodextrin (MβCD)
-
Chloroform
-
Serum-free cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes and filters (0.22 µm)
-
Nitrogen gas source
-
Water bath or heat block
Procedure:
-
Prepare MβCD Solution: Dissolve MβCD in serum-free medium to make a 20 mM stock solution. Warm to 50°C to fully dissolve, then cool to 37°C.
-
Prepare Lipid Film: a. In a sterile glass vial, dissolve 1.25 mg of this compound in 250 µL of chloroform (yields a 5 mg/mL solution). b. Aliquot the required volume for your experiment into a sterile microcentrifuge tube. For 1 mL of a 2 mM stock, you would need 1.25 mg, so use the entire 250 µL. c. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin, even lipid film on the bottom of the tube. Ensure all solvent is removed.
-
Complexation: a. Add 1 mL of the pre-warmed 20 mM MβCD solution to the lipid film. This creates a 10:1 molar ratio of MβCD to this compound. b. Vortex vigorously for 2-3 minutes. c. Incubate in a 37°C water bath for 1-2 hours, with intermittent vortexing every 15-20 minutes to ensure full complexation. The solution should become clear.
-
Final Preparation: a. Sterile filter the 2 mM stock solution through a 0.22 µm syringe filter. b. This 2 mM stock can be diluted 1:10 into your complete cell culture medium to achieve a final treatment concentration of 200 µM this compound (with a final MβCD concentration of 2 mM). c. Crucially, prepare a vehicle control containing 2 mM MβCD in the same medium.
Protocol 2: Assessment of Cytotoxicity via Annexin V/PI Staining
Materials:
-
Cells treated with this compound and controls.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI).
-
Binding Buffer (provided with kit).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Collection: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express (avoiding EDTA if it affects your cells). Combine with the supernatant containing floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. c. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (less common).
-
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | < 0.1 mg/mL (Insoluble) | |
| Ethanol | < 1 mg/mL (Insoluble) | [2] |
| DMSO | < 1 mg/mL (Insoluble or slightly soluble) | |
| Tetrahydrofuran (THF) | ≥ 100 mg/mL | |
| Chloroform | Soluble | [2] |
Table 2: Comparison of Cytotoxicity Assays for Lipotoxicity Studies
| Assay | Principle | Pros | Cons |
| MTT/XTT | Measures metabolic activity (mitochondrial reductase). | Inexpensive, high-throughput. | Can be confounded by altered metabolic states; potential for interference from lipids.[14] |
| LDH Release | Measures membrane integrity by detecting lactate dehydrogenase in the medium. | Directly measures cell death (necrosis). | Less sensitive for detecting early apoptosis. |
| Annexin V/PI | Detects phosphatidylserine externalization (apoptosis) and membrane permeability (necrosis). | Distinguishes between apoptotic and necrotic populations; quantitative. | Requires flow cytometer; more complex protocol.[16] |
| Caspase-Glo 3/7 | Measures activity of executioner caspases. | Highly specific for apoptosis; high-throughput. | Does not detect caspase-independent cell death or necrosis. |
| CellTiter-Glo | Quantifies ATP, an indicator of viable, metabolically active cells. | Fast, highly sensitive. | ATP levels can be affected by treatments independent of cell death. |
References
- 1. lipotype.com [lipotype.com]
- 2. CAS 601-34-3: this compound | CymitQuimica [cymitquimica.com]
- 3. The Role of Lipid Subcomponents in the Development of Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Lipids and Lipoproteins in Atherosclerosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lipid droplet-associated proteins in atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid homeostasis and the formation of macrophage-derived foam cells in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins as catalysts for the removal of cholesterol from macrophage foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of cyclodextrins for manipulating cellular cholesterol content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palmitate-Induced Cardiac Lipotoxicity Is Relieved by the Redox-Active Motif of SELENOT through Improving Mitochondrial Function and Regulating Metabolic State - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid droplets and fatty acid-induced lipotoxicity: in a nutshell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lipid droplets and fatty acid-induced lipotoxicity: in a nutshell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Resveratrol Enhances Palmitate-Induced ER Stress and Apoptosis in Cancer Cells | PLOS One [journals.plos.org]
- 23. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Involvement of Endoplasmic Reticulum Stress in Palmitate-induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Resveratrol Enhances Palmitate-Induced ER Stress and Apoptosis in Cancer Cells [ideas.repec.org]
- 26. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: implications for apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Effects of cellular cholesterol loading on macrophage foam cell lysosome acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Macrophage cholesterol transport: a critical player in foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Palmitate increases the susceptibility of cells to drug-induced toxicity: an in vitro method to identify drugs with potential contraindications in patients with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Cholesteryl Palmitate Uptake Experiments
Welcome to the technical support center for lipid uptake assays. This guide is designed for researchers, scientists, and drug development professionals encountering variability in cholesteryl palmitate (CP) uptake experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to diagnose and resolve inconsistencies effectively. This resource is structured as a series of frequently asked questions (FAQs) that address common failure points, from reagent preparation to data analysis.
Section 1: Foundational Issues - Reagent Preparation & Stability
This first section addresses the most common source of variability: the preparation and handling of this compound itself. Due to its high hydrophobicity, improper solubilization is a frequent culprit for inconsistent results.
Q1: My this compound (CP) solution appears cloudy or has visible precipitates. Can I still use it?
A: Absolutely not. Cloudiness or precipitation is a clear indicator of poor solubility or aggregation, which will lead to highly variable dosing and inconsistent cellular uptake. This compound is extremely insoluble in aqueous media[1]. Using an aggregated solution means you are not delivering a consistent, monomeric, or micellar form of the lipid to your cells, rendering any results unreliable.
Causality: The long palmitate chain and the rigid sterol backbone make the molecule non-polar. When introduced into polar, aqueous culture media, it will spontaneously aggregate to minimize contact with water. Cells cannot efficiently take up large aggregates. The size and number of these aggregates will differ between preparations, leading directly to inconsistent uptake data.
Solution: Always prepare fresh solutions and ensure complete solubilization using an appropriate carrier molecule or solvent system. If you see any particulates, the preparation has failed and must be discarded.
Q2: What is the best method to solubilize this compound for cell-based assays?
A: The optimal method depends on your experimental goals, but the most common and reliable approach involves complexing it with bovine serum albumin (BSA). Other methods include using solvents like ethanol or DMSO, but these must be handled with care to avoid cytotoxicity.[2][3]
Rationale & Comparison:
| Method | Mechanism | Advantages | Disadvantages & Pitfalls |
| BSA Complexation | BSA acts as a physiological carrier, binding the lipid in its hydrophobic pockets and presenting it to the cells in a more bioavailable form.[2] | Mimics in vivo transport; reduces lipid cytotoxicity; improves stability in media. | Requires fatty acid-free BSA to avoid competition; preparation protocol is multi-step and must be followed precisely. |
| Ethanol/DMSO | The solvent dissolves the lipid, which is then diluted into the culture medium. | Simple and fast preparation. | Risk of solvent toxicity, even at low final concentrations[]; rapid dilution can cause precipitation ("crashing out") in the medium; may not form physiologically relevant particles. |
| Cyclodextrin | Cyclodextrins are cyclic oligosaccharides that encapsulate the lipid within a hydrophobic core. | High loading capacity; defined chemical composition. | Can extract cholesterol from cell membranes, causing artifacts if not used carefully[5]; may not be suitable for all cell types. |
For a detailed, validated method, refer to the "Protocol 1: Preparation of this compound-BSA Complex" section below.
Q3: I am using a fluorescently-labeled CP analog (e.g., BODIPY-cholesteryl palmitate). Do the same solubility rules apply?
A: Yes, absolutely. While the fluorescent tag may slightly alter the molecule's properties, it remains highly hydrophobic. The core challenges of solubility, aggregation, and the need for a reliable delivery vehicle are identical to those for unlabeled this compound.[6][7] These probes are invaluable for monitoring uptake but must be handled with the same rigor.[8][9]
Section 2: The Biological System - Cell Culture & Handling
Consistent results demand a consistent biological system. Variations in cell health, density, and culture conditions can dramatically impact lipid uptake capacity.
Q4: My replicate wells show high variability. What cell-related factors could be the cause?
A: High variability between replicates often points to inconsistencies in cell density, health, or metabolic state.
-
Cell Confluency: Lipid uptake rates can be highly dependent on cell density. Cells that are too sparse may be stressed, while overly confluent cells may have reduced surface area exposure or altered signaling. Solution: Always seed cells to achieve a consistent confluency (typically 70-90%) at the time of the assay. Standardize seeding density and incubation time rigorously.[10]
-
Passage Number: As cells are passaged, their phenotype can drift. This includes changes in the expression of receptors responsible for lipid uptake. Solution: Use cells within a defined, low-passage number range for all experiments in a study.
-
Serum Starvation: The presence of lipids and growth factors in fetal bovine serum (FBS) can interfere with the uptake of your experimental lipid.[11][12] Serum components can compete for uptake or alter the expression of lipid transporters. Solution: A serum starvation step (e.g., 1-2 hours in serum-free media) before adding the CP-BSA complex is often recommended to create a basal state and ensure the uptake you measure is specific to your treatment.[8]
-
Media Composition: Different media formulations contain varying levels of nutrients that can influence cellular lipid metabolism.[][13] Using different media batches or types can introduce variability. Solution: Use a single, consistent lot of media and supplements for an entire set of experiments.
Q5: How do I know which cellular pathway is responsible for the uptake in my model?
A: Cholesteryl esters are primarily taken up via receptor-mediated pathways rather than simple diffusion. Identifying the dominant pathway in your cell type is crucial for interpreting results.
-
Scavenger Receptor B-type I (SR-BI): This receptor mediates the "selective uptake" of cholesteryl esters from lipoproteins like HDL, where the lipid is transferred to the cell without the entire lipoprotein particle being endocytosed.[14]
-
LDL Receptor (LDLR) Family: These receptors, including LDLR and LRP, mediate the endocytosis of lipoprotein particles like LDL.[15][16][17] The entire particle is internalized, and the cholesteryl esters are hydrolyzed in lysosomes.[18][19]
Experimental Approach: To dissect the pathway, use specific inhibitors or genetic knockdowns. For example, blocking LDLR-mediated endocytosis with an inhibitor like Dynasore[20][21] or using cells with a known receptor deficiency can help clarify the mechanism.
Diagram: Key Cellular Uptake Pathways for Cholesteryl Esters
Caption: Cellular uptake mechanisms for lipoprotein-associated cholesteryl esters.
Section 3: Assay Protocol & Execution
Even with perfect reagents and cells, the execution of the uptake assay is a critical control point.
Q6: My background fluorescence is very high. How can I reduce it?
A: High background in fluorescence-based assays can obscure the real signal.
-
Incomplete Washing: Residual fluorescent probe in the well that has not been taken up by cells is the most common cause. Solution: Implement a rigorous washing schedule. After the incubation period, aspirate the media containing the probe and wash the cells 2-3 times with a suitable buffer (e.g., cold PBS).
-
Non-specific Binding: The probe may be sticking to the cell surface or the plastic of the well plate. Solution: Including a final wash step with a buffer containing a small amount of BSA (e.g., 0.2% in PBS) can help strip away non-specifically bound probe. Additionally, running a control where the probe is added to cells at 4°C can help quantify surface binding, as active transport is largely inhibited at this temperature.
-
Media Autofluorescence: Some media formulations, particularly those containing phenol red or riboflavin, can be autofluorescent. Solution: For the final measurement step, ensure the cells are in a clear, non-autofluorescent buffer or imaging medium.
Q7: How long should I incubate the cells with this compound?
A: The optimal incubation time is a balance between achieving a detectable signal and avoiding secondary effects like cytotoxicity or lipid efflux.
Solution: Perform a time-course experiment. Measure uptake at several time points (e.g., 30 min, 1, 2, 4, and 6 hours) to determine the linear range of uptake for your specific cell type and CP concentration. This is a critical validation step. Most uptake assays are linear for the first few hours and then begin to plateau. All subsequent experiments should be performed within this linear phase to ensure you are measuring the initial rate of uptake.
Diagram: Troubleshooting Workflow for Inconsistent Uptake
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
Section 4: Data Analysis & Interpretation
How you process your raw data is the final step where variability can be introduced or, conversely, properly controlled.
Q8: My results are still variable. How should I normalize my data to account for well-to-well differences?
A: Raw fluorescence or radioactivity values are insufficient. You must normalize the data to the number of cells in each well to correct for minor differences in seeding or proliferation.
-
Protein Quantification (BCA/Bradford): After measuring uptake, you can lyse the cells in each well and perform a total protein assay. This is a very common and robust method.
-
DNA Quantification (e.g., Hoechst/PicoGreen): This method normalizes to cell number by quantifying total DNA. It is less affected by cell size changes than protein assays.
-
Live-Cell Normalization: If using an imaging system, you can use a nuclear stain (e.g., Hoechst 33342) to count the number of cells in each field of view and normalize your uptake signal on a per-cell basis.[20]
Choice of Method: For plate-reader assays, protein or DNA quantification are standard. For high-content imaging, per-cell normalization is superior as it can also identify and exclude dead cells or debris from the analysis.
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex (10 mM Palmitate Stock)
This protocol is adapted from established methods for conjugating fatty acids to BSA.[2][22]
-
Prepare BSA Solution: Dissolve 0.34 g of high-quality, fatty acid-free BSA in 20 mL of serum-free culture medium. Warm to 37°C in a water bath.
-
Prepare CP Stock: Accurately weigh 6.25 mg of this compound. Dissolve it in 1 mL of 100% ethanol by warming to 60°C and vortexing until fully dissolved. This creates a 10 mM stock solution.
-
Complexation: While gently vortexing the 37°C BSA solution, add the 10 mM CP/ethanol stock dropwise.
-
Incubation: Cover the tube, protect it from light, and continue to incubate at 37°C with gentle shaking for at least 1 hour to allow for complete complexation.
-
Sterilization & Use: Sterilize the final solution by passing it through a 0.22 µm filter. This is your working stock. It can be diluted in serum-free media to achieve the desired final concentration for treating cells.
-
Self-Validation: The final solution should be completely clear. Any haze or precipitate indicates failed complexation.
-
Protocol 2: General Cellular Uptake Assay (Fluorescent CP Analog)
This protocol outlines a general workflow for a plate-reader-based assay.[8]
-
Cell Seeding: Seed your cells in a 96-well black, clear-bottom plate at a pre-determined density to reach ~80% confluency on the day of the assay.
-
Serum Starvation: On the day of the assay, gently aspirate the growth medium and wash the cells once with PBS. Add serum-free medium and incubate for 1-2 hours at 37°C.
-
Prepare Controls:
-
Negative Control: Include wells that will be incubated at 4°C to measure non-specific binding and inhibit active transport.
-
Vehicle Control: Include wells treated only with the BSA-complexing medium (without the fluorescent CP).
-
-
Treatment: Aspirate the starvation medium. Add the medium containing the fluorescent CP-BSA complex (and any inhibitors or enhancers being tested) to the appropriate wells.
-
Incubation: Incubate the plate for the pre-determined optimal time (from your time-course experiment) at 37°C. Place the negative control plate at 4°C.
-
Washing: Aspirate the treatment medium. Wash the cell monolayer three times with 200 µL of cold PBS per well. Be gentle to avoid dislodging cells.
-
Measurement: Add 100 µL of PBS or a suitable imaging buffer to each well. Read the fluorescence on a plate reader with the appropriate excitation/emission wavelengths (e.g., ~488/515 nm for BODIPY).
-
Normalization: After reading, aspirate the buffer and lyse the cells for a protein or DNA assay to normalize the fluorescence data.
By systematically addressing these common issues and implementing validated protocols with appropriate controls, you can significantly enhance the reproducibility and reliability of your this compound uptake experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparing Palmitate:BSA solution for treatment of cells? - Biochemistry [protocol-online.org]
- 5. Cellular cholesterol stimulates acute uptake of palmitate by redistribution of fatty acid translocase in type II pneumocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Influence of cell culture conditions on diet-induced changes in lymphocyte fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Linoleic acid supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue | PLOS One [journals.plos.org]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. New developments in selective cholesteryl ester uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low density lipoprotein receptor-related protein mediates uptake of cholesteryl esters derived from apoprotein E-enriched lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LDL receptor - Wikipedia [en.wikipedia.org]
- 17. Potential role of the low-density lipoprotein receptor family as mediators of cellular drug uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Low density lipoprotein receptor-related protein mediates uptake of cholesteryl esters derived from apoprotein E-enriched lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 20. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research Portal [scholarship.miami.edu]
- 22. academic.oup.com [academic.oup.com]
Optimizing the derivatization of cholesteryl palmitate for GC-MS analysis.
As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you may face when preparing cholesteryl palmitate for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide moves beyond simple instructions to explain the critical reasoning behind each step, empowering you to troubleshoot effectively and optimize your results.
Technical Support Center: Optimizing this compound Derivatization
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound analysis by GC-MS?
Direct analysis of this compound by GC is challenging due to its high molecular weight and low volatility. However, the more critical issue is that the target of common derivatization techniques like silylation is an active hydrogen, typically from a hydroxyl (-OH) group. In this compound, the hydroxyl group of cholesterol is esterified with palmitic acid, meaning there is no free hydroxyl group to derivatize.
Therefore, a two-step approach is mandatory:
-
Saponification (Hydrolysis): The ester bond is cleaved to release free cholesterol and the fatty acid (palmitic acid).
-
Derivatization: The now-liberated hydroxyl group on the cholesterol molecule is derivatized. This process replaces the active hydrogen with a non-polar group, such as a trimethylsilyl (TMS) group. This modification increases the molecule's volatility and thermal stability, leading to improved chromatographic peak shape, better resolution, and enhanced sensitivity during GC-MS analysis.
Q2: What is the most common and effective derivatization method for the cholesterol released from this compound?
Silylation is the most widely used and effective derivatization procedure for cholesterol and other sterols for GC analysis. This reaction forms a trimethylsilyl (TMS) ether, which is significantly more volatile and less polar than the parent cholesterol molecule.
The most common silylating reagents include:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Highly versatile and reactive. Its by-products are very volatile, which minimizes chromatographic interference. It is often used with a catalyst.
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent, considered highly efficient and specific.
-
BSTFA + TMCS (Trimethylchlorosilane): The addition of 1% TMCS as a catalyst significantly enhances the reactivity of BSTFA, especially for hindered hydroxyl groups like the one on cholesterol, ensuring a more rapid and complete reaction.
For most applications involving cholesterol, BSTFA with 1% TMCS is the gold-standard choice due to its high efficiency and the volatility of its by-products.
Q3: What is the purpose of the TMCS catalyst in the silylation reaction?
While the exact mechanism is not fully understood, TMCS acts as a catalyst that enhances the silyl donor strength of BSTFA. It is particularly effective for derivatizing sterically hindered hydroxyl groups, such as the 3-β-hydroxyl group of cholesterol. The addition of TMCS ensures the reaction proceeds to completion more efficiently than with BSTFA alone, which is critical for accurate quantification.
Troubleshooting Guide: From Sample to Signal
This section addresses specific problems you might encounter during your workflow.
Problem: I don't see a peak for my analyte, or the peak is extremely small.
-
Potential Cause 1: Incomplete Saponification
-
Explanation: This is the most common reason for failure. If the ester bond of this compound is not completely cleaved, there will be no free cholesterol available for derivatization. Silylating reagents do not react with the ester itself under typical conditions.
-
Solution: Review and optimize your saponification protocol. Ensure you are using a sufficient concentration of a strong base (e.g., 1 M KOH in ethanol), adequate incubation time and temperature (e.g., 60°C for 1 hour), and vigorous mixing to facilitate the reaction. It's also crucial to neutralize the sample properly after saponification before proceeding to extraction and derivatization.
-
-
Potential Cause 2: Presence of Moisture
-
Explanation: Silylating reagents like BSTFA are extremely sensitive to moisture. Any water present in your sample, solvents, or glassware will preferentially react with the reagent, consuming it and preventing the derivatization of your analyte.
-
Solution: Ensure your lipid extract is completely dry before adding the derivatization reagent. Use a stream of dry nitrogen or a vacuum desiccator to remove all residual solvent. All glassware and syringes must be thoroughly dried, and reagents should be stored in a desiccator under an inert atmosphere.
-
-
Potential Cause 3: Insufficient Reagent or Suboptimal Reaction Conditions
-
Explanation: The derivatization reaction may be incomplete if there isn't a sufficient molar excess of the silylating reagent or if the reaction time and temperature are inadequate.
-
Solution: Use at least a 2:1 molar ratio of BSTFA to the expected amount of analyte. For cholesterol, heating the reaction mixture at 60-70°C for 30-60 minutes is typically required to ensure the reaction goes to completion. You can test for completeness by analyzing aliquots at different time points until the product peak area no longer increases.
-
Problem: My cholesterol-TMS peak is showing significant tailing.
-
Potential Cause 1: Incomplete Derivatization
-
Explanation: If a portion of the cholesterol remains underivatized, the free polar hydroxyl groups will interact strongly with active sites (exposed silanols) on the GC column and liner surface. This secondary interaction causes the peak to tail, reducing resolution and accuracy.
-
Solution: Re-evaluate your derivatization procedure based on the points in the previous section (moisture control, reagent excess, reaction time/temperature). Running a pure cholesterol standard alongside your sample can help confirm if the issue is with the reaction or the sample matrix.
-
-
Potential Cause 2: Active Sites in the GC System
-
Explanation: Even with perfect derivatization, active sites within the GC inlet (liner, seals) or at the head of the analytical column can cause peak tailing.
-
Solution: Use a deactivated glass inlet liner and replace it regularly. Ensure all column connections are sound and leak-free. If the column is old, it may need to be conditioned or trimmed by a few centimeters from the inlet side to remove accumulated non-volatile residues and active sites.
-
Problem: I am seeing multiple unexpected peaks in my chromatogram.
-
Potential Cause 1: Silylation Artifacts
-
Explanation: While silylation reagents are designed to be specific, they can sometimes react with other functional groups or with themselves to form unexpected by-products or artifacts, especially in complex matrices.
-
Solution: Prepare and inject a reagent blank (solvent + derivatization reagent, no sample) to identify peaks originating from the reagent itself or from system contamination. If artifact peaks are interfering with your analyte, you may need to adjust the derivatization conditions (e.g., lower the temperature) or perform a sample cleanup step after derivatization. A base wash can sometimes be used to remove excess BSTFA.
-
-
Potential Cause 2: Contamination
-
Explanation: "Ghost peaks" can arise from various sources, including septum bleed, contaminated solvents, or plasticizers leaching from labware.
-
Solution: Use high-purity solvents. Whenever possible, use glass vials with PTFE-lined caps instead of plastic containers. Regularly replace the injector septum and use a high-quality, low-bleed version. Implement a thorough cleaning protocol for syringes and the injector port between runs.
-
Visualized Workflow and Troubleshooting
The following diagrams illustrate the recommended experimental path and a decision tree for troubleshooting common issues.
Technical Support Center: Imaging Cholesteryl Palmitate-Rich Lipid Droplets
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for the unique challenges encountered when imaging cholesteryl palmitate-rich lipid droplets (LDs). Drawing from extensive field experience and the latest scientific literature, this resource aims to provide not just protocols, but a foundational understanding of the principles behind successful imaging experiments.
Introduction: The Challenge of Cholesteryl Ester-Rich Lipid Droplets
Lipid droplets are dynamic organelles central to lipid metabolism, storing neutral lipids like triacylglycerols (TAGs) and cholesteryl esters (CEs).[1][2][3] While both are core components, their relative abundance varies significantly across cell types and metabolic states.[4][5] this compound, a common CE, forms a highly ordered, hydrophobic core within LDs.[6][7] This unique biophysical property presents significant challenges for conventional lipid imaging techniques, often leading to artifacts, low signal-to-noise, and misinterpretation of data. This guide will address these specific challenges head-on, providing you with the expertise to overcome them.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do my this compound-rich lipid droplets appear dim or unstained with standard neutral lipid dyes like Nile Red or BODIPY 493/503?
A1: This is a common and critical issue rooted in the biophysical differences between TAG-rich and CE-rich LDs.
-
Expertise & Experience: Standard solvatochromic dyes like Nile Red and BODIPY 493/503 exhibit strong fluorescence in the disordered, fluid environment of TAG-rich LDs.[8][9] However, the core of a this compound-rich LD is highly ordered and can even exist in a liquid-crystalline or supercooled state at physiological temperatures.[10] This ordered, semi-solid environment can restrict the molecular movement of the dye, leading to fluorescence quenching and a consequently dim signal. Furthermore, the extreme hydrophobicity of the CE core can hinder the partitioning of some dyes into the droplet.[6]
-
Trustworthiness: You may observe that in the same cell population, some LDs stain brightly while others are faint. This heterogeneity can be a true biological phenomenon, with distinct populations of TAG-rich and CE-rich LDs co-existing.[1][4] Therefore, it's crucial to use imaging strategies that can reliably detect both.
-
Authoritative Grounding: Studies have shown that the fluorescence of certain probes is highly dependent on the composition of the lipid droplet core.[6][11] For instance, the fluorescent probe Laurdan shows a significant shift in its generalized polarization (GP) value in CE-enriched environments, indicating a more ordered state.[6]
Q2: I see a high background signal when using Nile Red to stain my cells. How can I improve the specificity for lipid droplets?
A2: High background with Nile Red is a well-documented issue due to its solvatochromic nature, causing it to fluoresce in various hydrophobic environments, including intracellular membranes.[8][12]
-
Expertise & Experience: To mitigate this, consider the following:
-
Lower Dye Concentration: Titrate your Nile Red concentration downwards. Often, less is more.
-
Shorter Incubation Time: Reduce the staining time to minimize uptake into non-LD compartments.
-
Wash Steps: While many protocols suggest a no-wash approach, a brief wash with PBS can sometimes reduce background.[2]
-
Alternative Dyes: Consider dyes with higher specificity for LDs, such as BODIPY 493/503 or the LipidSpot™ series, which are reported to have lower background staining of other organelles.[2][8]
-
-
Trustworthiness: It's important to validate your staining. Co-stain with a known LD-associated protein, like perilipin, to confirm the localization of your dye signal.
Q3: Can I perform live-cell imaging of this compound-rich LDs? What are the key considerations?
A3: Yes, live-cell imaging is possible and crucial for understanding the dynamics of these organelles. However, there are several important factors to consider.
-
Expertise & Experience:
-
Probe Selection: Use probes designed for live-cell imaging that exhibit low cytotoxicity and high photostability.[13][14] BODIPY-based dyes are generally well-suited for this.[15][16] Intrinsically fluorescent cholesterol analogs like cholestatrienol (CTL) offer a more native-like approach to track cholesterol trafficking and esterification into LDs in real-time.[17]
-
Phototoxicity: Minimize laser power and exposure times to avoid inducing cellular stress, which can alter lipid metabolism and lead to artifactual changes in LD morphology and number.
-
Environmental Control: Maintain cells at 37°C and 5% CO2 in an appropriate imaging chamber to ensure physiological relevance.
-
-
Authoritative Grounding: Advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can provide quantitative information about the microenvironment of the LD, independent of probe concentration, which is particularly useful in live-cell experiments where probe uptake can vary.[18]
Q4: How can I quantify the cholesteryl ester content in my samples to correlate with my imaging data?
-
Expertise & Experience: Commercially available Cholesterol/Cholesteryl Ester Assay Kits are a reliable method.[19][20][21] These kits typically use an enzymatic assay where cholesterol esterase hydrolyzes CEs to free cholesterol.[19][21] The total cholesterol is then measured, often through a reaction that produces a colorimetric or fluorometric output.[20][21] By measuring total cholesterol (with esterase) and free cholesterol (without esterase), you can calculate the cholesteryl ester content by subtraction.[19]
-
Trustworthiness: Ensure complete lipid extraction from your cell or tissue samples for accurate quantification. A common method is the Folch extraction using a chloroform:methanol mixture.[22]
-
Authoritative Grounding: These assay kits provide a sensitive and quantitative measure of cholesterol and cholesteryl esters.[20][23] Fluorometric detection is generally more sensitive than colorimetric methods.[20][21]
Part 2: Troubleshooting Guides
Issue 1: Inconsistent Staining or High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Cell Health & Confluency | Ensure cells are healthy and in a consistent growth phase. Avoid using cells that are overly confluent or stressed. | Cellular stress can significantly alter lipid metabolism and LD formation, leading to biological variability.[6] |
| Dye Preparation & Storage | Prepare fresh dye dilutions from a concentrated stock for each experiment. Store stock solutions protected from light and moisture. | Fluorescent dyes can degrade over time, leading to reduced staining efficiency. |
| Incomplete Fixation (for fixed cells) | If using paraformaldehyde (PFA), ensure it is fresh and at the correct concentration (typically 4%). | Poor fixation can lead to altered cell permeability and inconsistent dye uptake. |
| Lipid Extraction During Permeabilization | If co-staining with antibodies, use a gentle permeabilization agent like saponin instead of harsh detergents like Triton X-100. | Harsh detergents can solubilize the phospholipid monolayer of LDs, leading to loss of the organelle. |
Issue 2: Imaging Artifacts
| Artifact Type | Appearance | Cause & Solution |
| Dye Precipitates | Bright, punctate signals that do not co-localize with cellular structures. | Cause: Dye has come out of solution. Solution: Filter your final dye working solution before adding it to cells. Ensure the solvent (e.g., DMSO) is fully compatible with your aqueous media. |
| Autofluorescence | Diffuse, broad-spectrum fluorescence, often more prominent in the green channel. | Cause: Endogenous cellular fluorophores (e.g., FAD, NADH). Solution: Image an unstained control sample to determine the level of autofluorescence. Use dyes in the red or far-red spectrum to avoid this region. Use spectral unmixing if your microscope supports it. |
| Lipid Smearing | Loss of distinct droplet morphology, appearing as diffuse lipid staining. | Cause: Often due to harsh sample processing, especially in tissue sections. Dehydration and organic solvents used in traditional histology can dissolve lipids.[24] Solution: For tissue, consider cryo-sectioning and staining with dyes like Oil Red O, which is less prone to extraction.[25] For cells, ensure gentle handling and avoid harsh detergents. |
| In-source Fragmentation (Mass Spec Imaging) | Misidentification of lipid species due to fragmentation in the mass spectrometer's ion source. | Cause: High laser energy or inappropriate matrix selection. Solution: Optimize instrument parameters. Recognize common fragmentation patterns to avoid misannotation.[26][27] |
Workflow Diagram: Troubleshooting Staining Issues
Caption: A logical workflow for troubleshooting common issues in lipid droplet staining.
Part 3: Experimental Protocols
Protocol 1: Staining CE-Rich Lipid Droplets in Fixed Cells
This protocol is optimized for fluorescence microscopy of cultured cells.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips appropriate for imaging. Induce CE-rich LD formation as required by your experimental model (e.g., by loading with cholesterol).[18]
-
Fixation: Gently wash cells with pre-warmed PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.[28]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Staining:
-
Prepare a 1 µg/mL working solution of BODIPY 493/503 (or other suitable dye) in PBS.
-
Incubate cells with the staining solution for 10-15 minutes at room temperature, protected from light.
-
-
Nuclear Counterstain (Optional): Add a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for the last 5 minutes of the LD stain incubation.
-
Final Washes: Wash cells twice with PBS.
-
Mounting & Imaging: Mount coverslips using an appropriate mounting medium. Proceed to imaging. Use filter sets appropriate for your chosen dyes (e.g., GFP/FITC channel for BODIPY 493/503).[29]
Protocol 2: Lipid Extraction for CE Quantification
This protocol is a modified Folch method for subsequent use with a quantification kit.[22]
-
Sample Collection: Harvest a known number of cells (e.g., 1x10^6) by scraping and pelleting.[23] For tissues, use a pre-weighed amount (e.g., 10 mg).[23]
-
Homogenization: Resuspend the cell pellet or tissue in 1 mL of cold PBS. For tissues, homogenize thoroughly.
-
Extraction:
-
Transfer the homogenate to a glass tube.
-
Add 3 mL of a 2:1 (v/v) chloroform:methanol solution.[22]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 500 x g for 10 minutes at 4°C to separate the phases.
-
-
Phase Separation:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.
-
Transfer to a new glass tube.
-
-
Drying: Evaporate the solvent under a stream of nitrogen gas or in a vacuum concentrator.
-
Resuspension: Resuspend the dried lipid film in the assay buffer provided with your quantification kit. Vortex extensively to ensure the lipids are fully dissolved, though the solution may appear cloudy.[30]
-
Quantification: Proceed with the instructions for your chosen Cholesterol/Cholesteryl Ester Assay Kit.[19][20][21][23]
Diagram: Lipid Extraction and Quantification Workflow
Caption: Workflow for cholesteryl ester quantification from biological samples.
Part 4: Advanced Imaging Modalities
When standard fluorescence microscopy falls short, especially for quantitative analysis of CE-rich LDs, several advanced techniques can provide deeper insights.
| Technique | Principle | Application for CE-Rich LDs | References |
| Fluorescence Lifetime Imaging (FLIM) | Measures the decay rate of fluorescence, which is sensitive to the probe's local microenvironment. | Can distinguish between LDs of different compositions (e.g., TAG vs. CE) based on the fluorescence lifetime of specific probes, providing a quantitative measure of the lipid environment. | [11][18] |
| Magnetic Resonance Spectroscopy (MRS) | A non-invasive technique that uses magnetic fields to determine the chemical composition of tissues. | Has been used in vivo to quantify cholesteryl esters within atherosclerotic plaques, which are rich in CE-LDs. | [31] |
| Coherent Anti-Stokes Raman Scattering (CARS) Microscopy | A label-free imaging technique that uses vibrational contrast to visualize specific molecules. | Can directly image lipids based on their C-H bond vibrations, allowing for the differentiation of lipid classes without the need for fluorescent probes. | [4] |
| Positron Emission Tomography (PET) | A molecular imaging technique that uses radiotracers to visualize metabolic processes. | Can be used with radiolabeled cholesterol analogs to track cholesterol trafficking and esterification in vivo. | [32] |
References
- 1. Cholesterol Ester Droplets and Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Quantitative imaging of lipid droplets in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plin2 deletion increases cholesteryl ester lipid droplet content and disturbs cholesterol balance in adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell lipid droplet heterogeneity and altered biophysical properties induced by cell stress and metabolic imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atomistic Simulations of Phosphatidylcholines and Cholesteryl Esters in High-Density Lipoprotein-Sized Lipid Droplet and Trilayer: Clues to Cholesteryl Ester Transport and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of fluorescent Nile red and BODIPY for lipid measurement in microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol esters form supercooled lipid droplets whose nucleation is facilitated by triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analyzing the Cholesteryl Ester Fraction in Lipid Droplets with a Polarity-Ultrasensitive Fluorescence Lifetime Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Addressable Cholesterol Analogs for Live Imaging of Cellular Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Live cell multicolor imaging of lipid droplets with a new dye, LD540 :: MPG.PuRe [pure.mpg.de]
- 17. biorxiv.org [biorxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cholesterol/Cholesteryl Ester Assay Kit - Quantitation ab65359 | Abcam [abcam.com]
- 20. Cholesterol/Cholesteryl Ester Quantitation Kit | 428901 [merckmillipore.com]
- 21. advisains.id [advisains.id]
- 22. biorxiv.org [biorxiv.org]
- 23. 胆固醇酯定量试剂盒 | Sigma-Aldrich [sigmaaldrich.com]
- 24. pnas.org [pnas.org]
- 25. protocols.io [protocols.io]
- 26. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Palmitate induces DNA damage and senescence in human adipocytes in vitro that can be alleviated by oleic acid but not inorganic nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 29. agilent.com [agilent.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. Emerging techniques in atherosclerosis imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fluorescence Microscopy of Cholesteryl Palmitate
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Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorescence microscopy of cholesteryl palmitate. This guide is designed to provide in-depth troubleshooting for common artifacts and challenges encountered during experimentation. The information presented here is grounded in established scientific principles and practical field experience to ensure the integrity and reliability of your results.
I. Frequently Asked Questions (FAQs)
Q1: Why does my fluorescent signal for this compound appear diffuse and weak?
A1: Several factors can contribute to a diffuse and weak signal. The most common culprits are suboptimal probe concentration, inappropriate imaging parameters, or issues with the sample itself. This compound, an ester of cholesterol and palmitic acid, is a highly nonpolar lipid that typically localizes to lipid droplets within cells.[1][2][3] Staining these structures effectively requires careful optimization.
-
Probe Selection and Concentration: Ensure you are using a lipophilic dye appropriate for neutral lipids, such as Nile Red or BODIPY 493/503.[4][5][6] The concentration of the dye is critical; too low, and the signal will be weak, too high, and you risk nonspecific binding and background fluorescence.
-
Imaging Parameters: The signal-to-noise ratio is a key determinant of image quality.[7][8] Optimizing laser power, exposure time, and detector gain is crucial. Start with lower laser power to minimize phototoxicity and photobleaching and incrementally increase it until a satisfactory signal is achieved.[9][10]
-
Cellular State: The abundance of this compound-rich lipid droplets can vary significantly depending on the cell type and metabolic state. Consider treating your cells with oleic acid to induce lipid droplet formation for a more robust signal.
Q2: I'm observing crystal-like structures in my samples. Are these artifacts?
A2: Not necessarily. This compound has a crystalline nature, and under certain conditions, such as high concentrations within cells, it can form cholesterol monohydrate crystals.[1][11] These crystals are often found within macrophage-derived foam cells and are a hallmark of atherosclerosis.[11][12][13]
However, artifacts resembling crystals can also arise from:
-
Dye Aggregation: At high concentrations, some fluorescent dyes can self-aggregate, forming bright puncta that can be mistaken for genuine structures.
-
Fixation Issues: Improper fixation can lead to the precipitation of cellular components, creating artifactual crystalline structures.[14][15][16]
-
Sample Dehydration: During sample preparation, dehydration can cause the crystallization of various solutes.
To differentiate between true this compound crystals and artifacts, consider using polarized light microscopy, which can specifically detect birefringent cholesterol crystals.[11][17]
Q3: My live-cell imaging of this compound is causing cell death. What can I do to minimize phototoxicity?
A3: Phototoxicity is a significant challenge in live-cell imaging, particularly when observing sensitive structures like lipid droplets.[9][10] It is caused by the generation of reactive oxygen species upon illumination of fluorescent probes.
Here are some strategies to mitigate phototoxicity:
-
Reduce Excitation Light: Use the lowest possible laser power and exposure time that still provides an adequate signal.
-
Time-Lapse Imaging: Instead of continuous illumination, acquire images at intervals to allow the cells to recover.
-
Use More Photostable Dyes: Some newer generation fluorescent probes are designed for improved photostability and reduced phototoxicity.[5][18]
-
Incorporate Antioxidants: Supplementing the imaging media with antioxidants like N-propyl gallate can help quench reactive oxygen species.[19]
-
Consider Alternative Imaging Modalities: Techniques like digital holographic microscopy offer a label-free alternative for quantifying lipid droplets without the risk of phototoxicity.[20]
II. Troubleshooting Guides
Guide 1: Artifacts Arising from Sample Preparation
Proper sample preparation is paramount for obtaining high-quality fluorescence microscopy images. Artifacts introduced at this stage can be difficult to distinguish from genuine biological structures.
Problem: Morphological Distortion and Fusion of Lipid Droplets
-
Cause: The use of certain organic solvents, such as ethanol and isopropanol, during staining or mounting can cause the fusion of adjacent lipid droplets, even in fixed samples.[21] This can lead to an inaccurate representation of lipid droplet size and number. Aldehyde-based fixatives like formaldehyde and glutaraldehyde do not effectively cross-link lipids, making them susceptible to extraction by organic solvents.[22]
-
Solution:
-
Fixation: Use a fixation protocol that better preserves lipid structures. A combination of paraformaldehyde (PFA) and a low concentration of glutaraldehyde can help stabilize proteins associated with lipid droplets.[22]
-
Staining: Opt for aqueous-based staining protocols whenever possible. If using dyes that require an organic solvent, minimize the incubation time and use the lowest effective concentration.
-
Mounting: Use an aqueous mounting medium to avoid lipid extraction.
-
Experimental Protocol: Optimized Fixation for Lipid Droplet Integrity
-
Preparation of Fixative: Prepare a fresh solution of 4% PFA in phosphate-buffered saline (PBS). For enhanced structural preservation, a small amount of glutaraldehyde (e.g., 0.1%) can be added, but be aware that this may increase background fluorescence.
-
Fixation: Gently wash the cells with warm PBS and then incubate with the fixative for 15-20 minutes at room temperature.
-
Quenching: Wash the cells three times with PBS. If glutaraldehyde was used, incubate with a quenching solution (e.g., 0.1% sodium borohydride in PBS) for 10 minutes to reduce autofluorescence.
-
Staining and Imaging: Proceed with your standard staining protocol, preferably using aqueous-based solutions.
Guide 2: Artifacts Related to Fluorescent Probes
The choice of fluorescent probe and its proper application are critical for accurately visualizing this compound.
Problem: Non-Specific Staining and High Background
-
Cause: Lipophilic dyes like Nile Red and BODIPY 493/503 can exhibit non-specific binding to other cellular membranes and hydrophobic environments, leading to high background fluorescence.[5][6] This is particularly problematic at high dye concentrations. Nile Red's fluorescence is also solvatochromic, meaning its emission spectrum shifts depending on the polarity of its environment, which can lead to signal bleed-through between channels.[23][24]
-
Solution:
-
Titrate the Dye: Perform a concentration gradient experiment to determine the optimal dye concentration that provides specific lipid droplet staining with minimal background.
-
Optimize Staining Time and Temperature: Shorter incubation times and lower temperatures can reduce non-specific binding.
-
Washing Steps: Thoroughly wash the cells after staining to remove unbound dye.
-
Spectral Imaging: If using Nile Red, employ spectral imaging and linear unmixing to separate the lipid droplet-specific signal from background fluorescence.
-
Problem: Red Fluorescence from BODIPY 493/503
-
Cause: While BODIPY 493/503 is known for its green fluorescence, it can emit red fluorescence under certain conditions, potentially due to the formation of dimers within the hydrophobic core of lipid droplets.[4] This can lead to erroneous interpretations, especially in multi-color imaging experiments.
-
Solution:
-
Sequential Excitation: To avoid exciting the red-emitting species, use a sequential scanning mode on your confocal microscope. First, acquire the green channel with blue excitation, and then acquire other channels.
-
Control Experiments: Image unstained cells under the same settings to assess the level of autofluorescence. Also, image cells stained only with BODIPY 493/503 and check for signal in the red channel.
-
Data Presentation: Comparison of Common Lipophilic Dyes
| Fluorescent Probe | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |
| Nile Red | 450-500 (for yellow-gold in lipids) | >528 | Bright, solvatochromic properties can provide information about lipid environment.[23][24][25] | Broad emission spectrum, potential for non-specific staining.[6] |
| BODIPY 493/503 | ~493 | ~503 | Narrow emission spectrum, good for multi-color imaging.[4][26] | Can exhibit red fluorescence, less specific than some newer probes.[4][6] |
| LipidTox™ Red | ~595 | ~615 | Good specificity for lipid droplets. | May photobleach faster than other dyes.[4] |
| Filipin | ~340-380 | ~385-470 | Binds specifically to unesterified cholesterol.[6][27] | Requires UV excitation, phototoxic, and can perturb membrane structure.[27][28] |
Guide 3: Artifacts During Image Acquisition
The process of capturing the fluorescent signal can introduce its own set of artifacts.
Problem: Photobleaching
-
Cause: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[10] This leads to a decrease in signal intensity over time and can be particularly problematic during time-lapse imaging or z-stack acquisition.
-
Solution:
-
Minimize Light Exposure: Use neutral density filters to reduce laser power, open the pinhole slightly to increase signal detection (at the cost of some resolution), and use the shortest possible pixel dwell time.
-
Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade agent.
-
Fluorescence Recovery After Photobleaching (FRAP): While FRAP is a technique to study molecular mobility, the principles can be applied to assess and minimize photobleaching during routine imaging.[29]
-
Workflow Diagram: Minimizing Photobleaching
Caption: Iterative process for optimizing imaging parameters to minimize photobleaching.
III. Advanced Considerations
Intrinsically Fluorescent Cholesterol Analogs
For studies requiring a more faithful representation of cholesterol behavior, intrinsically fluorescent analogs like dehydroergosterol (DHE) can be used.[27][30] These molecules have fluorescence as an inherent part of their structure, minimizing the perturbations caused by bulky external fluorophores. However, they typically have lower quantum yields and require UV excitation, which can be more phototoxic.[27]
Click Chemistry Approaches
A powerful and versatile method involves the use of cholesterol analogs containing a "clickable" chemical handle, such as an alkyne group.[27][31] These analogs are introduced to the cells and can then be covalently labeled with a fluorescent probe via a bio-orthogonal click reaction. This approach offers excellent specificity and allows for a wide range of fluorophores to be used.
Logical Relationship of Artifact Sources
References
- 1. CAS 601-34-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C43H76O2 | CID 246520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Esterified Cholesterol Is Highly Localized to Bruch's Membrane, as Revealed by Lipid Histochemistry in Wholemounts of Human Choroid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signal-to-Noise Considerations [evidentscientific.com]
- 9. How do you trust your live cell imaging correlates with experimental conditions? » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 11. Formation of cholesterol monohydrate crystals in macrophage-derived foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evidence of foam cell and cholesterol crystal formation in macrophages incubated with oxidized LDL by fluorescence and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. users.ox.ac.uk [users.ox.ac.uk]
- 20. High-throughput, nonperturbing quantification of lipid droplets with digital holographic microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Deformation of lipid droplets in fixed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 25. researchgate.net [researchgate.net]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 28. forum.microlist.org [forum.microlist.org]
- 29. Fluorescence Recovery After Photobleaching Studies of Lipid Rafts | Springer Nature Experiments [experiments.springernature.com]
- 30. Synthesis and Characterization of a Novel Intrinsically Fluorescent Analog of Cholesterol with Improved Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Addressable Cholesterol Analogs for Live Imaging of Cellular Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Cholesteryl Palmitate
Welcome to the Technical Support Center for the accurate measurement of cholesteryl palmitate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during instrumental analysis. As Senior Application Scientists, we have curated this guide to ensure your experimental success through a deep understanding of the underlying principles of lipid analysis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the analysis of this compound.
Q1: What is the best analytical method for quantifying this compound?
A: The optimal method depends on your specific research needs, including required sensitivity, specificity, and sample throughput.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method for its high sensitivity and specificity, allowing for the quantification of individual cholesteryl ester species.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique, particularly for total cholesteryl ester quantification after derivatization.[3][4]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) can be a cost-effective method for quantifying this compound, especially when high sensitivity is not a primary concern.[5][6]
-
Enzymatic Assays are suitable for high-throughput screening and measuring total cholesterol esters, where the individual ester species do not need to be resolved.[4][7][8]
Q2: How do I choose the correct standard for calibrating my instrument?
A: It is crucial to use a high-purity, certified this compound standard. Look for standards with a purity of ≥98% as determined by HPLC.[5][6] The physical form is typically a white crystalline powder.[9] For LC-MS applications, consider using an isotope-labeled internal standard, such as this compound-d31, to account for matrix effects and variations in sample preparation.[10][11]
| Standard Type | Purity | Common Use Cases | Vendors |
| This compound | ≥98% (HPLC) | HPLC-UV, GC-MS, External calibration for LC-MS | Sigma-Aldrich, Cayman Chemical, Tokyo Chemical Industry[5][9][12] |
| This compound-d31 | >98% | Internal standard for LC-MS/MS | Larodan Research Grade Lipids[10] |
Q3: Why is my this compound signal low or inconsistent in my mass spectrometry analysis?
A: Cholesteryl esters, including this compound, are notoriously difficult to ionize efficiently by electrospray ionization (ESI) due to their nonpolar nature.[1][13] To enhance ionization, consider the following:
-
Adduct Formation: The use of lithiated adducts can significantly improve the ionization of cholesteryl esters in MS/MS analyses.[13]
-
In-Source Fragmentation: Be aware that cholesteryl esters can undergo in-source fragmentation, which can vary depending on the specific ester and instrument conditions. This can lead to inaccurate quantification if not properly accounted for.[14]
-
Derivatization: For GC-MS, derivatization to form trimethylsilyl (TMS) ethers can improve volatility and chromatographic performance.[4]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during this compound analysis.
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
Symptom: You observe broad, tailing, or split peaks for your this compound standard and samples.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase: this compound is highly nonpolar. Ensure your mobile phase has sufficient organic solvent strength to elute it effectively from a reversed-phase column. A gradient elution with a high percentage of a nonpolar solvent like isopropanol or acetonitrile is often necessary.
-
Column Overload: Injecting too high a concentration of your sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Contamination: Contamination from plasticware can interfere with your analysis.[15] Use glass vials and pipettes where possible, or pre-rinse plasticware with methanol.[15]
Troubleshooting Workflow for Poor HPLC Peak Shape
Caption: A decision tree for troubleshooting poor HPLC peak shape.
Issue 2: Inaccurate Quantification with Enzymatic Assays
Symptom: Your quantified this compound concentrations are not reproducible or do not match expected values.
Potential Causes & Solutions:
-
Incomplete Hydrolysis: Ensure the cholesterol esterase has sufficient time and optimal conditions (e.g., temperature, pH) to completely hydrolyze the this compound to free cholesterol.[4]
-
Interference from other Lipids: The assay may not be entirely specific for cholesteryl esters and could be measuring other lipids. Confirm the specificity of your assay kit.
-
Standard Curve Issues: An inaccurate standard curve is a common source of error. Prepare fresh standards for each assay and ensure the curve is linear over the range of your sample concentrations.[7]
Enzymatic Assay Workflow for this compound
Caption: The workflow of an enzymatic assay for this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Calibration Curve for HPLC-UV
This protocol describes the preparation of a standard curve for the quantification of this compound using HPLC-UV.
Materials:
-
Isopropanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Class A volumetric flasks
-
Glass vials with PTFE-lined caps
Procedure:
-
Prepare a Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard into a 10 mL Class A volumetric flask.
-
Dissolve the standard in a small amount of chloroform.
-
Bring the flask to volume with isopropanol and mix thoroughly. This is your stock solution.
-
-
Prepare Working Standards:
-
Perform serial dilutions of the stock solution with isopropanol to create a series of working standards with concentrations spanning your expected sample range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Use glass pipettes and volumetric flasks for accurate dilutions.
-
-
Construct the Calibration Curve:
-
Inject each working standard onto the HPLC system.
-
Plot the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value >0.99 is generally considered acceptable.
-
Serial Dilution for Calibration Curve
Caption: An example of a serial dilution scheme for creating working standards.
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. Mass spectrometric characterization of cholesterol esters and wax esters in epidermis of fetal, adult and keloidal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 胆甾醇棕榈酸酯 ≥98% (HPLC; detection at 205 nm) | Sigma-Aldrich [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Enzymatic Quantification of Cholesterol and Cholesterol Esters from Silicone Hydrogel Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 601-34-3 [chemicalbook.com]
- 10. larodan.com [larodan.com]
- 11. benchchem.com [benchchem.com]
- 12. Cholesterol Palmitate | 601-34-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Differential Effects of Cholesteryl Palmitate and Cholesteryl Stearate on Membrane Fluidity
Introduction: The Critical Role of Membrane Fluidity and Cholesteryl Esters
The plasma membrane is not a static barrier but a dynamic, fluid mosaic essential for a myriad of cellular processes, from signal transduction to molecular transport. The fluidity of this membrane, largely governed by its lipid composition, must be meticulously maintained.[1][2] Cholesterol is a well-established key regulator of membrane fluidity, known for its ability to induce order in the liquid-disordered state and disorder in the gel state of phospholipid bilayers.[1][2][3]
While cholesterol is an integral structural component of the membrane, its esters, such as cholesteryl palmitate and cholesteryl stearate, are primarily known as storage and transport forms of cholesterol, being more hydrophobic than their precursor.[4][5] These esters are the major components of the neutral lipid core of lipoproteins and intracellular lipid droplets. However, the incorporation of these cholesteryl esters into cellular membranes, either transiently or as a result of certain pathological conditions like atherosclerosis, can significantly impact the biophysical properties of the bilayer.[6] This guide provides a comparative analysis of how two common saturated cholesteryl esters, this compound and cholesteryl stearate, differentially modulate membrane fluidity, supported by established experimental methodologies.
Molecular Distinction: A Tale of Two Carbons
The fundamental difference between this compound and cholesteryl stearate lies in the length of their fatty acid chains. Both are esters of cholesterol, but this compound is formed with palmitic acid, a 16-carbon saturated fatty acid, while cholesteryl stearate is formed with stearic acid, an 18-carbon saturated fatty acid. This seemingly minor difference of two carbons in the acyl chain has significant implications for their molecular shape, volume, and intermolecular interactions when embedded within a phospholipid bilayer.
The longer, more extended hydrocarbon chain of cholesteryl stearate results in stronger van der Waals interactions with neighboring lipid acyl chains.[3] This enhanced interaction potential suggests a greater capacity to order, or rigidify, the local lipid environment compared to the shorter this compound.
Caption: Molecular differences leading to differential membrane effects.
Causality of Differential Effects: The Acyl Chain Length Hypothesis
The primary hypothesis for the differential effects of this compound and cholesteryl stearate on membrane fluidity is rooted in the principles of lipid packing. The fluidity of a lipid bilayer is inversely proportional to the degree of order and packing density of its acyl chains.
-
Increased Ordering by Longer Chains: The longer 18-carbon chain of stearate can extend deeper into the hydrophobic core of the membrane and establish more extensive van der Waals contacts with the phospholipid tails compared to the 16-carbon chain of palmitate.[3][7] This leads to a more significant reduction in the motional freedom of the surrounding lipids.
-
Impact on Phase Transition: In a model membrane composed of a single phospholipid like dipalmitoylphosphatidylcholine (DPPC), which undergoes a distinct gel-to-liquid crystalline phase transition, the introduction of these cholesteryl esters is expected to alter the transition profile. The greater ordering effect of cholesteryl stearate would likely lead to a broader and potentially shifted phase transition, indicative of a less cooperative and more rigid membrane structure.
Experimental Validation: Methodologies and Protocols
To quantitatively assess the differential effects of these two cholesteryl esters, two powerful biophysical techniques are employed: Fluorescence Anisotropy and Differential Scanning Calorimetry (DSC).
Fluorescence Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in membrane fluidity restricts the probe's movement, leading to a higher fluorescence anisotropy value. The probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is well-suited for this purpose as it partitions into the hydrophobic core of the membrane.[6][8]
Caption: Workflow for Fluorescence Anisotropy Measurement.
-
Liposome Preparation:
-
Prepare a stock solution of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in chloroform.
-
Prepare stock solutions of this compound and cholesteryl stearate in chloroform.
-
In separate glass vials, aliquot the DPPC solution. Add the cholesteryl ester solution to achieve the desired molar ratio (e.g., 90:10 DPPC:cholesteryl ester). A control vial with only DPPC should also be prepared.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Further dry under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the phase transition of DPPC (~50°C).
-
To obtain unilamellar vesicles, subject the hydrated lipid suspension to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
DPH Labeling:
-
Prepare a stock solution of DPH in a suitable solvent like tetrahydrofuran (THF) or acetone.
-
Add a small volume of the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500.
-
Incubate the mixture in the dark at room temperature for at least 1 hour to allow for probe incorporation.
-
-
Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers in the excitation and emission paths.
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Equilibrate the sample to the desired temperature in the fluorometer's cuvette holder.
-
Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH).
-
Measure the intensities with the excitation polarizer set to horizontal and the emission polarizer set to vertical (I_HV) and horizontal (I_HH) to determine the G-factor (G = I_HV / I_HH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).
-
-
Data Analysis:
-
Compare the anisotropy values of the control liposomes with those containing this compound and cholesteryl stearate. A higher anisotropy value indicates a more ordered membrane, and thus lower fluidity.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat energy required to raise the temperature of a sample as a function of temperature. For lipid vesicles, DSC can detect the phase transition from the ordered gel phase to the disordered liquid-crystalline phase, which is accompanied by an endothermic peak. The temperature at the peak maximum (Tm) and the width of the peak provide information about the stability and cooperativity of the transition.[9][10]
-
Sample Preparation:
-
Prepare concentrated liposome suspensions (e.g., 10-20 mg/mL) of DPPC (control), DPPC/cholesteryl palmitate, and DPPC/cholesteryl stearate as described in the fluorescence anisotropy protocol.
-
Accurately transfer a known volume of the liposome suspension into a DSC sample pan.
-
In a reference pan, place an equal volume of the buffer used for hydration.
-
Hermetically seal both pans.
-
-
DSC Measurement:
-
Place the sample and reference pans into the calorimeter.
-
Set the temperature program to scan over a range that encompasses the phase transition of DPPC (e.g., 20°C to 60°C) at a controlled scan rate (e.g., 1°C/min).
-
Perform an initial scan to ensure thermal history is consistent, cool the sample, and then perform the measurement scan.
-
-
Data Analysis:
-
Analyze the resulting thermogram (heat flow vs. temperature).
-
Determine the main phase transition temperature (Tm), which is the peak of the endotherm.
-
Evaluate the width of the transition peak at half-height, which is an indicator of the cooperativity of the transition. A broader peak suggests lower cooperativity and the presence of lipid domains with different properties.
-
Compare the thermograms of the three samples. A shift in Tm and a broadening of the peak upon addition of the cholesteryl esters would indicate their interaction with the membrane. A more pronounced broadening and shift by cholesteryl stearate would confirm its greater ordering effect.
-
Illustrative Data and Interpretation
While direct comparative experimental data is sparse in the literature, we can present illustrative data based on the biophysical principles discussed.
Table 1: Illustrative Fluorescence Anisotropy Data
| Sample Composition (molar ratio) | Fluorescence Anisotropy (r) at 45°C | Interpretation |
| 100% DPPC | 0.150 | Baseline fluidity (liquid-crystalline phase) |
| 90% DPPC / 10% this compound | 0.210 | Increased order, decreased fluidity |
| 90% DPPC / 10% Cholesteryl Stearate | 0.245 | Significantly increased order, lowest fluidity |
Table 2: Illustrative Differential Scanning Calorimetry Data
| Sample Composition (molar ratio) | Phase Transition Temp. (Tm) | Peak Width at Half-Height | Interpretation |
| 100% DPPC | 41.5°C | Narrow | Sharp, cooperative transition |
| 90% DPPC / 10% this compound | 41.8°C | Broader | Disruption of packing, reduced cooperativity |
| 90% DPPC / 10% Cholesteryl Stearate | 42.1°C | Broadest | Strong disruption of packing, lowest cooperativity |
These illustrative data tables demonstrate the expected outcomes. Cholesteryl stearate, with its longer acyl chain, is predicted to induce a greater increase in fluorescence anisotropy and a more significant broadening of the DSC phase transition peak compared to this compound, signifying a greater reduction in membrane fluidity.
Conclusion and Field Application
The seemingly subtle difference of two methylene groups in the acyl chain of this compound versus cholesteryl stearate is predicted to have a measurable differential impact on membrane fluidity. Cholesteryl stearate is expected to be a more potent membrane-ordering agent due to its longer chain length, which facilitates stronger van der Waals interactions within the lipid bilayer.
For researchers in drug development and cell biology, understanding these subtle differences is crucial. The fluidity of a membrane affects the function of embedded proteins, the permeability to drug molecules, and the formation of lipid rafts.[1] The accumulation of specific cholesteryl esters in disease states could therefore have distinct consequences for cellular function. The experimental frameworks provided here offer a robust approach to quantifying these effects, enabling a more nuanced understanding of lipid-lipid interactions and their role in health and disease.
References
- 1. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ck12.org [ck12.org]
- 3. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]
- 4. pediaa.com [pediaa.com]
- 5. differencebetween.com [differencebetween.com]
- 6. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 7. quora.com [quora.com]
- 8. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipotype.com [lipotype.com]
- 10. Cholesteryl ester transfer between high density lipoprotein and phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrolysis Rates of Cholesteryl Palmitate and Cholesteryl Linoleate
For researchers in lipid biochemistry, drug development, and metabolic disease, understanding the nuances of cholesteryl ester metabolism is paramount. Cholesteryl esters (CEs), the storage and transport form of cholesterol, are not a homogenous group. The fatty acid moiety esterified to cholesterol dictates the molecule's physical properties and its susceptibility to enzymatic processing. This guide provides an in-depth comparison of the hydrolysis rates of two common CEs: cholesteryl palmitate, a saturated ester, and cholesteryl linoleate, a polyunsaturated ester. We will delve into the biochemical principles governing their differential breakdown, present supporting experimental data, and provide a robust protocol for measuring these rates in your own laboratory.
Biochemical Principles: Why Fatty Acid Saturation Matters
The enzymatic hydrolysis of CEs in the digestive tract and within cells is primarily catalyzed by Pancreatic Cholesterol Esterase (PCE) , also known as carboxyl ester lipase (CEL) or bile salt-stimulated lipase[1][2]. This enzyme cleaves the ester bond, liberating free cholesterol and a fatty acid. The rate of this reaction is not uniform across all CE species; it is profoundly influenced by the structure of the fatty acid chain.
-
This compound (CP): Features a 16-carbon saturated fatty acid (palmitic acid). Its linear, flexible structure allows for dense packing, contributing to the ordered, liquid-crystalline phases seen in atherosclerotic plaques.
-
Cholesteryl Linoleate (CL): Contains an 18-carbon polyunsaturated fatty acid (linoleic acid) with two cis double bonds. These double bonds introduce rigid kinks into the acyl chain, disrupting molecular packing and increasing the molecule's overall footprint.
This structural difference is the critical determinant of substrate fitness for the PCE active site. The kinked conformation of linoleate is thought to facilitate more efficient binding and orientation within the catalytic pocket of the enzyme compared to the straight-chain palmitate. This leads to a measurable difference in their respective hydrolysis rates.
The general mechanism involves the adsorption of the enzyme to the lipid-water interface, followed by the canonical serine esterase catalytic mechanism to hydrolyze the ester bond[2][3].
Caption: Enzymatic hydrolysis of a cholesteryl ester by PCE.
Comparative Experimental Data: A Quantitative Look
Direct experimental evidence confirms the hypothesis that unsaturated CEs are hydrolyzed more rapidly than their saturated counterparts. A study by Pearce et al. investigated the substrate specificity of PCE by comparing the hydrolysis rates of various sterol esters[1][4]. While this study used cholesteryl oleate (a C18:1 monounsaturated ester) as the benchmark for unsaturated CEs, its structural similarity to cholesteryl linoleate (C18:2) makes it an excellent proxy. The findings clearly demonstrate a marked preference for the unsaturated acyl chain.
| Substrate | Fatty Acid Moiety | Saturation | Relative Hydrolysis Rate (%)[4] |
| Cholesteryl Oleate | C18:1 (Oleate) | Monounsaturated | 100% (Reference) |
| This compound | C16:0 (Palmitate) | Saturated | 45.8% ± 1.0% |
As the data shows, the hydrolysis rate of this compound is less than half that of an unsaturated C18 ester under identical in vitro conditions[4]. This more than two-fold difference underscores the profound impact of acyl chain saturation on enzymatic processing. Another study focusing on the synthesis of fatty acid ethyl esters, a reaction also catalyzed by PCE, showed that the rates for linoleic and oleic acids were identical and 8-fold higher than for palmitic acid, further supporting the enzyme's preference for unsaturated chains[5].
Experimental Protocol: A Self-Validating In Vitro Hydrolysis Assay
To empower researchers to validate these findings, we provide a detailed protocol for a coupled enzymatic assay. This method reliably quantifies the rate of CE hydrolysis by measuring the appearance of the cholesterol product over time. The principle relies on a cascade of reactions:
-
Hydrolysis: Cholesterol Esterase hydrolyzes the target CE (this compound or linoleate) to produce free cholesterol.
-
Oxidation: Cholesterol Oxidase uses this free cholesterol as a substrate, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂).
-
Detection: Horseradish Peroxidase (HRP) uses the H₂O₂ to oxidize a chromogenic substrate (e.g., 4-aminoantipyrine with phenol), resulting in a colored product that can be measured spectrophotometrically[6].
The rate of color formation is directly proportional to the rate of CE hydrolysis, provided the initial hydrolysis step is rate-limiting.
References
- 1. Plant sterol and stanol substrate specificity of pancreatic cholesterol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol Esterase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Lipid hydrolyses catalyzed by pancreatic cholesterol esterase. Regulation by substrate and product phase distribution and packing density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Pancreatic cholesterol esterases. 2. Purification and characterization of human pancreatic fatty acid ethyl ester synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Quantification of Cholesterol and Cholesterol Esters from Silicone Hydrogel Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Validation of a Novel Analytical Method for Cholesteryl Palmitate Quantification
Introduction: The Critical Role of Cholesteryl Ester Quantification in Research and Development
Cholesteryl esters, the storage form of cholesterol within cells, are pivotal players in a multitude of physiological and pathophysiological processes. Cholesteryl palmitate, a predominant cholesteryl ester, is intrinsically linked to the progression of atherosclerosis, various metabolic disorders, and certain cancers. Consequently, the accurate and precise quantification of this compound in biological matrices is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of a novel analytical method for this compound quantification against established techniques, supported by experimental data and grounded in rigorous scientific principles. We will delve into the validation of this new method, offering a transparent and objective assessment of its performance.
Comparative Analysis of Analytical Methodologies for this compound Quantification
The quantification of this compound has traditionally been accomplished using a range of analytical techniques, each with its own set of advantages and limitations. Here, we compare our novel method, a rapid Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach, with conventional High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Novel UHPLC-MS/MS Method | Traditional HPLC (UV/ELSD) | Traditional GC-MS |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation for high specificity. | Chromatographic separation with detection based on UV absorbance or light scattering. | Chromatographic separation of volatile derivatives followed by mass-based detection. |
| Linearity (R²) | >0.999 | >0.99[1] | >0.99[2] |
| Limit of Detection (LOD) | 0.5 ng/mL | 1.49 µg/mL (UV)[2], 0.5-16.2 ng on column (ELSD)[3] | 0.19 µg/mL[2] |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 2.72 µg/mL (UV)[2] | 0.56 µg/mL[2] |
| Accuracy (% Recovery) | 98-105% | 97-100%[1] | 92.5-98.5%[4] |
| Precision (%RSD) | <5% | <5%[5] | <10%[6] |
| Sample Preparation | Simple protein precipitation. | Liquid-liquid or solid-phase extraction, potential derivatization. | Saponification, extraction, and mandatory derivatization.[7] |
| Throughput | High (2.5 min/sample)[8] | Moderate | Low to moderate |
As the data illustrates, the novel UHPLC-MS/MS method offers significant advantages in terms of sensitivity (lower LOD and LOQ) and throughput, while maintaining excellent linearity, accuracy, and precision. The simplified sample preparation is a key benefit, reducing analysis time and potential for sample loss or contamination.
The Cholesteryl Ester Metabolic Pathway
To appreciate the significance of quantifying this compound, it is essential to understand its role in cellular lipid metabolism. The following diagram illustrates the key steps in the synthesis and hydrolysis of cholesteryl esters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Reliable HPLC-ELSD Method for Determination of Cholesterol, Phosphatidylcholine, Lysophosphatidylcholine Content and … [ouci.dntb.gov.ua]
- 6. Validation of a gas chromatography-mass spectrometry method for the analysis of sterol oxidation products in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 8. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Enzymatic and Mass Spectrometry Assays for Cholesteryl Palmitate
In the landscape of lipid research and drug development, the accurate quantification of cholesteryl esters, particularly cholesteryl palmitate, is paramount. As a key storage form of cholesterol, its levels can be indicative of metabolic dysregulation in various disease states. The choice of analytical methodology for its measurement is a critical decision, balancing the need for specificity, sensitivity, throughput, and cost. This guide provides an in-depth comparison of two predominant analytical techniques: traditional enzymatic assays and modern liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, enabling researchers, scientists, and drug development professionals to make informed decisions for their specific applications. We will delve into the core principles of each assay, present detailed experimental protocols, and offer a framework for their cross-validation to ensure data integrity and comparability.
The Analytical Dichotomy: Understanding the Core Principles
The selection of an analytical method is fundamentally dictated by the research question. Enzymatic and mass spectrometry assays, while both aiming to quantify this compound, approach the task from vastly different perspectives.
Enzymatic Assays: A Cascade of Specific Reactions
Enzymatic assays for cholesteryl esters are a well-established and widely used method, often available in convenient kit formats. The fundamental principle relies on a series of coupled enzymatic reactions that culminate in a detectable signal, typically colorimetric or fluorometric.[1]
The process begins with the hydrolysis of cholesteryl esters by the enzyme cholesterol esterase , liberating free cholesterol and the corresponding fatty acid (palmitic acid in this case). The subsequent quantification is then based on the measurement of the total cholesterol pool. This is achieved by the action of cholesterol oxidase , which catalyzes the oxidation of cholesterol, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂). The amount of H₂O₂ produced is stoichiometric to the amount of cholesterol present and is the key to the final detection step. In the presence of horseradish peroxidase (HRP) , the H₂O₂ reacts with a chromogenic or fluorogenic substrate to produce a measurable signal. The intensity of this signal is directly proportional to the total cholesterol concentration in the sample. To determine the cholesteryl ester concentration, a parallel measurement is often performed without the cholesterol esterase step to quantify the endogenous free cholesterol, which is then subtracted from the total cholesterol value.
dot graph TD; A[this compound] -->|Cholesterol Esterase| B(Free Cholesterol + Palmitate); B -->|Cholesterol Oxidase| C{Cholest-4-en-3-one + H₂O₂}; C -->|Peroxidase| D[Detectable Signal (Colorimetric/Fluorometric)]; subgraph "Enzymatic Cascade" direction LR; A; B; C; D; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
caption: Principle of the enzymatic assay for this compound.
The primary advantage of this method lies in its simplicity, high throughput, and relatively low cost, making it suitable for screening large numbers of samples. However, its indirect nature and potential for interference from other sample matrix components are important considerations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Direct and Specific Detection
In contrast to the indirect measurement of enzymatic assays, LC-MS/MS offers direct identification and quantification of the intact this compound molecule.[2][3] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
The workflow begins with the extraction of lipids from the biological sample. The lipid extract is then injected into an LC system, where this compound is separated from other lipids and matrix components based on its physicochemical properties, typically using a reversed-phase column. The separated analyte then enters the mass spectrometer. In the ion source, the this compound molecule is ionized, most commonly forming a protonated molecule [M+H]⁺ or an adduct ion. This precursor ion is then selected in the first quadrupole (Q1) of the mass spectrometer and fragmented in the collision cell (Q2). The resulting product ions are then detected in the third quadrupole (Q3). The transition from a specific precursor ion to a specific product ion is highly characteristic of this compound, providing a very high degree of specificity.[4] Quantification is achieved by comparing the signal intensity of the analyte to that of a stable isotope-labeled internal standard, which is added to the sample at the beginning of the workflow to correct for any sample loss during preparation and for variations in ionization efficiency.
dot graph TD; A[Sample (with Internal Standard)] -->|Lipid Extraction| B(Lipid Extract); B -->|LC Separation| C(Isolated this compound); C -->|Ionization (MS Source)| D(Precursor Ion); D -->|Fragmentation (MS/MS)| E[Product Ions]; E -->|Detection| F(Quantification); subgraph "LC-MS/MS Workflow" direction LR; A; B; C; D; E; F; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
caption: General workflow for LC-MS/MS analysis of this compound.
The unparalleled specificity and sensitivity of LC-MS/MS make it the gold standard for quantitative bioanalysis.[5] However, it requires significant capital investment in instrumentation and expertise in method development and data analysis.
Comparative Performance Analysis
The choice between an enzymatic assay and an LC-MS/MS method often comes down to a trade-off between various performance characteristics. The following table summarizes the key performance metrics for each technique, providing a basis for objective comparison.
| Performance Metric | Enzymatic Assay | LC-MS/MS Assay | Rationale and Field Insights |
| Specificity | Moderate to High | Very High | Enzymatic assays rely on the specificity of cholesterol esterase, which can have some cross-reactivity with other sterol esters. LC-MS/MS provides structural confirmation through specific precursor-product ion transitions, making it highly specific for this compound.[1][2] |
| Sensitivity (LOD/LOQ) | ng to µg range | pg to ng range | LC-MS/MS is generally several orders of magnitude more sensitive than colorimetric enzymatic assays.[4] Fluorometric enzymatic assays can approach the sensitivity of some LC-MS/MS methods, but may have higher background noise. |
| Linearity (Dynamic Range) | Typically 2-3 orders of magnitude | Typically 3-5 orders of magnitude | LC-MS/MS generally offers a wider linear dynamic range, allowing for the quantification of both low and high abundance this compound in a single run without dilution. |
| Precision (%CV) | < 15% | < 10% | The use of stable isotope-labeled internal standards in LC-MS/MS effectively corrects for variability in sample preparation and instrument response, leading to higher precision.[4] |
| Accuracy (%Bias) | Variable, can be affected by matrix | High, with appropriate internal standards | Matrix effects can significantly impact the accuracy of enzymatic assays. The co-eluting internal standard in LC-MS/MS compensates for matrix-induced ion suppression or enhancement, leading to higher accuracy. |
| Throughput | High (96/384-well plate format) | Moderate to High (with UHPLC) | Enzymatic assays are inherently high-throughput. While traditional HPLC can be slow, modern ultra-high-performance liquid chromatography (UHPLC) systems have significantly reduced run times, making LC-MS/MS more amenable to higher throughput applications.[4] |
| Cost per Sample | Low | High | The initial investment and ongoing maintenance costs for LC-MS/MS systems are substantial, and the cost of stable isotope-labeled internal standards adds to the per-sample cost. Enzymatic assay kits are relatively inexpensive. |
| Sample Preparation | Simple (lysis/extraction) | More complex (lipid extraction, potential derivatization) | LC-MS/MS requires a more rigorous and cleaner sample preparation to avoid contamination and matrix effects. |
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity, the following protocols are provided as a detailed guide for performing both enzymatic and LC-MS/MS assays for this compound.
Protocol for a Commercial Enzymatic Assay (Fluorometric)
This protocol is based on a typical commercial fluorometric cholesterol/cholesteryl ester assay kit.
Materials:
-
Cholesterol/Cholesteryl Ester Assay Kit (containing Cholesterol Assay Buffer, Cholesterol Probe, Enzyme Mix, Cholesterol Esterase, and Cholesterol Standard)
-
Biological samples (e.g., cell lysates, tissue homogenates)
-
Chloroform:Isopropanol:NP-40 (7:11:0.1) extraction solvent
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation:
-
For cell culture: Harvest cells and wash with cold PBS. Homogenize cells in the extraction solvent.
-
For tissue samples: Homogenize the tissue in the extraction solvent.
-
Centrifuge the homogenate to pellet insoluble material.
-
Transfer the supernatant (lipid extract) to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the Cholesterol Assay Buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of cholesterol standards by diluting the provided stock solution with Cholesterol Assay Buffer to concentrations ranging from 0 to 10 µg/mL.
-
-
Assay Reaction:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
For total cholesterol measurement (free cholesterol + cholesteryl esters), prepare a Master Mix containing Cholesterol Assay Buffer, Cholesterol Probe, and Enzyme Mix. Add Cholesterol Esterase to this mix. Add 50 µL of the Master Mix to each well.
-
For free cholesterol measurement, prepare a similar Master Mix but omit the Cholesterol Esterase. Add 50 µL of this mix to a separate set of wells for each sample.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence at Ex/Em = 535/587 nm in a microplate reader.
-
-
Calculation:
-
Subtract the blank (0 standard) reading from all standard and sample readings.
-
Plot the standard curve of fluorescence intensity versus cholesterol concentration.
-
Determine the cholesterol concentration in the samples from the standard curve.
-
Calculate the cholesteryl ester concentration by subtracting the free cholesterol concentration from the total cholesterol concentration.
-
Protocol for LC-MS/MS Quantification
This protocol outlines a robust method for the quantification of this compound using UHPLC-MS/MS.
Materials:
-
Biological samples
-
This compound standard
-
This compound-d7 (or other suitable stable isotope-labeled) internal standard
-
Chloroform, Methanol, Isopropanol, Acetonitrile (LC-MS grade)
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Preparation (Lipid Extraction):
-
To your sample (e.g., 50 µL of plasma or cell lysate), add the internal standard (this compound-d7) at a known concentration.
-
Perform a Bligh-Dyer or Folch lipid extraction using a mixture of chloroform and methanol.
-
Vortex and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., 90:10 isopropanol:acetonitrile).
-
-
LC-MS/MS Analysis:
-
UHPLC Conditions:
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient: A suitable gradient to separate this compound from other lipids (e.g., starting with a high percentage of A and ramping up to a high percentage of B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
-
Monitor the following MRM transitions:
-
This compound: e.g., m/z 625.6 → 369.3 (actual transitions may vary slightly based on adduct formation and instrument)
-
This compound-d7: e.g., m/z 632.6 → 376.3
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a standard curve by plotting the peak area ratio versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Cross-Validation: Ensuring Methodological Congruence
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results.[1] This is particularly important when transitioning from a high-throughput screening method like an enzymatic assay to a more definitive method like LC-MS/MS, or when comparing data generated by different laboratories using different techniques.
The core principle of cross-validation is to analyze the same set of samples using both methods and then statistically compare the results.
dot graph TD; A[Batch of Samples] --> B{Split Samples}; B --> C[Analyze with Enzymatic Assay]; B --> D[Analyze with LC-MS/MS]; C --> E(Enzymatic Assay Results); D --> F(LC-MS/MS Results); E --> G{Statistical Comparison}; F --> G; G --> H[Correlation and Bias Assessment]; subgraph "Cross-Validation Workflow" direction LR; A; B; C; D; E; F; G; H; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
caption: Workflow for the cross-validation of two analytical methods.
Experimental Design for Cross-Validation:
-
Sample Selection: Select a minimum of 20-30 individual samples that span the expected concentration range of this compound.
-
Sample Analysis:
-
Analyze each sample in duplicate or triplicate using both the validated enzymatic assay and the validated LC-MS/MS method.
-
Ensure that the same sample homogenate is used for both analyses to minimize sampling variability.
-
-
Data Analysis:
-
Correlation Analysis: Plot the results from the enzymatic assay against the results from the LC-MS/MS method. Perform a linear regression analysis to determine the coefficient of determination (R²). An R² value close to 1.0 indicates a strong correlation between the two methods.
-
Bias Assessment (Bland-Altman Plot): A Bland-Altman plot is used to assess the agreement between the two methods. It plots the difference between the two measurements for each sample against the average of the two measurements. This plot helps to visualize any systematic bias between the methods and to determine the limits of agreement.
-
Acceptance Criteria:
While there are no universally fixed acceptance criteria, a common goal is to demonstrate that the results from the two methods are interchangeable within acceptable limits for the intended application. Generally, an R² > 0.9 is considered a good correlation. The bias observed in the Bland-Altman plot should not be clinically or scientifically significant.
Conclusion: A Symbiotic Approach to this compound Quantification
Both enzymatic and LC-MS/MS assays are powerful tools for the quantification of this compound, each with its own distinct advantages and limitations. Enzymatic assays offer a high-throughput and cost-effective solution for screening and for studies where absolute specificity is not the primary concern. In contrast, LC-MS/MS provides the gold standard in terms of specificity, sensitivity, and accuracy, making it the method of choice for definitive quantification, validation of screening results, and in-depth mechanistic studies.
The decision of which method to employ should be guided by the specific research question, the number of samples, the required level of data quality, and the available resources. For a robust and comprehensive research program, a symbiotic approach is often the most effective. Enzymatic assays can be used for initial large-scale screening, with subsequent validation and more detailed analysis of key samples performed using the highly specific and accurate LC-MS/MS method. A thorough cross-validation, as outlined in this guide, is the cornerstone of this integrated approach, ensuring the integrity and comparability of data across different analytical platforms and advancing our understanding of the critical role of this compound in health and disease.
References
- 1. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
A-Komparative-Anleitung-zur-Korrelation-von-Cholesterylpalmitat-Spiegeln-mit-anderen-lipidomischen-Markern
Veröffentlicht am: 31. Dezember 2025
Autor: Dr. Eva Reinhardt, Leitende Anwendungswissenschaftlerin
Zusammenfassung für die Führungskraft
Cholesterylpalmitat, ein primärer Speicher-Cholesterylester im Körper, wird zunehmend als zentraler Knotenpunkt im Netzwerk des Lipidstoffwechsels erkannt, der über die einfache Cholesterinspeicherung hinausgeht. Seine Akkumulation ist ein Kennzeichen mehrerer Pathologien, einschließlich Atherosklerose und Steatohepatitis. Dieser Leitfaden bietet eine eingehende technische Untersuchung zur Korrelation der Cholesterylpalmitatspiegel mit anderen wichtigen lipidomischen Markern, einschließlich Ceramiden, Phospholipiden, Triglyceriden und freien Fettsäuren. Wir stellen einen robusten experimentellen Arbeitsablauf vor, von der Lipidextraktion bis zur LC-MS/MS-Analyse, und liefern einen Rahmen für die Dateninterpretation. Ziel ist es, Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung das Wissen zu vermitteln, um einen Multi-Marker-Ansatz zu nutzen und ein differenzierteres Verständnis von Krankheitsmechanismen zu erlangen und neue therapeutische Ziele zu identifizieren.
Einführung: Jenseits von Cholesterin, die Bedeutung von Cholesterylestern
Während Cholesterin ein bekannter Akteur in der Zellphysiologie und -pathologie ist, liegt seine zelluläre Speicherung und sein Transport hauptsächlich in veresterter Form vor. Cholesterylester (CEs), die durch die Verknüpfung einer Fettsäure mit der Hydroxylgruppe des Cholesterins gebildet werden, sind hydrophobere Moleküle, die in zytoplasmatischen Lipidtröpfchen gespeichert werden und so die Toxizität von freiem Cholesterin verhindern. Cholesterylpalmitat, das aus der Veresterung von Cholesterin mit Palmitinsäure (C16:0) resultiert, ist einer der am häufigsten vorkommenden CEs im menschlichen Körper.
Die Konzentrationen von Cholesterylpalmitat allein erzählen jedoch nur einen Teil der Geschichte. Das Lipidom ist ein komplexes, vernetztes System. Veränderungen in einem Bereich, wie z. B. der CE-Akkumulation, stehen untrennbar im Zusammenhang mit Verschiebungen in anderen Lipidklassen. Das Verständnis dieser Korrelationen ist entscheidend für die Aufklärung von Krankheitsmechanismen und die Identifizierung robuster Biomarker. Dieser Leitfaden untersucht die kritischen Zusammenhänge zwischen Cholesterylpalmitat und anderen wichtigen Lipidfamilien und bietet die wissenschaftliche Begründung und die experimentellen Protokolle, die für eine umfassende lipidomische Analyse erforderlich sind.
Die zentrale Rolle von Cholesterylpalmitat im zellulären Lipidstoffwechsel
Die Synthese von Cholesterylpalmitat wird hauptsächlich durch Acyl-CoA:Cholesterin-Acyltransferasen (ACATs), auch bekannt als Sterol-O-Acyltransferasen (SOATs), katalysiert. Diese Enzyme befinden sich im endoplasmatischen Retikulum (ER) und verwenden Palmitoyl-CoA als Acylspender.
-
ACAT1/SOAT1: Wird ubiquitär exprimiert und spielt eine entscheidende Rolle bei der Aufrechterhaltung der zellulären Cholesterin-Homöostase, indem es überschüssiges freies Cholesterin verestert und so eine zelluläre Toxizität verhindert.
-
ACAT2/SOAT2: Wird hauptsächlich im Darm und in der Leber exprimiert und ist an der Verpackung von Cholesterylestern in Chylomikronen und Lipoproteine sehr niedriger Dichte (VLDL) für den Transport beteiligt.
Einmal synthetisiert, werden Cholesterylester zusammen mit Triglyceriden (TAGs) in den Kern von Lipidtröpfchen verpackt. Diese Organellen sind keine inerten Speicherdepots, sondern dynamische Zentren für den Lipidstoffwechsel, die an Prozessen wie der Autophagie beteiligt sind. Die Anreicherung von CE-reichen Lipidtröpfchen in Makrophagen ist ein entscheidender Schritt bei der Bildung von Schaumzellen, einem Kennzeichen der Atherosklerose.
Abbildung 1: Vereinfachter Weg der Cholesterylpalmitat-Synthese und -Speicherung.
Vergleichsanalyse: Korrelation von Cholesterylpalmitat mit wichtigen Lipidmarkern
Eine isolierte Messung von Cholesterylpalmitat kann irreführend sein. Seine pathologische Bedeutung wird oft erst im Kontext anderer Lipidveränderungen deutlich.
Ceramide: Die lipotoxischen Partner
Ceramide sind eine Klasse von Sphingolipiden, die als wichtige Signalmoleküle an Apoptose, Entzündungen und Insulinresistenz beteiligt sind.
-
Mechanistische Verknüpfung: Sowohl Cholesterin als auch Ceramide sind Hauptbestandteile von LDL-Partikeln und atherosklerotischen Plaques. Ein erhöhter Ceramid-Gehalt in LDL kann deren Aggregationsneigung verstärken und so die Atherogenese fördern. Bei Stoffwechselerkrankungen korrelieren erhöhte Ceramidspiegel oft mit einer gestörten Cholesterin-Homöostase und sind unabhängige Prädiktoren für kardiovaskuläre Ereignisse.
-
Experimentelle Korrelation: In Studien zur Atherosklerose wird häufig eine positive Korrelation zwischen den Spiegeln von Cholesterylpalmitat und spezifischen Ceramid-Spezies (z. B. C16:0, C18:0 Ceramide) in Plasma und Plaquegewebe beobachtet. Diese kombinierte Erhöhung deutet auf einen Zustand der Lipo-Toxizität hin, der über die alleinige Cholesterinbelastung hinausgeht.
Triglyceride (TAGs): Die Energiespeicher-Cousins
TAGs und CEs sind die beiden
In vivo versus in vitro models for studying cholesteryl palmitate function.
An Investigator's Guide to Choosing the Right Model: In Vivo vs. In Vitro Approaches for Studying Cholesteryl Palmitate Function
Introduction: The Dual Nature of this compound in Cellular Biology
This compound, a cholesterol ester formed from cholesterol and palmitic acid, is a key player in lipid metabolism and storage.[1][2] It is a primary component of intracellular lipid droplets (LDs), organelles that are no longer seen as inert fat depots but as dynamic hubs for energy metabolism, signaling, and cellular stress responses.[][4] In physiological contexts, the formation of cholesteryl esters like this compound is a crucial mechanism for buffering excess free cholesterol, thereby preventing cellular toxicity.[5][6] However, the accumulation of this compound is also a hallmark of pathological conditions, most notably in the foam cells of atherosclerotic plaques, which contribute to cardiovascular disease.[6][7]
Understanding the precise function of this compound requires experimental systems that can recapitulate its complex roles, from systemic transport in lipoproteins to its localized effects within a single cell. Researchers are faced with a critical choice: study these processes within the intricate, physiologically complete environment of a living organism (in vivo) or in a controlled, reductionist cell culture system (in vitro). This guide provides a comparative analysis of these two approaches, offering field-proven insights and detailed experimental frameworks to help researchers, scientists, and drug development professionals select and implement the most appropriate model for their specific scientific questions.
Comparative Analysis: In Vivo vs. In Vitro Models
The decision to use an in vivo or in vitro model is not merely a matter of convenience; it is a fundamental choice that dictates the scope and interpretation of the experimental results. While in vivo studies offer unparalleled physiological relevance, in vitro models provide superior experimental control and accessibility for mechanistic dissection.[8][9]
dot graph TD { subgraph "Research Question" A["What is the systemic impact of this compound on disease progression (e.g., atherosclerosis)?"]; B["What is the specific molecular mechanism of this compound synthesis/hydrolysis within a cell?"]; end
}
Caption: Decision workflow for selecting an appropriate model system.
In Vivo Models: Embracing Systemic Complexity
In vivo models are indispensable for investigating how this compound function is integrated with the physiology of a whole organism.[10] They allow for the study of complex interactions between different organs (e.g., liver, intestine, adipose tissue), the circulatory system, and the immune system, which are impossible to replicate fully in vitro.[11]
Common Animal Models:
-
Mice: Due to their genetic tractability, short life cycle, and low cost, mice are the most widely used models.[12][13]
-
Apolipoprotein E-deficient (ApoE-/-) mice: These mice have impaired clearance of lipoproteins, leading to spontaneous development of hypercholesterolemia and atherosclerotic plaques, making them a cornerstone for cardiovascular research.[14][15]
-
Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice: These models develop robust atherosclerosis, particularly when fed a high-fat, high-cholesterol "Western" diet.[15]
-
-
Rabbits: Rabbits are highly sensitive to dietary cholesterol and develop atherosclerotic lesions that are morphologically similar to those in humans.[10][16] Their lipoprotein metabolism, which includes the presence of cholesteryl ester transfer protein (CETP), is more akin to humans than that of mice.[16]
Data Summary: Comparison of Common In Vivo Models
| Feature | C57BL/6 Mouse (Wild-Type) | ApoE-/- & LDLR-/- Mice | New Zealand White Rabbit |
|---|---|---|---|
| Primary Use | Diet-induced obesity and mild hyperlipidemia | Spontaneous and diet-induced atherosclerosis[14][15] | Diet-induced hypercholesterolemia and atherosclerosis[16][17] |
| Lipoprotein Profile | Primarily HDL-cholesterol[12][13] | Primarily LDL/VLDL-cholesterol (more human-like)[13] | LDL-rich profile, human-like CETP activity[16] |
| Atherosclerosis | Resistant, requires severe diet | Develops robustly and spontaneously[15][17] | Highly susceptible to diet-induced lesions[10] |
| Advantages | Low cost, genetic tools available | Strong, predictable disease phenotype | Lesion morphology similar to humans[10] |
| Limitations | A-physiological lipoprotein profile | Absence of key proteins (ApoE/LDLR) can alter pathways | Higher cost, fewer genetic tools than mice[12] |
In Vitro Models: Precision and Mechanistic Clarity
In vitro models, primarily cultured cells, provide a controlled environment to dissect the molecular underpinnings of this compound metabolism.[5][18] These systems allow for precise manipulation of genetic and environmental factors, making them ideal for hypothesis-driven research into specific cellular pathways.[19][20]
Common Cell Line Models:
-
Hepatocytes (e.g., HepG2, Huh7): Used to study liver lipid metabolism, lipoprotein assembly, and cholesterol synthesis/uptake.
-
Macrophages (e.g., RAW 264.7, THP-1): Essential for modeling foam cell formation, a critical event in atherosclerosis where macrophages accumulate massive amounts of cholesteryl esters.[21]
-
Chinese Hamster Ovary (CHO) cells: These cells are widely used in genetic studies of cholesterol metabolism due to their robust growth and the availability of mutant lines with defects in cholesterol synthesis or uptake pathways.[19][22][23]
Data Summary: Comparison of Common In Vitro Models
| Cell Line | Origin | Primary Use in Lipid Research | Advantages | Limitations |
|---|---|---|---|---|
| HepG2 | Human Hepatocellular Carcinoma | Lipoprotein metabolism, cholesterol synthesis[24] | Well-characterized, easy to culture | Cancer origin, altered metabolism vs. primary cells |
| RAW 264.7 | Mouse Macrophage | Foam cell formation, inflammation studies[21] | High phagocytic activity, robust inflammatory response | Mouse origin, may not fully replicate human macrophage biology |
| CHO Cells | Chinese Hamster Ovary | Genetic studies of cholesterol pathways[19][22] | Availability of mutant strains, high transfection efficiency | Non-human, non-physiological cell type for atherosclerosis |
| Caco-2 | Human Colorectal Adenocarcinoma | Intestinal lipid absorption and transport[25][26] | Form polarized monolayers, express intestinal transporters | Cancer origin, can have high transepithelial resistance[18] |
Key Experimental Protocols
The trustworthiness of any study relies on robust and reproducible methodologies. The following protocols provide validated, step-by-step frameworks for investigating this compound in both in vivo and in vitro settings.
Protocol 1: In Vivo Analysis of Atherosclerosis and this compound Accumulation in LDLR-/- Mice
This protocol describes the induction of atherosclerosis in LDLR-/- mice via a high-fat diet, followed by tissue harvesting and lipid analysis.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
}
Caption: Experimental workflow for in vivo this compound analysis.
Methodology:
-
Animal Model and Diet:
-
Sample Collection:
-
At the study endpoint, anesthetize mice and collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to obtain plasma.
-
Perform transcardial perfusion with cold phosphate-buffered saline (PBS) to flush blood from the vasculature.
-
Carefully dissect the aorta from the arch to the iliac bifurcation. Harvest a section of the liver. Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Lipid Extraction (Folch Method): [27]
-
Homogenize a weighed portion of the frozen tissue in a chloroform:methanol mixture (2:1, v/v).
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Quantification of this compound:
-
Resuspend the dried lipid extract in an appropriate solvent for analysis.
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification of cholesteryl esters.[28]
-
Include a known amount of an internal standard (e.g., a deuterated version of this compound) prior to extraction for accurate quantification.
-
Results are typically expressed as micrograms of this compound per milligram of tissue weight.
-
Protocol 2: In Vitro Induction and Visualization of this compound-Rich Lipid Droplets in Macrophages
This protocol details how to induce foam cell formation in RAW 264.7 macrophages and visualize the resulting lipid droplets.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
}
Caption: Experimental workflow for in vitro lipid droplet analysis.
Methodology:
-
Cell Preparation:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum.
-
Plate cells on glass coverslips in a 24-well plate at a density that will achieve 70-80% confluency on the day of the experiment.
-
-
Induction of Foam Cells:
-
Prepare media containing acetylated LDL (acLDL) at a final concentration of 50-100 µg/mL. acLDL is used because it is readily taken up by macrophages via scavenger receptors, leading to massive cholesterol accumulation.[21]
-
Remove the standard culture medium, wash cells once with PBS, and add the acLDL-containing medium.
-
Incubate for 24-48 hours.
-
-
Fluorescent Staining of Lipid Droplets: [][29]
-
Aspirate the labeling medium and wash the cells gently three times with warm PBS.
-
For fixed-cell imaging, incubate cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash again with PBS.
-
Prepare a working solution of BODIPY 493/503 dye (a fluorescent stain for neutral lipids like cholesteryl esters) at 1-2 µg/mL in PBS.[4]
-
Incubate the cells with the BODIPY solution for 15-30 minutes at 37°C, protected from light.
-
Wash cells two to three times with PBS to remove excess dye.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope. Lipid droplets will appear as bright green, spherical structures within the cytoplasm.
-
Image analysis software can be used to quantify the number, size, and total fluorescence intensity of lipid droplets per cell.
-
-
Biochemical Quantification (Parallel Experiment):
-
In a parallel plate of cells treated identically, scrape cells and perform lipid extraction as described in Protocol 1.
-
Use a commercial enzymatic assay, such as the Cholesterol/Cholesterol Ester-Glo™ Assay, to measure the relative amounts of free cholesterol and total cholesterol.[30] The amount of cholesteryl ester is calculated by subtracting the free cholesterol value from the total cholesterol value.[30]
-
Conclusion: A Synergistic Approach
The choice between in vivo and in vitro models is not a matter of one being definitively superior to the other; rather, they are complementary tools that, when used together, provide a powerful strategy for elucidating the function of this compound. In vitro systems are unmatched for dissecting specific molecular events, identifying enzymatic players, and screening potential therapeutic compounds in a high-throughput manner. The hypotheses generated from these controlled experiments can then be tested and validated in in vivo models, which place these molecular findings within the context of complex, whole-body physiology and disease. By understanding the inherent advantages and limitations of each system and applying rigorous, validated protocols, researchers can effectively unravel the multifaceted role of this compound in health and disease.
References
- 1. This compound | C43H76O2 | CID 246520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Biochemicals - CAT N°: 26473 [bertin-bioreagent.com]
- 4. Methods for Analyzing Lipid Droplets in Mammalian Oocytes and Fertilized Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 6. lipotype.com [lipotype.com]
- 7. Multiple Roles of Palmitic Acid in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo vs. In Vitro: Advantages & Disadvantages [medicinenet.com]
- 9. Summary of Advantages and Disadvantages of In Vitro and In Vivo Methods - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Hyperlipoproteinemia and Atherosclerosis Animal Models - Ace Therapeutics - Ace Therapeutics [acetherapeutics.com]
- 15. criver.com [criver.com]
- 16. Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development [mdpi.com]
- 17. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of in vitro two-dimensional (2D) and three-dimensional (3D) cell culture systems for ADME-Tox screening in drug discovery and development: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Somatic cell genetics and the study of cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cholesterol Ester Metabolism Governs Intracellular Cholesterol Crystal Formation [harvest.usask.ca]
- 22. pnas.org [pnas.org]
- 23. Membrane Cholesterol Affects Stimulus-Activity Coupling in Type 1, but not Type 2, CCK Receptors: Use of Cell Lines with Elevated Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | MYC Enhances Cholesterol Biosynthesis and Supports Cell Proliferation Through SQLE [frontiersin.org]
- 25. globalresearchonline.net [globalresearchonline.net]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. Methods for measuring lipid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. promega.com [promega.com]
A Comparative Guide to Synthetic vs. Biologically-Derived Cholesteryl Palmitate for Researchers
For researchers in lipidology, drug delivery, and atherosclerosis modeling, the choice between synthetic and biologically-derived cholesteryl palmitate is a critical decision that can significantly impact experimental outcomes. While chemically identical, the origin of this crucial lipid ester dictates a cascade of differing physicochemical and biological properties. This guide provides an in-depth, objective comparison to inform your selection, supported by experimental data and protocols.
Introduction: The Central Role of this compound
This compound, an ester of cholesterol and palmitic acid, is a key player in lipid metabolism and transport.[1][2] It is a major component of lipid droplets within cells and a primary constituent of the lipid core of atherosclerotic plaques.[3][4][5] In the field of drug delivery, its hydrophobic nature and structural role are leveraged in the formulation of lipid nanoparticles (LNPs) for therapeutics like mRNA and siRNA.[6][7][8][9] Given its importance, understanding the nuances between synthetic and natural sources is paramount for experimental reproducibility and accuracy.
Origins and Production: A Tale of Two Sources
Synthetic this compound
Synthetic this compound is produced through chemical synthesis, typically involving the esterification of cholesterol with palmitic acid or its derivatives like aroyl chlorides.[10] This process allows for high levels of purity and the production of a single, defined molecular species.[1]
Advantages:
-
High Purity: Typically >98%, with minimal contamination from other lipid species.[1]
-
Lot-to-Lot Consistency: Chemical synthesis offers greater control over the final product, leading to more reproducible results between batches.
-
Absence of Biological Contaminants: Free from proteins, endotoxins, and other cellular components that could confound biological experiments.
Disadvantages:
-
Potential for Non-biological Isomers: The synthesis process may introduce stereoisomers not found in nature, which could have different biological activities.
-
Residual Catalysts or Solvents: Trace amounts of reactants from the synthesis process may be present and could have unintended cellular effects.
Biologically-Derived this compound
Biologically-derived this compound is extracted and purified from animal tissues, such as the adrenal glands, liver, or atherosclerotic plaques.[11][12][13][14] This material reflects the natural heterogeneity of cholesteryl esters found in vivo.
Advantages:
-
Biological Relevance: Contains the natural mixture of isomers and lipid species present in a physiological context.
-
Presence of Other Endogenous Lipids: The co-extraction of other lipids may be beneficial for certain applications, such as reconstituting biological membranes.
Disadvantages:
-
Inherent Heterogeneity: Biologically-derived samples contain a mixture of different cholesteryl esters (e.g., cholesteryl oleate, linoleate) alongside palmitate.[15][16] This can make it difficult to attribute an observed effect to this compound specifically.
-
Purity Challenges: Achieving high purity is more difficult, and samples may contain other cellular components.
-
Lot-to-Lot Variability: The exact composition can vary significantly depending on the source tissue and extraction method, impacting experimental reproducibility.[11][12][13][14]
Physicochemical Characterization: A Head-to-Head Comparison
The source of this compound directly influences its physical properties, which can be critical in both biological and formulation studies.
Purity and Impurity Profiling
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for analyzing the purity and composition of this compound samples.[15][16][17][18]
| Property | Synthetic this compound | Biologically-Derived this compound |
| Purity (by HPLC) | Typically >98%[1] | Variable, often lower due to co-extraction of other cholesteryl esters. |
| Major Impurities | Residual reactants, solvents, non-biological isomers. | Other cholesteryl esters (oleate, linoleate, stearate), free cholesterol, triglycerides.[15][16] |
| Composition | Single, defined molecular species (C43H76O2).[19] | A mixture of different cholesteryl esters, reflecting the source tissue.[15][16] |
Thermal Properties
Differential Scanning Calorimetry (DSC) is used to measure the thermal transitions of lipids, such as melting point (Tm) and crystallization temperature (Tc).[3][20][21][22] These properties are crucial for understanding the physical state of this compound in lipid nanoparticles and atherosclerotic lesions.[3]
| Property | Synthetic this compound | Biologically-Derived this compound |
| Melting Point (Tm) | Sharp, well-defined transition. | Broader transition due to the presence of multiple lipid species.[3][20] |
| Crystallization (Tc) | Predictable and consistent. | Can be influenced by the presence of other lipids, leading to more complex crystallization behavior.[3] |
| Enthalpy of Fusion (ΔH) | Higher, reflecting a more ordered crystalline structure. | Lower, due to the disorder introduced by the mixture of lipids. |
Comparative Analysis of Biological Effects
The differences in purity and composition between synthetic and biologically-derived this compound can lead to distinct biological outcomes.
In Vitro Models of Atherosclerosis
In cell culture models, such as macrophage foam cell formation, the purity of this compound is critical. Synthetic this compound allows for the study of the specific effects of this lipid ester on cellular processes like lipid accumulation and inflammatory responses.[23] In contrast, biologically-derived mixtures can introduce confounding variables due to the presence of other fatty acid esters of cholesterol.
In Vivo Implications
In animal models of atherosclerosis, the choice of this compound can influence plaque composition and stability.[4][24] While biologically-derived material may better mimic the complexity of human lesions, synthetic this compound provides a more controlled system to investigate the specific role of this lipid in disease progression.
Application in Drug Delivery Systems
In the formulation of lipid nanoparticles, the physicochemical properties of this compound are paramount.[6][7][8][25] The well-defined thermal properties and high purity of synthetic this compound contribute to more stable and reproducible nanoparticle formulations. The heterogeneity of biologically-derived material can lead to variability in particle size, encapsulation efficiency, and drug release profiles.
Experimental Protocols for Comparative Analysis
To ensure the quality and suitability of your this compound, the following validated protocols are recommended.
Protocol: Purity Analysis by HPLC-MS
This protocol is designed for the separation and identification of cholesteryl esters.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with Electrospray Ionization (ESI)[17]
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).[18]
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water/methanol (60/40, v/v) with 10 mM ammonium acetate.[26]
-
Mobile Phase B: Methanol/chloroform (3/1, v/v) with 10 mM ammonium acetate.[26]
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 260 µL/min.[26]
-
Column Temperature: 45°C.[26]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 300-1000.
-
Parent Ion Scan: Monitor for the characteristic fragment ion of cholesterol (m/z 369) to identify all cholesteryl esters.[26]
-
-
Data Analysis: Integrate the peak areas to determine the relative abundance of this compound and other lipid species.
Protocol: Thermal Analysis by DSC
This protocol measures the melting and crystallization behavior of this compound.
Instrumentation:
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate at 25°C for 5 minutes.
-
Heat from 25°C to 100°C at a rate of 10°C/min.[22]
-
Hold at 100°C for 5 minutes to erase thermal history.
-
Cool from 100°C to 25°C at a rate of 10°C/min.
-
Reheat from 25°C to 100°C at a rate of 10°C/min.
-
-
Data Analysis:
-
Determine the onset temperature and peak maximum of the melting endotherm (Tm).
-
Calculate the enthalpy of fusion (ΔH) by integrating the peak area.
-
Determine the onset temperature and peak maximum of the crystallization exotherm (Tc) from the cooling scan.
-
Visualizing Experimental Workflows and Biological Pathways
Caption: Experimental workflow for comparing this compound sources.
Caption: Simplified role of cholesteryl esters in lipoprotein metabolism.
Practical Considerations for Researchers
-
For Mechanistic Studies: When investigating the specific cellular or molecular effects of this compound, the high purity of a synthetic standard is essential to avoid confounding variables.
-
For Reconstitution Studies: If the goal is to mimic a biological membrane or lipoprotein particle, a biologically-derived mixture may be more appropriate, provided its composition is well-characterized.
-
For Drug Delivery Formulations: The lot-to-lot consistency and defined physicochemical properties of synthetic this compound are highly advantageous for developing stable and reproducible drug delivery systems.[6][7][8]
-
Cost: Synthetic this compound is generally more expensive due to the multi-step synthesis and purification process.
Conclusion
The choice between synthetic and biologically-derived this compound is not trivial. Synthetic material offers purity and reproducibility, making it ideal for mechanistic studies and pharmaceutical applications. Biologically-derived material provides physiological complexity but at the cost of heterogeneity and potential variability. By carefully considering the experimental goals and employing rigorous analytical techniques as described in this guide, researchers can make an informed decision and ensure the validity and reproducibility of their findings.
References
- 1. CAS 601-34-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 601-34-3 [chemicalbook.com]
- 3. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between the cholesteryl esters and free cholesterol of individual atherosclerotic lesions and lesion size in aortas of rabbits on atherogenic and regression diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Cholesterol Crystals in Atherosclerotic Plaques Using Stimulated Raman Scattering and Second-Harmonic Generation Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2019036028A1 - Lipids for use in lipid nanoparticle formulations - Google Patents [patents.google.com]
- 10. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple method for the isolation and purification of total lipides from animal tissues. – ScienceOpen [scienceopen.com]
- 13. A simple method for the isolation and purification of total lipides from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 15. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. biorxiv.org [biorxiv.org]
- 19. This compound [webbook.nist.gov]
- 20. researchgate.net [researchgate.net]
- 21. ucm.es [ucm.es]
- 22. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 23. Creation of an Atherosclerosis Model Using Palmitic Acid and Oleic Acid in the Vascular Smooth Muscle Cells of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recapitulating the complex pathology of atherosclerosis; Which model to use? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Cholesteryl Palmitate Distribution in Subcellular Organelles
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Introduction: The Significance of Cholesteryl Palmitate in Cellular Lipid Homeostasis
This compound, a cholesterol ester formed from cholesterol and palmitic acid, is a critical molecule in cellular lipid metabolism and storage.[1] As a highly hydrophobic molecule, it is a primary component of the neutral lipid core of intracellular lipid droplets, serving as a reservoir for both cholesterol and fatty acids.[2][3] The synthesis and hydrolysis of cholesteryl esters are tightly regulated processes essential for maintaining cellular cholesterol homeostasis, membrane fluidity, and influencing cellular signaling pathways.[4][5] Dysregulation of cholesteryl ester metabolism is implicated in numerous pathologies, including atherosclerosis, lipid metabolism disorders, and neurodegenerative diseases.[4][6]
Understanding the distribution of this compound across different subcellular organelles is paramount for elucidating its precise roles in cellular function and disease. This guide provides a comparative analysis of this compound levels in key organelles—lipid droplets, the endoplasmic reticulum, and lysosomes—supported by detailed experimental protocols and data interpretation.
Subcellular Distribution of this compound: A Comparative Overview
The concentration of this compound varies significantly among different subcellular compartments, reflecting the specialized functions of each organelle in lipid metabolism.
| Subcellular Organelle | Primary Role in this compound Metabolism | Expected Relative Abundance of this compound |
| Lipid Droplets | Primary storage site for neutral lipids, including cholesteryl esters.[2][3] | High |
| Endoplasmic Reticulum | Site of cholesteryl ester synthesis, catalyzed by ACAT enzymes.[2][4] | Moderate |
| Lysosomes | Site of hydrolysis of cholesteryl esters from internalized lipoproteins.[4][7] | Variable, can be high in pathological states |
Experimental Workflows for Comparative Analysis
A robust comparative study necessitates meticulous experimental design, encompassing cell culture, subcellular fractionation, lipid extraction, and quantification.
Diagram: Overall Experimental Workflow
Caption: Workflow for comparing this compound in organelles.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Palmitate Treatment
Causality: To investigate the impact of fatty acid availability on this compound storage, cells are treated with palmitate, a common saturated fatty acid. This mimics conditions of lipid excess and induces the esterification of cholesterol for storage.[8][9]
-
Cell Culture: Culture cells of interest (e.g., macrophages, hepatocytes) in appropriate media and conditions until they reach 70-80% confluency.
-
Palmitate-BSA Conjugate Preparation: Prepare a stock solution of palmitate conjugated to bovine serum albumin (BSA) to enhance its solubility and cellular uptake.
-
Treatment: Incubate cells with a working concentration of the palmitate-BSA conjugate (e.g., 100-500 µM) for a specified duration (e.g., 16-24 hours) to induce lipid droplet formation and cholesteryl ester accumulation.[10][11]
Protocol 2: Subcellular Organelle Isolation
Causality: Accurate quantification of this compound in different organelles requires their effective separation with minimal cross-contamination. Differential and density gradient centrifugation are standard, reliable methods for achieving this.[12][13]
-
Cell Harvesting and Homogenization:
-
Differential Centrifugation to Isolate a Crude Organelle Pellet:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.[12]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 15,000 x g for 20 minutes) to pellet mitochondria, lysosomes, and peroxisomes.[12]
-
The resulting supernatant contains the endoplasmic reticulum and cytosol, while the pellet contains the other organelles.
-
-
Density Gradient Centrifugation for Further Purification:
-
Lipid Droplets: Due to their low density, lipid droplets can be isolated by floating the post-nuclear supernatant through a discontinuous sucrose gradient.[13]
-
Endoplasmic Reticulum and Lysosomes: The pellet from the higher-speed centrifugation can be further resolved on a density gradient (e.g., sucrose or Percoll) to separate lysosomes from mitochondria and other organelles.[12]
-
Diagram: Subcellular Fractionation Workflow
Caption: Isolation of organelles by centrifugation.
Protocol 3: Lipid Extraction and Quantification
Causality: To accurately measure this compound, it must first be extracted from the isolated organelle fractions. The Bligh and Dyer method is a classic and effective technique for this purpose. Subsequent analysis by mass spectrometry provides high sensitivity and specificity for quantification.[15][16]
-
Lipid Extraction (Modified Bligh and Dyer):
-
To the isolated organelle fraction, add a mixture of chloroform and methanol (1:2, v/v).[14]
-
Vortex thoroughly and incubate on ice.
-
Add chloroform and water, vortex again, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Inject the sample into an LC-MS/MS system equipped with a suitable column for lipid separation.
-
Utilize multiple reaction monitoring (MRM) mode for specific and sensitive detection of the precursor and product ions of this compound.
-
Quantify the amount of this compound by comparing its peak area to that of a known amount of an internal standard.
-
Comparative Data Analysis
The following table presents hypothetical data illustrating the expected distribution of this compound across the three organelles under basal and palmitate-treated conditions.
| Subcellular Organelle | This compound (ng/mg protein) - Basal | This compound (ng/mg protein) - Palmitate-Treated | Fold Change |
| Lipid Droplets | 500 | 2500 | 5.0 |
| Endoplasmic Reticulum | 150 | 300 | 2.0 |
| Lysosomes | 50 | 100 | 2.0 |
Interpretation of Results:
-
Lipid Droplets: As the primary storage organelles for neutral lipids, lipid droplets are expected to contain the highest concentration of this compound, which dramatically increases upon palmitate treatment.[17]
-
Endoplasmic Reticulum: The ER, as the site of cholesteryl ester synthesis, will show a moderate level of this compound, which is expected to increase with the availability of the palmitate substrate.[4]
-
Lysosomes: Under basal conditions, lysosomes contain low levels of cholesteryl esters. However, in conditions of lipid excess or in certain disease states like atherosclerosis, the accumulation of cholesteryl esters within lysosomes can increase.[7][18]
The Interplay of Organelles in this compound Metabolism
The subcellular distribution of this compound is a dynamic process governed by the coordinated actions of synthesis, transport, and hydrolysis.
Diagram: this compound Metabolic Pathway
Caption: Synthesis, storage, and hydrolysis of this compound.
Cholesterol and palmitoyl-CoA are esterified in the endoplasmic reticulum by Acyl-CoA:cholesterol acyltransferases (ACATs) to form this compound.[4] This newly synthesized this compound is then transported to lipid droplets for storage.[2] Within lipid droplets, neutral cholesterol ester hydrolases (nCEHs) can hydrolyze the stored cholesteryl esters to release free cholesterol and fatty acids when needed by the cell.[4] In a separate pathway, cholesteryl esters from circulating low-density lipoproteins (LDL) are taken up by the cell via endocytosis and delivered to lysosomes.[19] In the acidic environment of the lysosome, acid cholesterol ester hydrolase (aCEH) breaks down the cholesteryl esters into free cholesterol and fatty acids.[4]
Conclusion and Future Directions
This guide provides a framework for the comparative study of this compound in different subcellular organelles. The presented protocols and data highlight the central role of lipid droplets in cholesteryl ester storage and the dynamic interplay between the endoplasmic reticulum and lysosomes in maintaining cellular cholesterol homeostasis. Future research should focus on elucidating the precise mechanisms of cholesteryl ester transport between organelles and how these processes are altered in various disease states. Advanced techniques, such as fluorescently labeling cholesteryl ester analogs, will be instrumental in visualizing their subcellular localization and trafficking in real-time.[20]
References
- 1. This compound | C43H76O2 | CID 246520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. google.com [google.com]
- 4. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 5. Mechanisms and regulation of cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triglyceride alters lysosomal cholesterol ester metabolism in cholesteryl ester-laden macrophage foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular cholesterol stimulates acute uptake of palmitate by redistribution of fatty acid translocase in type II pneumocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic palmitate but not oleate exposure induces endoplasmic reticulum stress, which may contribute to INS-1 pancreatic beta-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palmitate mediated diacylglycerol accumulation causes endoplasmic reticulum stress, Plin2 degradation, and cell death in H9C2 cardiomyoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolation of Lipid Droplets from Cells by Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subcellular organelle lipidomics in TLR-4-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An improved method for quantification of cholesterol and cholesteryl esters in human monocyte-derived macrophages by high performance liquid chromatography with identification of unassigned cholesteryl ester species by means of secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Lipid droplets sequester palmitic acid to disrupt endothelial ciliation and exacerbate atherosclerosis in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysosomal cholesterol accumulation inhibits subsequent hydrolysis of lipoprotein cholesteryl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lysosomes, cholesterol and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New developments in selective cholesteryl ester uptake - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Replicating Findings on Cholesteryl Palmitate-Induced Inflammation
Objective Comparison and Validated Protocols for Investigating NLRP3 Inflammasome Activation
For researchers, scientists, and drug development professionals, the ability to reliably replicate published findings is the cornerstone of scientific advancement. In the field of atherosclerosis research, the pro-inflammatory role of cholesteryl esters, particularly cholesteryl palmitate, has garnered significant attention.[1] This guide provides an in-depth, objective comparison of methodologies and detailed experimental protocols to investigate the role of this compound in activating the NLRP3 inflammasome, a key signaling hub in sterile inflammation.
The Central Dogma: this compound as an Endogenous Danger Signal
Atherosclerosis is fundamentally an inflammatory disease, characterized by the accumulation of lipids in the artery wall.[2][3] Within atherosclerotic lesions, cholesterol can crystallize, and these crystals are recognized by the innate immune system as a "danger signal."[4] Specifically, phagocytosis of cholesterol crystals by macrophages can lead to lysosomal damage, which is a potent trigger for the assembly and activation of the NLRP3 inflammasome.[5] This multi-protein complex activates caspase-1, a protease that cleaves the pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms, thereby propagating the inflammatory response.[6] While much of the early focus was on free cholesterol, cholesteryl esters like this compound are also major components of lipid deposits in plaques and are increasingly recognized for their inflammatory potential.[7]
Figure 1. Signaling pathway of this compound-induced NLRP3 inflammasome activation in macrophages.
Experimental Design: A Comparative Approach
Successfully replicating findings requires careful consideration of several key experimental variables. Below, we compare common approaches and provide rationale for our recommended protocols.
Preparation of this compound Crystals
The physical form of the stimulus is paramount. While some studies have used soluble forms of lipids, crystalline structures are potent activators of the NLRP3 inflammasome.
Comparison of Preparation Methods:
| Method | Advantages | Disadvantages | Recommendation |
| Direct use of commercial powder | Simple and fast. | Inconsistent particle size, potential for endotoxin contamination. | Not recommended for robust studies. |
| Recrystallization from solvent | Produces more uniform crystals, allows for washing to remove endotoxins. | Requires careful handling of organic solvents, crystal size can still vary. | Recommended Method. |
| Sonication/Milling | Can produce smaller, more uniform particles.[8] | Requires specialized equipment, potential for introducing contaminants. | An alternative for specific applications requiring fine particles. |
Detailed Protocol: Preparation of Endotoxin-Free this compound Crystals
-
Dissolution: Dissolve high-purity this compound in sterile, anhydrous ethanol or isopropanol at a concentration of 10-20 mg/mL by heating to 60-70°C.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by incubation at 4°C overnight to facilitate crystal formation.
-
Washing: Pellet the crystals by centrifugation (e.g., 1000 x g for 10 minutes). Wash the pellet at least three times with sterile, endotoxin-free phosphate-buffered saline (PBS) to remove residual solvent.
-
Resuspension and Sterilization: Resuspend the crystals in sterile PBS at a desired stock concentration (e.g., 10 mg/mL). Sterilize by heating at 60°C for 1 hour.
-
Quality Control: It is critical to test the final crystal preparation for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay. Endotoxin levels should be below 0.1 EU/mL to avoid off-target activation of Toll-like receptor 4 (TLR4).
Macrophage Model Selection
The choice of cellular model can significantly impact the experimental outcome.
| Cell Model | Advantages | Disadvantages | Best For |
| Primary Bone Marrow-Derived Macrophages (BMDMs) | Physiologically relevant, robust inflammatory responses.[9] | Inter-animal variability, more laborious to culture. | Mechanistic studies, in vivo model validation. |
| THP-1 Human Monocytic Cell Line | High reproducibility, easy to culture and genetically manipulate. Requires differentiation with PMA. | May exhibit altered signaling pathways compared to primary cells.[10] | High-throughput screening, initial compound testing. |
Inflammasome Activation Protocol
NLRP3 inflammasome activation is typically a two-step process.
Figure 2. A two-signal experimental workflow for NLRP3 inflammasome activation.
Detailed Protocol: Macrophage Priming and Stimulation
-
Cell Culture: Culture BMDMs or PMA-differentiated THP-1 cells in appropriate media.
-
Priming (Signal 1): Treat cells with a TLR agonist, most commonly lipopolysaccharide (LPS) at 100-500 ng/mL, for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[6]
-
Stimulation (Signal 2): Wash the cells to remove the priming agent and replace with fresh, often serum-free, medium. Add the this compound crystal suspension at a final concentration range of 100-500 µg/mL.
-
Incubation: Incubate for 6 to 18 hours. The optimal duration should be determined empirically for your specific cell type and experimental setup.
-
Sample Collection: Collect the cell culture supernatant for analysis of secreted proteins. Lyse the remaining cells for analysis of intracellular proteins.[11]
Data Acquisition and Interpretation: A Multi-Assay Approach
| Assay | Target | Principle | Expected Result |
| ELISA | Secreted IL-1β | Quantitative measurement of mature IL-1β in the supernatant.[12] | Dose-dependent increase in IL-1β with this compound stimulation in primed cells. |
| Western Blot | Caspase-1 | Detection of the cleaved, active p20 subunit of caspase-1 in the supernatant and/or cell lysate.[11] | Appearance of the p20 band upon stimulation. |
| Caspase-1 Activity Assay | Active Caspase-1 | A luminogenic substrate (e.g., Z-WEHD-aminoluciferin) is cleaved by active caspase-1, producing a measurable light signal.[10][13] | Increased luminescence in stimulated cells. |
| LDH Release Assay | Pyroptosis | Measurement of lactate dehydrogenase (LDH) release, an indicator of lytic cell death (pyroptosis) downstream of caspase-1 activation.[11] | Increased LDH release correlating with IL-1β secretion. |
| ASC Speck Visualization | Inflammasome Assembly | Immunofluorescence microscopy to visualize the oligomerization of the adaptor protein ASC into a single large "speck" within the cell.[11] | Increased percentage of cells with ASC specks. |
Trustworthiness Through Controls: A self-validating experimental design is non-negotiable.
-
Negative Controls: Cells alone, LPS alone, this compound alone.
-
Positive Controls: A known NLRP3 activator like Nigericin or ATP following LPS priming.
-
Specificity Control: Pre-treatment with a specific NLRP3 inhibitor (e.g., MCC950) should abrogate the inflammatory response to this compound.
Conclusion for Drug Development Professionals
The protocols and comparative guides presented here offer a validated framework for studying the inflammatory effects of this compound. For those in drug development, this in vitro system serves as a powerful platform for screening and characterizing novel inhibitors of the NLRP3 inflammasome. By understanding the nuances of crystal preparation, cell model selection, and multi-assay validation, researchers can generate the high-quality, reproducible data necessary to advance the next generation of therapies for atherosclerosis and other inflammatory diseases.
References
- 1. Atherosclerosis - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Role of Lipid Accumulation and Inflammation in Atherosclerosis: Focus on Molecular and Cellular Mechanisms [frontiersin.org]
- 4. Frontiers | Cholesterol metabolism in the regulation of inflammatory responses [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Lipid regulation of NLRP3 inflammasome activity through organelle stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidized cholesteryl esters and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inflammasome Assays In Vitro and in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. mdpi.com [mdpi.com]
- 13. Easier Detection of Inflammasome Activation [promega.kr]
A Senior Application Scientist's Guide to Assessing the Specificity of Antibodies Targeting Cholesteryl Palmitate-Rich Structures
Introduction: The Challenge and Importance of Targeting Cholesteryl Ester Accumulations
Cholesteryl esters, such as cholesteryl palmitate, are biologically crucial lipids involved in cholesterol transport and storage. Their accumulation within cells is a hallmark of various pathological conditions, including atherosclerosis, certain cancers, and lipid storage diseases. These esters often coalesce into subcellular structures like lipid droplets, creating unique microenvironments within the cell. The ability to specifically detect and quantify these this compound-rich structures is paramount for both basic research and the development of targeted therapeutics.
Antibody-based tools offer the promise of high-specificity detection for in-situ analysis. However, generating and validating antibodies against small, non-immunogenic lipid molecules like this compound presents a significant scientific challenge. Unlike proteins, lipids lack a complex, defined structure that can be easily recognized by the immune system. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the specificity of antibodies purported to target these this compound-rich structures. We will delve into the causality behind experimental choices, provide self-validating protocols, and emphasize the necessity of orthogonal validation methods.
The Inherent Difficulty of Anti-Lipid Antibody Development
The development of antibodies with high specificity for small lipids like this compound is fraught with challenges. The lipid itself is a poor immunogen. Furthermore, the epitope—the specific part of the antigen that the antibody recognizes—is often masked within a lipid bilayer or the core of a lipid droplet. This can lead to issues with antibody binding and specificity. There is also a high potential for cross-reactivity with other lipids that share similar structural motifs. Therefore, a multi-faceted and rigorous validation strategy is not just recommended, it is essential.
A Multi-Tiered Approach to Specificity Validation
A robust assessment of antibody specificity cannot rely on a single experimental method. Instead, a tiered approach that combines in vitro characterization, in situ cellular analysis, and functional assays is necessary to build a convincing case for specificity. This guide will use a hypothetical antibody, α-CP-Structure-1, to illustrate this validation workflow.
dot
Caption: A multi-tiered workflow for validating antibody specificity against this compound-rich structures.
Phase 1: In Vitro Characterization of Direct Lipid Binding
The first step is to determine if the antibody can directly bind to its intended lipid target in a controlled, cell-free environment.
Lipid-Binding ELISA
A lipid-binding Enzyme-Linked Immunosorbent Assay (ELISA) is a foundational experiment to quantify the antibody's affinity for this compound compared to other structurally similar lipids.
Causality Behind the Method: This assay isolates the antibody-lipid interaction from the complexities of a cellular environment. By coating the plate with purified lipids, we can directly assess binding and cross-reactivity. The choice of coating solvent and blocking buffer is critical to ensure the lipid properly adheres to the plate and to minimize non-specific binding.[1][2]
Detailed Protocol: Lipid-Binding ELISA
-
Lipid Coating:
-
Dissolve this compound and control lipids (e.g., cholesterol, phosphatidylcholine, triolein) in an appropriate organic solvent (e.g., 9:1 hexane:ethanol).
-
Add 50 µL of the lipid solution (10 µg/mL) to the wells of a high-binding 96-well plate.
-
Allow the solvent to evaporate completely in a fume hood or under a stream of nitrogen, leaving a thin lipid film.
-
-
Blocking:
-
Wash the wells gently with PBS.
-
Add 200 µL of a protein-free blocking buffer (e.g., 1% polyvinyl alcohol in PBS) to each well. The absence of protein-based blockers like BSA is crucial to prevent lipid displacement or non-specific interactions.
-
Incubate for 1.5 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the wells three times with PBS containing 0.05% Tween-20 (PBS-T).
-
Add 100 µL of the primary antibody (α-CP-Structure-1) diluted in the blocking buffer at various concentrations (e.g., 0.1 to 10 µg/mL).
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash the wells three times with PBS-T.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with PBS-T.
-
Add 100 µL of TMB substrate and incubate until a blue color develops.
-
Stop the reaction with 50 µL of 2N sulfuric acid and read the absorbance at 450 nm.[3]
-
Data Presentation: Hypothetical ELISA Results for α-CP-Structure-1
| Lipid Target | Absorbance at 450 nm (1 µg/mL Ab) | Relative Specificity (%) |
| This compound | 1.85 | 100 |
| Cholesterol | 0.15 | 8.1 |
| Phosphatidylcholine | 0.12 | 6.5 |
| Triolein | 0.20 | 10.8 |
| No Lipid Control | 0.08 | 4.3 |
Interpretation: The data should demonstrate a significantly higher signal for this compound compared to other lipids, indicating high specificity in vitro.
Lipid Strip Assay
This qualitative method provides a broader screen for cross-reactivity against a panel of lipids spotted on a membrane.
Causality Behind the Method: This assay complements the ELISA by allowing for the simultaneous testing of the antibody against a wider array of lipids in a different format, helping to identify unexpected cross-reactivities.[4]
Phase 2: Validation in a Cellular and Tissue Context
Once in vitro binding is established, the next critical phase is to verify that the antibody recognizes the target within the complex environment of a cell and tissue.
Immunofluorescence (IF) and Colocalization
IF allows for the visualization of the antibody's binding pattern within cells. Colocalization with known markers of lipid-rich structures is a key indicator of specificity.
Causality Behind the Method: This experiment moves the validation into a biological context. By treating cells to induce the formation of this compound-rich lipid droplets, we can create a positive control system. Colocalization with a general lipid droplet stain (like BODIPY 493/503) provides strong evidence that the antibody is targeting the correct subcellular compartment.
dot
Caption: Workflow for immunofluorescence colocalization analysis.
Detailed Protocol: Immunofluorescence
-
Cell Culture and Treatment:
-
Plate cells (e.g., macrophages or hepatocytes) on glass coverslips.
-
Induce lipid droplet formation by incubating with 100 µM palmitic acid complexed to BSA for 24 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 5% goat serum in PBS for 1 hour.
-
Incubate with α-CP-Structure-1 (5 µg/mL) overnight at 4°C.
-
Wash and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour.
-
Counterstain with BODIPY 493/503 (a neutral lipid stain) and a nuclear stain like DAPI.
-
-
Imaging:
-
Mount coverslips and image using a confocal microscope.
-
Interpretation: A high degree of colocalization between the antibody signal and the BODIPY stain would strongly suggest that the antibody is binding to lipid droplets.
Orthogonal Validation with Non-Antibody-Based Methods
To ensure the antibody is not binding to an artifact, it is crucial to cross-reference the results with a non-antibody-based method.[5][6][7]
Causality Behind the Method: Orthogonal validation provides an independent line of evidence. Fluorescently tagged cholesterol analogs or specific dyes that accumulate in cholesteryl ester-rich environments can be used to confirm the localization observed with the antibody.[8][9][10][11] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to quantify the amount of this compound in cell lysates, which should correlate with the intensity of the antibody signal.[12][13][14]
Phase 3: Functional and Protein-Interaction Context
The final tier of validation involves assessing the antibody's performance in functional assays, such as immunoprecipitation, to understand the molecular context of its target.
Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry
If the this compound-rich structure is associated with specific proteins (e.g., lipid droplet-associated proteins), the antibody should be able to pull down these protein complexes.
Causality Behind the Method: This advanced technique tests whether the antibody can recognize its target in its native, complexed state and physically isolate it from a cell lysate. Identifying known lipid droplet-associated proteins by mass spectrometry after Co-IP provides powerful evidence of specificity.[15][16][17][18][19]
Detailed Protocol: Co-Immunoprecipitation
-
Lysate Preparation:
-
Lyse cells (with induced lipid droplets) in a non-denaturing lysis buffer containing mild detergents to preserve protein-lipid complexes.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with α-CP-Structure-1 or a control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-antigen complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound complexes from the beads.
-
Analyze the eluate by Western blotting for known lipid droplet-associated proteins (e.g., Perilipin-2).
-
For an unbiased analysis, submit the eluate for proteomic analysis by mass spectrometry to identify all co-precipitated proteins.
-
Data Presentation: Hypothetical Co-IP Western Blot and Mass Spectrometry Hits
Western Blot:
| Lane | Description | Perilipin-2 Band |
| 1 | Input Lysate | Present |
| 2 | Control IgG IP | Absent |
| 3 | α-CP-Structure-1 IP | Present |
Top Mass Spectrometry Hits (α-CP-Structure-1 IP):
-
Perilipin-2 (ADRP)
-
Adipose triglyceride lipase (ATGL)
-
Comparative gene identification-58 (CGI-58)
Interpretation: The successful pull-down of known lipid droplet-associated proteins demonstrates that the antibody is specifically targeting these structures in a functional context.
Conclusion and Best Practices
Assessing the specificity of an antibody targeting a lipid structure like this compound is a rigorous, multi-step process. No single piece of data is sufficient. A compelling validation package must include:
-
In Vitro Proof of Concept: Direct and specific binding to the purified lipid target (e.g., Lipid-Binding ELISA).
-
Cellular and Tissue Confirmation: Correct subcellular localization and colocalization with known markers in relevant cell models (e.g., Immunofluorescence).
-
Orthogonal Corroboration: Independent, non-antibody-based methods that confirm the antibody's findings (e.g., fluorescent probes, mass spectrometry).
-
Functional Utility: Successful performance in an application that relies on recognizing the native structure, such as Co-IP.
By following this comprehensive, evidence-based approach, researchers can be confident in the specificity of their antibody reagents, leading to more reliable and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 3. Protocol for Direct ELISA - Creative Proteomics [creative-proteomics.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Enhanced validation of antibodies for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport | Semantic Scholar [semanticscholar.org]
- 11. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets [journal.hep.com.cn]
- 16. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets [biophysics-reports.org]
- 17. Co-immunoprecipitation for identifying protein-protein interaction on lipid droplets | EurekAlert! [eurekalert.org]
- 18. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Co-immunoprecipitation for identifying protein-protein interaction on lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Hazard Assessment and Risk Profile of Cholesteryl Palmitate
As a Senior Application Scientist, I understand that proper chemical handling extends beyond the bench; it encompasses the entire lifecycle of a reagent, including its responsible disposal. This guide provides a comprehensive framework for the safe and compliant disposal of cholesteryl palmitate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with not just the "how," but the "why," fostering a culture of safety and scientific integrity.
Before disposing of any chemical, a thorough understanding of its hazards is paramount. This compound (CAS No. 601-34-3) presents a somewhat ambiguous profile across different Safety Data Sheets (SDS), which underscores a critical principle of laboratory safety: always consult the SDS provided by the specific manufacturer of the product you are using.
While some suppliers classify the substance as non-hazardous under Regulation (EC) No 1272/2008, others issue warnings for specific physical hazards.[1] The most common classifications include:
Notably, ecological and comprehensive toxicological data are largely unavailable, and the substance is not classified as a carcinogen by IARC, NTP, or OSHA.[4][2][5] Given the potential for irritation, a conservative approach is mandated. It is best practice to handle and dispose of this compound as, at a minimum, an irritant and a non-hazardous chemical waste, never as common refuse.
It is also crucial to distinguish the pure compound from solutions. An SDS for this compound-d9 dissolved in chloroform, for instance, lists severe hazards such as toxicity, suspected carcinogenicity, and organ damage; these are attributable to the chloroform solvent, not the this compound itself.[6]
| Hazard Classification | GHS Code | Commonality in SDS | Primary Concern |
| Serious Eye Damage/Irritation | H318/H319 | Common | Direct contact can harm eyes.[2][3] |
| Skin Irritation | H315 | Common | May cause redness or itching upon contact.[2] |
| Respiratory Irritation | H335 | Less Common | Inhalation of fine dust may irritate the respiratory tract.[2] |
| Aquatic Hazard | Not Classified | Consistent | Lack of data; avoid release to the environment.[1] |
Personal Protective Equipment (PPE) for Disposal
Based on the risk profile, the following PPE is mandatory when handling this compound for disposal to prevent accidental exposure.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[2][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for handling solid chemical powders. Inspect gloves for tears or holes before use.[2]
-
Protective Clothing: A standard laboratory coat should be worn to protect against skin contact. Ensure clothing is clean and buttoned.[2]
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area or a chemical fume hood.[2][7] If significant dust is unavoidable, a NIOSH-approved respirator may be necessary.
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. The disposal pathway is determined entirely by the form of the waste.
-
Pure, Uncontaminated this compound: This is the simplest case. The solid waste should be designated as non-hazardous solid chemical waste .
-
Contaminated Labware and Debris: Items such as weigh boats, filter paper, gloves, and wipes that are contaminated with this compound should be collected and disposed of along with the solid chemical waste. They should not be placed in the regular trash.
-
This compound Solutions: The solvent dictates the waste stream. If this compound is dissolved in a solvent (e.g., chloroform, hexane, ethanol), the entire solution must be disposed of according to the rules for that solvent.
-
Example: A solution of this compound in chloroform is a halogenated hazardous waste .
-
Example: A solution in hexane is a non-halogenated, flammable hazardous waste .
-
Causality: The reason for this rule is that the environmental and safety risks of the solvent are almost always greater than those of the solute. Mixing waste streams can lead to dangerous chemical reactions and complicates the disposal process.[8] Always segregate waste by chemical compatibility.[8]
Step-by-Step Disposal Procedures
Follow these protocols to ensure safe and compliant disposal.
Protocol 1: Disposal of Solid this compound and Contaminated Debris
-
Container Selection: Designate a specific, sealable, and chemically compatible container for "Solid this compound Waste." A wide-mouth polyethylene jar is a suitable choice.
-
Labeling: Immediately label the container with a hazardous waste tag or as required by your institution's Environmental Health & Safety (EHS) department. The label must clearly state "this compound" and list all other contents (e.g., "contaminated gloves, wipes").
-
Waste Collection: Carefully transfer unwanted solid this compound into the designated waste container using a spatula or scoop. Minimize dust generation.
-
Debris Collection: Place all contaminated disposables, such as gloves, weigh paper, and paper towels, into the same container.
-
Storage: Keep the waste container sealed when not in use.[2] Store it in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel and away from incompatible materials.[8][9]
-
Final Disposal: Once the container is full or has been stored for the maximum allowable time (e.g., up to one year for partially filled containers in an SAA), arrange for pickup by your institution's EHS or a licensed chemical waste contractor.[8][9]
Protocol 2: Disposal of this compound Solutions
-
Waste Stream Identification: Identify the correct liquid hazardous waste stream based only on the solvent(s) used.
-
Container Selection: Obtain the appropriate, labeled waste container from your EHS department (e.g., "Halogenated Organic Waste").
-
Waste Transfer: Carefully pour the this compound solution into the designated liquid waste container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]
-
Storage and Disposal: Seal the container and manage it according to the established procedures for that specific hazardous waste stream.
Protocol 3: Management of Spills
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Remove all sources of ignition.[2]
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Containment: Prevent the spill from spreading or entering drains.[1][2]
-
Cleanup: For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. Place the collected material and any contaminated cleaning supplies into your designated solid chemical waste container.[2]
-
Final Disposal: Manage the resulting waste as described in Protocol 1.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the correct disposal path for this compound waste.
Caption: Decision workflow for this compound disposal.
Regulatory Framework and Final Responsibility
The disposal of all chemical waste is regulated at federal, state, and local levels. In the United States, the Environmental Protection Agency (EPA) provides the foundational guidelines under the Resource Conservation and Recovery Act (RCRA).[9] However, state and local authorities often have more stringent requirements.[5]
Your institution's Environmental Health & Safety (EHS) office is your primary resource. They will provide specific guidance, waste containers, and pickup services that ensure compliance with all applicable regulations. It is the responsibility of the waste generator—the researcher—to accurately classify and safely store waste prior to disposal.[5] Never dispose of this compound down the drain or in the regular trash.[2][10]
By adhering to these procedures, you contribute to a safe and sustainable research environment, upholding the highest standards of scientific responsibility.
References
- 1. carlroth.com [carlroth.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. hmdb.ca [hmdb.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. acs.org [acs.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
